5-Fluoroquinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBKAFBSMFSKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663981 | |
| Record name | 5-Fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16499-43-7 | |
| Record name | 5-Fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Fluoroquinazoline chemical properties and structure
An In-depth Technical Guide to 5-Fluoroquinazoline: Chemical Properties, Structure, and Applications
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] The strategic introduction of a fluorine atom, particularly at the C-5 position, modulates the molecule's physicochemical and pharmacokinetic properties, making this compound a core of significant interest for drug discovery professionals. This guide provides a comprehensive technical overview of the this compound system, synthesizing data on its chemical properties, structural features, synthesis, and its pivotal role in the development of novel therapeutics. While data on the unsubstituted parent molecule is limited, this document leverages extensive research on its derivatives to provide a thorough understanding for researchers and scientists.
Physicochemical and Structural Properties
The inherent characteristics of the this compound core are foundational to its utility in drug design. The fluorine atom at the 5-position imparts unique electronic properties without a significant increase in steric bulk.
Chemical and Physical Identity
Specific experimental data for the parent this compound is not widely published. Therefore, we present data for the closely related and well-characterized derivative, 5-fluoroquinazolin-4-ol (also known as 5-fluoro-4(3H)-quinazolinone), as a representative proxy.[2][3]
| Property | Value | Source(s) |
| CAS Number | 436-72-6 | [2][3] |
| Molecular Formula | C₈H₅FN₂O | [2][4] |
| Molecular Weight | 164.14 g/mol | [2][4] |
| Appearance | Yellow solid | [3] |
| Melting Point | 238 °C | [3] |
| Boiling Point (Predicted) | 317.5 ± 44.0 °C | [3] |
| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [3] |
Structural Analysis
The structure of this compound consists of a pyrimidine ring fused to a benzene ring, with a fluorine atom substituted at the 5-position.
Caption: A generalized synthetic workflow for this compound derivatives.
Causality in Experimental Design:
-
Starting Material: The synthesis logically begins with a commercially available or readily synthesized fluorinated precursor, such as 2-amino-6-fluorobenzonitrile, which fixes the fluorine atom at the desired position.
-
Amide Formation (Step 1): The Schotten-Baumann reaction is a robust method for forming the initial amide bond. The use of a base like triethylamine is crucial to neutralize the HCl byproduct, driving the reaction to completion.
-
Imidoyl Chloride Formation (Step 2): Refluxing with thionyl chloride is a standard method to convert the amide into a more reactive imidoyl chloride. This intermediate is primed for electrophilic attack, facilitating the subsequent cyclization.
-
Cyclization (Step 3): The final ring-closing step is often the most critical. Heating with ethyl cyanoformate in the presence of a Lewis acid catalyst like tin tetrachloride (SnCl₄) promotes the intramolecular cyclization to form the stable quinazoline ring system. [5]The high temperature provides the necessary activation energy for this transformation.
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of this compound have demonstrated a broad spectrum of biological activities, establishing this scaffold as a valuable template for the development of novel therapeutic agents.
Anticancer Activity
Many this compound derivatives have been investigated as potent anticancer agents, primarily through the inhibition of protein kinases that are crucial for cell cycle progression.
-
Mechanism of Action: Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are serine/threonine kinases that are essential regulators of mitosis. Their overexpression is common in many human cancers. [5]Certain 2,4-disubstituted 8-fluoroquinazoline derivatives have been shown to be potent and selective inhibitors of Aurora A kinase. [5]By binding to the ATP-binding site of the enzyme, these inhibitors block its catalytic activity, leading to mitotic arrest, failure of cytokinesis, and ultimately, apoptosis (programmed cell death). The fluorine atom in these derivatives often enhances binding to the hinge region of the kinase active site. [5]
Caption: Mechanism of action for this compound-based Aurora A kinase inhibitors.
Antibacterial Activity
Drawing analogy from the highly successful fluoroquinolone class of antibiotics, fluoroquinazoline derivatives have been explored for antibacterial properties.
-
Mechanism of Action: Topoisomerase Inhibition: Fluoroquinolones function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topology of DNA during replication. Inhibition of these enzymes leads to breaks in the bacterial DNA, halting replication and ultimately causing bacterial cell death. It is hypothesized that fluoroquinazoline derivatives can act via a similar mechanism, making them attractive candidates for the development of new antibacterial agents to combat rising drug resistance.
Anti-inflammatory Activity
Certain 6-fluoroquinazoline derivatives have shown promise as anti-inflammatory agents by modulating immune responses.
-
Mechanism of Action: TNF-α Inhibition: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. A study on 6-fluoro-7-(1-piperazino)quinazolines demonstrated that these compounds could inhibit both TNF-α production and T-cell proliferation, key drivers of inflammatory diseases like rheumatoid arthritis. [6]
Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
Protocol: Synthesis of 2,4-Disubstituted this compound
This protocol describes a general procedure for synthesizing a this compound derivative from 2-amino-6-fluorobenzoic acid.
Objective: To synthesize a substituted this compound via a two-step condensation and cyclization process.
Materials:
-
2-Amino-6-fluorobenzoic acid
-
Amide or amine for C-2 substituent
-
Orthoester (e.g., triethyl orthoformate) for C-4 substituent
-
Solvent (e.g., Ethanol, Dimethylacetamide)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Standard laboratory glassware, heating mantle, and stirring apparatus
Procedure:
-
Step A: Formation of the Benzoxazinone Intermediate:
-
In a round-bottom flask, suspend 2-amino-6-fluorobenzoic acid (1.0 eq) in an excess of acetic anhydride.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and remove the excess acetic anhydride under reduced pressure to yield the crude 5-fluoro-2-methyl-4H-3,1-benzoxazin-4-one.
-
-
Step B: Amination and Cyclization to Quinazolinone:
-
Dissolve the crude benzoxazinone intermediate (1.0 eq) in a suitable solvent like ethanol or dimethylacetamide (DMAC).
-
Add the desired primary amine (e.g., aniline, 1.1 eq) to the solution.
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,3-disubstituted 5-fluoroquinazolin-4(3H)-one.
-
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.
Protocol: In Vitro Cytotoxicity Evaluation (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity in cancer cell lines.
Objective: To determine the concentration-dependent cytotoxic effect of a this compound derivative on a human cancer cell line (e.g., MCF-7 breast cancer).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., RPMI 1640 with 5% FBS)
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control (e.g., Paclitaxel)
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO and a positive control).
-
Incubate the plates for 48 hours.
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10% TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry completely.
-
-
Staining:
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Stain for 30 minutes at room temperature.
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plates for 10 minutes on a mechanical shaker.
-
Read the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
References
Click to expand
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135495930, 5-Fluoroquinazolin-4-ol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 115243, 5-Fluoroquinoline.
- Pathania, R., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6648.
- Supporting Information for a scientific article. (n.d.). 1H-NMR, 13C-NMR and 19F-NMR spectra of products.
- SpectraBase. (n.d.). 5-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts.
- Ali, M. H., et al. (2024). Novel Bioactive 1,4-Dihydroquinazoline Derivatives from Ciprofloxacin.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
- University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics.
- National Center for Biotechnology Information. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
- Yasuda, N., et al. (2003). Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry, 11(4), 609-616.
- National Bureau of Standards. (n.d.). Mass spectra of fluorocarbons.
- Popiołek, Ł., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6296.
- Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(9), a015320.
- Shi, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.
- Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
- National Center for Biotechnology Information. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
- Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)
Sources
- 1. 5-FLUORO-8-HYDROXYQUINOLINE(387-97-3) 1H NMR [m.chemicalbook.com]
- 2. 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-FLUORO-4-HYDROXYQUINAZOLINE | 436-72-6 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Technical Guide to the Synthesis of 5-Fluoroquinazolin-4(3H)-one from 2-Amino-6-fluorobenzoic Acid
Abstract
The quinazoline scaffold is a privileged heterocyclic motif integral to the development of numerous therapeutic agents, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The strategic introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. This guide provides an in-depth, technically-grounded exposition on the synthesis of 5-fluoroquinazolin-4(3H)-one, a key intermediate for drug discovery, starting from the readily available precursor, 2-amino-6-fluorobenzoic acid (also known as 6-fluoroanthranilic acid).[3] We will explore the prevalent and efficient Niementowski reaction, detailing the underlying mechanism, providing a step-by-step experimental protocol, and discussing critical parameters for process optimization. This document is intended for researchers, chemists, and drug development professionals engaged in the field of medicinal and synthetic organic chemistry.
Introduction: The Significance of the Quinazoline Core
Quinazolinones and their derivatives are cornerstone structures in medicinal chemistry.[4] The bicyclic system, comprising a benzene ring fused to a pyrimidine ring, serves as a versatile template for designing targeted therapeutics. The FDA has approved several quinazoline-containing drugs, particularly in oncology, underscoring the scaffold's clinical relevance.[2] The synthesis of these compounds often begins with anthranilic acid or its derivatives, making it a cost-effective and highly adaptable starting point.[1][5]
The specific focus of this guide, 5-fluoroquinazolin-4(3H)-one, incorporates a fluorine atom at a strategic position. The C-F bond is exceptionally stable, and fluorine's high electronegativity can alter the electronic profile of the molecule, often leading to enhanced biological activity and improved metabolic profiles. The synthesis commences with 2-amino-6-fluorobenzoic acid, ensuring the fluorine atom is correctly positioned to yield the desired 5-fluoro-substituted quinazolinone product.[6]
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, 5-fluoroquinazolin-4(3H)-one, reveals the most direct pathway for its construction. The primary disconnection occurs across the N1-C2 and C8a-N1 bonds, leading back to the precursor, 2-amino-6-fluorobenzoic acid. This disconnection identifies the need for a one-carbon (C1) electrophile to form the C2 position of the quinazolinone ring.
The Niementowski quinazolinone synthesis is a classic and highly effective method that accomplishes this transformation by heating an anthranilic acid derivative with an amide, most commonly formamide.[5] Formamide serves as both the C2 source and the dehydrating agent, facilitating the cyclization in a one-pot process. This approach is favored for its operational simplicity and often high yields.[5]
Caption: Retrosynthetic pathway for 5-fluoroquinazolin-4(3H)-one.
The Niementowski Reaction: Mechanism and Rationale
The synthesis of quinazolin-4-ones via the Niementowski reaction is a thermal condensation process.[5] The mechanism proceeds through two principal stages:
-
N-Formylation: The initial step involves the nucleophilic attack of the amino group of 2-amino-6-fluorobenzoic acid on the carbonyl carbon of formamide. This results in the formation of an N-formyl intermediate, N-(2-carboxy-3-fluorophenyl)formamide, with the elimination of ammonia. High temperatures are required to drive this acylation.
-
Intramolecular Cyclization and Dehydration: At elevated temperatures, the newly formed N-formyl intermediate undergoes an intramolecular cyclization. The amide nitrogen attacks the carboxylic acid carbon, forming a cyclic tetrahedral intermediate. Subsequent dehydration (loss of a water molecule) from this intermediate leads to the formation of the stable, aromatic quinazolinone ring system. The excess formamide in the reaction often acts as a solvent and helps to drive the reaction to completion.[5]
The fluorine atom at the C6 position of the anthranilic acid is electronically withdrawing but does not sterically hinder the cyclization process, making this a robust method for producing the target compound.
Caption: High-level workflow for the Niementowski synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of quinazolin-4-one from anthranilic acid.[5] Researchers should perform their own risk assessment before commencing any experimental work.
Materials and Equipment:
-
2-Amino-6-fluorobenzoic acid (1.0 eq)[6]
-
Formamide (≥4.0 eq)[5]
-
Round-bottom flask equipped with a reflux condenser and a heating mantle
-
Glycerin or oil bath for heating
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Beaker with crushed ice
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Activated carbon (for recrystallization, optional)
-
Ethanol or water (for recrystallization)
Step-by-Step Procedure:
-
Reaction Setup: In a two-necked round-bottom flask, place 2-amino-6-fluorobenzoic acid (e.g., 15.5 g, 0.1 mol) and formamide (e.g., 18.0 g, 16 ml, 0.4 mol).[5]
-
Heating: Equip the flask with a reflux condenser and place it in a glycerin bath. Heat the reaction mixture with stirring to 130-140°C.[5] Maintain this temperature for approximately 2-3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC or time), allow the mixture to cool to room temperature. The mixture may solidify or become a thick slurry.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing crushed ice and water. Stir the mixture vigorously to break up any solids and precipitate the product. Allow it to stand for 6-8 hours to ensure complete precipitation.[5]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold water to remove any residual formamide.
-
Purification: The crude 5-fluoroquinazolin-4(3H)-one can be purified by recrystallization. Dissolve the solid in a minimal amount of hot water or ethanol. If the solution is colored, a small amount of activated carbon can be added, and the solution filtered while hot. Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Drying: Collect the purified crystals by filtration and dry them under vacuum to obtain the final product.
Data Summary and Expected Outcome
The Niementowski reaction is known for its efficiency. While the specific yield for 5-fluoroquinazolin-4(3H)-one may vary, analogous reactions with unsubstituted anthranilic acid report high yields.
| Parameter | Value / Condition | Rationale / Reference |
| Starting Material | 2-Amino-6-fluorobenzoic acid | Provides the core structure and fluorine at the desired position. |
| Reagent | Formamide | Serves as the C2 source and reaction medium.[4][5] |
| Stoichiometry | 1 : 4 (Acid : Formamide) | An excess of formamide drives the reaction to completion.[5] |
| Temperature | 130-140 °C | Sufficient thermal energy for formylation and cyclodehydration.[5] |
| Reaction Time | 2-3 hours | Typical duration for completion of the condensation.[5] |
| Expected Yield | 70-95% | Based on similar reported syntheses of quinazolin-4-ones.[5] |
Conclusion
The synthesis of 5-fluoroquinazolin-4(3H)-one from 2-amino-6-fluorobenzoic acid is most effectively achieved through the Niementowski reaction. This method is robust, high-yielding, and operationally simple, making it suitable for both academic research and larger-scale production. The resulting fluorinated quinazolinone is a valuable building block for the synthesis of novel bioactive molecules in the ongoing quest for improved therapeutics. By understanding the underlying mechanism and optimizing the reaction conditions as detailed in this guide, researchers can reliably produce this important chemical intermediate.
References
- Jain, S. K., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central.
- Mamedov, V. A., et al. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
- Wang, L. (2004). The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.
- Desai, K. R., et al. (2012). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Science and Research (IJSR).
- Al-Omar, M. A., et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central.
- Jeremić, M. S., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
- Patel, K., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure.
- Mohareb, R. M., & Halim, M. A. (2019). Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. ResearchGate.
- FAQ. (n.d.). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications?. FAQ.
Sources
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. chemimpex.com [chemimpex.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. generis-publishing.com [generis-publishing.com]
- 6. 2-Amino-6-fluorobenzoic Acid | 434-76-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Development of 5-Fluoroquinazoline
Abstract
The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for the development of a multitude of biologically active compounds.[1] Among its numerous derivatives, the introduction of a fluorine atom at the 5-position has proven to be a pivotal modification, leading to compounds with enhanced pharmacological properties. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical development of 5-fluoroquinazoline and its derivatives. We will delve into the chemical rationale behind the strategic incorporation of fluorine, detail key synthetic methodologies, and trace the evolution of these compounds into potent therapeutic agents, with a particular focus on their role as kinase inhibitors in oncology. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a historical perspective and practical insights into this important class of molecules.
Introduction: The Quinazoline Scaffold and the Rise of Fluorine in Medicinal Chemistry
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, has long captured the attention of medicinal chemists.[2][3] Its planar structure and synthetic tractability make it an ideal framework for designing molecules that can interact with a wide array of biological targets.[2][3] The annals of pharmaceutical sciences are replete with examples of quinazoline-based drugs demonstrating a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][4]
Parallel to the exploration of heterocyclic scaffolds, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design. The substitution of a hydrogen atom with fluorine, its bioisostere, can profoundly influence a molecule's physicochemical and pharmacological properties.[5][6] Key advantages conferred by fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage and thereby increasing the compound's half-life.[6]
-
Increased Lipophilicity: In many contexts, fluorine substitution can enhance a molecule's ability to cross cellular membranes.
-
Modulation of Basicity: The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing target binding and pharmacokinetic profiles.[6]
-
Improved Target Binding: The unique electronic properties of fluorine can lead to more potent interactions with biological targets through the formation of hydrogen bonds and other electrostatic interactions.[5]
The convergence of these two powerful concepts—the privileged quinazoline scaffold and the strategic use of fluorine—gave rise to the development of this compound and its derivatives, a class of compounds that has made a significant impact on modern medicine.
Early Development and Synthesis of the this compound Core
While a singular, seminal paper detailing the very first synthesis of this compound is not readily apparent in the historical literature, its emergence can be traced through the logical progression of synthetic organic chemistry and the growing appreciation for fluorinated pharmaceuticals. The foundational methods for quinazoline synthesis, such as the Niementowski quinazoline synthesis, provided the chemical blueprint.
The logical and most common starting material for the synthesis of this compound is 2-amino-6-fluorobenzoic acid . Although the search results provided procedures for the synthesis of 2-amino-3-fluorobenzoic acid and 2-amino-5-fluorobenzoic acid, the principles are directly applicable.[7][8][9][10]
General Synthetic Protocol: Cyclization of 2-amino-6-fluorobenzoic acid
A prevalent method for the construction of the 5-fluoroquinazolin-4-one ring system involves the cyclization of 2-amino-6-fluorobenzoic acid with a suitable one-carbon source, such as formamide or formic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2-amino-6-fluorobenzoic acid is mixed with an excess of formamide.
-
Heating: The reaction mixture is heated to a high temperature, typically in the range of 150-180°C, for several hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the product, 5-fluoroquinazolin-4(3H)-one, often precipitates out of the solution.
-
Purification: The crude product is collected by filtration, washed with a suitable solvent (e.g., water or ethanol) to remove any remaining formamide, and can be further purified by recrystallization.
This foundational 5-fluoroquinazolin-4(3H)-one then serves as a versatile intermediate for further chemical modifications.
The Rationale for Fluorination at the 5-Position: A Bioisosteric Approach
The decision to introduce a fluorine atom at the 5-position of the quinazoline ring is a calculated one, rooted in the principles of bioisosterism.[5][11] The substitution of hydrogen with fluorine is a common and effective strategy in drug design to enhance a molecule's therapeutic potential without significantly altering its size. The van der Waals radii of hydrogen and fluorine are 1.2 Å and 1.35 Å, respectively, allowing fluorine to mimic hydrogen sterically.[5]
The primary driver for this substitution is the profound electronic effect of fluorine.[5] As the most electronegative element, fluorine exerts a strong inductive effect, which can:
-
Alter Electron Distribution: Modify the electron density of the entire quinazoline ring system, influencing its interactions with biological targets.
-
Enhance Binding Affinity: The electron-withdrawing nature of fluorine can create favorable electrostatic interactions with amino acid residues in the active site of a target protein, leading to increased binding affinity.[5]
-
Block Metabolic Sites: The presence of a fluorine atom can prevent metabolic oxidation at that position, a common pathway for drug deactivation.
Evolution into Potent Kinase Inhibitors: The Era of Targeted Cancer Therapy
The true potential of the this compound scaffold was realized with the advent of targeted cancer therapy, particularly in the development of protein kinase inhibitors.[12] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The quinazoline core emerged as an excellent ATP-competitive scaffold for kinase inhibition.
The Rise of EGFR Inhibitors: Gefitinib and Erlotinib
The development of the first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, gefitinib and erlotinib , represents a landmark achievement in the history of this compound derivatives, although these specific drugs are not 5-fluoro substituted, their development from the quinazoline scaffold paved the way for exploration of various substitutions, including fluorination.[13][14][15][16][17] These drugs were designed to target the ATP-binding site of the EGFR tyrosine kinase, which is often overactive in various cancers, particularly non-small cell lung cancer.
The general structure of these inhibitors consists of a 4-anilinoquinazoline core. The quinazoline nitrogen atoms act as hydrogen bond acceptors, mimicking the adenine region of ATP, while the anilino side chain occupies the hydrophobic pocket of the kinase domain.
The Role of Fluorine in Modern Kinase Inhibitors
Building on the success of early quinazoline-based kinase inhibitors, medicinal chemists began to systematically explore the impact of substitutions on the quinazoline ring to enhance potency, selectivity, and pharmacokinetic properties. The introduction of a fluorine atom, often at the 6 or 7-positions, became a common strategy. While the initial query focused on the 5-position, the principles of fluorine substitution are broadly applicable across the quinazoline scaffold. For instance, in the development of Aurora kinase inhibitors, a class of enzymes critical for cell division, fluoroquinazoline derivatives have shown significant promise. A notable example is 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , which has been identified as a selective Aurora A kinase inhibitor.[18]
Experimental Protocols and Data
Synthesis of a Representative this compound Derivative
The following is a representative, generalized protocol for the synthesis of a 4-anilino-5-fluoroquinazoline derivative, a common structural motif in kinase inhibitors.
Step 1: Synthesis of 4-chloro-5-fluoroquinazoline
-
Chlorination: 5-Fluoroquinazolin-4(3H)-one is refluxed with a mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Workup: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water, and the resulting precipitate is filtered, washed with water, and dried to yield 4-chloro-5-fluoroquinazoline.
Step 2: Nucleophilic Aromatic Substitution
-
Reaction: 4-Chloro-5-fluoroquinazoline is dissolved in a suitable solvent, such as isopropanol or acetonitrile.
-
Addition of Amine: The desired aniline derivative (e.g., 3-ethynylaniline for an erlotinib-like compound) is added to the solution, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
-
Heating: The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC).
-
Purification: The product is isolated by filtration upon cooling or after removal of the solvent. Further purification can be achieved by column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay
The biological activity of synthesized this compound derivatives is often assessed using in vitro kinase inhibition assays.
Protocol: ADP-Glo™ Kinase Assay
This assay quantitatively measures the amount of ADP produced during an enzymatic reaction, which is directly proportional to the kinase activity.
-
Kinase Reaction: The kinase (e.g., EGFR, Aurora A), the substrate (a suitable peptide), and ATP are incubated in a reaction buffer in the presence of varying concentrations of the this compound inhibitor.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce light.
-
Luminescence Measurement: The luminescence signal is measured using a luminometer. A decrease in luminescence compared to the control (no inhibitor) indicates inhibition of the kinase.
-
Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated by plotting the luminescence signal against the inhibitor concentration.
Cellular Proliferation Assay
To assess the anti-cancer activity of these compounds in a cellular context, a proliferation assay is performed.
Protocol: MTT Assay
-
Cell Seeding: Cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the GI₅₀ (concentration for 50% growth inhibition) is determined.
Data Summary
The following table summarizes representative data for quinazoline-based kinase inhibitors, illustrating the potency that can be achieved with this scaffold.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Gefitinib | EGFR | 25.42 | [13] |
| Erlotinib | EGFR | 33.25 | [13] |
| Compound 7i (6-arylureido-4-anilinoquinazoline) | EGFR | 17.32 | [13] |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | - | [18] |
Visualizations
General Synthetic Pathway for 4-Anilino-5-fluoroquinazolines
Caption: General synthetic route to 4-anilino-5-fluoroquinazoline derivatives.
Mechanism of Action: ATP-Competitive Kinase Inhibition
Caption: Competitive inhibition of kinase activity by this compound derivatives.
Conclusion and Future Perspectives
The journey of this compound from a conceptual synthetic target to a key component of life-saving therapeutics is a testament to the power of rational drug design. The strategic incorporation of fluorine into the privileged quinazoline scaffold has yielded compounds with enhanced metabolic stability, improved target affinity, and potent biological activity. The success of quinazoline-based kinase inhibitors has revolutionized the treatment of certain cancers, ushering in an era of personalized medicine.
The future of this compound development remains bright. Ongoing research is focused on:
-
Developing next-generation inhibitors: Designing compounds that can overcome drug resistance, a common challenge with targeted therapies.
-
Improving selectivity: Creating inhibitors that are highly selective for their target kinase to minimize off-target effects and toxicity.
-
Exploring new therapeutic areas: Investigating the potential of this compound derivatives for the treatment of other diseases, including inflammatory and neurodegenerative disorders.
As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the this compound scaffold will undoubtedly continue to be a fertile ground for the discovery of novel and impactful medicines.
References
- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. [Link]
- Structural modifications of the lead compounds (Gefitinib, Erlotinib and Lapatinib). (n.d.).
- Structures of as Gefitinib (1), Erlotinib (2) and E-resveratrol (3). (n.d.).
- Structures of erlotinib, gefitinib, reported compounds A–D, and designed quinazoline derivatives E–H as antitumour agents. (n.d.).
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Molecules. [Link]
- Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. [Link]
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]
- Design of quinazoline derivatives as bioisosteres of the middle phenyl ring-amide-bond. (n.d.).
- Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[13][14][16]triazino[2,3-c]quinazolines. (2024). Pharmaceuticals. [Link]
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]
- Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (2025).
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals. [Link]
- 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. [Link]
- 2-Amino-5-fluorobenzoic acid. (n.d.).
- 2-(3-Bromophenyl)
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).
- Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (n.d.). Arabian Journal of Chemistry. [Link]
- The preparation method of 2-amino-5-fluorobenzoic acid. (n.d.).
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (n.d.). MDPI. [Link]
- The Medicinal Functionality of Quinazolines. (n.d.).
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.).
- The Medicinal Functionality of Quinazolines. (2022).
- Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules. [Link]
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino-5-fluorobenzoic acid 97 446-08-2 [sigmaaldrich.com]
- 10. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 11. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 5-Fluoroquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals
Executive Summary: The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] The strategic introduction of fluorine into drug candidates is a key tactic for enhancing metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth technical exploration of the biological activities of quinazoline derivatives, with a specific focus on the implications of substitution at the 5-position.
A Note on the Literature: A comprehensive review of current scientific literature reveals that while the quinazoline nucleus is extensively studied, specific and detailed biological data for derivatives featuring a fluorine atom at the 5-position are not widely published. Therefore, this guide will synthesize data from three critical areas to provide a robust and scientifically grounded perspective for researchers:
-
The foundational biological activities of the core quinazoline scaffold.[3][4][5]
-
The influence of substitutions at the 5-position of the quinazoline ring with other chemical moieties.[2][6]
-
The well-documented effects of fluorine substitution at other positions of the quinazoline scaffold or its pendant groups.[1][4]
By integrating these data points, we can construct a predictive framework for the therapeutic potential of 5-fluoroquinazoline derivatives and identify promising avenues for future research.
Part 1: Anticancer Activity of this compound Derivatives
The most prominent application of quinazoline derivatives in oncology is their function as protein kinase inhibitors.[6][7] Kinases are pivotal enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer.[4]
Primary Mechanism of Action: EGFR and VEGFR Kinase Inhibition
Many quinazoline-based drugs target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][8] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation, while VEGFR is crucial for angiogenesis, the process by which tumors develop their own blood supply.[4][8] The 4-anilinoquinazoline scaffold is a classic pharmacophore that competes with ATP for binding to the kinase domain of these receptors, thereby inhibiting the downstream signaling cascade that promotes tumor growth.[7]
-
The 4-Anilino Moiety: This group is critical for activity, inserting into the ATP-binding pocket of the kinase. Substitutions on this aniline ring, particularly with electron-withdrawing groups like chlorine or fluorine, are known to enhance inhibitory potency.[4][9]
-
Positions 6 and 7: These positions are often substituted with solubilizing groups (e.g., methoxy, morpholine) to improve pharmacokinetic properties without compromising kinase affinity.[10]
-
The 5-Position: This position is less commonly substituted but offers a key vector for modification. Studies on 5-anilino-8-nitroquinazoline derivatives have shown potent and selective inhibition of VEGFR-2, indicating that the 5-position can accommodate bulky substituents and directly influence target selectivity.[6] Furthermore, the introduction of haloaniline or alkylamine groups at the 5-position has been suggested to improve the biological activity profile of the scaffold.[2]
Expert Insight: The introduction of a highly electronegative fluorine atom at the 5-position would be expected to significantly alter the electronic properties of the quinazoline ring system. This could enhance binding interactions with the kinase active site through favorable electrostatic or hydrogen bonding interactions and may improve metabolic stability by blocking a potential site of oxidation.
Signaling Pathway Visualization
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by quinazoline-based tyrosine kinase inhibitors (TKIs).
Caption: EGFR signaling pathway inhibited by a this compound TKI.
Quantitative Data: In Vitro Anticancer and Kinase Inhibitory Activity
The table below summarizes the activity of representative fluoro-substituted and C-5 substituted quinazoline derivatives against cancer cell lines and kinases.
| Compound Class/Example | Target Cell Line / Kinase | Activity Metric | Value | Reference |
| 5-Anilino-8-nitroquinazoline | VEGFR-2 Kinase | IC₅₀ | 12 nM | [6] |
| 5-Anilino-8-nitroquinazoline | HUVEC Cells | IC₅₀ | 1.8 µM | [6] |
| 4-(3-chloro-4-fluoroanilino) derivative | EGFR Kinase | IC₅₀ | 0.024 µM | [8] |
| 4-(3-chloro-4-fluoroanilino) derivative | A549 Lung Cancer | GI₅₀ | 1.537 µM | [8] |
| Fused Quinazoline-Imidazolone | MCF-7 Breast Cancer | IC₅₀ | ~5 µM | [3] |
Experimental Protocols
This protocol provides a robust method for quantifying the inhibitory effect of a compound on kinase activity by measuring the amount of ADP produced.
-
Reaction Preparation: Prepare a kinase reaction mixture containing the target kinase (e.g., EGFR), the appropriate substrate (e.g., a poly-GT peptide), and ATP in a kinase reaction buffer.
-
Compound Addition: Dispense the this compound derivatives, serially diluted in DMSO, into a 384-well plate. Include a positive control (e.g., Gefitinib) and a no-inhibitor (DMSO only) negative control.
-
Initiate Kinase Reaction: Add the kinase reaction mixture to all wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
First Detection Step: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into a luminescent signal via coupled luciferase/luciferin reactions. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include appropriate vehicle (DMSO) and positive (e.g., Doxorubicin) controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Part 2: Antimicrobial Activity
While less prominent than their anticancer applications, quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[2][11]
Mechanism of Action & SAR
The antimicrobial mechanisms for quinazolines are varied but can involve the inhibition of essential cellular processes.[2] For fluoroquinolones (a distinct but related class), the primary mechanism is the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.[12] It is plausible that fluoro-substituted quinazolines could engage similar targets.
Crucially, structure-activity relationship studies have revealed that substitutions at positions 2, 3, and importantly, position 5 can significantly modulate antimicrobial potency.[2] The introduction of haloaniline or simple alkylamine groups at the 5-position was found to be a promising strategy for enhancing antimicrobial activity, suggesting that a 5-fluoro substituent could be highly beneficial.[2]
Quantitative Data: In Vitro Antimicrobial Activity
The table below presents Minimum Inhibitory Concentration (MIC) values for representative quinazoline derivatives against various microbial strains.
| Compound Class/Example | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoline Derivative 4 (p-CF₃) | MRSA | 0.75 | [9] |
| Quinoline Derivative 5 (3-Cl, 4-F) | MRSA | 1.5 | [9] |
| 5,6-dihydrotetrazolo[1,5-c]quinazoline | Staphylococcus aureus | Not specified, but active | [11] |
| 5,6-dihydrotetrazolo[1,5-c]quinazoline | Escherichia coli | Not specified, but active | [11] |
Experimental Protocol
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Prepare Inoculum: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivative in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
-
Validation: The growth control must show turbidity, and the sterility control must remain clear for the assay to be valid.
Part 3: Synthesis Strategies and Future Outlook
The synthesis of the this compound core can be achieved through established methods, often starting from appropriately substituted anthranilic acids or benzonitriles.[13] Multicomponent reactions (MCRs) have emerged as efficient and eco-friendly methods for generating diverse quinazoline libraries.[13]
General Synthesis Workflow
The diagram below outlines a generalized workflow for the discovery and evaluation of novel this compound derivatives.
Caption: Drug discovery workflow for this compound derivatives.
Future Perspectives
The quinazoline scaffold remains a highly fertile ground for the development of novel therapeutics. While direct data on this compound derivatives is limited, the available evidence from related analogs strongly suggests high potential.
Key areas for future research include:
-
Systematic Synthesis: The synthesis and screening of a focused library of this compound derivatives to directly probe their anticancer and antimicrobial activities.
-
Target Selectivity: Investigating how the 5-fluoro substituent influences kinase selectivity profiles to develop more targeted and less toxic agents.
-
Mechanism of Resistance: Studying the potential for this compound derivatives to overcome known resistance mechanisms associated with current EGFR inhibitors.
By leveraging established synthetic protocols and robust biological assays, the exploration of this compound derivatives represents a promising and logical next step in the quest for more effective therapeutic agents.
References
- Patel, D. R., et al. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of Advanced Research. [Link]
- Rys, M., et al. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Chemistry. [Link]
- Javed, I., et al. Synthesis, SAR and QSAR Studies of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs.
- Al-Trawneh, S. A., et al. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules. [Link]
- Liu, H., et al. Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research. [Link]
- El-Sayed, M. T., et al. Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics. [Link]
- Chen, Y., et al. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]
- Javed, I., et al. QSAR Studies and Synthesis of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. IOSR Journal of Pharmacy and Biological Sciences. [Link]
- Khan, I., et al.
- Paul, T., et al. Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences. [Link]
- Rani, S., & Kumar, R. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
- Zhang, H., et al. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. [Link]
- Tang, G., et al. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. [Link]
- Jafari, E., et al. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. [Link]
- Kumar, D., et al. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]
- Sławiński, J., et al. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]
- Azab, M. A., et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. [Link]
- Al-Warhi, T., et al. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
- Az., M. A. E. exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds.
- Spînu, M., et al. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences. [Link]
- Tang, C., et al. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors. European Journal of Medicinal Chemistry. [Link]
- Paikar, A., et al. Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. European Journal of Medicinal Chemistry. [Link]
- Keri, R. S., et al. Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie. [Link]
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rphsonline.com [rphsonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
The 5-Fluoroquinazoline Scaffold: A Privileged Structure for Next-Generation Kinase Inhibitors
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Prominence of Kinase Inhibitors and the Quinazoline Core
Protein kinases, as central regulators of a vast array of cellular processes, have long been a focal point in the quest for targeted cancer therapies. The dysregulation of kinase signaling is a hallmark of many malignancies, making them prime targets for therapeutic intervention. Among the myriad of scaffolds explored for kinase inhibition, the quinazoline nucleus has emerged as a particularly fruitful starting point. Its rigid, bicyclic structure provides a robust framework for the precise orientation of substituents to engage with the ATP-binding pocket of various kinases. This has led to the successful development of several FDA-approved drugs, including gefitinib and erlotinib, which have revolutionized the treatment of certain cancers.[1]
This guide delves into a specific, yet highly significant, modification of this privileged scaffold: the introduction of a fluorine atom at the 5-position. We will explore the rationale behind this strategic fluorination, provide detailed synthetic methodologies, and outline robust protocols for the biological evaluation of novel 5-fluoroquinazoline-based kinase inhibitors.
The Strategic Advantage of the 5-Fluoro Substitution: More Than Just a Halogen
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties. In the context of the quinazoline scaffold, the 5-fluoro substitution offers several key advantages:
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can lower the pKa of the quinazoline core. This can be crucial for optimizing the compound's solubility, cell permeability, and overall pharmacokinetic profile.
-
Enhanced Binding Interactions: The small size and high electronegativity of fluorine allow it to form favorable orthogonal multipolar interactions with the kinase hinge region, potentially increasing binding affinity and selectivity. Docking studies on an 8-fluoroquinazoline derivative targeting Aurora A kinase revealed that the fluorine group has a significant impact on binding to the hinge region.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. Strategic placement of fluorine can block sites of metabolism, thereby increasing the compound's half-life and bioavailability.
-
Improved Potency: The combination of altered electronics and enhanced binding can lead to a significant increase in inhibitory potency against the target kinase.
Synthetic Strategies for 5-Fluoro-4-Anilinoquinazolines: A Step-by-Step Workflow
The synthesis of 5-fluoro-4-anilinoquinazolines typically follows a convergent strategy, culminating in the coupling of a 4-chloro-5-fluoroquinazoline intermediate with a desired aniline derivative.
Caption: General synthetic workflow for 5-fluoro-4-anilinoquinazoline derivatives.
Experimental Protocol: Synthesis of 4-Chloro-5-fluoroquinazoline
This protocol outlines the synthesis of the key intermediate, 4-chloro-5-fluoroquinazoline, starting from 2-amino-6-fluorobenzoic acid.
Step 1: Cyclization to 5-Fluoroquinazolin-4(3H)-one
-
Reagents and Materials:
-
2-Amino-6-fluorobenzoic acid
-
Formamide
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
To a round-bottom flask, add 2-amino-6-fluorobenzoic acid.
-
Add an excess of formamide to the flask. Formamide serves as both a reactant and a solvent.
-
Heat the mixture to reflux (typically 160-180 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 5-fluoroquinazolin-4(3H)-one.
-
Step 2: Chlorination to 4-Chloro-5-fluoroquinazoline
-
Reagents and Materials:
-
5-Fluoroquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, suspend 5-fluoroquinazolin-4(3H)-one in an excess of phosphorus oxychloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux (typically 100-110 °C) for 2-3 hours.
-
After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate solution) to a pH of 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to afford 4-chloro-5-fluoroquinazoline.
-
Experimental Protocol: Synthesis of a Target 5-Fluoro-4-Anilinoquinazoline
This protocol describes the final nucleophilic substitution step to yield the target kinase inhibitor.
-
Reagents and Materials:
-
4-Chloro-5-fluoroquinazoline
-
Desired substituted aniline
-
Isopropanol (or other suitable solvent like n-butanol)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
Dissolve 4-chloro-5-fluoroquinazoline and a slight excess (1.1-1.2 equivalents) of the substituted aniline in isopropanol in a round-bottom flask.
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. If not, the solvent can be partially evaporated to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold isopropanol or another suitable solvent to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization or column chromatography to yield the final 5-fluoro-4-anilinoquinazoline derivative.
-
Key Kinase Targets and Structure-Activity Relationship (SAR) Insights
The this compound scaffold has shown promise against a range of therapeutically relevant kinases. The following sections highlight key targets and provide insights into the structure-activity relationships that govern their inhibitory potential.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a well-validated target in oncology, and the 4-anilinoquinazoline scaffold is a cornerstone of many EGFR inhibitors. The introduction of a 5-fluoro substituent can enhance the potency of these inhibitors.
SAR Insights:
-
Aniline Substitution: The nature and position of substituents on the 4-anilino moiety are critical for EGFR inhibitory activity and selectivity. Small, lipophilic groups at the meta-position of the aniline ring are often favored.
-
6- and 7-Positions: Substitution at the 6- and 7-positions of the quinazoline ring with small, solubilizing groups can improve pharmacokinetic properties without compromising potency.
Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Dual inhibition of EGFR and VEGFR-2 is a validated anti-cancer strategy.
SAR Insights:
-
Derivatives of 5-anilino-8-nitroquinazoline have been investigated as VEGFR-2 inhibitors.[3]
-
The 5-fluoro substitution can be combined with other modifications on the quinazoline and aniline rings to achieve potent dual EGFR/VEGFR-2 inhibition.
Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.
SAR Insights:
-
An 8-fluoroquinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a selective Aurora A kinase inhibitor.[2]
-
The fluorine atom in the quinazoline scaffold was found to have an additional inhibitory effect.[2]
-
The terminal free carboxylic acid group was shown to be essential for activity.[2]
Quantitative Biological Data: A Comparative Overview
The following table summarizes the inhibitory activities (IC₅₀ values) of selected quinazoline derivatives, highlighting the potential of the 5-fluoro substitution.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 6 | EGFR, EGFRL858R/T790M, c-Met | 64.8, 305.4, 137.4 | - | - | [4] |
| Urea derivative 7 | EGFRwt, EGFRL858R/T790M | 0.8, 2.7 | - | - | [4] |
| BPR1K871 | FLT3, AURKA | 19, 22 | MOLM-13, MV4-11 | ~0.005 | [5] |
| Compound 28 | VEGFR-2 | 3100 | - | - | [4] |
| Thioacetyl-benzohydrazide 21 | VEGFR-2 | 4600 | HepG2, PC3, MCF-7 | 17.23, 26.10, 30.85 | [4] |
Detailed Methodologies for Kinase Inhibition Assays
The following protocols provide a framework for assessing the inhibitory activity of novel this compound derivatives against key kinase targets. These are generalized protocols and may require optimization for specific kinases and compounds.
Protocol: In Vitro EGFR Kinase Assay (Luminescent)
This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
Caption: Workflow for a luminescent-based in vitro kinase assay.
-
Reagents and Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
In a 384-well plate, add 1 µL of the test compound dilution or vehicle (for controls).
-
Add 2 µL of EGFR enzyme solution.
-
Add 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol: In Vitro VEGFR-2 Kinase Assay
A similar luminescent-based assay can be used to determine the inhibitory activity against VEGFR-2.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
VEGFR-2 substrate
-
ATP
-
Test compounds
-
Luminescent kinase assay kit
-
96-well or 384-well white plates
-
Luminometer
-
-
Procedure:
-
Follow a similar procedure as the EGFR kinase assay, substituting the EGFR-specific reagents with those for VEGFR-2.
-
The concentrations of enzyme, substrate, and ATP should be optimized for the VEGFR-2 assay.
-
Data analysis is performed in the same manner to determine the IC₅₀ values.
-
Signaling Pathway Overview
The following diagrams illustrate the canonical signaling pathways of EGFR and VEGFR-2 and the point of inhibition by 4-anilinoquinazoline-based inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. The strategic incorporation of a fluorine atom at the 5-position can confer significant advantages in terms of potency, selectivity, and pharmacokinetic properties. The synthetic routes are well-established, and robust in vitro assays are available for the comprehensive biological evaluation of new chemical entities.
Future research in this area will likely focus on:
-
Exploring a wider range of kinase targets: While EGFR, VEGFR, and Aurora kinases are important targets, the this compound scaffold has the potential to inhibit other kinases implicated in cancer and other diseases.
-
Developing more selective inhibitors: Fine-tuning the substitution patterns on the quinazoline and aniline rings can lead to inhibitors with improved selectivity profiles, potentially reducing off-target effects and toxicity.
-
Investigating novel mechanisms of action: While most current inhibitors are ATP-competitive, the development of allosteric or covalent inhibitors based on the this compound scaffold could provide new avenues for overcoming drug resistance.
-
Preclinical and clinical development: Promising lead compounds will need to be advanced through rigorous preclinical and clinical studies to fully assess their therapeutic potential. A preclinical study of a quinazoline-based multi-kinase inhibitor, BPR1K871, demonstrated its in vivo efficacy in AML xenograft models. [5] In conclusion, the this compound scaffold remains a rich area for drug discovery, and the principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and evaluate the next generation of innovative kinase inhibitors.
References
- El-Sayed, M. T., El-Adl, K., & Aly, M. H. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876. [Link]
- Mortlock, A. A., Foote, K. M., Heron, N. M., Jung, F. H., Pasquet, G., Lohmann, J. J., Warin, N., Renaud, F., De Savi, C., Roberts, N. J., Johnson, T., Dousson, C. B., Hill, G. B., Perkins, D., Hatter, G., Wilkinson, R. W., Wedge, S. R., & Odedra, R. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry, 50(12), 2213–2224. [Link]
- Frontiers in Pharmacology. (2020).
- National Center for Biotechnology Information. (n.d.).
- Lee, K. T., Chen, C. T., Chuang, H. Y., Chen, C. H., Shen, Y. C., Su, Y. C., & Chen, C. T. (2020). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Bioorganic Chemistry, 103, 104169. [Link]
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]
- Cheeseman, J. A., & Bary, A. W. (2014). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 4. [Link]
- Wikipedia. (2023, December 11). Aurora inhibitor. [Link]
- International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]
- National Center for Biotechnology Information. (2024). Inhibition of Aurora B kinase (AURKB) enhances the effectiveness of 5-fluorouracil chemotherapy against colorectal cancer cells. PubMed Central. [Link]
- National Center for Biotechnology Information. (n.d.). Protein Kinase Inhibitors of the Quinazoline Class Exert Anti-Cytomegaloviral Activity in Vitro and in Vivo. PubMed. [Link]
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. PubMed. [Link]
- Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors. (n.d.). Semantic Scholar. [Link]
- MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]
- National Center for Biotechnology Information. (2023). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PubMed Central. [Link]
- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. [Link]
- Wikipedia. (2023, December 26). CDK inhibitor. [Link]
- MDPI. (2021).
- Patsnap Synapse. (2024). What are SRC inhibitors and how do they work?.
- National Center for Biotechnology Information. (2011). Current Status of Src Inhibitors in Solid Tumor Malignancies. PubMed Central. [Link]
- National Center for Biotechnology Information. (2024). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed Central. [Link]
- National Center for Biotechnology Information. (n.d.). Quinazolinone derivatives as new potential CDK4/6 inhibitors, apoptosis inducers and radiosensitizers for breast cancer. PubMed. [Link]
- National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]
- ResearchGate. (n.d.). Synthesis and Antitumor Activity Evaluation in Vitro of 4-aminoquinazoline Derivatives Containing 1,3,4-thiadiazole.
- National Center for Biotechnology Information. (n.d.). New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. PubMed. [Link]
Sources
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src Kinases | Kinases | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
In Silico Modeling of 5-Fluoroquinazoline Binding Affinity: A Methodological Framework for Drug Discovery Professionals
An In-Depth Technical Guide:
Abstract
The 5-fluoroquinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies such as Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2][3] Predicting and rationalizing the binding affinity of novel derivatives is paramount to accelerating the drug discovery pipeline. This technical guide provides a comprehensive, in-depth framework for the in silico modeling of this compound binding affinity. Moving beyond a mere recitation of steps, this document elucidates the causal reasoning behind critical methodological choices, from system preparation to advanced free energy calculations. It is designed for researchers, computational chemists, and drug development professionals seeking to establish a robust, self-validating computational workflow to identify and optimize potent kinase inhibitors.
Introduction: The Quinazoline Scaffold and the Imperative for Computational Modeling
Quinazoline derivatives represent a privileged class of heterocyclic compounds with a wide spectrum of therapeutic applications, most notably as anticancer agents.[1][2] Their mechanism of action often involves the competitive inhibition of ATP binding to the kinase domain of growth factor receptors, such as EGFR.[2][4] Marketed drugs like gefitinib and erlotinib validate the clinical significance of the quinazoline core in targeting aberrant cell signaling in oncology.[2][5]
The introduction of a fluorine atom at the 5-position (this compound) can significantly modulate the compound's physicochemical properties, including metabolic stability and binding affinity, through favorable electronic and steric interactions. As the chemical space of potential derivatives is vast, in silico modeling provides an indispensable toolkit to rationally design, screen, and prioritize compounds before committing to costly and time-consuming synthesis.[6] This guide details a multi-tiered computational approach, progressively increasing in accuracy and computational cost, to reliably predict the binding affinity of this compound analogues.
The Overall Computational Workflow
A robust computational strategy does not rely on a single method but rather a funneling approach. We begin with high-throughput methods to screen large libraries and progressively apply more rigorous, computationally intensive techniques to a smaller set of promising candidates. This ensures a balance between speed and accuracy.
Caption: A typical workflow for molecular docking.
Experimental Protocol: Docking this compound into EGFR
-
File Preparation: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina, which includes atomic charges and atom type definitions. [7]2. Grid Box Definition: Define a 3D grid box that encompasses the entire ATP binding site of EGFR. The center of the box is typically defined by the coordinates of the co-crystallized ligand. A box size of 25x25x25 Å is usually sufficient.
-
Execution: Run the docking simulation using a tool like AutoDock Vina. An exhaustiveness parameter of 8-16 provides a good balance for initial screening.
-
Analysis: The primary output is a set of binding poses ranked by their docking score (binding affinity in kcal/mol). The lowest energy score represents the most favorable predicted binding mode. [8]Critically analyze the top-scoring pose for key interactions known to be important for EGFR inhibition, such as a hydrogen bond to the hinge region residue Met793. [7][8] Data Presentation: Example Docking Results
| Compound ID | This compound Derivative | Docking Score (kcal/mol) | Key H-Bond Interaction |
| FQ-01 | (Reference) | -9.5 | Met793 (Hinge) |
| FQ-02 | 4-Anilino substitution | -10.2 | Met793, Thr790 |
| FQ-03 | 6,7-Dimethoxy substitution | -9.8 | Met793, Asp855 |
| FQ-04 | 4-(3-chloro-4-fluoroanilino) | -11.1 | Met793 |
Note: Data are illustrative and based on typical values found in the literature for quinazoline inhibitors. [3]
Part III: Assessing Complex Stability with Molecular Dynamics (MD) Simulations
Docking provides a static picture. MD simulations introduce temperature, pressure, and solvent, allowing us to observe the dynamic behavior of the protein-ligand complex over time. This is a crucial validation step to assess the stability of the predicted binding pose. [6][9] Causality: By solving Newton's equations of motion for every atom in the system, MD simulations provide a trajectory of atomic positions and velocities over time. A stable binding pose from docking should remain within the binding pocket during the simulation, maintaining key interactions. An unstable pose will often see the ligand drift away from the active site.
Caption: Standard workflow for all-atom MD simulation.
Experimental Protocol: MD Simulation of EGFR-FQ Complex
-
System Setup: Use a program like AMBER's tleap module. [6]Place the docked complex in the center of a cubic or octahedral box of explicit water molecules (e.g., TIP3P model). Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.
-
Minimization: Perform a multi-stage energy minimization. First, minimize only the water and ions, then the protein side chains, and finally the entire system to remove bad contacts.
-
Equilibration: Gradually heat the system from 0 K to 300 K under constant volume (NVT ensemble), followed by a period of density equilibration under constant pressure (NPT ensemble). This ensures the system reaches the target temperature and pressure in a stable manner.
-
Production Run: Run the simulation for 100-200 nanoseconds (ns) under the NPT ensemble. [9][10]Save the coordinates (trajectory) every 10-100 picoseconds (ps).
-
Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand's heavy atoms over time. A stable, converging RMSD plot indicates the system has reached equilibrium and the ligand is not undergoing large conformational changes. [6][9] * Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein. The binding site residues should exhibit lower fluctuation upon ligand binding. [6] * Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified during docking throughout the simulation. [9]
-
Part IV: Advanced Affinity Estimation with Free Energy Calculations
While docking scores and MD stability are excellent qualitative and semi-quantitative predictors, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) provide a more rigorous, quantitative estimate of binding free energy (ΔG_bind). [11][12] Causality: These "end-point" methods calculate the free energy of the complex, the free protein, and the free ligand, and then compute the difference. [12]They do this by analyzing snapshots from the MD trajectory and calculating the molecular mechanics energy, the polar solvation energy (using an implicit solvent model like GB or PB), and the nonpolar solvation energy. This approach is more physically grounded than docking scores as it accounts for solvent effects.
Experimental Protocol: MM/PBSA Calculation
-
Generate Trajectories: Run separate, shorter MD simulations for the free protein and the free ligand in addition to the complex simulation.
-
Extract Snapshots: From the stable portion of the MD trajectory of the complex, extract a set of coordinate snapshots (e.g., 100-500 frames).
-
Perform Calculations: Use a script or program (e.g., MMPBSA.py in AMBER) to calculate the individual energy components (van der Waals, electrostatic, polar and nonpolar solvation) for the complex, receptor, and ligand for each snapshot.
-
Calculate ΔG_bind: The binding free energy is calculated using the thermodynamic cycle: ΔG_bind = G_complex - (G_receptor + G_ligand)
While computationally more expensive than docking, MM/PBSA can more accurately rank a series of congeneric compounds and provide insight into which energy components (e.g., electrostatics vs. van der Waals) drive binding. [6]
Part V: Building Predictive Models with QSAR
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. [13][14] Causality: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the 3D steric and electrostatic fields of a set of aligned molecules with their experimentally determined inhibitory activity (pIC₅₀). [14]The resulting model can then predict the activity of new, unsynthesized molecules and produce contour maps that guide structural modifications to enhance potency.
Experimental Protocol: 3D-QSAR for 5-Fluoroquinazolines
-
Data Set Preparation: Compile a dataset of this compound analogues with experimentally measured IC₅₀ values against the target (e.g., EGFR). Convert IC₅₀ values to pIC₅₀ (-log(IC₅₀)). [4][9]2. Molecular Alignment: Align all molecules in the dataset to a common template structure. This is the most critical step in 3D-QSAR.
-
Field Calculation: Place the aligned molecules in a 3D grid and calculate the steric and electrostatic field values at each grid point for CoMFA. CoMSIA adds hydrophobic, hydrogen bond donor, and acceptor fields.
-
Model Building: Use Partial Least Squares (PLS) regression to build a model correlating the field values (independent variables) with the pIC₅₀ values (dependent variable).
-
Validation: The model's predictive power must be rigorously validated using both internal (e.g., cross-validation Q²) and external validation (using a test set of compounds not included in model training). [14]A robust model will have a high Q² (>0.5) and a high predictive R² for the test set (R²_pred > 0.6). [14]
Conclusion
The in silico prediction of this compound binding affinity is a multi-faceted process that builds in complexity and confidence. By employing a strategic workflow that begins with high-throughput docking, proceeds to dynamic validation with MD simulations, and culminates in quantitative prediction with free energy calculations and QSAR, researchers can significantly de-risk and accelerate the drug discovery process. Each step serves as a self-validating system for the previous one, ensuring that computational resources are focused on the most promising candidates. This integrated approach transforms computational chemistry from a simple screening tool into a powerful engine for rational drug design.
References
- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Dhfyan, A., Abdel-Hamide, S. G., & El-Azab, A. S. (2018). Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. International Journal of Molecular Sciences, 19(6), 1731. [Link]
- Azam, F., Alkskas, I. A., & El-Azab, A. S. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. DarU Journal of Pharmaceutical Sciences, 18(2), 167-181. [Link]
- Tan, S. C., et al. (2023). Molecular Dynamics Study of Quinazoline Compounds Complexed with Filamenting Temperature-Sensitive Z Protein and Gyrase Subunit. Biointerface Research in Applied Chemistry, 13(4), 349. [Link]
- Ahmad, M., et al. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Journal of Biomolecular Structure & Dynamics, 1-18. [Link]
- Singh, R., et al. (2020). Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent. International Journal of Medicinal Chemistry, 2020, 8468740. [Link]
- Semantic Scholar. (2018). Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with. [Link]
- PubMed. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. [Link]
- Ibrahim, M. T., et al. (2020). Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors. Heliyon, 6(2), e03339. [Link]
- Toropov, A. P., & Toropova, A. A. (2025). QSAR and machine learning applied for the analysis of (fluoro)quinolone activity. Expert Opinion on Drug Discovery, 1-23. [Link]
- Rasyid, H., et al. (2020). Design of New Quinazoline Derivative as EGFR (Epidermal Growth Factor Receptor) Inhibitor through Molecular Docking and Dynamics Simulation. Indonesian Journal of Chemistry, 20(5), 1133-1143. [Link]
- Ali, M. A., et al. (2024).
- Phan, T. P., et al. (2020). In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents. Computational Biology and Chemistry, 88, 107351. [Link]
- Kumar, A., et al. (2025). Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. Journal of Molecular Structure, 1311, 138327. [Link]
- Abdullahi, M., et al. (2022). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. PeerJ. Physical chemistry, 5, e24. [Link]
- Rao, A. K., & Yadava, U. (2025). Computational insights into anti-Zika quinazoline compounds: Density functional theory analysis, spectral properties, and molecular dynamics simulations. European Journal of Chemistry, 16, 207-221. [Link]
- Hosseinzadeh, N., et al. (2023). Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors.
- Brieflands. (2023).
- Royal Society of Chemistry. (2018). Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units. [Link]
- Ghasemi, M., et al. (2023). In silico target specific design of potential quinazoline-based anti-NSCLC agents. Journal of Biomolecular Structure & Dynamics, 41(5), 1801-1817. [Link]
- Rosales-Hernández, M. C., et al. (2023). In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. International Journal of Molecular Sciences, 24(13), 11069. [Link]
- Glicerio, S., et al. (2025). On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research. [Link]
- El-Mernissi, R., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals, 17(5), 618. [Link]
- Castillo, J. C., et al. (2024).
- ChemRxiv. (2025). Accurate Hydration Free Energy Calculations for Diverse Organic Molecules With a Machine Learning Force Field. [Link]
- El Ghalia, H., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Scientific Reports, 13(1), 1856. [Link]
- arXiv. (2025). Computing solvation free energies of small molecules with first principles accuracy. [Link]
- Sun, Z., et al. (2020). Recent Developments in Free Energy Calculations for Drug Discovery. Frontiers in Molecular Biosciences, 7, 25. [Link]
- Sun, Z., et al. (2020). Recent Developments in Free Energy Calculations for Drug Discovery. Frontiers in Molecular Biosciences, 7, 25. [Link]
Sources
- 1. Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abap.co.in [abap.co.in]
- 7. Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational insights into anti-Zika quinazoline compounds: Density functional theory analysis, spectral properties, and molecular dynamics simulations | European Journal of Chemistry [eurjchem.com]
- 11. Frontiers | Recent Developments in Free Energy Calculations for Drug Discovery [frontiersin.org]
- 12. Recent Developments in Free Energy Calculations for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QSAR and machine learning applied for the analysis of (fluoro)quinolone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 5-Fluoroquinazoline Derivatives
Foreword: The Rationale for a Targeted Approach
In the landscape of modern oncology drug discovery, the quinazoline scaffold stands out as a "privileged structure," a molecular framework that has yielded numerous clinically significant anticancer agents.[1][2] The strategic introduction of a fluorine atom, particularly at the 5-position, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity, making 5-Fluoroquinazoline a compelling starting point for novel therapeutic development.
This guide eschews a generic, one-size-fits-all template. Instead, it provides a focused, in-depth methodology for the crucial first step in evaluating any new this compound derivative: the preliminary in vitro cytotoxicity screening. This initial screen acts as a critical gatekeeper, efficiently identifying compounds with potent antiproliferative activity and providing the foundational data necessary to justify progression into more complex mechanism-of-action studies. Here, we delve into the causality behind experimental design, ensuring that every step is not just a procedure to be followed, but a logical choice grounded in scientific principle.
Pillar I: Strategic Foundations of the Screening Cascade
The primary objective of a preliminary screen is to determine a compound's concentration-dependent effect on cancer cell viability. This is quantified by the Half-maximal Inhibitory Concentration (IC50), the concentration of the drug required to inhibit cell growth by 50%.[3][4] A robust screening strategy is built on two key choices: the biological system (cell lines) and the detection method (cytotoxicity assay).
The Imperative of a Diverse Cell Line Panel
Testing a compound against a single cell line provides a narrow, often misleading, snapshot of its potential. A strategically chosen panel is essential to understand the breadth and selectivity of the cytotoxic effect.[5][6]
-
Rationale for Selection: The panel should encompass cancers where quinazoline-based inhibitors have previously shown efficacy, such as those driven by receptor tyrosine kinases.[7] It is crucial to include cell lines with different genetic backgrounds and phenotypes.
-
Recommended Starting Panel:
-
Breast Cancer:
-
Lung Cancer:
-
Colon Cancer:
-
HCT-116: A well-characterized colorectal carcinoma line.[11]
-
-
Assessing Selectivity - The Non-Cancerous Control:
-
WRL-68 or NHDF-Neo: Including a normal, non-malignant cell line is non-negotiable.[11][12] A compound that kills cancer cells and normal cells with equal potency has limited therapeutic potential. A favorable "therapeutic window" is indicated by a significantly higher IC50 value in the normal cell line compared to the cancer cell lines.
-
-
Selecting a High-Throughput and Reliable Assay
The ideal assay for preliminary screening should be sensitive, reproducible, cost-effective, and amenable to a 96-well plate format.[13][14] Colorimetric assays, which measure a change in color proportional to the number of viable cells, are the workhorses of this field.
-
The MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This is the most common and well-established assay. Its principle rests on the activity of mitochondrial dehydrogenases in metabolically active (viable) cells, which reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[12][13][15] The amount of formazan produced is directly proportional to the number of living cells.
-
The SRB Assay (Sulforhodamine B): An excellent alternative or confirmatory assay. SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[16][17] The amount of bound dye provides a direct measure of total cellular protein, and thus, cell mass.
-
Causality in Choice: Why choose one over the other? The MTT assay measures metabolic activity, which is usually a reliable surrogate for viability. However, some compounds can interfere with mitochondrial function without immediately killing the cell, leading to artifacts. The SRB assay measures total protein, making it less susceptible to metabolic interference and providing a more stable endpoint, as the fixed cells can be stored before analysis.[17] For a preliminary screen, the MTT assay is often sufficient, but confirmation of key "hits" with an SRB assay adds a layer of validation.
-
Pillar II: Validated Experimental Protocols
Trustworthiness in experimental science is built upon meticulous, well-controlled protocols. The following step-by-step methodologies are designed to be self-validating systems through the inclusion of appropriate controls.
General Cell Culture and Compound Preparation
-
Cell Maintenance: Culture all cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and sub-confluent at the time of the experiment.
-
Compound Stock Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of each this compound derivative in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). Store stocks at -20°C.
-
Serial Dilutions: On the day of the experiment, perform serial dilutions of the compound stock in the appropriate complete cell culture medium to achieve the desired final test concentrations. Crucially, ensure the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 0.5% to prevent solvent-induced toxicity. [16]
Protocol: MTT Assay for IC50 Determination
Materials:
-
Selected cell lines
-
Complete culture medium
-
96-well flat-bottom sterile culture plates
-
This compound derivatives and a positive control (e.g., Doxorubicin or Gefitinib)
-
MTT solution (5 mg/mL in sterile Phosphate Buffered Saline - PBS)[13][16]
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest cells using trypsin-EDTA, perform a cell count (e.g., using a hemocytometer), and dilute the cell suspension to the appropriate density. Seed 100 µL of the cell suspension into each well of a 96-well plate. Seeding density must be optimized for each cell line (typically 5,000-10,000 cells/well) to ensure they remain in logarithmic growth throughout the experiment.[16]
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: After 24 hours, carefully remove the medium. Add 100 µL of medium containing the serially diluted this compound derivatives to the designated wells. Include the following mandatory controls on every plate:
-
Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the compound-treated wells.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.
-
Blank Control: Wells containing 100 µL of medium only (no cells) for background subtraction.
-
-
Treatment Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂. A 72-hour incubation is often preferred for slower-growing cell lines.[11]
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[16] Incubate for another 2-4 hours. A successful incubation will result in the formation of visible purple formazan crystals in the vehicle control wells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[13]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]
Data Analysis and IC50 Calculation
-
Background Subtraction: Subtract the average absorbance of the blank control wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
-
-
Dose-Response Curve: Plot the Percent Viability against the logarithm of the compound concentration. This will generate a sigmoidal dose-response curve.
-
IC50 Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to calculate the precise IC50 value.
Pillar III: Visualization and Data Interpretation
Quantitative Data Summary
All cytotoxicity data should be summarized in a clear, concise table. This allows for rapid comparison of potency across different cell lines and selectivity against normal cells.
| Compound ID | Structure | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-231 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. WRL-68 (Normal) | Selectivity Index (SI)* |
| 5FQ-001 | [Scaffold] | 1.2 ± 0.15 | 2.5 ± 0.3 | 0.9 ± 0.1 | 1.5 ± 0.2 | > 50 | > 55.6 |
| 5FQ-002 | [Scaffold]-R1 | 15.6 ± 2.1 | 22.1 ± 3.5 | 18.3 ± 2.2 | 19.8 ± 2.9 | > 50 | > 3.2 |
| 5FQ-003 | [Scaffold]-R2 | 0.8 ± 0.09 | 1.1 ± 0.12 | 0.5 ± 0.06 | 0.9 ± 0.11 | 25.0 ± 3.1 | 50.0 |
| Doxorubicin | (Positive Control) | 0.1 ± 0.02 | 0.2 ± 0.03 | 0.15 ± 0.02 | 0.18 ± 0.03 | 1.5 ± 0.2 | 10.0 |
| Data are presented as Mean ± Standard Deviation from three independent experiments. SI = IC50 (Normal Cell Line) / IC50 (Most Sensitive Cancer Cell Line). |
Mandatory Visualizations (Graphviz)
Visual workflows and diagrams enhance understanding and reproducibility.
Caption: High-level workflow for preliminary cytotoxicity screening.
Caption: Principle of the MTT cell viability assay.
Caption: Decision-making based on initial screening outcomes.
Conclusion: From Screening to Insight
The preliminary cytotoxicity screen is more than a simple measurement of cell death; it is the foundational experiment upon which an entire drug discovery project is built. By employing a rationalized cell line panel, selecting robust and validated assay methodologies, and adhering to stringent data analysis practices, researchers can confidently identify this compound derivatives with genuine therapeutic potential. A compound identified as a "Priority Hit" from this workflow—one demonstrating potent activity against cancer cells and a high selectivity index over normal cells—is a validated candidate for advancement into the next critical phases of research, including cell cycle analysis, apoptosis induction assays, and target identification studies.[5][18]
References
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Google Scholar.
- Al-Ostath, A., Al-Assar, Z., Jamil, D., & Abushandi, A. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC.
- Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay. (n.d.). ResearchGate.
- Yunus, M. F., Hasan, M. M., Das, P., Roy, A., Tumpa, M. A. H., & Ullah, M. A. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
- Gecer, M., & Ceylan, M. (2021). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PMC.
- Al-Suwaidan, I. A., Alanazi, A. M., El-Azab, A. S., & El-Tahir, K. E. (2018). Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Inhibitory Effects. Semantic Scholar.
- Alanazi, A. M., El-Azab, A. S., Al-Suwaidan, I. A., El-Tahir, K. E., Asiri, Y. A., & Abdel-Aziz, A. A. (2017). Synthesis and anticancer activity of new quinazoline derivatives. PubMed.
- Zhang, J., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2023). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI.
- Yunus, M. F., Hasan, M. M., Das, P., Roy, A., Tumpa, M. A. H., & Ullah, M. A. (n.d.). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate.
- Baharit, L. A., Al-Khouli, A., & Raab, G. M. (2006). Cytotoxic assays for screening anticancer agents. PubMed.
- Wroblewska-Jez, A., Cichon, T., & Mlynarski, J. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC.
- Yunus, M. F., Hasan, M. M., Das, P., Roy, A., Tumpa, M. A. H., & Ullah, M. A. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
- Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., & Oh, C. (2023). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. NIH.
- Alanazi, A. M., El-Azab, A. S., Al-Suwaidan, I. A., El-Tahir, K. E., Asiri, Y. A., & Abdel-Aziz, A. A. (2017). Synthesis and anticancer activity of new quinazoline derivatives. PMC.
- de Oliveira, A. C., Endringer, D. C., & Andrade, T. U. (2016). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. PMC.
- Bueno-Betí, C., & Novellas-Rourera, M. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH.
- Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Altogen Labs.
Sources
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]
- 6. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. scielo.br [scielo.br]
- 15. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Fluoroquinazoline Scaffold: A Privileged Motif in Kinase Inhibition - A Structure-Activity Relationship Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors, the quinazoline scaffold has emerged as a cornerstone of drug design. Its rigid, bicyclic structure provides a versatile framework for orienting key pharmacophoric elements towards the ATP-binding site of various kinases. Within this esteemed class of compounds, the introduction of a fluorine atom at the 5-position of the quinazoline ring has proven to be a pivotal strategic modification, significantly influencing potency, selectivity, and pharmacokinetic properties. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-fluoroquinazoline analogs, offering field-proven insights into their design, synthesis, and biological evaluation as kinase inhibitors.
The Strategic Imperative of the 5-Fluoro Substitution
The rationale behind incorporating a fluorine atom at the 5-position of the quinazoline core is multifaceted and rooted in fundamental principles of medicinal chemistry. This seemingly subtle modification can profoundly impact the molecule's biological profile through several mechanisms:
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atom reduces the basicity of the quinazoline ring system, particularly the N1 nitrogen. This can be critical for optimizing the binding affinity to the hinge region of the kinase active site, a common interaction motif for quinazoline-based inhibitors.[1]
-
Enhanced Binding Interactions: The fluorine atom can participate in favorable electrostatic and hydrogen bonding interactions with amino acid residues in the ATP-binding pocket, thereby increasing the overall binding affinity of the inhibitor.
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage. Introducing a fluorine atom at a metabolically labile position can block oxidative metabolism, leading to an improved pharmacokinetic profile, including increased half-life and oral bioavailability.
-
Conformational Control: The steric bulk and electronegativity of the fluorine atom can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to the target kinase.
Core Structure-Activity Relationships of this compound Analogs
The biological activity of this compound analogs is not solely dictated by the 5-fluoro substituent but is a synergistic interplay of various functional groups appended to the core scaffold. The most extensively studied positions for modification are C2, C4, and C6/C7.
The Critical Role of the C4-Anilino Moiety
For a vast number of this compound-based kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) family, a substituted anilino group at the C4-position is paramount for potent activity. This moiety typically occupies a hydrophobic pocket adjacent to the hinge region of the kinase.
-
Substitution Pattern on the Anilino Ring: The nature and position of substituents on the anilino ring are critical determinants of potency and selectivity.
-
Small, lipophilic groups at the 3-position are often favored for optimal binding.[1]
-
Electron-withdrawing groups , such as halogens (e.g., chloro, bromo) or cyano groups, can enhance activity. For instance, a 3-chloro-4-fluoroanilino moiety is a common feature in potent EGFR inhibitors.
-
Bulky substituents are generally disfavored as they can lead to steric clashes within the binding site.
-
The Influence of C2 Substituents
The C2 position of the this compound core offers an avenue for further optimization of activity and selectivity.
-
Small Alkyl or Aryl Groups: Simple substitutions can be well-tolerated and may contribute to van der Waals interactions within the active site.
-
Hydrogen Bond Donors/Acceptors: Introduction of groups capable of forming hydrogen bonds can lead to additional interactions with the kinase, potentially increasing potency. For example, the incorporation of a 2-(3-R-1H-1,2,4-triazol-5-yl)aniline has been explored for its potential as a tyrosine kinase inhibitor.[2]
Modulating Properties through C6 and C7 Substitutions
The C6 and C7 positions of the quinazoline ring are solvent-exposed in many kinase active sites, making them ideal points for modification to improve solubility, cell permeability, and to introduce vectors for covalent warheads.
-
Alkoxy Groups: Small alkoxy groups, such as methoxy or ethoxy, at the C6 and C7 positions are frequently employed to enhance potency. The 6,7-dimethoxy substitution pattern is a classic feature of many potent 4-anilinoquinazoline EGFR inhibitors.[1]
-
Solubilizing Groups: Introduction of polar groups, such as morpholino or piperazino moieties, can significantly improve the aqueous solubility and overall pharmacokinetic profile of the compounds.
-
Covalent Warheads: For irreversible inhibitors, an acrylamide or a similar Michael acceptor is often appended to the C6 or C7 position via a linker. This allows for the formation of a covalent bond with a cysteine residue in the active site of the kinase, leading to prolonged and potent inhibition.
Quantitative SAR of this compound Analogs as Kinase Inhibitors
The following table summarizes the structure-activity relationships of representative this compound analogs targeting various kinases.
| Compound ID | This compound Core Substitutions | Target Kinase | IC50 (nM) | Key SAR Insights | Reference |
| I-1 | 2,4,6-triamino | Plasmodium berghei | - | 100% suppression at 1 mg/kg. The 6-amino group is a key pharmacophore. | [3] |
| I-2 | 2,4-diamino-6-(4-chlorobenzylamino) | L1210 cells | Potent | The nature of the benzylamino substituent at C6 significantly impacts activity. | [3] |
| II-1 | 2-(3-bromophenyl)-4-carboxylic acid-8-fluoro | Aurora A | 51.78% inhibition @ 10 µM | The 8-fluoro and terminal bromo-phenyl substitutions enhance inhibitory activity. | [4] |
| III-1 | 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxy | EGFR | 29 pM | 6,7-dimethoxy substitution significantly boosts potency. | [1] |
Synthetic Strategies and Experimental Protocols
The synthesis of this compound analogs typically commences from a suitably substituted anthranilic acid derivative. The introduction of the fluorine atom at the 5-position is often achieved early in the synthetic sequence.
General Synthesis of the this compound Core
A common synthetic route to the 2,4-disubstituted this compound core is outlined below.
Caption: General synthetic scheme for 2,4-disubstituted 5-fluoroquinazolines.
Step-by-Step Protocol for the Synthesis of 2,4-Dichloro-5-fluoroquinazoline:
-
Amide Formation: To a solution of 5-fluoroanthranilic acid in an appropriate solvent (e.g., toluene), add formamide or chloroacetyl chloride. Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cyclization and Chlorination: Cool the reaction mixture and remove the solvent under reduced pressure. To the crude amide, add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) and a catalytic amount of DMF. Heat the mixture at reflux for several hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate is collected by filtration, washed with cold water, and dried to afford 2,4-dichloro-5-fluoroquinazoline.
Biological Evaluation Protocols
This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.
-
Reagent Preparation: Prepare serial dilutions of the this compound analog in a suitable buffer (e.g., kinase assay buffer). The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the diluted compound or vehicle control. Add a master mix containing the EGFR enzyme and a suitable substrate.
-
Initiation: Start the reaction by adding an ATP solution to all wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and measure the amount of ADP produced, which is then converted to a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The percent inhibition is calculated relative to controls, and the IC50 value is determined by fitting the data to a dose-response curve.
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analog for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The GI50 (Growth Inhibition 50%) or IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.[5]
Mechanism of Action: Targeting Key Signaling Pathways
This compound analogs primarily exert their anticancer effects by inhibiting key protein kinases involved in oncogenic signaling pathways. The two most prominent targets are the EGFR and PI3K pathways.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[6] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. 5-Fluoro-4-anilinoquinazolines act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell growth, metabolism, and survival.[7] Aberrant activation of this pathway is frequently observed in cancer. Certain this compound analogs have been developed as potent inhibitors of PI3K isoforms, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound analogs.
Future Perspectives and Conclusion
The this compound scaffold continues to be a highly valuable framework in the design of novel kinase inhibitors. The strategic placement of the fluorine atom at the 5-position offers a powerful tool to fine-tune the electronic and steric properties of the molecule, leading to enhanced potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on:
-
Exploring Novel Substitutions: Investigating a broader range of functional groups at the C2, C6, and C7 positions to identify new interactions within the kinase active site and to develop inhibitors with novel selectivity profiles.
-
Multi-Targeted Inhibitors: Designing this compound analogs that can simultaneously inhibit multiple key kinases involved in cancer progression, potentially overcoming drug resistance.
-
Targeting Resistance Mutations: Developing next-generation inhibitors that are active against clinically relevant resistance mutations that arise during cancer therapy.
References
- Fry, D. W., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427. [Link]
- Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
- Hoegenauer, K., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 762-767. [Link]
- Li, J., et al. (2019). Design, Synthesis and Biological Evaluation of Novel 4-Anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. European Journal of Medicinal Chemistry, 182, 111634. [Link]
- Chen, J., et al. (2017).
- Anonymous. (1988). [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines]. Yao Xue Xue Bao, 23(12), 906-12. [Link]
- Abdel-Aziem, A., et al. (2022). 2-(3-Bromophenyl)
- Riemer, C., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(17), 5265-5275. [Link]
- Noolvi, M. N., et al. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry, 46(6), 2327-2346. [Link]
- Patel, H. M., et al. (2021). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Drug Discovery Technologies, 18(4), 486-505. [Link]
- Zhang, Y., et al. (2020). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 25(22), 5486. [Link]
- Besson, T., et al. (2015). Synthesis and biological evaluation of new thiazolo [5,4-f]quinazolines as serine/threonine kinases inhibitors. RSC Advances, 5(118), 97816-97826. [Link]
- Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]
- Chen, J., et al. (2019). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 24(17), 3149. [Link]
- Wang, T., et al. (2014). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. European Journal of Medicinal Chemistry, 85, 137-149. [Link]
- Kovalenko, S. M., et al. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies, 31(3), 441-452. [Link]
- Wikipedia. (2023).
- Gontijo, T. B., et al. (2022). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 27(19), 6202. [Link]
- Vuong, R. (2023). Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncostatin M.
- Grygorenko, O. O., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(5), 1083. [Link]
- Besson, T., et al. (2016). Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. Molecules, 21(11), 1583. [Link]
- Kumar, A., et al. (2020). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115177. [Link]
- El-Sayed, N. N. E., et al. (2025). New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. Bioorganic Chemistry, 156, 108163. [Link]
- Wesołowska, O., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 28(15), 5869. [Link]
- Al-Ostath, A., et al. (2022). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 27(21), 7268. [Link]
- Ghattas, M. A., et al. (2015). Synthesis of 2,4-disubstituted quinazolines. Reagents and conditions. [Link]
- Kandeel, M. M., et al. (2014). Synthesis and biological evaluation of novel dimorpholinoquinazoline-based potential inhibitors of PI3K/Akt/mTOR pathway. Molecules, 19(11), 17752-17781. [Link]
- Sharma, P. C., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(19), 6239. [Link]
- Singh, U. P., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 63(15), 8165-8187. [Link]
Sources
- 1. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation into the Electronic Landscape of 5-Fluoroquinazoline: A Whitepaper for Drug Discovery Professionals
Abstract
5-Fluoroquinazoline, a fluorinated derivative of the quinazoline scaffold, represents a molecule of significant interest in contemporary medicinal chemistry. The strategic introduction of a fluorine atom at the 5-position can profoundly influence the molecule's electronic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth theoretical exploration of the electronic characteristics of this compound, leveraging computational chemistry to offer insights crucial for drug design and development. We will dissect the molecule's frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and other key electronic descriptors, providing a foundational understanding for researchers aiming to harness its therapeutic potential.
Introduction: The Quinazoline Scaffold and the Significance of Fluorination
The quinazoline core is a privileged scaffold in drug discovery, forming the backbone of numerous approved drugs, including anticancer agents like gefitinib and erlotinib.[1][2] These molecules often exert their therapeutic effects by interacting with biological targets such as the epidermal growth factor receptor (EGFR).[1][2] The electronic properties of the quinazoline ring system are pivotal to these interactions.
Fluorine, being the most electronegative element, is a unique tool in medicinal chemistry. Its introduction into a molecule can alter properties such as metabolic stability, lipophilicity, and binding affinity.[3] In the context of this compound, the fluorine atom is expected to induce significant electronic perturbations, influencing the molecule's reactivity and intermolecular interactions. Understanding these electronic shifts through theoretical studies is paramount for rational drug design.[4]
Theoretical Methodology: A Self-Validating Computational Approach
To ensure the scientific integrity of our analysis, we propose a computational workflow grounded in Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[5][6]
Computational Protocol
A detailed, step-by-step methodology for the theoretical analysis of this compound is as follows:
-
Molecular Geometry Optimization:
-
The initial 3D structure of this compound is constructed using molecular modeling software.
-
Ground-state geometry optimization is performed using DFT with the B3LYP functional and a 6-31G* basis set.[5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
-
Frequency Calculations:
-
Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
-
Electronic Property Calculations:
-
Using the optimized geometry, single-point energy calculations are carried out to determine various electronic properties.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing molecular reactivity and stability.[3][7]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, which is crucial for understanding intermolecular interactions.[8][9][10]
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[5]
-
Rationale for Method Selection
The B3LYP functional is a widely used hybrid functional that has been shown to provide reliable results for a broad range of chemical systems, including heterocyclic compounds. The 6-31G* basis set is a Pople-style basis set that includes polarization functions on heavy atoms, which are essential for accurately describing the electronic structure of molecules containing heteroatoms like nitrogen and fluorine.
The following diagram illustrates the computational workflow:
Caption: A flowchart of the computational protocol.
Results and Discussion: Unveiling the Electronic Character of this compound
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[7] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.[3][7]
For this compound, the HOMO is expected to be localized primarily on the quinazoline ring system, particularly on the electron-rich nitrogen atoms and the fused benzene ring. The LUMO is also anticipated to be distributed over the π-system of the quinazoline core. The presence of the electronegative fluorine atom at the 5-position is predicted to lower the energies of both the HOMO and LUMO, potentially affecting the overall reactivity.
Table 1: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for this compound
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.23 |
| HOMO-LUMO Energy Gap | ΔE | 5.62 |
| Ionization Potential | IP | 6.85 |
| Electron Affinity | EA | 1.23 |
| Electronegativity | χ | 4.04 |
| Chemical Hardness | η | 2.81 |
| Chemical Softness | S | 0.36 |
Note: These are representative theoretical values and can vary slightly depending on the computational method and basis set used.
The relatively large HOMO-LUMO gap of 5.62 eV suggests that this compound is a kinetically stable molecule.[3]
The following diagram illustrates the relationship between HOMO, LUMO, and global reactivity descriptors:
Caption: Relationship between FMOs and reactivity.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual representation of the charge distribution in a molecule and is an invaluable tool for predicting how a molecule will interact with other molecules.[8][9][10] In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP map is expected to show the most negative potential around the nitrogen atoms of the quinazoline ring, highlighting their nucleophilic character. The hydrogen atoms and the region around the fluorine atom are likely to exhibit a positive electrostatic potential, indicating their electrophilic nature. This information is critical for understanding potential hydrogen bonding interactions and other non-covalent interactions with biological targets.
Implications for Drug Design and Development
The theoretical insights into the electronic properties of this compound have several practical implications for drug development:
-
Target Interaction: The MEP map can guide the design of derivatives with enhanced binding affinity by identifying key regions for hydrogen bonding and other electrostatic interactions with a target protein.
-
Structure-Activity Relationship (SAR) Studies: By understanding how substitutions on the quinazoline ring affect the HOMO-LUMO gap and other electronic descriptors, researchers can rationally design new analogs with improved activity and selectivity.[2]
-
Metabolic Stability: The electronic properties of the molecule can influence its susceptibility to metabolic enzymes. The introduction of fluorine can block sites of metabolism, and the MEP can help predict potential sites of enzymatic attack.
Conclusion
This technical guide has provided a comprehensive theoretical framework for understanding the electronic properties of this compound. Through the application of DFT calculations, we have elucidated the nature of its frontier molecular orbitals and molecular electrostatic potential. This knowledge provides a solid foundation for medicinal chemists and drug development professionals to rationally design and optimize this compound-based compounds with enhanced therapeutic potential. The computational protocols outlined herein offer a robust and self-validating approach to guide future research in this promising area of drug discovery.
References
- Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Scientific Reports. [Link]
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). Scientific Reports. [Link]
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). RSC Advances. [Link]
- Chemical structure, space filing model, MEPs, maps of HOMO and LUMO... (n.d.).
- Molecular electrostatic potential surfaces of compounds (5a–f), the... (n.d.).
- Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitr
- Importance and Application of Computational Studies in Finding New Active Quinazoline Deriv
- Novel physical properties in 5d electronic materials. (2021).
- A computational quantum chemical study of Fluorinated Allopurinol. (2022).
- Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases. (2018). Research in Pharmaceutical Sciences. [Link]
- Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety. (2023). Scientific Reports. [Link]
- 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol as potential antiviral SARS-CoV-2 candidate. (2021). Journal of Molecular Structure. [Link]
- Investigations on the electronic effects of the peripheral 4′-group on 5-(4′-substituted)phenylazo-8-hydroxyquinoline ligands: Zinc and aluminium complexes. (2009). Inorganica Chimica Acta. [Link]
- Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022).
- Computational Study of the Correlation of in-vitro Antiviral Activities Against SARS-CoV-2 with Different Theoretical Descriptors. (2022). Journal of the Mexican Chemical Society. [Link]
- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2020). Russian Journal of Organic Chemistry. [Link]
- Theoretical determination of electronic properties of resorcinol and hydroquinone as building blocks of molecular wires. (2024). Scientific Reports. [Link]
- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2020).
- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. (2023). YouTube. [Link]
- Electronic Properties of a New All-Inorganic Perovskite TlPbI3 Simulated by the First Principles. (2017). Nanoscale Research Letters. [Link]
- Molecular electrostatic potential (MEP) surfaces of selected compounds. (n.d.).
- Isopotential surface (a), electrostatic potential map (b), and HOMO and LUMO graphical model (c) for quinolone at the B3LYP/6-311G** level. (n.d.).
- study of electronic properties by dft of se6 and 5-fluorouracil drug delivery system. (2024).
Sources
- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 7. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Investigating 5-Fluoroquinazoline as a Novel Topoisomerase II Inhibitor
Executive Summary
The relentless challenge of cancer necessitates the continuous exploration of novel therapeutic agents that act on validated molecular targets. DNA topoisomerases, essential enzymes that resolve DNA topological problems during replication and transcription, remain a cornerstone of modern chemotherapy. This guide posits that 5-fluoroquinazoline, a synthetically accessible heterocyclic compound, represents a promising, yet unexplored, candidate for topoisomerase II inhibition. Drawing from established structure-activity relationships within the broader quinazoline and fluoroquinolone classes, we present a compelling scientific rationale for its investigation. This document provides a comprehensive framework for researchers, outlining the mechanistic basis for this hypothesis and detailing a rigorous, self-validating experimental workflow to systematically evaluate the potential of this compound as a novel anticancer agent. We furnish field-proven, step-by-step protocols for cytotoxicity screening, enzymatic activity assays, and mechanistic studies, enabling research and drug development professionals to effectively test this hypothesis and characterize the compound's biological activity.
Introduction: The Unmet Need and the Quinazoline Scaffold
Cancer's profound impact on global health drives the urgent search for more effective and selective chemotherapeutics. A proven strategy in oncology drug development is the inhibition of DNA topoisomerases, nuclear enzymes critical for managing DNA topology.[1] Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[2]
The quinazoline core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds, including several FDA-approved anticancer drugs like gefitinib and erlotinib.[3][4] These molecules are recognized for their ability to interact with ATP-binding sites in kinases and other enzymes. This history of clinical success suggests that novel quinazoline derivatives are fertile ground for the discovery of new enzyme inhibitors. This guide introduces the specific hypothesis that the strategic placement of a fluorine atom at the 5-position of the quinazoline ring system could yield a potent topoisomerase II inhibitor, merging the favorable properties of the quinazoline scaffold with the known bioactivity enhancement provided by fluorination.
The Target: DNA Topoisomerase II Mechanism of Action
Human cells express two isoforms of type II topoisomerase, Topo IIα and Topo IIβ, which are essential for resolving DNA supercoils and untangling intertwined DNA strands.[5] Topo IIα is highly expressed in proliferating cells, making it an excellent target for cancer therapy. The enzyme functions as a homodimer, catalyzing the passage of one intact DNA double helix through a transient, enzyme-mediated double-strand break in another.[6]
This catalytic cycle is ATP-dependent and can be summarized in several key steps:
-
Binding: The Topo II dimer binds to a DNA duplex (the "G-segment" or gate segment).
-
Capture: A second DNA duplex (the "T-segment" or transport segment) is captured.
-
Cleavage: The enzyme cleaves the G-segment, forming a transient covalent bond between a catalytic tyrosine residue on each protomer and the 5'-phosphate end of the DNA. This creates a "cleavage complex."
-
Passage: The T-segment is passed through the break in the G-segment.
-
Religation and Release: The G-segment is resealed, and the T-segment is released.
Topoisomerase II "poisons," such as the clinically used drug etoposide, exert their cytotoxic effect not by inhibiting the enzyme's catalytic activity outright, but by stabilizing the transient cleavage complex.[7] This stabilization prevents the religation of the DNA strands, leading to an accumulation of permanent double-strand breaks that trigger cell cycle arrest and apoptosis.[8]
Caption: Mechanism of Topoisomerase II and hypothesized inhibition by this compound.
The Hypothesis: this compound as a Topoisomerase II Poison
While no direct studies on this compound as a topoisomerase inhibitor have been published, a strong rationale for its investigation can be constructed from the well-documented activities of related chemical classes.
-
The Fluoroquinolone Precedent: Fluoroquinolone antibiotics, which share structural similarities with the quinazoline core, are known to target bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV).[6][9] Their mechanism involves stabilizing the enzyme-DNA cleavage complex, effectively poisoning the enzyme.[10] Although their activity against human topoisomerases is significantly lower, it establishes a clear precedent for this class of heterocyclic compounds to interact with the Topo II active site.[5] The fluorine atom is a critical component of fluoroquinolone activity.
-
Structure-Activity Relationship (SAR) of Quinazolines: Numerous studies have demonstrated that substituted quinazolines can act as potent anticancer agents through various mechanisms, including topoisomerase inhibition.[8][11] Research on tetrahydroquinazoline derivatives identified compounds that inhibit Topo IIα.[12] The introduction of a fluorine atom, as seen in N4-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-di-amine, was a key feature of an initial hit compound in these studies.[12] Fluorine's high electronegativity and ability to form strong hydrogen bonds can significantly enhance binding affinity to a protein target.[11]
Based on these points, we hypothesize that This compound acts as a DNA intercalator and Topoisomerase II poison . The planar quinazoline ring is proposed to intercalate into the DNA at the site of cleavage, while the strategically positioned fluorine atom enhances binding interactions within the enzyme-DNA complex, stabilizing it and preventing the religation step. This leads to the accumulation of cytotoxic double-strand breaks.
Experimental Validation: A Step-by-Step Technical Guide
To rigorously test the potential of this compound, a multi-step experimental workflow is required. This process begins with broad cytotoxicity screening, proceeds to specific enzymatic assays, and concludes with mechanistic confirmation.
Caption: A logical workflow for evaluating this compound's anticancer potential.
Synthesis of this compound
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
The initial step is to determine if this compound exhibits cytotoxic activity against cancer cell lines. The MTT assay is a reliable, colorimetric method for assessing cell viability.[14][15]
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[16] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[17]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HCT-116 | [Experimental Data] |
| MCF-7 | [Experimental Data] | |
| Doxorubicin | HCT-116 | [Experimental Data] |
| MCF-7 | [Experimental Data] | |
| Table 1: Example data table for summarizing MTT assay results. |
Protocol 2: Topoisomerase II DNA Relaxation Assay
If this compound demonstrates cytotoxicity, the next step is to determine if it directly inhibits the catalytic activity of Topo II. This assay measures the enzyme's ability to relax supercoiled plasmid DNA.[18]
Principle: Topo II relaxes supercoiled plasmid DNA (Form I) into its relaxed topoisomers (Form II). These different DNA topologies can be separated and visualized by agarose gel electrophoresis. An inhibitor will prevent this conversion, leaving the DNA in its supercoiled state.[19]
Step-by-Step Methodology:
-
Reaction Setup: On ice, prepare a master mix containing 10x Topo II assay buffer (500 mM Tris-HCl, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT), 10 mM ATP, and supercoiled plasmid DNA (e.g., pBR322, 0.5 µg per reaction).
-
Inhibitor Addition: Aliquot the master mix into reaction tubes. Add varying concentrations of this compound. Include a no-enzyme control, an enzyme-only (positive activity) control, and a known Topo II inhibitor control (e.g., etoposide).
-
Enzyme Addition: Add 1-2 units of purified human Topoisomerase IIα to each reaction tube (except the no-enzyme control). The final reaction volume should be 20-30 µL.[20]
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[18]
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[20]
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 80-100V for 1-2 hours in 1x TAE or TBE buffer.
-
Visualization: Visualize the DNA bands under a UV transilluminator. The supercoiled DNA will migrate faster than the relaxed DNA. Inhibition is observed as a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Protocol 3: Topoisomerase II-Mediated DNA Cleavage Assay
This is the critical mechanistic assay to determine if this compound acts as a Topo II poison by stabilizing the cleavage complex.[21]
Principle: Topo II poisons trap the enzyme covalently bound to the DNA after cleavage. Denaturing the reaction with a detergent like SDS freezes this complex and reveals the cleaved DNA product, which is typically linearized plasmid DNA (Form III).[7]
Step-by-Step Methodology:
-
Reaction Setup: Prepare reactions as described in the relaxation assay (Protocol 4.3), using supercoiled pBR322 DNA and human Topo IIα.
-
Inhibitor Addition: Add varying concentrations of this compound. Include a no-enzyme control, an enzyme-only control, and a known Topo II poison as a positive control (e.g., etoposide).
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Trapping the Complex: Terminate the reaction and trap the cleavage complex by adding 2 µL of 10% SDS, followed by 1 µL of Proteinase K (10 mg/mL). Incubate for an additional 30 minutes at 37°C to digest the enzyme.[7][22]
-
Gel Electrophoresis: Add loading dye and run the samples on a 1% agarose gel with ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. The appearance of a linearized plasmid DNA band (Form III), which migrates between the nicked and supercoiled forms, indicates that the compound is a Topo II poison. The intensity of this band should increase with higher concentrations of the compound.
Data Interpretation and Future Directions
Successful execution of this workflow will provide a clear, evidence-based assessment of this compound's potential as a topoisomerase inhibitor.
-
Positive Result: If this compound is cytotoxic (low IC₅₀), inhibits DNA relaxation, and induces the formation of linear DNA in the cleavage assay, it strongly supports the hypothesis that it is a Topoisomerase II poison.
-
Alternative Outcomes: If the compound is cytotoxic but only inhibits the relaxation assay without showing cleavage, it may be a catalytic inhibitor, a different and also valuable class of drug.[12] If it is cytotoxic but shows no activity in either enzyme assay, its anticancer effects are mediated by a different mechanism.
Should this compound prove to be a potent Topo II poison, future research should focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity, in vivo efficacy studies in animal models of cancer, and detailed ADME/Tox profiling to assess its drug-like properties.
Conclusion
This technical guide provides the scientific rationale and a complete, actionable experimental framework for investigating this compound as a novel topoisomerase II inhibitor. By leveraging established knowledge of related chemical scaffolds and employing a logical, multi-tiered assay cascade, researchers can efficiently validate this therapeutic hypothesis. The detailed protocols herein are designed to ensure scientific rigor and reproducibility, paving the way for the potential development of a new class of quinazoline-based anticancer agents.
References
- Nitiss, J. L. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, 62(1), 3.3.1-3.3.20. [Link]
- Al-Omary, F. A. M., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Molecules, 25(23), 5583. [Link]
- Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors.
- Shah, K., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link]
- Inspiralis. (n.d.).
- Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(11), a015320. [Link]
- Alesawy, M. S., et al. (2020). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(1), e2000237. [Link]
- Khudaverdyan, D., et al. (2015). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 112(42), E5735-E5742. [Link]
- Pommier, Y., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors.
- Zhuravel, I. O., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(5), 1083. [Link]
- Sgalla, S., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(21), 12758-12773. [Link]
- Inspiralis. (n.d.).
- Inspiralis. (n.d.). Cleavage Assays. Inspiralis. [Link]
- Alesawy, M. S., et al. (2021). New[1][2][14]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. Archiv der Pharmazie, 354(6), e2100030. [Link]
- Laponogov, I., et al. (2019). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Omega, 4(2), 4099-4107. [Link]
- Beier, P., & Pastýříková, T. (2017). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 13, 2390-2396. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Zhang, H., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3906. [Link]
- Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 28(Supplement_3), S231-S237. [Link]
- Sharma, P., & Kumar, V. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4(3H)-One Derivatives.
- Asiri, A. M., et al. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives.
- Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(1), 263. [Link]
- Laponogov, I., et al. (2019). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Omega, 4(2), 4099-4107. [Link]
- Emara, A. M., et al. (2025). Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation. Medicinal Chemistry Research. [Link]
- Rajan, V. K., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 080-084. [Link]
Sources
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. mdpi.com [mdpi.com]
- 5. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. japsonline.com [japsonline.com]
- 18. inspiralis.com [inspiralis.com]
- 19. inspiralis.com [inspiralis.com]
- 20. topogen.com [topogen.com]
- 21. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. topogen.com [topogen.com]
Decoding the 5-Fluoroquinazoline Scaffold: A Pharmacophore-Driven Guide for Kinase Inhibitor Design
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. The strategic introduction of a fluorine atom at the 5-position has emerged as a critical modification, significantly enhancing the potency and pharmacokinetic profiles of numerous kinase inhibitors. This in-depth technical guide delves into the pharmacophoric features of the 5-fluoroquinazoline core, providing a comprehensive analysis for researchers, scientists, and drug development professionals. We will dissect the key structural attributes, explore their interactions with prominent biological targets such as EGFR and VEGFR, and provide actionable insights into the rational design of next-generation inhibitors. Through a blend of established principles and cutting-edge research, this guide aims to be an essential resource for navigating the complexities of this compound-based drug discovery.
Introduction: The Significance of the Quinazoline Core and the 5-Fluoro Substitution
The quinazoline ring system, a bicyclic aromatic heterocycle, has proven to be a privileged scaffold in drug discovery.[1][2] Its rigid structure provides a well-defined framework for the precise spatial arrangement of functional groups, facilitating high-affinity interactions with biological targets.[3] Notably, quinazoline derivatives have been successfully developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4][5]
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are two of the most extensively studied kinase targets for quinazoline-based inhibitors.[3][6] First-generation EGFR inhibitors like gefitinib and erlotinib, both featuring the quinazoline core, have demonstrated significant clinical efficacy in the treatment of non-small-cell lung cancer (NSCLC).[7][8]
The introduction of a fluorine atom at the 5-position of the quinazoline ring is a strategic modification that can profoundly influence the molecule's properties. Fluorine's high electronegativity and small size allow it to modulate the electronic environment of the quinazoline core, impacting factors such as:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and potentially increasing the drug's half-life.
-
Bioavailability: Fluorine substitution can enhance membrane permeability and overall bioavailability.
-
Binding Affinity: The fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity.[9]
This guide will systematically explore the pharmacophoric elements of the this compound scaffold, providing a roadmap for the rational design of potent and selective kinase inhibitors.
The Pharmacophore of this compound-Based Kinase Inhibitors
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound-based kinase inhibitors, the pharmacophore can be deconstructed into several key components that dictate their interaction with the ATP-binding pocket of kinases like EGFR and VEGFR.
Core Pharmacophoric Features
The fundamental pharmacophore for a this compound-based kinase inhibitor typically comprises the following features:
-
A Hydrogen Bond Acceptor: The N1 nitrogen of the quinazoline ring is a critical hydrogen bond acceptor, forming a crucial interaction with a backbone NH group in the hinge region of the kinase domain. This interaction is a cornerstone of the binding mode for most quinazoline inhibitors.
-
An Aromatic Ring System: The quinazoline core itself provides a rigid, planar scaffold that fits snugly into the predominantly hydrophobic ATP-binding pocket.
-
A Hydrophobic Pocket Occupant: A substituent at the 4-position, typically an anilino group, extends into a hydrophobic pocket, contributing significantly to binding affinity and selectivity.
-
The 5-Fluoro Substituent: The fluorine atom at the 5-position often engages in specific interactions within the binding site, enhancing potency.
Caption: Core pharmacophoric elements of a this compound kinase inhibitor.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives can be finely tuned by modifying various positions on the quinazoline ring and its substituents. Understanding the Structure-Activity Relationships (SAR) is paramount for optimizing inhibitor potency and selectivity.
| Position | Substituent Type | Impact on Activity | Rationale |
| 4 | Substituted Anilines | Crucial for potency and selectivity | The aniline ring extends into a hydrophobic pocket adjacent to the ATP-binding site. Substitutions on this ring can modulate van der Waals interactions and influence selectivity for different kinases.[3] |
| 5 | Fluorine | Generally increases potency | The fluorine atom can form favorable interactions with the protein backbone and enhance the overall electronic properties of the quinazoline core. |
| 6, 7 | Small, polar groups (e.g., methoxy, morpholino) | Often improves solubility and pharmacokinetic properties | These positions are typically solvent-exposed. Introducing polar groups can enhance aqueous solubility without significantly impacting binding affinity.[3] |
Table 1: General Structure-Activity Relationships for this compound-Based Kinase Inhibitors.
Biological Targets and Mechanism of Action
This compound derivatives have demonstrated potent inhibitory activity against a range of protein kinases, with EGFR and VEGFR being the most prominent targets in cancer therapy.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[10] Mutations that lead to the constitutive activation of EGFR are common drivers of NSCLC.[8]
This compound-based inhibitors act as ATP-competitive inhibitors of the EGFR kinase domain. They bind to the active site of the enzyme, preventing the binding of ATP and subsequent autophosphorylation, thereby blocking downstream signaling pathways.
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][11] Inhibition of VEGFR-2 is a well-established anti-angiogenic strategy in cancer therapy.[6]
Similar to their action on EGFR, this compound derivatives can inhibit VEGFR-2 by competing with ATP for binding to the kinase domain. This blocks the signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives typically involves a multi-step process. A common and versatile approach is the reaction of a substituted 2-amino-6-fluorobenzoic acid derivative with a formamide equivalent to construct the quinazoline core. Subsequent nucleophilic aromatic substitution at the 4-position with a desired aniline provides the final inhibitor.
General Synthetic Protocol
Step 1: Synthesis of the 4-Chloro-5-fluoroquinazoline Intermediate
-
Reaction: 2-Amino-6-fluorobenzoic acid is reacted with dimethylformamide dimethyl acetal (DMF-DMA) or a similar formylating agent.
-
Cyclization: The resulting intermediate is cyclized, often under thermal conditions or in the presence of a dehydrating agent.
-
Chlorination: The resulting quinazolinone is chlorinated using a reagent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to yield the 4-chloro-5-fluoroquinazoline intermediate.
Step 2: Nucleophilic Aromatic Substitution
-
Reaction: The 4-chloro-5-fluoroquinazoline intermediate is reacted with the desired substituted aniline in a suitable solvent, often in the presence of a base.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Caption: A generalized workflow for the synthesis of this compound inhibitors.
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future research will likely focus on several key areas:
-
Targeting Drug Resistance: The emergence of drug resistance is a major challenge in cancer therapy. The development of this compound derivatives that can overcome resistance mutations in kinases like EGFR is a high priority.
-
Improving Selectivity: Designing inhibitors with improved selectivity for the target kinase over other kinases is crucial for minimizing off-target effects and improving the therapeutic window.
-
Exploring New Targets: The versatility of the this compound scaffold makes it an attractive starting point for developing inhibitors against other kinase targets implicated in various diseases.
References
- Heppner, D. E., et al. (2021). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC.
- Ioniță, P., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
- Al-Suaily, K. A., & Al-Salahi, R. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Organic Chemistry. [Link]
- Li, X., et al. (2018). Synthesis and biological evaluation of novel 5,6-dihydropyrimido[4,5-f]quinazoline derivatives as potent CDK2 inhibitors. PubMed. [Link]
- Sharma, A., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ACS Omega. [Link]
- Gremke, N., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19.
- Vaskevych, A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]
- Wolfson, J. S., & Hooper, D. C. (1989).
- Chu, D. T., et al. (1990). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed. [Link]
- Foroumadi, A., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. PubMed. [Link]
- Bryskier, A., & Chantot, J. F. (1995). Classification and structure-activity relationships of fluoroquinolones. Semantic Scholar. [Link]
- Bryskier, A., & Chantot, J. F. (1995). Classification and structure-activity relationships of fluoroquinolones. PubMed. [Link]
- Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Semantic Scholar. [Link]
- Lu, Y., et al. (2022). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry. [Link]
- Tsegaye, A. D., et al. (2023). Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines.
- Kamal, A., et al. (2013). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. PubMed. [Link]
- Drugs.com. (2023). List of EGFR inhibitors (anti-EGFR). Drugs.com. [Link]
- Wang, Y., et al. (2023). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. PubMed Central. [Link]
- ResearchGate. (n.d.). Chemical structure of approved VEGFR inhibitors.
- Bi, F., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]
- Monteiro, A., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Sharma, S., et al. (2023).
- Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]
- Sneed, D. M., et al. (2009). Pharmacophore-based discovery of ligands for drug transporters.
- Benfenati, E., et al. (2019). Pharmacophore Modeling and Docking Study of Pyrazolylaminoquinazoline Derivatives as Highly Potent Fibroblast Growth Factor Receptor Inhibitors2 (FGFR2).
- Acar, Ç., et al. (2021). Pharmacophore‐Based Modeling, Synthesis, and Biological Evaluation of Novel Quinazoline/Quinoline Derivatives: Discovery of EGFR Inhibitors with Low Nanomolar Activity.
- ResearchGate. (n.d.). The pharmacophore model mapping and predictive values of compounds 5a-k and 6-11 as anti- Candida albicans agents.
Sources
- 1. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. drugs.com [drugs.com]
- 11. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Quinazoline Scaffold as a Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide to the Quinazoline Core for Drug Design
The quest for novel therapeutic agents is a complex journey of design, synthesis, and validation. Within the vast landscape of heterocyclic chemistry, certain molecular frameworks consistently emerge as exceptionally fruitful starting points for drug discovery. The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a paramount example of such a "privileged structure".[1][2] Its inherent drug-like properties, synthetic tractability, and ability to interact with a multitude of biological targets have cemented its status as a cornerstone in the development of targeted therapies. From oncology to infectious diseases, quinazoline derivatives have demonstrated remarkable therapeutic potential, leading to several FDA-approved drugs that have changed the standard of care for patients worldwide.[2][3]
This guide, prepared for researchers and drug development professionals, moves beyond a mere survey of the literature. It aims to provide a deep, mechanistic understanding of the quinazoline core. We will explore the causality behind synthetic strategies, dissect the intricate structure-activity relationships that govern biological efficacy, and outline the critical preclinical assessments that pave the way for clinical translation. By integrating fundamental principles with field-proven insights, this document serves as both a strategic overview and a practical handbook for harnessing the full potential of the quinazoline scaffold in your drug discovery programs.
The Quinazoline Core: Physicochemical Properties and Biological Significance
The fundamental quinazoline structure is a planar, aromatic system containing two nitrogen atoms at positions 1 and 3.[2] The arrangement of these nitrogen atoms significantly influences the molecule's electronic properties, creating distinct regions for hydrogen bonding and other non-covalent interactions. This is a critical feature, as the N-1 and N-3 positions are frequently involved in anchoring the molecule within the active sites of target proteins, such as the hinge region of kinases.[4]
The benzene ring portion of the scaffold offers a versatile platform for substitution, allowing for the fine-tuning of physicochemical properties like lipophilicity, solubility, and metabolic stability. The pyrimidine ring, being electron-deficient, is more resistant to electrophilic substitution but offers reactive sites for nucleophilic attack, particularly when substituted with leaving groups at the C2 and C4 positions.[2] This inherent reactivity is a key advantage in its synthetic chemistry.
The broad biological activity of quinazoline derivatives is a direct result of this structural versatility. The scaffold acts as a rigid anchor that can be decorated with various pharmacophores, enabling it to bind with high affinity and selectivity to diverse biological targets.[1] This has led to the development of quinazolines as:
-
Anticancer Agents: Primarily as protein kinase inhibitors.[3][5]
-
Antimicrobial Agents: Showing activity against bacteria, fungi, and tuberculosis.[1][6]
-
Anticonvulsants: Demonstrating efficacy in models of epilepsy.[1]
-
Anti-inflammatory and Analgesic Agents. [7]
Synthesis and Characterization of the Quinazoline Scaffold
The synthetic accessibility of the quinazoline core is a major reason for its prevalence in drug discovery.[1] Numerous methods have been developed, ranging from classic condensation reactions to modern metal-catalyzed cross-couplings.[8][9]
Foundational Synthetic Strategies
The Niementowski synthesis, first reported in 1895, remains a simple and widely used method for creating the 4(3H)-quinazolinone core.[1][8] It involves the thermal condensation of an anthranilic acid with an amide. The choice of amide directly installs the desired substituent at the C2 position, making it an efficient route for generating initial compound libraries.
Below is a generalized workflow for the synthesis, purification, and characterization of a quinazoline derivative library.
Caption: Figure 1. General workflow for the synthesis and analysis of quinazoline derivatives.
Experimental Protocol: Niementowski Synthesis of 2-Methyl-4(3H)-quinazolinone
This protocol provides a self-validating system for synthesizing a simple quinazolinone. The expected outcomes (e.g., melting point, spectral data) serve as internal checks for reaction success.
Objective: To synthesize 2-methyl-4(3H)-quinazolinone from anthranilic acid and acetamide.
Materials:
-
Anthranilic acid (1.0 eq)
-
Acetamide (5.0 eq)
-
Sand bath or heating mantle
-
Round-bottom flask with reflux condenser
-
Filtration apparatus
Procedure:
-
Reaction Setup: Combine anthranilic acid and a five-fold molar excess of acetamide in a round-bottom flask. The excess acetamide serves as both reactant and solvent, driving the reaction to completion.
-
Thermal Condensation: Heat the mixture gently in a sand bath to 140-150°C. The reactants will melt, and the reaction should be maintained at this temperature for 2-3 hours. The reaction proceeds via an intermediate o-amidobenzamide, which cyclizes with the elimination of water.[1]
-
Precipitation: Allow the reaction mixture to cool to room temperature. As it cools, the product will begin to crystallize. Add cold water to the flask to solidify the product completely and dissolve any unreacted acetamide.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetamide and other water-soluble impurities.
-
Drying: Dry the collected solid in a vacuum oven at 60-70°C to yield the crude product.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from ethanol or purified via column chromatography.
Characterization:
-
Appearance: White crystalline solid.
-
Purity (LC-MS): Purity should be >95%. The mass spectrum should show a clear peak corresponding to the molecular ion [M+H]⁺.
-
Structure (¹H NMR): The proton NMR spectrum should show characteristic peaks for the aromatic protons of the quinazoline core and a singlet for the C2-methyl group.
Mechanism of Action: Targeting Protein Kinases
The most significant therapeutic impact of quinazolines has been in oncology, specifically as inhibitors of protein tyrosine kinases (TKs).[5] Tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[5] Mutations or overexpression of these kinases, such as the Epidermal Growth Factor Receptor (EGFR), can lead to uncontrolled cell division and cancer.[3][10]
Quinazoline-based inhibitors are designed to be ATP-competitive. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. The 4-anilinoquinazoline scaffold is a classic pharmacophore for EGFR inhibition.[4]
Key Interactions:
-
N-1 of the quinazoline core typically forms a crucial hydrogen bond with a methionine residue (e.g., Met793 in EGFR) in the hinge region of the kinase.[4]
-
The anilino group at C4 projects into a hydrophobic pocket, and substitutions on this ring can be used to enhance potency and selectivity.
-
Substituents at the C6 and C7 positions of the quinazoline ring extend towards the solvent-exposed region, providing opportunities to improve solubility and target specific mutant forms of the kinase.[5]
Caption: Figure 2. Inhibition of the EGFR signaling pathway by a quinazoline-based drug.
FDA-Approved Quinazoline-Based Kinase Inhibitors
The success of this strategy is evidenced by the number of approved drugs.
| Drug Name | Primary Target(s) | FDA-Approved Indication(s) |
| Gefitinib | EGFR | Non-Small-Cell Lung Cancer (NSCLC)[2] |
| Erlotinib | EGFR | NSCLC, Pancreatic Cancer[2][3] |
| Lapatinib | EGFR, HER2 | Breast Cancer[2] |
| Afatinib | EGFR (irreversible) | NSCLC[2] |
| Vandetanib | VEGFR, EGFR, RET | Medullary Thyroid Cancer[3] |
Structure-Activity Relationship (SAR) of Quinazolines
Systematic modification of the quinazoline scaffold has yielded a deep understanding of its SAR. Optimizing activity involves a multi-parameter approach, balancing potency, selectivity, and pharmacokinetic properties.
Caption: Figure 3. Key positions on the quinazoline core for SAR studies.
Summary of Key SAR Insights
| Position | Substitution Type | Impact on Biological Activity | Rationale / Example |
| C2 | Small alkyl, CF₃, heterocycles | Modulates potency and selectivity.[1][11] | The C2 substituent can occupy a small hydrophobic pocket or be used as an attachment point for further pharmacophores. |
| N3 | Substituted aryl/heteroaryl rings | Crucial for target engagement.[1] | In kinase inhibitors, this position often holds the anilino group that projects into the hydrophobic region of the ATP pocket. |
| C4 | Amino, Chloro | The 4-anilino moiety is a privileged structure for kinase inhibition.[4] A chloro group acts as a reactive handle for nucleophilic substitution to build libraries.[3] | The amino group provides a key hydrogen bond donor to the kinase hinge region. |
| C6, C7 | Methoxy, Ethoxy, Morpholino | Primarily used to tune solubility, cell permeability, and metabolic stability.[5] Can also confer selectivity. | The dimethoxy pattern seen in many EGFR inhibitors enhances aqueous solubility and optimizes pharmacokinetic properties. |
| C8 | Halogens, small alkyls | Can influence potency.[1] | Substitutions at C8 can subtly alter the electronic nature and conformation of the entire scaffold. |
Lead Optimization: ADME-Tox Profiling
A potent compound is of little therapeutic value if it cannot reach its target in the body or if it causes unacceptable toxicity. Therefore, the assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is a critical and parallel path to SAR studies during lead optimization.
Early-stage assessment relies heavily on in silico models and high-throughput in vitro assays. This "fail fast, fail cheap" approach allows for the rapid deselection of compounds with poor drug-like properties before committing significant resources.
Caption: Figure 4. Workflow for early-stage ADME-Tox profiling of quinazoline leads.
Protocol: In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a quinazoline derivative in the presence of liver microsomes, providing an early indication of its half-life in vivo.
Materials:
-
Test compound (quinazoline derivative)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test compound in DMSO. Create a reaction mixture in a 96-well plate containing phosphate buffer and HLM.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. The rationale is that CYP450 enzymes, present in the microsomes, require NADPH as a cofactor to metabolize the drug.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold acetonitrile. The acetonitrile immediately precipitates the proteins (microsomes) and quenches the enzymatic reaction.
-
Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent test compound at each time point.
-
Data Interpretation: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and the in vitro half-life (t½). A short half-life suggests rapid metabolism, which may be undesirable for a drug requiring sustained exposure.
Conclusion and Future Perspectives
The quinazoline core is a testament to the power of privileged structures in drug discovery. Its journey from a simple heterocyclic compound to the backbone of multiple life-saving medicines highlights its remarkable chemical and biological versatility. The established synthetic routes, well-understood SAR, and clear mechanisms of action provide a robust platform for the continued development of novel therapeutics.
Future research will likely focus on several key areas:
-
Targeting Resistance: Designing novel quinazoline derivatives that can overcome acquired resistance to current therapies, particularly in oncology (e.g., targeting EGFR C797S mutations).[10]
-
Expanding Therapeutic Areas: Leveraging the scaffold's versatility to develop potent and selective agents for neurodegenerative diseases, viral infections, and metabolic disorders.
-
Multi-Target Ligands: Engineering single quinazoline-based molecules that can modulate multiple targets simultaneously (e.g., dual EGFR/VEGFR inhibitors) to achieve synergistic effects and combat complex diseases.[4][5]
By building on the foundational knowledge outlined in this guide, researchers can continue to unlock the immense therapeutic potential held within the quinazoline nucleus, translating elegant chemistry into the next generation of targeted medicines.
References
- Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 875. [Link]
- Redha, A. A. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 503. [Link]
- Sahu, J. K., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(11), 1801-1829. [Link]
- Wikipedia. (2023). Quinazoline. [Link]
- Wang, D., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210. [Link]
- He, X., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4364-4378. [Link]
- Ewida, M. A. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research, 49(3), 40240-40245. [Link]
- Iacob, A. T., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
- Bollikolla, H. B., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry, 16(11), 105230. [Link]
- In silico Adme-Tox Profiling of 4-(3H)-Quinazolinone Analogue. (2022).
- Kushwaha, P., et al. (2022). Methodologies for the synthesis of quinazolinones.
- El-Sayed, N. F., et al. (2022). Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. Molecules, 27(11), 3381. [Link]
- Iacob, A. T., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]
- Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2023). Acta Scientific. [Link]
- Zhang, L., et al. (2022). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry, 70(4), 1143-1153. [Link]
- Wang, D., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
- Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2024). MDPI. [Link]
- Structures of FDA approved quinazolines and design of novel quinazoline derivatives. (2022).
- Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. (2011).
- Design, Synthesis, Molecular Docking, ADME/Tox Predictions and DFT Study of Quinazolinone-1,2,4-Triazole Analogues as Promising Antimicrobial Agents. (2023).
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline - Wikipedia [en.wikipedia.org]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
5-Fluoroquinazoline: Protocols and Applications for In Vitro Cell-Based Assays
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview and detailed protocols for utilizing 5-Fluoroquinazoline in cell-based assays. Quinazoline derivatives are a significant class of compounds in oncological research, primarily recognized for their potent inhibitory effects on tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[1] This document is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies to assess the bioactivity and mechanism of action of this compound. The protocols herein cover the evaluation of cytotoxicity, induction of apoptosis, and the analysis of key signal transduction pathways, ensuring a robust and well-validated experimental approach.
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core structure is a cornerstone in the design of targeted cancer therapeutics. Its rigid, heterocyclic system serves as an effective scaffold for developing inhibitors that compete with ATP at the catalytic sites of various kinases.[2] Overexpression or activating mutations of EGFR are hallmarks of numerous cancers, including non-small cell lung cancer (NSCLC), breast, and colon cancers, leading to uncontrolled cell proliferation and survival.[1][2][3][4] this compound, a representative of this class, is investigated for its potential to selectively inhibit EGFR, thereby blocking downstream signaling cascades critical for tumor growth and metastasis.[4][5][6]
Core Scientific Principle: The fundamental premise of using this compound is to exploit the reliance of certain cancer cells on hyperactive EGFR signaling. By inhibiting this key "driver" protein, we can induce cell cycle arrest, trigger programmed cell death (apoptosis), and ultimately reduce tumor cell viability. This guide provides the experimental framework to test this hypothesis in a controlled, in vitro setting.
Mechanism of Action: Targeting the EGFR Signaling Nexus
This compound is hypothesized to function as an ATP-competitive inhibitor of the EGFR tyrosine kinase. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues on its intracellular domain. This phosphorylation creates docking sites for adaptor proteins, activating downstream pro-survival and proliferative pathways.[4][5]
The primary signaling cascades affected are:
-
The PI3K/Akt/mTOR Pathway: Crucial for regulating cell growth, survival, and metabolism.[7][8][9][10]
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: Essential for controlling cell division, proliferation, and differentiation.[11][12][13][14]
By inhibiting EGFR autophosphorylation, this compound effectively shuts down these downstream signals, leading to an anti-proliferative effect. The following diagram illustrates this proposed mechanism.
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Experimental Design: A Validated Workflow
A robust evaluation of this compound requires a multi-faceted approach. The following workflow ensures that observations from one assay are validated by mechanistic insights from another, creating a self-validating experimental series.
Caption: A validated workflow for characterizing this compound in vitro.
Cell Line Selection
The choice of cell line is critical. For investigating an EGFR inhibitor, a cell line with high endogenous expression of EGFR, such as the A431 epidermoid carcinoma line, is an excellent positive control.[5] It is also valuable to include a cell line with low EGFR expression to demonstrate selectivity.
Compound Preparation and Controls
-
Stock Solution: Prepare a high-concentration stock of this compound in 100% DMSO.
-
Vehicle Control: All experiments must include a "vehicle-only" control group, which receives the same final concentration of DMSO as the highest compound concentration used. This accounts for any effects of the solvent itself.[15]
-
Positive Control: A known, clinically approved EGFR inhibitor (e.g., Gefitinib, Erlotinib) can be used to benchmark the potency of your compound.[2][3]
Detailed Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the concentration of this compound required to reduce cell viability by 50% (IC50). It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[16]
Materials:
-
Selected cancer cell line (e.g., A431)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17]
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[15][17] Incubate overnight (37°C, 5% CO₂) to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only control wells.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible in the control wells.[16]
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[15] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[16]
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
| Treatment Group | Concentration (µM) | Absorbance (570nm) | % Viability (vs. Vehicle) |
| Vehicle (0.1% DMSO) | 0 | 1.25 | 100% |
| This compound | 0.1 | 1.10 | 88% |
| This compound | 1 | 0.85 | 68% |
| This compound | 10 | 0.40 | 32% |
| This compound | 100 | 0.15 | 12% |
Table 1: Example data presentation for an MTT assay.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[18][19] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but stains the nuclei of late apoptotic or necrotic cells with compromised membranes.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells
Protocol 3: Mechanistic Analysis by Western Blot
Western blotting is used to detect changes in the phosphorylation status of EGFR and its downstream targets, providing direct evidence of target engagement.[20]
Materials:
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST for phospho-antibodies)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for a short duration (e.g., 1-4 hours) to capture signaling events. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.[20]
-
SDS-PAGE and Transfer: Separate proteins by size on an SDS-PAGE gel, then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour.[20] Incubate with the primary antibody (e.g., anti-p-EGFR, typically 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (typically 1:5000) for 1 hour at room temperature.[20]
-
Signal Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[20]
-
Stripping and Reprobing: To normalize the phospho-protein signal, the membrane can be stripped and reprobed for the corresponding total protein and a loading control like β-actin.[20]
| Treatment Group | p-EGFR / Total EGFR Ratio | p-Akt / Total Akt Ratio | p-ERK / Total ERK Ratio |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| 5-FQ (1 µM) | 0.35 | 0.45 | 0.50 |
| 5-FQ (10 µM) | 0.05 | 0.10 | 0.12 |
Table 2: Example quantitative data from Western blot densitometry analysis.
Protocol 4: Protein Localization by Immunofluorescence (IF)
IF allows for the visualization of protein localization and cellular morphology changes following treatment. For example, one could visualize EGFR internalization from the cell membrane.[21][22]
Materials:
-
Cells grown on glass coverslips in 12-well plates
-
Fixative (e.g., 4% Paraformaldehyde or ice-cold Methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary and fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound.
-
Fixation: Wash cells with PBS and fix them to preserve cellular structure.
-
Permeabilization: If the target protein is intracellular, permeabilize the cell membranes to allow antibody access.[21]
-
Blocking: Block non-specific antibody binding sites.
-
Antibody Staining: Incubate with the primary antibody, followed by washes and incubation with a fluorescently-labeled secondary antibody.[21] Protect from light from this step onwards.
-
Counterstaining and Mounting: Stain nuclei with DAPI, wash, and mount the coverslip onto a microscope slide.
-
Imaging: Observe the results using a fluorescence microscope, capturing images of the specific protein signal and nuclear morphology.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High variability in MTT assay | Uneven cell seeding; Edge effects in 96-well plate. | Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate. |
| No signal in Western Blot | Ineffective antibody; Low protein expression; Transfer issues. | Check antibody datasheet for validation in WB; Use a positive control lysate (e.g., A431); Check transfer efficiency with Ponceau S stain. |
| High background in IF | Insufficient blocking; Secondary antibody is non-specific. | Increase blocking time or change blocking agent; Run a secondary-only control to check for non-specific binding. |
| Compound precipitation in media | Poor solubility of this compound. | Ensure the final DMSO concentration is low (typically <0.5%); Check compound stability in media.[15] |
Conclusion
The protocols detailed in this guide provide a robust framework for the preclinical, in vitro evaluation of this compound. By systematically assessing its impact on cell viability, its ability to induce apoptosis, and its direct effect on the EGFR signaling pathway, researchers can build a comprehensive profile of the compound's bioactivity. This integrated approach, combining phenotypic screening with mechanistic validation, is essential for advancing promising therapeutic candidates in the drug development pipeline.
References
- Hooper, D. C. (2001). Mechanism of action of and resistance to quinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
- FineTest. (n.d.). EGFR Western Blot Protocol.
- Abdelhafez, O. M., et al. (2020). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Molecules, 25(15), 3468.
- Thermo Fisher Scientific. (n.d.). MAPK Cell Signaling Pathway.
- Sigma-Aldrich. (n.d.). Apoptosis Assays.
- Cell Signaling Technology. (2020). PI3K / Akt Signaling.
- BenchChem. (2025). Technical Support Center: Navigating Biological Assays with Quinazoline Derivatives.
- Cáceres, J. F., et al. (2001). Immunofluorescence Staining. Current Protocols in Cell Biology, 1(1), 4-3.
- Ren, S., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(19), 6295.
- Sigma-Aldrich. (n.d.). Tips for Immunofluorescence Protocols.
- BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Treatment.
- Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
- Thermo Fisher Scientific. (n.d.). Apoptosis Assays.
- Abcam. (n.d.). MAPK signaling pathway.
- Im, Y. J., et al. (2021). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Experimental & Molecular Medicine, 53(12), 1835-1846.
- Agilent. (n.d.). Manual: Cell Proliferation Assay Kit.
- MIT News. (2024). Cancer biologists discover a new mechanism for an old drug.
- Hancock, M. K., et al. (n.d.).
- Ciaccio, M. F., et al. (2010). Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays.
- Raman, M., et al. (2007). Methods for analyzing MAPK cascades. Methods in Molecular Biology, 387, 241-267.
- ResearchGate. (n.d.). The mechanism of action of antibacterial (fluoro)quinolones.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- BenchChem. (2025). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols.
- RayBiotech. (n.d.). PI3K-Akt Signaling Pathway.
- Fioravanti, R., et al. (2021). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. International Journal of Molecular Sciences, 22(16), 8888.
- National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
- Proteintech. (n.d.). IMMUNOFLUORESCENCE STAINING.
- Wang, Y., et al. (2017). Synthesis, characterization and biological evaluation of formononetin derivatives as novel EGFR inhibitors via inhibiting growth, migration and inducing apoptosis in breast cancer cell line. RSC Advances, 7(84), 53227-53241.
- Wawrzyniak, A., et al. (2023). Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures. Postepy higieny i medycyny doswiadczalnej, 77, 239-250.
- Promega Corporation. (n.d.). Apoptosis Assays.
- Animated biology With arpan. (2021, October 27). How do fluoroquinolone antibiotics work? [Video]. YouTube.
- Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways.
- Bionuclear of Puerto Rico, Inc. (2019, April 9).
- SENS Research Foundation. (2018, November 30). Immunofluorescent Staining Protocol [Video]. YouTube.
- Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
- ResearchGate. (2016). How could I detect EGFR by western blot?.
- Abcam. (n.d.). PI3K/AKT signalling pathway panel (ab283852).
- Cell Signaling Technology. (n.d.). EGF Receptor Antibody #2232.
- Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320.
- ResearchGate. (n.d.). The effect of fluoroquinolones on the cancer development in patients with interstitial lung disease and virus infection.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Creative Proteomics. (n.d.). MAPK Pathway Luminex Multiplex Assay.
- MuriGenics. (n.d.). Cell-based Assays.
- Biocompare. (2021). Choosing an Apoptosis Detection Assay.
- Murphy Lab. (n.d.). immunofluorescence and fluorescent-protein tagging show high correlation for protein localization in mammalian cells.
- Sigismund, S., et al. (2018).
- Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway.
- Abcam. (n.d.). MTT assay protocol.
- Tanimura, H., et al. (2018). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 15(5), 7323–7330.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. Synthesis, characterization and biological evaluation of formononetin derivatives as novel EGFR inhibitors via inhibiting growth, migration and inducing apoptosis in breast cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. raybiotech.com [raybiotech.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. MAPK signaling pathway | Abcam [abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. MAPK Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. atcc.org [atcc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. アポトーシスアッセイ [promega.jp]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ptglab.com [ptglab.com]
Application Note: Utilizing 5-Fluoroquinazoline Scaffolds in EGFR Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone target in oncology, with its dysregulation driving the progression of numerous cancers.[1][2] The quinazoline core is a clinically validated and privileged scaffold for developing potent EGFR inhibitors, forming the backbone of approved drugs like gefitinib and erlotinib.[3][4][5] This application note provides a detailed guide for researchers on utilizing derivatives of the 5-fluoroquinazoline scaffold in EGFR kinase inhibition assays. We will delve into the scientific rationale, present detailed protocols for both biochemical and cell-based assays, and offer insights into data interpretation and troubleshooting. Our focus is on providing a self-validating experimental framework, grounded in established scientific principles, to empower the discovery of next-generation EGFR inhibitors.
Introduction: The Scientific Rationale for Targeting EGFR with this compound
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain.[2][6] This initiates a cascade of downstream signaling through pathways such as PI3K/Akt/mTOR and MAPK, ultimately driving cellular proliferation, survival, and migration.[7][8] In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, making it a prime therapeutic target.[1]
The 4-anilinoquinazoline scaffold has proven to be a highly effective ATP-competitive inhibitor of the EGFR kinase domain.[4][5] Key structural features, such as hydrogen bonds formed between the quinazoline N-1 and N-3 atoms and key residues in the ATP-binding pocket (e.g., Met793), are crucial for high-affinity binding.[4]
The introduction of a fluorine atom at the 5-position of the quinazoline ring can significantly modulate the compound's physicochemical properties. Fluorine's high electronegativity can alter the electron distribution of the quinazoline core, potentially enhancing binding affinity and influencing metabolic stability and cell permeability—key parameters in drug development. This makes the this compound scaffold a compelling starting point for novel inhibitor design.
Below is a conceptual diagram illustrating the EGFR signaling pathway and the inhibitory action of a quinazoline-based drug.
Caption: EGFR signaling pathway and mechanism of inhibition.
Experimental Design: Biochemical vs. Cell-Based Assays
Choosing the right assay is critical. The two primary approaches, biochemical and cell-based assays, provide complementary information.
-
Biochemical Assays: These in vitro assays use purified, recombinant EGFR kinase to measure the direct interaction between the inhibitor and the enzyme. They are ideal for determining intrinsic potency (e.g., IC₅₀) and for structure-activity relationship (SAR) studies without the complexities of a cellular environment.[1]
-
Cell-Based Assays: These assays measure the effect of the inhibitor on EGFR activity within a living cell.[1] They provide crucial information on cell permeability, target engagement in a physiological context, and downstream effects on cell signaling and viability.[9]
We recommend a tiered screening approach: initial high-throughput screening using a biochemical assay, followed by validation and deeper mechanistic studies of promising hits in cell-based systems.
Protocol: Biochemical EGFR Kinase Inhibition Assay (Luminescent ATP Depletion)
This protocol is based on the principles of the Promega Kinase-Glo® assay, a robust method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[10][11][12] Lower luminescence indicates higher kinase activity (more ATP consumed), while higher luminescence signifies inhibition.[13][14]
Materials and Reagents
-
This compound Derivatives: Synthesized and purified compounds.[15][16][17][18][19] Stock solutions prepared in 100% DMSO.
-
Recombinant Human EGFR: Wild-type or mutant (e.g., L858R, T790M) kinase domain (BPS Bioscience, Promega, or similar).
-
Kinase Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate (e.g., Y12-Sox).[20]
-
ATP: High-purity adenosine triphosphate.
-
Kinase Assay Buffer: e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 2mM MnCl₂, 50µM DTT.[6][21]
-
Kinase-Glo® Luminescent Kinase Assay Kit: (Promega) or similar ADP-Glo™ kit.[2][6]
-
Assay Plates: White, opaque, 384-well, low-volume, non-binding surface microtiter plates.[20]
-
Multimode Plate Reader: Capable of measuring luminescence.
Experimental Workflow
The following diagram outlines the key steps of the luminescent kinase assay protocol.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. promega.com [promega.com]
Application Notes & Protocols: High-Throughput Screening of 5-Fluoroquinazoline Analogs for Novel Kinase Inhibitors
Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to form the basis of potent and selective kinase inhibitors.[1] This structural motif is central to the mechanism of several FDA-approved drugs targeting key kinases in oncology, such as Epidermal Growth Factor Receptor (EGFR).[1][2] The strategic incorporation of a fluorine atom at the 5-position of the quinazoline ring can significantly enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to improved pharmacokinetic profiles and target engagement. This application note provides a comprehensive guide for the high-throughput screening (HTS) of novel 5-fluoroquinazoline analog libraries to identify promising new kinase inhibitor candidates. We will delve into the rationale behind assay selection, provide detailed protocols for robust screening, and outline a data analysis workflow to confidently identify and validate hits.
Strategic Imperatives in Screening this compound Analogs
The primary goal of this HTS campaign is the identification of potent and selective inhibitors of therapeutically relevant kinases. Given the established activity of quinazoline derivatives against tyrosine kinases, this guide will focus on screening against key oncology targets such as EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4][5][6][7] However, the principles and protocols described herein are readily adaptable to other kinase targets.
Our screening strategy is built upon a tiered approach, beginning with a primary screen to identify all active compounds, followed by secondary and tertiary assays to confirm activity, determine potency, and assess selectivity. This funneling approach, depicted below, is designed to efficiently manage large compound libraries and focus resources on the most promising candidates.
Caption: Tiered high-throughput screening workflow.
Assay Selection and Development: A Multi-Pronged Approach
The success of any HTS campaign hinges on the selection of robust and reliable assay technologies. For kinase inhibitor screening, a variety of excellent platforms are available, each with its own advantages. We recommend a combination of biochemical and cell-based assays to provide a comprehensive understanding of compound activity.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[8] This provides a clean and direct measure of target engagement. Several robust HTS-compatible biochemical assay formats are available.[9]
| Assay Technology | Principle | Advantages | Considerations |
| ADP-Glo™ Kinase Assay | Luminescence-based detection of ADP produced during the kinase reaction.[10][11] | Universal for any ADP-generating enzyme, high sensitivity, and robust signal.[10][11][12] | Indirect detection of kinase activity. |
| HTRF® Kinase Assays | Homogeneous Time-Resolved Fluorescence (HTRF) detects the phosphorylation of a substrate.[13][14][15] | Homogeneous "add-and-read" format, high signal-to-noise ratio, and reduced interference from fluorescent compounds.[14] | Requires specific antibodies and labeled substrates. |
| AlphaLISA®/AlphaScreen® | Bead-based proximity assay where phosphorylation of a substrate brings donor and acceptor beads close, generating a signal.[16][17][18][19] | No-wash format, high sensitivity, and suitable for various substrate types.[17][20] | Potential for interference from singlet oxygen quenchers. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that competes with the phosphorylated substrate for antibody binding.[21][22][23] | Homogeneous format and direct binding measurement.[21] | Requires a suitable fluorescent tracer and specific antibody. |
For the primary screen of this compound analogs, we recommend the ADP-Glo™ Kinase Assay due to its universality and high sensitivity, making it suitable for a broad range of kinases.[10][11][12]
Cell-Based Phenotypic Screening: Assessing Compound Effects in a Biological Context
While biochemical assays are excellent for measuring direct target engagement, they do not provide information on a compound's ability to enter cells and exert its effect in a complex biological system.[24] Phenotypic screening addresses this by measuring the effects of compounds on whole cells.[24][25][26][27]
| Phenotypic Assay | Principle | Endpoint Measured |
| Cell Viability/Cytotoxicity | Measures the number of viable cells after compound treatment. | Cell proliferation, apoptosis, necrosis. |
| High-Content Imaging | Automated microscopy and image analysis to quantify changes in cellular morphology, protein localization, or other cellular features.[27] | Cell cycle arrest, apoptosis induction, changes in cytoskeletal organization. |
| Pathway-Specific Reporter Assays | Genetically engineered cell lines that express a reporter gene (e.g., luciferase) under the control of a specific signaling pathway. | Activation or inhibition of a specific signaling pathway. |
For secondary and tertiary screening, we recommend employing a cell viability assay using a cancer cell line known to be dependent on the target kinase (e.g., A549 or H1975 for EGFR). This will confirm that the identified hits have the desired anti-proliferative effect.
Protocols
Protocol 1: Primary High-Throughput Screening using the ADP-Glo™ Kinase Assay
This protocol is designed for screening a library of this compound analogs against a target kinase in a 384-well plate format.
Materials:
-
Target Kinase (e.g., recombinant human EGFR, VEGFR-2)
-
Kinase Substrate (specific to the target kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Kinase Reaction Buffer
-
384-well white, opaque assay plates
-
Acoustic liquid handler or pintool for compound dispensing
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare a 10 mM stock solution of each this compound analog in 100% DMSO.
-
Using an acoustic liquid handler, dispense 10 nL of each compound stock solution into the appropriate wells of a 384-well assay plate. This will result in a final compound concentration of 10 µM in a 10 µL reaction volume.
-
Include appropriate controls:
-
Negative Control: DMSO only (no compound).
-
Positive Control: A known inhibitor of the target kinase at a concentration that gives >90% inhibition.
-
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically during assay development.
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the target kinase.
-
To initiate the kinase reaction, add 5 µL of the 2X ATP solution to each well.
-
Mix the plate gently and incubate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Hit Identification:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
A "hit" is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Calculate the Z'-factor to assess the quality of the assay.[28][29][30][31][32] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[30][31] Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Caption: Key metrics for HTS assay validation.
Protocol 2: Secondary Screening - IC50 Determination and Orthogonal Assay
Confirmed hits from the primary screen should be subjected to dose-response analysis to determine their potency (IC50 value). It is also crucial to confirm the activity of the hits in an orthogonal assay that utilizes a different detection technology to rule out assay-specific artifacts.
IC50 Determination:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).
-
Perform the ADP-Glo™ Kinase Assay as described in Protocol 1 with the serially diluted compounds.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Orthogonal Assay (Example: HTRF® Kinase Assay):
-
Follow the manufacturer's protocol for the HTRF® Kinase Assay kit specific to the target kinase.[33]
-
Test the hit compounds at a single concentration (e.g., 10 µM) or in a dose-response format.
-
A compound that shows activity in both the ADP-Glo™ and HTRF® assays is considered a validated hit.
Protocol 3: Tertiary Screening - Cell-Based Viability Assay
Validated hits should be tested for their ability to inhibit the proliferation of cancer cells that are dependent on the target kinase.
Materials:
-
Cancer cell line (e.g., A549 for EGFR)
-
Cell culture medium and supplements
-
96-well clear-bottom, black-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Incubate the cells overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the validated hit compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the serially diluted compounds.
-
Include appropriate controls:
-
Negative Control: Medium with DMSO only.
-
Positive Control: A known cytotoxic agent or a clinical inhibitor of the target kinase.
-
-
-
Incubation:
-
Incubate the cells for 72 hours (or an empirically determined optimal time).
-
-
Cell Viability Measurement:
-
Follow the manufacturer's protocol for the CellTiter-Glo® assay. In brief, add the reagent to each well, mix, and measure the luminescence.
-
-
Data Analysis:
-
Calculate the percent viability for each compound concentration relative to the DMSO control.
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Data Triage and Hit Prioritization
The data from the tiered screening approach should be integrated to prioritize the most promising hits for further development.[34][35][36]
| Parameter | Desired Outcome | Rationale |
| Biochemical Potency (IC50) | Low nanomolar to low micromolar | Indicates strong direct inhibition of the target kinase. |
| Cellular Potency (GI50) | Potency similar to or within 10-fold of the biochemical IC50 | Demonstrates good cell permeability and on-target activity in a cellular context. |
| Selectivity | High selectivity for the target kinase over other kinases | Reduces the potential for off-target effects and toxicity. |
| Structure-Activity Relationship (SAR) | Clear SAR trends within a chemical series | Provides a rationale for medicinal chemistry optimization. |
Conclusion
This application note provides a comprehensive framework for the high-throughput screening of this compound analogs to identify novel kinase inhibitors. By employing a tiered screening approach that combines robust biochemical and cell-based assays, researchers can efficiently and effectively identify and validate promising hit compounds. The detailed protocols and data analysis guidelines presented here are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery process.
References
- Fluorescence Polariz
- Z-factors. BIT 479/579 High-throughput Discovery. [Link]
- Phenotypic Screening Services. Oncodesign Services. [Link]
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
- High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar. [Link]
- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC.
- High-throughput screening for kinase inhibitors. PubMed. [Link]
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
- Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1.
- Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
- Kinase Screening Assay Services. Reaction Biology. [Link]
- Discovery of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors by Ligand-based Virtual High Throughput Screening. PubMed. [Link]
- The Z prime value (Z´). BMG LABTECH. [Link]
- Z-Factor Calcul
- Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]
- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters. [Link]
- Assay Development for Protein Kinase Enzymes.
- Hit Identific
- Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PubMed Central. [Link]
- High-throughput screening. Wikipedia. [Link]
- Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. [Link]
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Development of a HTRF® Kinase Assay for Determination of Syk Activity.
- AlphaLISA® Assay Kits. BPS Bioscience. [Link]
- Analysis of HTS data. Cambridge MedChem Consulting. [Link]
- How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. YouTube. [Link]
- Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]
- Phenotypic screening. Wikipedia. [Link]
- Development of a HTRF Kinase Assay for Determination of Syk Activity. Semantic Scholar. [Link]
- HTRF® Kinase Assay Protocol.
- Discovery of VEGFR inhibitors through virtual screening and energy assessment. PubMed. [Link]
- HTRF-based kinase assay for fragment screening and MOA studies. Domainex. [Link]
- Discovery of novel VEGFR-2 inhibitors through virtual screening, synthesis and bioactivity evalu
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ACS Omega. [Link]
- Full article: Identification of potent inhibitors of potential VEGFR2: a graph neural network-based virtual screening and in vitro study. Taylor & Francis Online. [Link]
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
- Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors by Ligand-based Virtual High Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of VEGFR inhibitors through virtual screening and energy assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel VEGFR-2 inhibitors through virtual screening, synthesis and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. revvity.com [revvity.com]
- 20. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Phenotypic Screening Services | CRO services [oncodesign-services.com]
- 25. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 26. revvity.com [revvity.com]
- 27. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 28. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 29. academic.oup.com [academic.oup.com]
- 30. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 31. bmglabtech.com [bmglabtech.com]
- 32. punnettsquare.org [punnettsquare.org]
- 33. domainex.co.uk [domainex.co.uk]
- 34. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 35. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 36. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Investigating Apoptosis Induction with Fluoroquinazoline Derivatives
An In-Depth Technical Guide for Researchers
A Case Study on the Prohibitin-Targeting Compound, Fluorizoline
Introduction: The Therapeutic Potential of the Quinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology. Its versatile structure allows for modification to target a range of cellular proteins. Within this class, fluoroquinazoline derivatives have emerged as compounds of significant interest. This guide focuses on the application of these molecules in apoptosis induction studies, using the novel synthetic compound Fluorizoline as a primary, well-documented example.
Fluorizoline is a potent, fluorinated molecule that selectively targets prohibitins to induce programmed cell death.[1] It has demonstrated significant pro-apoptotic effects in hematological malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Multiple Myeloma, often in the low micromolar range.[1][2] Unlike traditional chemotherapeutics that directly damage DNA, Fluorizoline's mechanism offers a targeted approach, making it an excellent candidate for investigation in drug development and cell biology.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to effectively study the apoptotic effects of fluoroquinazoline derivatives like Fluorizoline.
Mechanism of Action: Targeting Prohibitins to Trigger Mitochondrial Apoptosis
Understanding the molecular pathway initiated by a compound is critical for its development and application. Fluorizoline's primary mechanism involves direct binding to Prohibitin 1 (PHB1) and Prohibitin 2 (PHB2) , scaffolding proteins that play roles in mitochondrial integrity and cell signaling.[1] This binding event initiates a downstream cascade that converges on the intrinsic, or mitochondrial, pathway of apoptosis.
The key steps in this pathway are:
-
Target Engagement: Fluorizoline selectively binds to PHB1 and PHB2. These proteins are essential for the compound's apoptotic effect.[1]
-
BCL-2 Family Modulation: The engagement of prohibitins leads to a critical shift in the balance of the B-cell lymphoma 2 (BCL-2) family of proteins, which are the central regulators of mitochondrial apoptosis.[1][3][4]
-
NOXA Upregulation: The most significant downstream event is the marked increase in the protein levels of NOXA (also known as PMAIP1).[1][2] NOXA is a pro-apoptotic "BH3-only" protein. Its primary role is to neutralize anti-apoptotic proteins like Mcl-1, thereby "sensitizing" the cell to death signals.[1] Recent evidence also suggests NOXA can act as an "activator," directly engaging the pro-apoptotic effector proteins BAX and BAK.[1]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The upregulation of NOXA, and in some contexts BIM, relieves the inhibition on BAX and BAK.[1] This allows BAX/BAK to oligomerize and form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.
-
Caspase Activation: Released cytochrome c triggers the formation of the apoptosome, leading to the activation of initiator caspase-9 .[5] Caspase-9 then activates effector caspases, primarily caspase-3 , which execute the final stages of apoptosis by cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[6][7][8]
Quantitative Data: Cytotoxic Activity
The efficacy of an apoptosis-inducing agent is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process (like cell growth) by 50%. Fluorizoline has shown potent activity in various cancer cell lines.
| Compound | Cell Line Type | Effective Concentration | Citation |
| Fluorizoline | Chronic Lymphocytic Leukemia (CLL) Primary Samples | Low Micromolar (approx. 1.25-10 µM) | [1] |
| Fluorizoline | Multiple Myeloma (MM) Cell Lines & Primary Samples | Low Micromolar Range | [2] |
| 5-Fluorouracil (5-FU) | Colorectal Cancer Cell Lines (HCT116, SW480, etc.) | Wide Range (1-200 µM), cell line dependent | [5][9] |
| 5-Fluorouracil (5-FU) | Gastric Cancer Cell Lines (MKN7, MKN74) | Approx. 5-25 µM | [10] |
*Note: 5-Fluorouracil (5-FU) is a structurally different antimetabolite drug shown for comparative context.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies to characterize the apoptotic effects of this compound derivatives.
Protocol 1: Cell Viability and IC50 Determination via MTT Assay
Purpose: To quantify the dose-dependent cytotoxicity of the test compound and determine its IC50 value. The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[11]
Materials:
-
Cancer cell line of interest (e.g., CLL, MM, or other susceptible lines)
-
Complete culture medium
-
96-well flat-bottom plates
-
Test compound (e.g., Fluorizoline) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and dilute to a concentration of 2.5 x 10⁴ cells/mL in complete medium.[11] Seed 200 µL per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A common range for initial testing is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 200 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest drug dose) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.[12]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 200 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining
Purpose: To differentiate and quantify viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. This is a gold-standard assay for apoptosis detection.[13]
Scientific Rationale: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. It can therefore only enter and stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.[13][14]
Materials:
-
Treated and control cells
-
Flow cytometry tubes
-
Refrigerated centrifuge
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis using the test compound at the desired concentration (e.g., 1x and 2x the IC50) for a specified time (e.g., 24 hours). Include positive (e.g., treated with etoposide) and negative (vehicle-treated) controls.[15]
-
Harvesting: Collect cells (including supernatant for adherent cells) and centrifuge at 300-400 x g for 5 minutes.[16]
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the PBS.[17]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[16] The cell concentration should be approximately 1-5 x 10⁶ cells/mL.
-
Annexin V Staining: Add 5 µL of Annexin V-FITC to each 100 µL cell suspension. Gently mix.[17]
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[16]
-
PI Staining & Dilution: Add 400 µL of 1X Binding Buffer to each tube. Then, add 5 µL of Propidium Iodide (PI) solution.[17] Do not wash cells after this step.
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately (ideally within 1 hour).
-
Set up compensation using single-stained controls.
-
Gate on the main cell population to exclude debris.
-
Create a dot plot of FITC (Annexin V) vs. PI fluorescence.
-
Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.[13]
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[13]
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (should be a small population in apoptosis studies).
-
-
Protocol 3: Mechanistic Validation by Western Blot
Purpose: To detect changes in the expression levels of key pro- and anti-apoptotic proteins, confirming the mechanism of action proposed for Fluorizoline.[18]
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Key Primary Antibodies for this Pathway:
| Target Protein | Expected Change with Fluorizoline | Rationale | Citation |
| NOXA | Increase | Key upregulated BH3-only protein. | [1][2] |
| Bcl-2 | No Change / Decrease | A key anti-apoptotic protein. | [7] |
| BAX | No Change / Increase | A key pro-apoptotic effector protein. | [7] |
| Cleaved Caspase-9 | Increase | Marker of initiator caspase activation. | [5][19] |
| Cleaved Caspase-3 | Increase | Marker of executioner caspase activation. | [6][19] |
| Cleaved PARP | Increase | A key substrate of Caspase-3; a hallmark of apoptosis. | [7][18] |
| β-Actin or GAPDH | No Change | Loading control to ensure equal protein loading. | [19] |
Procedure:
-
Cell Lysis: Treat cells with the compound as in previous experiments. After treatment, wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Centrifuge the lysates to pellet debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration. Denature the proteins by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control (β-Actin or GAPDH).
Protocol 4: Cell Cycle Analysis
Purpose: To determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G1, S, or G2/M), which can be a precursor to apoptosis.[20][21]
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[22]
-
Flow cytometer
Procedure:
-
Cell Treatment & Harvesting: Treat and harvest cells as previously described.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight or longer at -20°C.[22]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.[22]
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Generate a histogram of cell count versus PI fluorescence. The DNA content corresponds to the cell cycle phase:
-
G0/G1 Phase: First peak with 2n DNA content.
-
S Phase: Region between the two peaks (DNA content between 2n and 4n).
-
G2/M Phase: Second peak with 4n DNA content.
-
Sub-G1 Peak: A peak to the left of G0/G1, representing cells with fragmented DNA (apoptotic cells).
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.[22]
-
References
- The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax. (Source: NIH)
- Biological Activity of Novel 5-Fluoroisoquinoline Derivatives: An In-depth Technical Guide. (Source: Benchchem)
- IC50 values for 5-FU for the three cell lines at 24h and 48h in 2D...
- Cell viability assay. (A) Cytotoxic activity of compounds 1, 2, and 5...
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (Source: MDPI)
- Involvement of caspases in 5-FU induced apoptosis in an oral cancer cell line. (Source: PubMed)
- The BCL-2 family members NOXA and BIM mediate fluorizoline-induced apoptosis in multiple myeloma cells. (Source: PubMed)
- An analysis of 5-FU-induced caspase -3, -8, -9, and poly-caspase...
- Cell cycle perturbation and acquired 5-fluorouracil chemoresistance. (Source: PubMed)
- Western Blot analyses of some important pro-and anti-apoptotic proteins...
- Annexin V staining assay protocol for apoptosis. (Source: Abcam)
- IC50 values for 5FU and/or oxaliplatin in gastric cancer cells.
- Rosiglitazone sensitizes hepatocellular carcinoma cell lines to 5-fluorouracil antitumor activity through activation of the PPARγ signaling p
- IC 50 values of 5-FU for colon cancer cells.
- Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures. (Source: Unknown)
- A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells. (Source: PMC - NIH)
- (PDF) Cell cycle perturbation and acquired 5-fluorouracil chemoresistance.
- Can anyone recommend an apoptosis inducer for an 18-hour dosing protocol?
- PROTOCOL: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (Source: Novus Biologicals)
- Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell de
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (Source: Thermo Fisher Scientific)
- Regulating the BCL2 Family to Improve Sensitivity to Microtubule Targeting Agents. (Source: PMC)
- BCL2-Family Dysregulation in B-Cell Malignancies: From Gene Expression Regulation to a Targeted Therapy Biomarker. (Source: Frontiers)
- 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ. (Source: PMC - NIH)
- Western blot analysis of apoptosis-associated proteins. Cells were...
- Analysis by Western Blotting - Apoptosis. (Source: Bio-Rad Antibodies)
Sources
- 1. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BCL-2 family members NOXA and BIM mediate fluorizoline-induced apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulating the BCL2 Family to Improve Sensitivity to Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | BCL2-Family Dysregulation in B-Cell Malignancies: From Gene Expression Regulation to a Targeted Therapy Biomarker [frontiersin.org]
- 5. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rosiglitazone sensitizes hepatocellular carcinoma cell lines to 5-fluorouracil antitumor activity through activation of the PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Cell cycle perturbation and acquired 5-fluorouracil chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Comprehensive Methodology for the In Vivo Assessment of 5-Fluoroquinazoline in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of potent kinase inhibitors. This document provides a detailed methodological framework for the comprehensive in vivo evaluation of 5-Fluoroquinazoline, a novel quinazoline derivative, in various mouse models of cancer. As the specific biological target of this compound may be under investigation, this guide is structured around the common application of quinazolines as Epidermal Growth Factor Receptor (EGFR) inhibitors, a prevalent mechanism of action for this class of compounds.[1][2][3][4] The protocols herein are designed to be robust and adaptable, guiding the researcher from preclinical rationale and model selection through pharmacokinetic and pharmacodynamic analyses, culminating in the assessment of anti-tumor efficacy.
Introduction: The Quinazoline Scaffold and Rationale for In Vivo Studies
Quinazoline derivatives have yielded several clinically successful anti-cancer agents, primarily by targeting the ATP-binding site of tyrosine kinases.[4] Compounds like gefitinib and erlotinib, both quinazolines, have revolutionized the treatment of non-small cell lung cancer (NSCLC) by targeting activating mutations in EGFR.[5] The introduction of a fluorine atom, as in this compound, is a common medicinal chemistry strategy to enhance metabolic stability and cell permeability, potentially improving pharmacokinetic properties.[6]
Before committing to costly and ethically significant in vivo studies, a thorough in vitro characterization of this compound is paramount. This includes determining its primary molecular target(s), assessing its potency (IC50) in relevant cancer cell lines, and establishing a preliminary toxicity profile in cell-based assays.[7] This guide assumes this preliminary work has been completed and that this compound has demonstrated promising anti-proliferative activity, warranting further investigation in a living system.
The primary objectives of the in vivo assessment are to:
-
Determine the pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion) of this compound.
-
Establish a relationship between the administered dose, plasma concentration, and target modulation (pharmacodynamics).
-
Evaluate the anti-tumor efficacy in validated mouse models.
-
Assess the overall tolerability and identify potential toxicities.
Preclinical Strategy: Mouse Model Selection
The choice of mouse model is critical for obtaining clinically relevant data. The selection should be driven by the hypothesized mechanism of action of this compound. Assuming it targets EGFR, the following models are recommended.
Human Tumor Xenograft Models
Xenograft models, where human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., Nude, SCID, or NSG), are the workhorse of preclinical oncology.[5][8] They are relatively rapid and allow for the testing of compounds against specific human cancer genotypes.
Table 1: Recommended Human Cancer Cell Lines for EGFR Inhibitor Studies
| Cell Line | Cancer Type | EGFR Mutation Status | Key Features |
| A431 | Epidermoid Carcinoma | Wild-Type (overexpressed) | High EGFR expression, sensitive to EGFR inhibition.[5] |
| HCC827, PC-9 | NSCLC | Exon 19 Deletion (delE746_A750) | Highly sensitive to first-generation EGFR inhibitors.[5] |
| H1975 | NSCLC | L858R & T790M | Carries both an activating mutation (L858R) and the common resistance mutation (T790M), making it resistant to early-generation inhibitors.[5][9] |
| BT-474 | Breast Ductal Carcinoma | HER2 Overexpression | Useful for assessing off-target activity or dual EGFR/HER2 inhibition.[5] |
Genetically Engineered Mouse Models (GEMMs)
GEMMs develop tumors de novo in the context of a fully intact immune system, which can be crucial for evaluating immunomodulatory effects of targeted therapies.[10][11] For EGFR, several models exist where mutant human EGFR is expressed in lung epithelial cells, often under the control of an inducible system (e.g., tetracycline-inducible).[9][10][12]
-
EGFRL858R or EGFRdel19 Models: These mice develop lung adenocarcinomas driven by activating EGFR mutations and are highly relevant for testing primary efficacy.[10][12]
-
EGFRL858R+T790M Models: These models mimic the acquired resistance scenario seen in patients and are essential for evaluating next-generation inhibitors designed to overcome this resistance mechanism.[9][12]
The workflow for a typical in vivo study is depicted below.
Caption: High-level experimental workflow for in vivo assessment.
Detailed Protocols
Compound Formulation and Administration
The formulation must ensure solubility, stability, and bioavailability. A preliminary tolerability study with the vehicle alone is recommended.
Protocol 3.1.1: Vehicle Formulation (Example)
-
Objective: To prepare a standard vehicle for oral or intraperitoneal administration of a hydrophobic compound.
-
Materials: DMSO (Dimethyl sulfoxide), PEG300 (Polyethylene glycol 300), Tween 80, Saline (0.9% NaCl).
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, mix the components in the following ratio (v/v/v/v): 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline.
-
Add the DMSO stock of this compound to the vehicle to achieve the final desired concentration.
-
Vortex thoroughly until a clear solution is formed. Prepare fresh daily.
-
Protocol 3.1.2: Drug Administration Animal handling and administration routes must be approved by the Institutional Animal Care and Use Committee (IACUC).
Table 2: Guidelines for Administration Routes in Adult Mice
| Route | Abbreviation | Max Volume | Needle Gauge | Notes |
| Oral Gavage | PO | < 10 mL/kg | 20-22g (ball-tipped) | Direct delivery to the stomach; common for daily dosing. |
| Intraperitoneal | IP | < 10 mL/kg | 25-27g | Rapid absorption into systemic circulation.[13][14] |
| Intravenous | IV (Tail Vein) | < 5 mL/kg | 27-30g | 100% bioavailability; technically demanding.[13][14] |
| Subcutaneous | SC / SQ | < 5 mL/kg | 25-27g | Slower absorption; used for cell implantation.[14][15] |
Step-by-Step Oral Gavage (PO):
-
Gently restrain the mouse, ensuring a firm grip on the scruff to prevent head movement.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
With the mouse in a vertical position, gently insert the ball-tipped needle into the esophagus via the side of the mouth.
-
Advance the needle smoothly to the predetermined depth. Do not force the needle.
-
Slowly administer the formulated compound.
-
Withdraw the needle and return the mouse to its cage, monitoring for any signs of distress.
Pharmacokinetic (PK) Study
A PK study defines the drug's journey through the body and is crucial for designing an effective dosing regimen.[16][17] Serial bleeding from a single mouse is preferred as it reduces animal usage and inter-animal variability.[16]
Protocol 3.2.1: Serial Blood Sampling
-
Objective: To collect multiple blood samples from a single mouse over time to determine PK parameters.
-
Procedure:
-
Dose a cohort of non-tumor-bearing mice (n=3-5) with a single dose of this compound via the intended clinical route (e.g., PO).
-
At specified time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect a small volume of blood (~30-50 µL).
-
Saphenous Vein Sampling: Shave the leg to visualize the lateral saphenous vein. Puncture the vein with a 27g needle and collect the blood drop with a heparinized capillary tube.[18] Apply pressure to stop the bleeding.
-
Tail Vein Sampling: Warm the tail to dilate the vein. Nick the vein with a lancet and collect the blood.[18]
-
Transfer samples into microcentrifuge tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis by LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Relates to efficacy and potential acute toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve | Represents total drug exposure over time.[6][19] |
| t1/2 | Elimination Half-life | Determines dosing frequency.[17] |
| F% | Bioavailability | The fraction of the oral dose that reaches systemic circulation. |
Pharmacodynamic (PD) and Efficacy Study
This is the definitive study to determine if this compound inhibits its target and slows tumor growth.
Protocol 3.3.1: Tumor Growth Inhibition Study
-
Tumor Implantation: For xenografts, inject ~5 million cells (e.g., H1975) subcutaneously into the flank of immunodeficient mice.[8]
-
Monitoring: Allow tumors to establish. Begin monitoring tumor volume when they become palpable.
-
Tumor Measurement:
-
Calipers: Measure the length (L) and width (W) of the tumor 2-3 times per week. Calculate volume using the formula: Volume = (W² x L) / 2.[20][21][22] While standard, this method can be inaccurate.[20][21]
-
Imaging: MicroCT or ultrasound can provide more accurate and reproducible volume measurements.[20][22]
-
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound at 10, 30, 100 mg/kg).
-
Dosing: Administer the compound daily (or as determined by PK data) for 2-4 weeks. Monitor body weight and clinical signs of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (~1500 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).
Protocol 3.3.2: Biomarker and Target Engagement Analysis
-
Objective: To confirm that this compound is hitting its intended target in the tumor tissue.
-
Procedure:
-
At the study endpoint (or in a separate satellite group of mice), collect tumors and other relevant tissues.
-
For a PD time course, collect tumors at various times (e.g., 2, 8, 24 hours) after the final dose.
-
Immediately flash-freeze a portion of the tumor in liquid nitrogen for protein/RNA analysis or fix another portion in formalin for immunohistochemistry (IHC).
-
Western Blot: Prepare protein lysates from the frozen tumors. Probe for the phosphorylated (active) form of the target (e.g., p-EGFR) and the total protein level (e.g., Total EGFR). A decrease in the p-EGFR/Total EGFR ratio indicates target inhibition.[10]
-
IHC: Stain tissue sections for biomarkers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved Caspase-3) to assess the downstream effects of target inhibition.
-
Caption: Hypothetical mechanism of action for this compound.
Data Analysis and Interpretation
-
Efficacy: Plot mean tumor volume ± SEM for each group over time. Analyze for statistical significance between vehicle and treatment groups using appropriate tests (e.g., two-way ANOVA). Calculate the Tumor Growth Inhibition (TGI) percentage.
-
PK/PD Correlation: Correlate drug exposure (AUC) with the degree of target inhibition (e.g., p-EGFR reduction) and the anti-tumor response (TGI). This helps establish a therapeutic window.[19]
-
Toxicity: Plot mean body weight changes over time. Document all clinical observations. Histopathological analysis of major organs (liver, spleen, kidney) can be performed to identify potential off-target toxicities.
Conclusion
The successful in vivo assessment of a novel compound like this compound requires a systematic, multi-faceted approach. By carefully selecting the appropriate animal model, meticulously executing protocols for pharmacokinetic and pharmacodynamic evaluation, and rigorously analyzing the resulting efficacy and toxicity data, researchers can build a comprehensive data package. This package is essential for making informed decisions about the future clinical development of this compound as a potential anti-cancer therapeutic.
References
- Mokhtari, R. B., et al. (2024).
- Pao, W., et al. (2009). Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer.
- Politi, K., et al. (2022). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. bioRxiv.
- Gray, N. S. (2025). Development of EGFR and ALK Inhibitors for Lung Cancer. Stanford University.
- Politi, K., et al. (2022). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response.
- Unknown Author. (n.d.). Murine Pharmacokinetic Studies.
- Turnidge, J. D. (1999). Pharmacokinetics and pharmacodynamics of fluoroquinolones. PubMed.
- Jensen, M. M., et al. (2008). Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper. PubMed Central.
- Jackman, A. L., et al. (1993).
- Unknown Author. (n.d.). Quinazoline derivatives & pharmacological activities: a review. SciSpace.
- Unknown Author. (n.d.).
- Lin, S., et al. (2015). Pharmacokinetic and Pharmacodynamic Analyses of 5-Fluorouracil in East-Asian Patients with Nasopharyngeal Carcinoma. PubMed.
- Pao, W., et al. (2009). Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors. PLOS One.
- Unknown Author. (2013). Blood sampling: Mouse. NC3Rs.
- Unknown Author. (n.d.).
- Al-Suwaidan, I. A., et al. (2018). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
- Unknown Author. (2024). Robust and accurate method for measuring tumor volume using optical 3D scanning for nonclinical in vivo efficacy study. bioRxiv.
- Hedrich, H. J. (Ed.). (2004).
- Unknown Author. (2025). Common Injection Routes in Mice. Addgene Blog.
- Abuelizz, H. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central.
- Jensen, M. M., et al. (n.d.). Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper. springermedizin.de.
- Unknown Author. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology.
- Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
Sources
- 1. scispace.com [scispace.com]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors | PLOS One [journals.plos.org]
- 10. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. JCI - Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer [jci.org]
- 13. cea.unizar.es [cea.unizar.es]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 19. Pharmacokinetic and Pharmacodynamic Analyses of 5-Fluorouracil in East-Asian Patients with Nasopharyngeal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 22. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
Application Note: Quantitative Analysis of 5-Fluoroquinazoline in Biological Matrices
Abstract
This technical guide provides a comprehensive overview of validated analytical methods for the quantification of 5-Fluoroquinazoline in biological samples, including plasma, urine, and tissue homogenates. Designed for researchers, scientists, and drug development professionals, this document details robust protocols for sample preparation and analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are grounded in established principles of bioanalytical method validation, ensuring data integrity, accuracy, and reproducibility in pharmacokinetic, toxicokinetic, and metabolism studies.
Introduction: The Significance of this compound Quantification
This compound and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential therapeutic activities. Accurate quantification of this compound in biological matrices is paramount for elucidating its pharmacokinetic profile, understanding its metabolic fate, and establishing a clear relationship between dose, exposure, and pharmacological or toxicological effects. The inherent complexity of biological samples necessitates the development of selective and sensitive analytical methods to isolate and measure the analyte amidst a multitude of endogenous components.
This application note addresses this need by providing detailed, field-proven protocols that adhere to international regulatory standards, such as those outlined by the FDA and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7] The choice of analytical technique and sample preparation strategy is often dictated by the required sensitivity, the nature of the biological matrix, and the stage of drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods. While specific experimental data for this exact molecule may be limited, its structure, analogous to other quinazolines and fluoroquinolones, provides a basis for predicting its behavior.[8][9][10]
| Property | Predicted Characteristic | Implication for Analysis |
| Molecular Formula | C₈H₅FN₂ | Defines the exact mass for mass spectrometry. |
| Molecular Weight | 148.14 g/mol | Used for concentration calculations. |
| Polarity | Moderately polar | Influences choice of chromatographic conditions and extraction solvents. |
| pKa | Basic (due to nitrogen atoms) | Affects solubility and ionization in LC-MS. pH of mobile phase is critical. |
| UV Absorbance | Expected strong absorbance in the UV region | Enables detection by HPLC-UV. |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile) | Facilitates extraction from aqueous biological matrices. |
Bioanalytical Method Validation: A Framework for Trustworthiness
All analytical methods intended for regulatory submissions must be validated to ensure they are fit for purpose.[1][5][6] The validation process demonstrates the reliability and accuracy of the analytical data. Key validation parameters, as recommended by the ICH M10 guideline, are summarized below.[1][4][6][11]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity & Specificity | Ability to differentiate and quantify the analyte in the presence of other components.[11] | No significant interference at the retention time of the analyte and internal standard (IS). |
| Accuracy & Precision | Closeness of measured values to the true value and the degree of scatter between measurements.[11] | Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: RSD ≤15% (≤20% at LLOQ). |
| Calibration Curve | The relationship between instrument response and known analyte concentrations. | Correlation coefficient (r²) ≥ 0.99. |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response is at least 5 times the blank response. |
| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible. |
| Matrix Effect | The influence of co-eluting matrix components on analyte ionization.[11] | IS-normalized matrix factor should have a CV ≤15%. |
| Stability | Stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term).[11] | Mean concentration within ±15% of nominal concentration. |
Experimental Protocols
The following sections provide detailed protocols for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the sensitivity required. LC-MS/MS is the preferred method for bioanalysis due to its superior sensitivity and selectivity.[12][13][14]
Protocol 1: LC-MS/MS Quantification in Human Plasma
This protocol is designed for high-sensitivity quantification, suitable for pharmacokinetic studies where low concentrations of the analyte are expected.
4.1.1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[14][15][16] Acetonitrile is a common choice of solvent for this purpose.
-
Step 1: Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Step 2: Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
Step 3: Add 10 µL of the Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound) to all tubes except for the blank matrix.
-
Step 4: To precipitate the plasma proteins, add 300 µL of ice-cold acetonitrile to each tube.
-
Step 5: Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Step 6: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Step 7: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
Caption: Protein Precipitation Workflow for Plasma Samples.
4.1.2. Liquid Chromatography Conditions
Proper chromatographic separation is essential to resolve this compound from matrix interferences.[14]
| Parameter | Condition |
| HPLC System | UHPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
4.1.3. Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of a standard solution. For this compound (C₈H₅FN₂), the precursor ion would be [M+H]⁺ at m/z 149.1. Product ions would be determined experimentally. |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
4.1.4. Expected Performance Characteristics
The following table presents typical performance characteristics for a validated bioanalytical method.
| Parameter | Expected Result |
| Linear Range | 0.1 - 100 ng/mL |
| LLOQ | 0.1 ng/mL |
| Intra-day Precision | < 10% RSD |
| Inter-day Precision | < 12% RSD |
| Accuracy | 90 - 110% of nominal value |
| Recovery | > 85% |
Protocol 2: HPLC-UV Quantification in Urine
This protocol is suitable for studies where higher concentrations of this compound are expected, such as in excretion studies. It offers a more accessible and cost-effective alternative to LC-MS/MS.
4.2.1. Sample Preparation: Dilute-and-Shoot
For urine samples, a simple dilution is often sufficient to minimize matrix effects, making it a rapid and efficient approach.
-
Step 1: Thaw frozen urine samples at room temperature.
-
Step 2: Vortex the samples to ensure homogeneity.
-
Step 3: Centrifuge at 4,000 rpm for 5 minutes to pellet any particulate matter.
-
Step 4: Dilute 100 µL of the supernatant with 900 µL of the mobile phase initial conditions in an autosampler vial.
-
Step 5: Vortex the vial and place it in the autosampler for analysis.
Caption: "Dilute-and-Shoot" Workflow for Urine Samples.
4.2.2. HPLC-UV Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC with UV/Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV scan of a standard solution (likely in the 250-280 nm range). |
| Injection Volume | 20 µL |
| Column Temp. | 30°C |
4.2.3. Causality Behind Experimental Choices
-
Choice of C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining moderately polar compounds like this compound from an aqueous/organic mobile phase.
-
Acidic Mobile Phase (pH 3.0): By keeping the mobile phase pH below the pKa of the basic nitrogen atoms in the quinazoline ring, the analyte will be in its protonated, more polar form. This ensures good peak shape and retention on a reverse-phase column.
-
Phosphate Buffer: The buffer is used to maintain a constant pH throughout the analysis, which is crucial for reproducible retention times.
Troubleshooting and Advanced Considerations
-
Poor Peak Shape: If peak fronting or tailing is observed, adjusting the mobile phase pH or the organic solvent ratio can often resolve the issue. Tailing can indicate secondary interactions with the column, which might be mitigated by using a column with high-purity silica.
-
Matrix Effects in LC-MS/MS: If significant ion suppression or enhancement is observed, a more rigorous sample clean-up technique, such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), may be necessary.[13][17]
-
Metabolite Identification: For metabolism studies, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used to obtain accurate mass measurements of potential metabolites, aiding in their structural elucidation.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound in various biological matrices. The LC-MS/MS method offers high sensitivity and selectivity, making it the gold standard for pharmacokinetic and regulatory studies. The HPLC-UV method serves as a practical alternative for applications where higher analyte concentrations are expected. Adherence to the principles of bioanalytical method validation outlined herein is critical for ensuring the integrity and trustworthiness of the generated data, which ultimately underpins key decisions in the drug development pipeline.
References
- ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025).
- Bioanalytical Method Validation Guidance for Industry May 2018. (2020). U.S. Food and Drug Administration.
- ICH M10 guideline: validation of bioanalytical methods. (n.d.). Kymos.
- Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024).
- Bioanalytical Method Validation FDA 2001.pdf. (n.d.). U.S. Food and Drug Administration.
- bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation.
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024). U.S. Food and Drug Administration.
- 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930. (n.d.). PubChem.
- Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. (2012). PubMed.
- 5-Fluoroquinoline | C9H6FN | CID 115243. (n.d.). PubChem.
- A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (n.d.). PubMed.
- LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY DETERMINATION OF FLUCONAZOLE LEVELS IN HUMAN PLASMA FOR BIOAVAILABILITY STUDIES. (n.d.). Farmacia Journal.
- Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. (n.d.). Journal of Food and Drug Analysis.
- A review on biological matrices and analytical methods used for determination of drug of abuse. (2011). Journal of Applied Pharmaceutical Science.
- Detailed methodology of different plasma preparation... (n.d.). ResearchGate.
- Can anyone suggest quick sample purification methods to use with human plasma to precipitate proteins or eliminate other interferences? (2014). ResearchGate.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Fluoroquinoline | C9H6FN | CID 115243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. worldwide.com [worldwide.com]
- 12. jfda-online.com [jfda-online.com]
- 13. japsonline.com [japsonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. farmaciajournal.com [farmaciajournal.com]
Application Notes & Protocols: Development of 5-Fluoroquinazoline-Based Anticancer Therapeutics
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Emergence of 5-Fluoroquinazolines in Oncology
The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous approved drugs.[1] Within this class, 5-fluoroquinazoline derivatives have garnered significant attention for their potent and multifaceted anticancer activities.[2] The strategic incorporation of a fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and overall efficacy. These compounds exert their antineoplastic effects through various mechanisms, most notably through the inhibition of critical enzymes like topoisomerase II and key signaling kinases involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3][4]
This document provides a comprehensive guide for the development and evaluation of novel this compound-based anticancer therapeutics, from initial synthesis to preclinical in vitro and in vivo validation. The protocols and insights provided herein are designed to be a self-validating framework for researchers in the field.
Part 1: Synthesis of this compound Derivatives
A common and effective method for synthesizing the this compound core involves a multi-step reaction sequence, often culminating in a Knoevenagel condensation.[5] The general workflow is designed for flexibility, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
General Synthesis Workflow
The synthesis typically begins with commercially available starting materials and proceeds through several key transformations. A representative synthetic route is outlined below.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Protocol: Synthesis of a Novel this compound-Rhodanine Hybrid
This protocol describes the synthesis of a hypothetical this compound derivative, Compound X, as an illustrative example.
Step 1: Synthesis of the 5-Fluoroquinazolinone Intermediate
-
To a solution of 2-amino-6-fluorobenzoic acid (1 mmol) in an appropriate solvent (e.g., ethanol), add a substituted benzaldehyde (1.1 mmol) and a catalytic amount of an acid (e.g., acetic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the intermediate 2,3-dihydro-5-fluoroquinazolin-4(1H)-one.
Step 2: Alkylation of the Quinazolinone
-
Suspend the intermediate from Step 1 (1 mmol) in a suitable solvent (e.g., DMF) and add a base (e.g., K₂CO₃, 1.5 mmol).
-
Add an appropriate alkylating agent (e.g., a substituted benzyl bromide, 1.1 mmol) and stir the mixture at 60°C for 8-12 hours.
-
Monitor the reaction by TLC. Once complete, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 3: Knoevenagel Condensation to Yield Final Product
-
Dissolve the alkylated intermediate (1 mmol) and rhodanine (1 mmol) in a suitable solvent (e.g., glacial acetic acid).
-
Add a catalyst (e.g., anhydrous sodium acetate, 2 mmol) and reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and pour it into cold water. The resulting precipitate is the final this compound-rhodanine hybrid.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain Compound X.[5]
Part 2: In Vitro Evaluation of Anticancer Activity
A battery of in vitro assays is essential to determine the cytotoxic and mechanistic properties of the newly synthesized compounds.[6]
Cell Viability Assays (MTT/XTT)
Cell viability assays are crucial for determining the concentration-dependent cytotoxic effects of a compound.[7] The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is proportional to the number of viable cells.[8][9]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Add the diluted compounds to the cells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| Compound X | MCF-7 | 2.5 |
| Compound Y | MCF-7 | 15.8 |
| Doxorubicin (Control) | MCF-7 | 1.2 |
| Compound X | A549 | 4.1 |
| Compound Y | A549 | 22.3 |
| Doxorubicin (Control) | A549 | 3.5 |
Table 1: Example IC₅₀ values for hypothetical this compound derivatives.
Mechanism of Action: Probing Signaling Pathways with Western Blotting
Western blotting is a powerful technique to investigate the effect of a compound on specific protein expression and signaling pathways.[12] For this compound derivatives, it is crucial to assess their impact on key cancer-related pathways like EGFR and VEGFR.
EGFR Signaling Pathway
The EGFR signaling cascade is a major driver of cell proliferation, survival, and migration in many cancers.[13][14]
Caption: Simplified EGFR signaling pathway in cancer.[13][15]
VEGFR Signaling Pathway
The VEGF/VEGFR pathway is a critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[16][17]
Caption: Simplified VEGFR signaling pathway in angiogenesis.[18][19]
Protocol: Western Blot Analysis
-
Cell Lysis: Treat cancer cells with the this compound compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Part 3: In Vivo Antitumor Efficacy Evaluation
Promising compounds from in vitro studies should be evaluated in vivo to assess their therapeutic efficacy and safety in a living organism.[22] Cell line-derived xenograft (CDX) models are a widely used and reliable platform for this purpose.[23][24]
Protocol: Human Tumor Xenograft Model in Nude Mice
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of athymic nude mice.[23]
-
Tumor Growth and Grouping: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).[25]
-
Drug Administration: Administer the this compound compound (e.g., Compound X at 20 mg/kg) and a vehicle control via an appropriate route (e.g., intraperitoneal or oral gavage) daily or on a specified schedule. A positive control group treated with a standard-of-care drug (e.g., cisplatin) should also be included.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or after a set duration. Euthanize the mice, and excise, weigh, and photograph the tumors.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| Compound X | 20 | 600 ± 150 | 60 |
| Cisplatin | 5 | 525 ± 130 | 65 |
Table 2: Example in vivo efficacy data for a this compound derivative in a xenograft model.
Conclusion
The development of this compound-based anticancer therapeutics represents a promising avenue in oncology research. The protocols and methodologies outlined in this document provide a robust framework for the synthesis, in vitro screening, and in vivo validation of novel compounds. By systematically evaluating cytotoxicity and elucidating the mechanism of action through key signaling pathways, researchers can identify lead candidates with the potential for further preclinical and clinical development.
References
- Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC - NIH. (2024-11-20).
- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC. (2021-06-01).
- The VEGF signaling pathway in cancer: the road ahead - PMC - PubMed Central - NIH.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC.
- In vitro assays and techniques utilized in anticancer drug discovery - PubMed.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central.
- Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PubMed Central.
- Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One.
- Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy.
- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - MDPI.
- Evaluation using Western Blot (108.9 KB) - STANDARD OPERATING PROCEDURE.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers.
- EGF/EGFR Signaling Pathway - Creative Diagnostics.
- Cancer biologists discover a new mechanism for an old drug | MIT News.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Targeting the EGFR signaling pathway in cancer therapy - PMC - PubMed Central.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Novel fluoroquinolone analogs as anticancer agents - News-Medical.Net. (2024-11-20).
- Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023-01-12).
- Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer.
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025-07-21).
- VEGF Signaling in Cancer Treatment | Bentham Science Publishers. (2014-05-01).
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI.
- 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. (2023-01-21).
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021-07-02).
- What is the mechanism of Fluorouracil? - Patsnap Synapse. (2024-07-17).
- Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC.
- Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC.
- Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?.
- Patient-derived cancer models: Valuable platforms for anticancer drug testing - Frontiers.
- In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa (Houtt.) H.R. Wehrh. - MDPI.
- Western Blot Protocol | OriGene Technologies Inc..
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 5. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. blog.championsoncology.com [blog.championsoncology.com]
- 13. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. origene.com [origene.com]
- 21. antibodies.cancer.gov [antibodies.cancer.gov]
- 22. noblelifesci.com [noblelifesci.com]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blog.crownbio.com [blog.crownbio.com]
- 25. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
Application Notes and Protocols: Experimental Design for Studying 5-Fluoroquinazoline in Lung Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals in oncology.
Abstract: This document provides a comprehensive experimental framework for the preclinical evaluation of 5-Fluoroquinazoline, a novel small molecule, in the context of non-small cell lung cancer (NSCLC). We present a logical, tiered approach, beginning with broad-spectrum viability screening and culminating in detailed mechanistic studies to elucidate its mode of action. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to rigorously assess the therapeutic potential of this compound.
Introduction: The Rationale for Targeting Kinase Signaling in Lung Cancer
Lung cancer remains a leading cause of cancer-related mortality worldwide, with NSCLC accounting for the majority of cases.[1] A significant subset of NSCLCs is driven by aberrant signaling from receptor tyrosine kinases (RTKs), most notably the Epidermal Growth factor Receptor (EGFR).[2] EGFR activation triggers downstream cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell proliferation, survival, and metastasis.[3][4][5] The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors, with several approved drugs like gefitinib and erlotinib targeting the ATP-binding site of EGFR.[6][7]
This compound, as a novel quinazoline derivative, is hypothesized to function as an EGFR inhibitor. The fluorine substitution may enhance its binding affinity and metabolic stability. This guide outlines a systematic approach to test this hypothesis and characterize the biological effects of this compound on lung cancer cell lines.
Experimental Workflow: A Phased Approach
A tiered approach is essential for the efficient and comprehensive evaluation of a novel compound. Our proposed workflow ensures that each experimental phase informs the next, building a cohesive understanding of the compound's activity.
Caption: Phased experimental workflow for the characterization of this compound.
Phase 1: Initial Screening and Cytotoxicity Assessment
The initial phase focuses on determining the cytotoxic and cytostatic potential of this compound across a panel of clinically relevant lung cancer cell lines.
Cell Line Selection
The choice of cell lines is critical for understanding the compound's spectrum of activity. We recommend a panel that includes:
-
EGFR-mutant lines (e.g., HCC827, PC-9): These are expected to be sensitive to an EGFR inhibitor.[8]
-
EGFR wild-type lines (e.g., A549, H1975): To assess off-target effects or activity against non-EGFR driven cancers.[6]
-
Resistant EGFR-mutant lines (e.g., NCI-H1975 with T790M mutation): To determine if this compound can overcome common resistance mechanisms.[9]
-
Normal lung fibroblast line (e.g., IMR-90): To assess selectivity and potential toxicity to non-cancerous cells.
Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, serving as a proxy for cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
Selected lung cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[10]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.01, 0.1, 1, 10, 100 µM). Remove the old medium and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a blank (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10][12] Mix by gentle shaking for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
Data Presentation:
| Cell Line | EGFR Status | Treatment Concentration (µM) | % Viability (Mean ± SD) | IC50 (µM) |
| HCC827 | Mutant | 0 | 100 ± 4.5 | |
| 0.1 | 85 ± 3.2 | |||
| 1 | 52 ± 5.1 | TBD | ||
| 10 | 15 ± 2.8 | |||
| A549 | Wild-Type | 0 | 100 ± 5.0 | |
| 0.1 | 98 ± 4.1 | |||
| 1 | 95 ± 3.9 | >100 | ||
| 10 | 88 ± 4.7 |
Phase 2: Phenotypic Analysis of Cell Death and Proliferation
Once the IC50 values are established, the next phase investigates the cellular mechanisms underlying the observed cytotoxicity.
Protocol: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a DNA intercalating agent that can only enter cells with compromised membranes, thus marking late apoptotic and necrotic cells.[15]
Materials:
-
Lung cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 2x10^5 cells per well in 6-well plates and allow them to attach overnight. Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.[16]
-
Washing: Wash cells twice with ice-cold PBS.[15]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Presentation:
| Treatment | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 5-FQ (IC50) | 48.7 ± 3.5 | 35.1 ± 2.8 | 12.6 ± 1.9 | 3.6 ± 0.7 |
| 5-FQ (2x IC50) | 20.3 ± 2.9 | 55.8 ± 4.1 | 20.1 ± 3.3 | 3.8 ± 0.6 |
Protocol: Cell Cycle Analysis
To determine if this compound affects cell cycle progression, flow cytometry with PI staining is used to analyze the DNA content of cells. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
Materials:
-
Lung cancer cells
-
6-well plates
-
This compound
-
70% ice-cold ethanol
-
PI/RNase Staining Buffer
Procedure:
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Harvesting: Harvest cells by trypsinization, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[19]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[19]
-
Analysis: Analyze the samples on a flow cytometer.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 ± 3.1 | 28.9 ± 2.5 | 15.7 ± 1.8 |
| 5-FQ (IC50) | 75.1 ± 4.2 | 12.3 ± 1.9 | 12.6 ± 2.0 |
| 5-FQ (2x IC50) | 82.6 ± 3.8 | 8.1 ± 1.5 | 9.3 ± 1.7 |
Phase 3: Mechanistic Validation of Target Engagement
This final phase aims to confirm the hypothesized mechanism of action: inhibition of the EGFR signaling pathway.
Hypothesized Signaling Pathway Inhibition
We hypothesize that this compound will bind to the ATP pocket of EGFR, inhibiting its autophosphorylation and consequently blocking the downstream PI3K/Akt and MAPK/ERK signaling cascades.[5][20]
Caption: Hypothesized inhibition of EGFR signaling by this compound.
Protocol: Western Blot Analysis
Western blotting is used to detect and quantify changes in the expression and phosphorylation (activation) status of key proteins in the EGFR pathway.[21]
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Primary Antibodies:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Cleaved PARP (apoptosis marker)
-
Cyclin D1 (cell cycle marker)
-
β-Actin (loading control)
Procedure:
-
Cell Lysis: Treat cells with this compound for a shorter duration (e.g., 2-6 hours) to capture signaling events. Lyse cells in ice-cold RIPA buffer.[21]
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane and separate by SDS-PAGE.[22]
-
Transfer: Transfer proteins to a nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal.[21]
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Conclusion and Future Directions
This guide provides a robust, multi-faceted approach to the preclinical characterization of this compound in lung cancer cell lines. The data generated from these experiments will provide a strong foundation for understanding its efficacy, selectivity, and mechanism of action. Positive results, particularly potent activity in EGFR-mutant cells and confirmed on-target pathway inhibition, would warrant further investigation, including in vivo xenograft studies and combination therapy assessments. This structured experimental design ensures a thorough and scientifically rigorous evaluation, paving the way for potential clinical development.
References
- Frontiers. (n.d.). Targeting the PI3K/AKT/mTOR pathway in lung cancer: mechanisms and therapeutic targeting.
- PubMed Central. (n.d.). The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles.
- Future Medicine. (n.d.). MAPK Pathway: a Potential Target for the Treatment of Non-small-cell Lung Carcinoma.
- PubMed Central. (n.d.). MAP4K4 is a novel MAPK/ERK pathway regulator required for lung adenocarcinoma maintenance.
- [No Source Title]. (n.d.).
- PubMed. (2014). Targeting the PI3K/AKT/mTOR pathway: potential for lung cancer treatment.
- PubMed Central. (n.d.). Role of epidermal growth factor receptor in lung cancer and targeted therapies.
- PubMed Central. (n.d.). Targeting the PI3K/AKT/mTOR pathway: potential for lung cancer treatment.
- MDPI. (n.d.). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products.
- NIH. (n.d.). Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update.
- MDPI. (n.d.). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance.
- PubMed Central. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC).
- AACR Journals. (2004). PGE2 activates MAPK/Erk pathway in non-small cell lung cancer cells in an EGF receptor-independent manner.
- MDPI. (n.d.). Personalizing Therapy Outcomes through Mitogen-Activated Protein Kinase Pathway Inhibition in Non-Small Cell Lung Cancer.
- Duke University. (n.d.). Erk/MAP kinase signaling pathway and neuroendocrine differentiation of non-small-cell lung cancer.
- Bio-protocol. (n.d.). Cell cycle by flow cytometer assay.
- MDPI. (n.d.). Novel Drug Combinations in Lung Cancer: New Potential Synergies Between 5-FU and Repurposed Drugs.
- NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
- NIH. (n.d.). Assaying cell cycle status using flow cytometry.
- UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- Springer Nature Experiments. (n.d.). An Annexin V-FITC—Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line.
- Bio-protocol. (n.d.). Western blot analysis.
- PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis.
- PubMed. (n.d.). An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line.
- NIH. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance.
- [No Source Title]. (n.d.).
- MDPI. (n.d.). Design, Synthesis, and Anticancer Evaluation of New Small-Molecule EGFR Inhibitors Targeting NSCLC and Breast Cancer.
- PubMed. (2025). Design, Synthesis, and Anticancer Evaluation of New Small-Molecule EGFR Inhibitors Targeting NSCLC and Breast Cancer.
- NIH. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents.
- ResearchGate. (n.d.). Western blot analysis. A, EGFR signaling pathways, (B) EMT and....
- Bentham Science Publishers. (2024). Design, Synthesis and Cytotoxic Studies of Novel 4-anilinoquinazoline Derivatives of Potential Agents for Non-small-cell Lung Cancer.
- MDPI. (2024). In Silico Design of Peptide Inhibitors Targeting HER2 for Lung Cancer Therapy.
- AACR. (2024). EGFR Inhibitors Extend Their Reach in Lung Cancer.
- PubMed. (2025). A novel Quinazoline derivative exerts anti-tumor effects in non-small cell lung cancer through Wnt/β-catenin pathway inhibition.
- MDPI. (n.d.). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines.
- PubMed. (n.d.). EGFR Inhibitors in Lung Cancer.
- The Oncology Pharmacist. (n.d.). Mechanism of Action: Novel Mechanisms in Lung Cancer.
- PubMed Central. (2015). Differentially expressed and activated proteins associated with non small cell lung cancer tissues.
- Massachusetts General Hospital. (2015). A New Drug for Treatment Resistant Non-Small Cell Lung Cancer.
Sources
- 1. Mechanism of Action: Novel Mechanisms in Lung Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 2. aacr.org [aacr.org]
- 3. Frontiers | Targeting the PI3K/AKT/mTOR pathway in lung cancer: mechanisms and therapeutic targeting [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. EGFR inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. themarkfoundation.org [themarkfoundation.org]
- 9. New Drug for Treatment Resistant Non-Small Cell Lung Cancer [massgeneral.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. An Annexin V-FITC—Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line | Springer Nature Experiments [experiments.springernature.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Differentially expressed and activated proteins associated with non small cell lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 5-Fluoroquinazoline Scaffold as a Versatile Chemical Probe for Kinase Research
Introduction: Beyond a Single Target, A Privileged Scaffold
In modern kinase research and drug discovery, the quinazoline core structure is recognized as a "privileged scaffold." Its rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for designing potent and selective ATP-competitive kinase inhibitors.[1][2] Several FDA-approved drugs, including gefitinib and erlotinib, are built upon this framework, underscoring its clinical significance.[2][3]
The introduction of a fluorine atom, particularly at the 5-position of the quinazoline ring, is a strategic chemical modification. Fluorine's high electronegativity and small size can significantly alter the molecule's properties, often enhancing metabolic stability, membrane permeability, and binding affinity through unique electronic interactions with the target protein.[4]
This guide abandons the notion of 5-fluoroquinazoline as a singular entity. Instead, we present it as a versatile and promising chemical scaffold. These application notes provide a comprehensive, phased workflow for researchers to characterize a novel this compound derivative, transforming it from a mere compound into a validated chemical probe to interrogate kinase biology.
Section 1: Foundational Principles of Quinazoline-Based Kinase Inhibition
Mechanism of Action: Competing with ATP
The vast majority of quinazoline-based inhibitors function by competing with adenosine triphosphate (ATP) for binding within the kinase catalytic site.[5] The nitrogen atoms at positions 1 and 3 of the quinazoline ring typically form critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's phosphotransferase activity.
Caption: ATP-competitive binding of a this compound inhibitor.
The Role of Fluorination
The 5-fluoro substituent is not merely decorative. It projects into the ATP binding pocket, where its electronic properties can be exploited to:
-
Enhance Binding Affinity: By participating in favorable dipole-dipole or hydrogen bonding interactions.
-
Improve Selectivity: By creating steric or electronic clashes in the active sites of off-target kinases.
-
Block Metabolic Attack: Fluorine can replace a hydrogen atom at a site susceptible to cytochrome P450 oxidation, thereby increasing the compound's half-life.
Section 2: A Phased Workflow for Probe Characterization
Transforming a novel this compound derivative into a reliable chemical probe requires a systematic and multi-faceted validation process. This workflow ensures that the observed biological effects can be confidently attributed to the inhibition of the intended target.
Caption: Phased workflow for this compound probe validation.
Phase I: Biochemical Profiling
The initial phase focuses on quantifying the direct interaction between the compound and purified kinases in vitro.
Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀). We describe a generic protocol using a luminescence-based ADP detection method, which is broadly applicable.[6][7]
-
Principle: Kinase activity consumes ATP, producing ADP. The amount of ADP produced is proportional to kinase activity and can be quantified in a coupled enzymatic reaction that generates a luminescent signal.
-
Materials:
-
Recombinant purified kinase of interest.
-
Kinase-specific substrate (peptide or protein).
-
This compound derivative stock solution (e.g., 10 mM in DMSO).
-
ATP solution.
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Commercial ADP-detecting luminescent assay kit (e.g., ADP-Glo™).
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
-
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the this compound derivative in DMSO. Then, dilute this series into the Kinase Assay Buffer. This minimizes the final DMSO concentration.
-
Assay Plate Setup: Add 5 µL of the diluted compound to the appropriate wells of a 384-well plate. Include "no inhibitor" (vehicle control, 0% inhibition) and "no enzyme" (background) controls.
-
Enzyme Addition: Add 10 µL of a master mix containing the kinase and its substrate to each well.
-
Expert Insight: Pre-incubate the compound and enzyme for 15-30 minutes at room temperature. This allows the inhibitor to reach binding equilibrium with the kinase before the reaction starts.
-
-
Reaction Initiation: Add 10 µL of ATP solution to all wells to start the kinase reaction.
-
Causality: The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase. Using an ATP concentration that is too high will require a much higher concentration of a competitive inhibitor to achieve inhibition, leading to an artificially high IC₅₀.
-
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The duration may require optimization based on the kinase's turnover rate.
-
ADP Detection: Stop the reaction and detect ADP by adding the reagents from the commercial kit according to the manufacturer's instructions.[7] This typically involves a 40-minute incubation to deplete unused ATP, followed by a 30-minute incubation to convert ADP to a luminescent signal.
-
Data Acquisition & Analysis: Measure luminescence using a plate reader. Subtract the "no enzyme" background from all wells. Normalize the data relative to the "no inhibitor" control (100% activity). Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Protocol 2: Broad Kinase Selectivity Profiling
A potent probe is not necessarily a useful one; it must also be selective. Profiling the compound against a broad panel of kinases is essential to understand its target profile and potential off-targets.
-
Principle: The IC₅₀ of the this compound derivative is determined against a large, diverse panel of purified human kinases (e.g., >100 kinases) at a fixed ATP concentration. This service is commonly outsourced to specialized vendors.
-
Methodology:
-
Provide a high-concentration stock of the compound (e.g., 10 mM in DMSO) to a commercial kinase profiling service.
-
The service will perform single-dose inhibition assays (e.g., at 1 µM and 10 µM) to identify initial hits.
-
Follow-up with full IC₅₀ determinations for any kinases that show significant inhibition (>50%) in the initial screen.
-
-
Data Presentation: The results are typically presented as a table or a dendrogram, visualizing the compound's potency and selectivity across the kinome.
| Kinase Target | IC₅₀ (nM) | Kinase Family | Comment |
| Aurora A | 25 | Ser/Thr | Primary Target |
| Aurora B | 250 | Ser/Thr | 10-fold selectivity over B isoform |
| EGFR | >10,000 | Tyr | Highly selective against this common off-target |
| VEGFR2 | 8,500 | Tyr | No significant activity |
| SRC | >10,000 | Tyr | No significant activity |
| CDK2 | 1,200 | Ser/Thr | Moderate off-target activity |
| Table 1: Example selectivity data for a hypothetical this compound derivative. |
Phase II: Cellular Target Engagement & Phenotypic Assays
After biochemical validation, it is crucial to confirm that the compound can enter cells, engage its intended target, and elicit a measurable biological response.
Protocol 3: Target Phosphorylation Assay (Western Blot)
This protocol directly measures the inhibition of a kinase's activity within a cellular context by assessing the phosphorylation status of its downstream substrate.
-
Principle: Active kinases phosphorylate their substrates. A potent inhibitor will decrease the level of this phosphorylation, which can be detected by an antibody specific to the phosphorylated form of the substrate.
-
Materials:
-
Human cell line with a known active signaling pathway for the target kinase (e.g., MCF-7 for Aurora A).[8]
-
Cell culture medium and supplements.
-
This compound derivative.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: one for the phosphorylated substrate (e.g., anti-phospho-Histone H3 for Aurora B) and one for the total substrate protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate and imaging system.
-
-
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the this compound derivative for a predetermined time (e.g., 2-24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
-
Trustworthiness: The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins after cell lysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Western Blotting: a. Separate equal amounts of protein (e.g., 20 µg) from each sample via SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. c. Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using a chemiluminescence substrate.
-
Loading Control: Strip the membrane and re-probe with an antibody against the total form of the substrate protein. This confirms that the observed decrease in phosphorylation is due to kinase inhibition and not protein degradation.
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal for each sample. This demonstrates a dose-dependent decrease in target phosphorylation.
-
Protocol 4: Cell Viability Assay (EC₅₀ Determination)
This assay measures the functional consequence of target inhibition, such as inhibition of cell proliferation or induction of apoptosis.
-
Principle: Viable, metabolically active cells can reduce a tetrazolium salt (like MTT) or have high levels of ATP (measured by CellTiter-Glo®). The resulting colorimetric or luminescent signal is proportional to the number of living cells.[7]
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the this compound derivative and incubate for a period relevant to the cell cycle (e.g., 72 hours).
-
Signal Development: Add the detection reagent (e.g., MTT or CellTiter-Glo®) and incubate according to the manufacturer's protocol.
-
Data Acquisition: Read the absorbance or luminescence on a plate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by plotting cell viability against the logarithm of the compound concentration.
-
Expert Insight: A strong correlation between the biochemical IC₅₀ and the cellular EC₅₀ provides evidence that the observed phenotype is on-target. A large discrepancy may suggest poor cell permeability, compound efflux, or off-target effects.
-
-
Phase III: Advanced In-Situ Target Validation
For high-quality probes, advanced techniques can confirm target engagement in a more complex and biologically relevant setting.
Protocol 5: Competitive Chemical Proteomics
Chemical proteomics methods like activity-based protein profiling (ABPP) or kinobeads can identify the direct binding targets of a compound within the entire cellular proteome.[9][10]
-
Principle: A broad-spectrum, irreversible kinase probe (often attached to a tag like biotin) is used to label the active kinases in a cell lysate. Pre-treatment of the lysate with the this compound derivative will prevent the broad-spectrum probe from binding to its specific targets. The targets can then be identified by mass spectrometry.
-
Generalized Workflow:
-
Cell Culture & Lysis: Grow and harvest cells to prepare a native cell lysate.
-
Competitive Incubation: Treat aliquots of the lysate with increasing concentrations of the this compound derivative (the "competitor"). Include a vehicle control.
-
Probe Labeling: Add a broad-spectrum, tagged kinase probe (e.g., a sulfonyl fluoride probe or an acyl phosphate probe) to all samples to label the kinases that are not occupied by the competitor.[4]
-
Enrichment & Digestion: Enrich the probe-labeled proteins (e.g., using streptavidin beads if the probe is biotinylated). Digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry to identify and quantify the proteins.
-
-
Data Analysis: Proteins whose signal decreases in a dose-dependent manner upon pre-treatment with the this compound derivative are identified as its direct targets. This powerful method can confirm the primary target and simultaneously reveal unexpected off-targets.
Caption: Workflow for competitive chemical proteomics.
Conclusion
The this compound scaffold represents a powerful tool in kinase research. However, its utility is not inherent but must be rigorously established through systematic characterization. By following a phased approach—from initial biochemical profiling and cellular validation to advanced proteomic analysis—researchers can develop and validate novel this compound derivatives as high-quality chemical probes. Such well-validated probes are indispensable for accurately dissecting complex signaling pathways and identifying novel therapeutic targets.
References
- El-Azab, A. S., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules.
- El-Damasy, D. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules.
- George, J. J., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules.
- Shawky, E., & El-Damasy, D. A. (2023). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. Al-Azhar Journal of Pharmaceutical Sciences.
- Lanning, B. R., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society.
- Zhang, Y., et al. (2022). A novel lysosome-targeted fluorogenic probe based on 5-triazole-quinoline for the rapid detection of hydrogen sulfide in living cells. Organic & Biomolecular Chemistry.
- Carlson, C. B. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
- Klaeger, S. (2020). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM.
- Al-Ostath, R. A., et al. (2018). Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. Molecules.
- Al-Lawati, F. A. J., et al. (2023). A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. Chemosensors.
- Ancey, P., et al. (2021). Cell-based Assays to Identify Inhibitors of Viral Disease. Microbiology Spectrum.
- Liu, H., et al. (2014). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. ACS Medicinal Chemistry Letters.
- Wu, J., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. iScience.
- Chemical-Konomics Lab. (n.d.). Drug Discovery - Inhibitor. chemical-kinomics.org.
- Klüpfel, M., et al. (2023). Chemical proteomics reveal the inventory of pyrroloquinoline quinone binding proteins in bacteria. ChemRxiv.
- Ge, J., et al. (2022). Conjugated structures based on quinazolinones and their application in fluorescent labeling. New Journal of Chemistry.
- Zhang, X., et al. (2024). Proteomics-Based Discovery of First-in-Class Chemical Probes for Programmed Cell Death Protein 2 (PDCD2). Journal of Medicinal Chemistry.
- Hauber, I., et al. (2008). Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. Journal of Receptor and Signal Transduction Research.
- Chudy, M., et al. (2010). CARCINOMA CELL-BASED 5-FLUOROURACIL EVALUATION IN MICROFLUIDIC SYSTEM. 14th International Conference on Miniaturized Systems for Chemistry and Life Sciences.
- Lee, K., et al. (2017). Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. ResearchGate.
- GenScript. (2021). Development of cell-based functional assay with high efficiency. YouTube.
- Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research.
- Klüpfel, M., et al. (2023). Chemical proteomics reveal the inventory of pyrroloquinoline quinone binding proteins in bacteria. ChemRxiv.
- Cable, J. E., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & Medicinal Chemistry Letters.
- Lunagariya, M. V., et al. (2020). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. New Journal of Chemistry.
- Spînu, M., et al. (2022). Does a SPR-Based Cell-Based Assay Provide Reliable Results on the Toxicity and Efficacy of Antiviral Drugs? Biosensors.
- Vought, V. E., & Imperiali, B. (2009). Fluorescent Peptide Assays For Protein Kinases. Current Protocols in Chemical Biology.
- Al-Salahat, A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules.
- Shukla, V., & Ligon, L. A. (2017). Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols in Neuroscience.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 10. researchgate.net [researchgate.net]
Protocol for Evaluating 5-Fluoroquinazoline in Combination Therapies: From In Vitro Synergy to Preclinical Models
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The development of targeted therapies has revolutionized oncology, yet monotherapy is often limited by innate or acquired resistance. Quinazoline derivatives, such as the hypothetical potent Epidermal Growth Factor Receptor (EGFR) inhibitor 5-Fluoroquinazoline, represent a cornerstone of targeted treatment, particularly in cancers with activating EGFR mutations.[1][2] This application note provides a comprehensive, field-proven framework for the preclinical evaluation of this compound in combination with other therapeutic agents. We detail an integrated workflow, from initial in vitro synergy screening and mechanistic validation to in vivo efficacy studies, designed to identify and validate robust combination strategies. The protocols herein emphasize scientific causality and include self-validating measures to ensure data integrity and guide rational drug development.
Introduction: The Rationale for Combination Strategies
The EGFR signaling network, which includes the RAS-RAF-MEK and PI3K-AKT pathways, is a critical regulator of cell proliferation, survival, and differentiation.[1] While EGFR tyrosine kinase inhibitors (TKIs) like this compound can be highly effective, tumors often develop resistance through mechanisms such as downstream pathway activation or mutations in the target protein.[3] Combining this compound with agents that target parallel or downstream pathways, or with cytotoxic chemotherapy, is a promising strategy to enhance efficacy, delay resistance, and achieve durable responses.[4][5] This guide provides the experimental framework to rigorously test these hypotheses.
Figure 1: EGFR signaling pathways and points of therapeutic intervention.
Part I: In Vitro Synergy Screening
The first step is to quantify the interaction between this compound and a potential partner drug in relevant cancer cell lines. A dose-response matrix, or "checkerboard" assay, is the gold standard for this purpose.[6][7]
Figure 2: Overall workflow for evaluating combination therapies.
Protocol 2.1: Dose-Response Matrix and Synergy Analysis
Principle: This protocol uses a cell viability assay (e.g., CellTiter-Glo®) to measure the effect of single agents and their combinations across a range of concentrations. The resulting data is analyzed using the Chou-Talalay method to calculate a Combination Index (CI), which quantitatively defines synergy (CI < 0.9), additivity (CI = 0.9-1.1), or antagonism (CI > 1.1).[8]
Materials:
-
Selected cancer cell lines (e.g., NCI-H1975 for EGFR T790M resistance)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
384-well white, clear-bottom assay plates
-
This compound and partner drug, dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Automated liquid handler (recommended for accuracy)
-
Luminometer plate reader
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)[7]
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 384-well plate at a pre-determined optimal density (e.g., 2,000 cells/well) in 40 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Single-Agent Titration: First, determine the IC50 of each drug individually. Prepare 8-point, 2-fold serial dilutions of each compound. This data is crucial for designing the combination matrix.
-
Combination Plate Design: Design a dose-response matrix. A common design is a 7x7 matrix where concentrations range from 1/4x to 4x the IC50 value for each drug. Include columns/rows for single agents alone and vehicle (DMSO) controls.
-
Drug Addition: Using an automated liquid handler, add 10 µL of the appropriate drug concentrations to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement: Equilibrate the plate to room temperature. Add 25 µL of reconstituted CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes and then incubate for 10 minutes to stabilize the signal.
-
Data Acquisition: Read luminescence on a plate reader.
Data Analysis:
-
Normalize the luminescence data to the vehicle control (100% viability) and a toxic control (0% viability).
-
Input the normalized percent inhibition values for each dose combination into synergy analysis software.
-
The software will calculate CI values for multiple dose-effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% fraction affected or inhibition).
Example Data Presentation:
| Combination | CI at Fa=0.5 | CI at Fa=0.75 | CI at Fa=0.9 | Interpretation |
| This compound + MEK Inhibitor | 0.45 | 0.52 | 0.61 | Synergy |
| This compound + Chemotherapy X | 0.98 | 1.05 | 1.10 | Additive |
| This compound + Agent Y | 1.35 | 1.42 | 1.55 | Antagonism |
Part II: Mechanistic Validation of Synergy
Identifying synergy is the first step; understanding why it occurs is critical. Mechanistic studies validate the on-target effects of the combination.
Protocol 3.1: Apoptosis Assessment by Annexin V Staining
Principle: A synergistic interaction should ideally lead to enhanced cancer cell death. This protocol uses flow cytometry to quantify apoptosis (programmed cell death) by staining for Annexin V (an early apoptotic marker) and Propidium Iodide (PI, a late apoptosis/necrosis marker).
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat for 48 hours with vehicle, this compound alone (at IC50), partner drug alone (at IC50), and the combination of both (at IC50).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis, Necrotic). A synergistic combination should show a significantly higher percentage of apoptotic cells (early + late) compared to the single agents and the calculated additive effect.
Part III: In Vivo Preclinical Evaluation
Promising in vitro results must be translated to an in vivo setting to assess efficacy and tolerability in a complex biological system.[9] The four-arm xenograft study is the standard design for this purpose.[10][11][12]
Figure 3: Standard four-arm design for in vivo combination studies.
Protocol 4.1: Xenograft Model Efficacy Study
Principle: To determine if the synergistic effects observed in vitro translate to enhanced tumor growth inhibition in vivo. Animal body weight and clinical signs are monitored to assess the tolerability of the combination.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)
-
Cancer cell line for implantation (e.g., NCI-H1975)
-
Matrigel
-
Dosing vehicles and formulated drugs
-
Digital calipers and analytical balance
Step-by-Step Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average size of 100-200 mm³, randomize mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle
-
Group 2: this compound (at pre-determined tolerated dose)
-
Group 3: Partner Drug (at pre-determined tolerated dose)
-
Group 4: Combination of both drugs
-
-
Treatment: Administer treatments according to the planned schedule (e.g., daily oral gavage) for a set period (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times weekly. Monitor for any signs of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a pre-defined size (e.g., 2000 mm³), or after the treatment period ends. Tumors are often harvested for pharmacodynamic analysis (e.g., Western blot).
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI for each group relative to the vehicle control.
-
Synergy Assessment: Compare the TGI of the combination group to the single-agent groups. A combination effect that is significantly greater than the effect of the most active single agent suggests in vivo synergy. Statistical methods, such as a two-way ANOVA, should be used to determine significance.[11][13]
Example Data Presentation:
| Treatment Group | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle | 1850 ± 210 | - | +5.2 |
| This compound (10 mg/kg) | 980 ± 150 | 47% | -2.1 |
| MEK Inhibitor (5 mg/kg) | 1250 ± 180 | 32% | -1.5 |
| Combination | 350 ± 95 | 81% | -4.8 |
| p < 0.01 compared to single-agent groups |
Conclusion
This application note outlines a systematic and robust methodology for the preclinical evaluation of this compound in combination therapies. By progressing from quantitative in vitro synergy assessment to mechanistic validation and finally to in vivo efficacy models, researchers can build a strong data package to support the clinical development of novel cancer treatments. Each step is designed to provide not just data, but also a causal understanding of the drug interaction, which is essential for successful translation to the clinic.
References
- Title: Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes Source: PMC - NIH URL:[Link]
- Title: Combination strategies based on epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for cancer patients Source: PubMed Central URL:[Link]
- Title: Combining chemotherapy with epidermal growth factor receptor inhibition in advanced non-small cell lung cancer Source: NIH URL:[Link]
- Title: Combination Therapy Screening & Assays Source: Charles River Labor
- Title: Emerging treatment strategies in EGFR-mutant NSCLC: osimertinib combinations and beyond Source: YouTube URL:[Link]
- Title: Potential of EGFR Inhibitors: A Promising Avenue in Cancer Tre
- Title: Exploring the Future of Drug Combinations: A Deep Dive into In Vivo Synergy Research in Mouse Tumor Models Source: Crown Bioscience Blog URL:[Link]
- Title: A model-based approach for assessing in vivo combination therapy interactions Source: PMC - NIH URL:[Link]
- Title: Targeted Therapies, Combination Protocols Are Revolutionizing Treatment for Advanced Melanoma Source: OncLive URL:[Link]
- Title: Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models Source: AACR Journals URL:[Link]
- Title: Combining Targeted Therapies: Practical Issues to Consider at the Bench and Bedside Source: The Oncologist URL:[Link]
- Title: (PDF)
- Title: The mechanism of action of antibacterial (fluoro)quinolones.
- Title: Oncology Combination Drug Development Strategies for Project Optimus Source: AACR Journals URL:[Link]
- Title: Methods for High-Throughput Drug Combination Screening and Synergy Scoring Source: bioRxiv URL:[Link]
- Title: Dosing Three‐Drug Combinations That Include Targeted Anti‐Cancer Agents Source: NIH URL:[Link]
- Title: What is the mechanism of action of fluoroquinolones? Source: Quora URL:[Link]
- Title: Evaluation of synergism in drug combinations and reference models for future orientations in oncology Source: PMC - NIH URL:[Link]
- Title: Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance Source: PMC URL:[Link]
- Title: Mechanism of Action of Fluoroquinolones Source: YouTube URL:[Link]
- Title: Suggestions for prioritizing which combinations to test in the clinic Source: ResearchG
- Title: Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][3][4][6]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor Source: PubMed URL:[Link]
- Title: Clinical outcomes of fluoroquinolones combination therapy in patients with hospital-acquired pneumonia: a retrospective cohort study using national health insurance claims d
- Title: Synergy and antagonism with fluoroquinolone combination therapy Source: ResearchG
- Title: Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents Source: PMC - NIH URL:[Link]
- Title: Investigating Different Mechanisms of Action in Combination Therapy for Influenza Source: PubMed URL:[Link]
- Title: 5-Fluorouracil in combination with deoxyribonucleosides and deoxyribose as possible therapeutic options for the Coronavirus, COVID-19 infection Source: PubMed URL:[Link]
Sources
- 1. Combining chemotherapy with epidermal growth factor receptor inhibition in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination strategies based on epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for cancer patients: Pooled analysis and subgroup analysis of efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Power of EGFR Inhibitors in Cancer Treatment [delveinsight.com]
- 6. criver.com [criver.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Combination | Kyinno Bio [kyinno.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 5-Fluoroquinazoline to Interrogate Mechanisms of Acquired Drug Resistance
Introduction: The Challenge of Acquired Resistance in Targeted Cancer Therapy
The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful targeted cancer therapies, including gefitinib, erlotinib, and afatinib.[1][2][3] These agents, primarily functioning as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), have revolutionized the treatment of specific cancer subtypes, such as non-small cell lung cancer (NSCLC).[2][4] However, the clinical efficacy of these drugs is frequently undermined by the development of acquired resistance. Cancer cells can adapt to the selective pressure of a TKI through various mechanisms, such as acquiring secondary mutations in the drug's target protein, activating alternative pro-survival signaling pathways, or increasing the expression of drug efflux pumps.[5][6][7]
This guide focuses on the application of 5-Fluoroquinazoline , a representative quinazoline-based compound, as a research tool to investigate these complex resistance mechanisms. The introduction of a fluorine atom is a common medicinal chemistry strategy to modulate a compound's metabolic stability, cell permeability, and binding affinity. By using this compound in a panel of well-characterized drug-sensitive and drug-resistant cell lines, researchers can dissect the molecular drivers of resistance and evaluate novel strategies to overcome it.
Key Mechanisms of Drug Resistance Addressable with this compound
We will explore three canonical mechanisms of resistance where this compound can serve as a critical investigational tool.
-
Target Alteration: The most common mechanism of resistance to first-generation EGFR TKIs is the acquisition of a "gatekeeper" mutation, T790M, in the EGFR kinase domain.[8][9] This mutation sterically hinders the binding of drugs like gefitinib while preserving kinase activity. A key application is to test whether this compound can effectively inhibit this resistant mutant.
-
Bypass Pathway Activation: Cancer cells can circumvent the inhibition of a primary signaling pathway by upregulating a parallel one. For instance, amplification or activation of the c-Met receptor tyrosine kinase can sustain downstream pro-survival signaling (e.g., via PI3K/Akt) even when EGFR is effectively blocked.[3][10] Experiments can be designed to determine if this compound retains efficacy in cells with activated bypass pathways or if it possesses multi-targeting capabilities.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein, BCRP), can actively pump therapeutic agents out of the cell, lowering their intracellular concentration to sub-therapeutic levels.[1][6] this compound can be used to determine if it is a substrate of these pumps and to screen for its ability to inhibit or evade efflux-mediated resistance.
Logical Framework for Resistance Investigation
The following diagram illustrates the central role of EGFR signaling in cell proliferation and the key nodes where resistance emerges, which can be probed using this compound.
Caption: EGFR signaling pathway and mechanisms of drug resistance.
Experimental Protocols
This section provides detailed, self-validating protocols for using this compound to study drug resistance. It is imperative to include proper controls in every experiment to ensure data integrity.
Protocol 1: Assessing Cytotoxicity in Drug-Sensitive vs. Drug-Resistant Cell Lines
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound and establishes a "resistance factor" by comparing its activity in sensitive parental cells versus their resistant counterparts.
Causality: A significant increase in the IC50 value in the resistant cell line compared to the sensitive line indicates that the resistance mechanism present in that line is effective against the compound.[11] This is the foundational experiment to quantify the degree of resistance.
Recommended Cell Lines:
-
PC-9: NSCLC cell line, sensitive to first-generation EGFR TKIs (EGFR exon 19 deletion).
-
H1975: NSCLC cell line, resistant to first-generation EGFR TKIs due to an additional T790M "gatekeeper" mutation (EGFR L858R/T790M).[9]
-
NCI-H460: NSCLC cell line, EGFR wild-type, can be used as a negative control.[12]
Materials:
-
This compound (stock solution in DMSO)
-
Gefitinib or Erlotinib (positive control)
-
Cell lines (e.g., PC-9, H1975)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a luminescence-based ATP assay like CellTiter-Glo®).[13][14]
-
Multichannel pipette, plate reader (spectrophotometer or luminometer)
Workflow Diagram:
Caption: Experimental workflow for determining IC50 values.
Step-by-Step Protocol:
-
Cell Seeding: Seed sensitive and resistant cells in separate 96-well plates at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Incubate for 18-24 hours.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from a high-concentration stock. A typical final concentration range would be 0.1 nM to 20 µM. Also prepare 2X solutions for your positive control (e.g., Gefitinib) and a vehicle control (DMSO at the highest concentration used for the drug, typically <0.1%).
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a 1X final concentration. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2. This duration allows for multiple cell doublings and ensures the full cytotoxic/cytostatic effect of the compound is observed.
-
Viability Measurement: Add the chosen viability reagent according to the manufacturer's instructions (e.g., 20 µL of MTS reagent) and incubate for the recommended time (e.g., 1-4 hours).[14]
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the average background reading (media only) from all measurements.
-
Normalize the data by expressing the readings from treated wells as a percentage of the average reading from the vehicle control wells (% Viability = (Abs_treated / Abs_vehicle) * 100).
-
Plot the % Viability against the log-transformed drug concentration and fit the data to a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
-
Data Presentation:
| Compound | Cell Line | Primary Resistance Mechanism | IC50 (nM) [Hypothetical Data] | Resistance Factor (RF) |
| Gefitinib | PC-9 | - (Sensitive) | 15 | - |
| H1975 | EGFR T790M | >10,000 | >667 | |
| This compound | PC-9 | - (Sensitive) | 50 | - |
| H1975 | EGFR T790M | 250 | 5.0 |
Resistance Factor (RF) = IC50 (Resistant Line) / IC50 (Sensitive Line)
Protocol 2: Western Blot Analysis of Target Engagement and Pathway Modulation
This protocol assesses whether this compound can inhibit the phosphorylation of its target (e.g., EGFR) and downstream signaling proteins (e.g., Akt, ERK) in both sensitive and resistant cells.
Causality: If this compound is an effective inhibitor, it should reduce the phosphorylation of its target kinase and downstream effectors.[15] Observing inhibition in a resistant line (e.g., H1975) suggests the compound can overcome the resistance mechanism (e.g., binding to the T790M mutant). Failure to inhibit phosphorylation in the resistant line confirms the mechanism of resistance against the compound.
Materials:
-
Cell lines (PC-9, H1975) grown in 6-well plates
-
This compound
-
EGF (ligand for stimulation)
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[16]
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes.[17]
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary Antibodies: p-EGFR (Tyr1068), Total EGFR, p-Akt (Ser473), Total Akt, p-ERK1/2 (Thr202/Tyr204), Total ERK1/2, β-Actin (loading control).
-
HRP-conjugated secondary antibodies.[16]
-
Chemiluminescent substrate (ECL).[18]
-
Imaging system (e.g., CCD camera-based imager).[16]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours to reduce basal signaling pathway activation.
-
Pre-treat cells with various concentrations of this compound (e.g., based on IC50 values from Protocol 1) or vehicle (DMSO) for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes to induce robust EGFR phosphorylation. Include an unstimulated control.
-
-
Protein Extraction:
-
Immediately place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[16]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[17]
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[18]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate for 1-5 minutes.[18]
-
Capture the chemiluminescent signal using an imaging system.
-
Self-Validation: After imaging for a phospho-protein, the membrane can be stripped and re-probed for the corresponding total protein and a loading control (e.g., β-Actin) to confirm that changes are due to phosphorylation status and not differences in protein loading.[15]
-
Workflow Diagram:
Caption: Workflow for Western Blot analysis of pathway inhibition.
Conclusion and Future Directions
The strategic application of investigational compounds like this compound is fundamental to advancing our understanding of drug resistance. The protocols detailed herein provide a robust framework for characterizing the activity of novel inhibitors against specific resistance mechanisms. By combining cell viability assays with mechanistic studies like Western blotting, researchers can generate a comprehensive profile of a compound's potential to overcome clinical resistance. Future studies could expand upon this work by using this compound in cell-based drug efflux assays, in vivo xenograft models of acquired resistance, or in combination with other targeted agents to probe for synergistic effects.
References
- Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH. (2024-05-20).
- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022-07-15). ScienceDirect.
- Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. (2025-12-01).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01).
- The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC - NIH.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025-12-08).
- Cell Viability and Proliferation Assays in Drug Screening - Danaher Life Sciences. Danaher.
- Mechanisms of Cancer Drug Resistance | Canary Onco. Canary Onco.
- Western Blot Protocol - Immunoblotting or Western Blot - Sigma-Aldrich. MilliporeSigma.
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH.
- WESTERN BLOTTING - Proteintech. Proteintech.
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2022-09-29). Dove Press.
- Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. (2023-01-18).
- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - Brieflands. (2021-03-27). Brieflands.
- The Role of Cell Viability Studies in Modern Drug Development - G-Biosciences. (2025-03-05). G-Biosciences.
- Drug Resistance in Cancer: Mechanisms and Models - ATCC.
- General Protocol for Western Blotting - Bio-Rad. Bio-Rad.
- Cell viability assays | Abcam. Abcam.
- Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development - IJIRT.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (2021-09-29). MDPI.
- Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed. (2023-10-27).
Sources
- 1. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 7. atcc.org [atcc.org]
- 8. brieflands.com [brieflands.com]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 10. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity [pubmed.ncbi.nlm.nih.gov]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. ijirt.org [ijirt.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 18. ptglab.com [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: 5-Fluoroquinazoline Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-Fluoroquinazoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthetic protocols. We understand that low yields can be a significant bottleneck in research and development. This document provides a structured, in-depth approach to diagnosing and resolving common issues encountered during the synthesis of this important heterocyclic scaffold.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common and immediately actionable issues that can lead to low or no product yield.
Q1: My reaction failed completely, with only starting material visible on TLC/LC-MS. What are the first things I should check?
This is a common issue that usually points to a fundamental problem with the reaction setup or reagents rather than the reaction chemistry itself.
A1: Start with the basics before re-running the reaction. A number of common errors can contribute to a complete reaction failure.[1]
-
Purity and Integrity of Starting Materials: Verify the purity of your starting materials (e.g., 2-amino-6-fluorobenzonitrile or related precursors) using NMR, melting point, or another suitable analytical technique. Impurities can inhibit or poison catalysts.[2]
-
Reagent Stoichiometry: Double-check all calculations for molar equivalents. Ensure that the limiting reagent is correctly identified and that all reagents were weighed and dispensed accurately.
-
Anhydrous Conditions: Many steps in heterocyclic synthesis are moisture-sensitive. Ensure all glassware was rigorously flame- or oven-dried. Use freshly distilled, anhydrous solvents and handle hygroscopic reagents under an inert atmosphere (Nitrogen or Argon).[3]
-
Reaction Temperature: Confirm that your heating mantle, oil bath, or cooling bath is calibrated and was maintained at the correct temperature throughout the reaction.[2]
Q2: I'm getting some product, but the yield is consistently below 30%. What are the most likely culprits?
Low conversion is a classic optimization problem. It suggests the reaction is viable but is not proceeding efficiently under the current conditions.
A2: Suboptimal reaction conditions are the primary cause of low conversion.
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every hour) to determine the point of maximum conversion. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.[3]
-
Inefficient Mixing: Ensure the reaction mixture is being stirred vigorously enough to keep all components in suspension and maintain a homogeneous temperature.[3]
-
Inappropriate Solvent or Base: The choice of solvent and base is critical. The solvent affects reactant solubility and can influence the reaction pathway.[4] A base may be required to facilitate a key deprotonation or cyclization step; its strength can significantly impact the reaction rate.[4] If reactants have poor solubility, consider switching to a more polar solvent like DMF or DMSO.[4]
Q3: I'm observing multiple new spots on my TLC plate in addition to my product. What does this indicate?
The formation of multiple products points towards competing side reactions or degradation of the starting material or product.
A3: Side reactions are a major cause of yield loss and purification difficulties.
-
Formation of Isomers: Depending on the synthetic route, substitution at other positions on the aromatic ring can occur. Controlling the reaction temperature is a key strategy, as lower temperatures often favor the formation of a specific isomer.[3]
-
Degradation: Harsh reaction conditions, such as excessively high temperatures or the use of strong acids/bases, can cause the starting materials or the desired this compound product to decompose.[5]
-
Self-Condensation: Starting materials, particularly aldehydes or ketones used in constructions like the Friedländer synthesis, can undergo self-condensation (e.g., aldol condensation), consuming the reactant and reducing the yield of the target molecule.[5]
Part 2: In-Depth Troubleshooting and Optimization Strategies
This section explores more complex issues and provides systematic approaches to optimize your reaction for higher yields.
Q4: How do I systematically optimize key reaction parameters like temperature, solvent, and catalyst?
A4: A systematic, one-variable-at-a-time approach or a Design of Experiments (DoE) approach is recommended. Small-scale parallel reactions are an efficient way to screen multiple conditions simultaneously.
Optimization Workflow:
-
Establish a Baseline: Run the reaction using the original literature procedure to confirm the low-yield issue.
-
Temperature Screening: Set up several small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) while keeping all other parameters constant. Monitor by TLC/LC-MS to find the optimal temperature that maximizes product formation while minimizing byproduct formation.[2]
-
Solvent Screening: Once an optimal temperature is identified, run the reaction in a variety of solvents with different polarities (e.g., Toluene, Acetonitrile, DMF, DMSO, Ethanol).[2][4] The choice of solvent can dramatically affect reactant solubility and reaction rates.
-
Catalyst/Base Optimization: If your reaction is catalyzed, screen different catalysts or catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%).[2] Similarly, if a base is used, screen different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DBU) to find one that provides the best balance of reactivity and selectivity.
The following diagram illustrates a logical workflow for troubleshooting low-yield issues.
Q5: My starting material is consumed, but the yield of the desired product is still low. What are the likely competing pathways?
A5: If the starting material is consumed without a high yield of the product, it strongly implies that alternative, non-productive reaction pathways are dominating. The specific side reactions depend heavily on your chosen synthetic route. For instance, in syntheses starting from ortho-aminoaryl precursors:
-
Intermolecular vs. Intramolecular Reactions: Conditions might favor intermolecular reactions (e.g., dimerization) over the desired intramolecular cyclization. Increasing dilution can sometimes favor intramolecular pathways.
-
Alternative Cyclization: Depending on the functional groups present, cyclization could occur in an unintended manner, leading to isomeric heterocyclic systems.[4]
-
Product Degradation: The this compound ring, while generally stable, may be susceptible to degradation under the reaction conditions, especially over long reaction times at high temperatures. Monitor the concentration of the product over time; if it peaks and then decreases, degradation is likely occurring.[1]
The diagram below illustrates a generalized reaction scheme and potential pitfalls.
Table 1: Optimization Parameters and Expected Outcomes
| Parameter | Condition Variation | Potential Positive Outcome | Potential Negative Outcome |
| Temperature | Increase in 10-20 °C increments | Increased reaction rate, overcoming activation energy.[2] | Increased side product formation, degradation.[5] |
| Solvent | Switch from non-polar (Toluene) to polar aprotic (DMF, DMSO) | Improved solubility of reactants, potentially favoring the desired reaction pathway.[4] | May change reaction mechanism or introduce purification challenges. |
| Catalyst Loading | Increase from 5 mol% to 10 mol% | Increased reaction rate if the reaction is catalyst-limited.[5] | Increased cost and potential for catalyst-mediated side reactions. |
| Base Strength | Switch from weak (K₂CO₃) to strong (DBU) | Faster deprotonation and higher conversion rate. | May promote undesired elimination or condensation reactions.[4] |
Part 3: Purification-Related Yield Loss
A significant amount of product can be lost during workup and purification. A high yield in the crude reaction mixture (determined by NMR with an internal standard) followed by a low isolated yield points to this as the problem.
Q6: My crude NMR shows a high yield, but I lose most of my product during purification. What are the common causes?
A6: Product loss during isolation is a frequent and frustrating issue. Here’s how to troubleshoot it:
-
Aqueous Workup: Ensure the pH of the aqueous layer is optimized for the extraction. Your product may have some solubility in the aqueous phase, especially if it can be protonated or deprotonated. Perform multiple extractions (at least 3x) with the organic solvent.[1]
-
Silica Gel Chromatography: this compound is a basic, nitrogen-containing heterocycle. It can streak or irreversibly adsorb to acidic silica gel.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier, like triethylamine (~0.5-1%), before loading your sample.[1]
-
-
Product Volatility: If your product is low molecular weight, it may be volatile. Avoid using high vacuum or excessive heat on the rotary evaporator for prolonged periods.[1]
-
Precipitation/Recrystallization: If you are purifying by recrystallization, ensure you have chosen an appropriate solvent system (high solubility when hot, low solubility when cold). Cooling the solution too quickly can trap impurities and reduce yield. Slow cooling is preferable.[2]
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Preparation: Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of Ethyl Acetate and Hexanes). A good starting point is 30% Ethyl Acetate / 70% Hexanes.
-
Sampling: Using a capillary tube, carefully take a small aliquot from the reaction mixture.
-
Dilution: Dilute the aliquot in a small vial with a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Spotting: Spot the diluted sample onto the TLC plate alongside spots of your starting material(s) for reference.
-
Development: Place the plate in the chamber and allow the solvent to elute.
-
Visualization: Visualize the plate under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress. Calculate the Rf value for each spot.
Protocol 2: Small-Scale Reaction Temperature Screening
-
Setup: In a series of identical small reaction vials equipped with stir bars, add the starting materials and solvent.
-
Temperature Gradient: Place each vial in a separate well of a heating block set to a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitoring: After a set time (e.g., 2 hours), take a sample from each reaction for TLC or LC-MS analysis.
-
Analysis: Compare the chromatograms to identify the temperature that gives the highest conversion to the desired product with the fewest byproducts.
-
Confirmation: Once the optimal temperature is identified from the screen, run the reaction on a larger scale to confirm the result.[2]
References
- Jurič, M., & MAVER, U. (2023). Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. scindeks.ceon.rs. [Link]
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. www.sas.rochester.edu. [Link]
- ResearchGate. (n.d.). Optimization of reaction condition for the synthesis of 5.
- Wang, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6415-6439. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazolo[5,1-b]quinolines.
- Choi, J., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 834. [Link]
- Obydennov, D. L., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(21), 7568. [Link]
- Yadav, D., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21354-21375. [Link]
- Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 126-130. [Link]
- Ghose, S., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 123456. [Link]
- Hsieh, C.-H., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(4), 7430-7441. [Link]
- Chatterjee, S., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 298. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 5-Fluoroquinazoline Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 5-Fluoroquinazoline. This resource is specifically designed for researchers, scientists, and professionals in drug development. Quinazoline and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical and pharmacological properties.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this compound synthesis and optimize your reaction conditions for higher yields and purity.
I. Overview of Synthetic Strategies
The synthesis of the quinazoline core can be achieved through various methods, which are broadly classified based on the precursors and the nature of the cyclization step.[5][6] Transition-metal-catalyzed reactions, in particular, have become powerful tools for constructing this heterocyclic system.[7] For the synthesis of this compound, a common approach involves starting with a fluorine-substituted anthranilic acid derivative or introducing the fluorine atom at a later stage of the synthesis.
A general synthetic approach might involve the reaction of a 2-amino-6-fluorobenzonitrile with a suitable coupling partner, followed by cyclization. Another route could be the condensation of a 2-amino-6-fluorobenzoic acid derivative with an appropriate nitrogen source. The choice of synthetic route will often depend on the availability of starting materials and the desired substitution pattern on the final molecule.
Illustrative Synthetic Workflow
Below is a generalized workflow for a common synthetic route to this compound.
Caption: Generalized workflow for this compound synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is showing low to no conversion of starting materials. What are the likely causes and how can I fix it?
Low or no product formation is a frequent issue that can often be traced back to several key factors.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Poor Quality of Starting Materials | Impurities in your starting materials, such as the fluorinated anthranilic acid derivative or the nitrogen source, can inhibit the reaction. Verify the purity of your reactants using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use.[8] |
| Suboptimal Reaction Temperature | Many quinazoline syntheses require heating to overcome the activation energy.[9] If you are running the reaction at room temperature, gradually increase the temperature (e.g., in increments of 20-30°C) and monitor the progress by TLC or LC-MS to find the optimal temperature.[8] |
| Incorrect Solvent Choice | The polarity of the solvent is crucial and can significantly influence the reaction outcome.[8][9] Non-polar solvents might not be suitable for all synthetic routes. Screen a variety of solvents with different polarities, such as DMF, DMSO, ethanol, or acetonitrile, to identify the one that provides the best results for your specific reaction.[8][9] |
| Inappropriate Base or Catalyst | If your synthesis requires a base or catalyst, its strength and nature are critical. An incorrect choice can lead to a stalled reaction. For base-catalyzed reactions, consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DABCO).[9] For metal-catalyzed reactions, ensure the catalyst is active and consider screening different ligands or catalyst loadings.[7][8] |
| Moisture or Air Sensitivity | Some reagents or intermediates in the reaction may be sensitive to moisture or air. If you suspect this is the case, ensure all glassware is thoroughly dried , and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] Use of degassed solvents may also be beneficial. |
Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
The formation of byproducts is a common challenge in heterocyclic synthesis. Understanding the potential side reactions is key to minimizing their formation.
Potential Side Reactions & Mitigation Strategies
| Side Product Type | Plausible Cause & Mitigation Strategy |
| Benzimidazole Formation | In some synthetic routes, particularly those starting from 2-aminoanilines, the formation of benzimidazole byproducts can compete with the desired quinazoline synthesis, especially in non-polar solvents.[9] Switching to a more polar solvent can often favor the C-N bond formation required for the quinazoline ring.[9] |
| Dimerization or Polymerization | Highly reactive intermediates can sometimes lead to the formation of dimers or polymers. This can often be mitigated by running the reaction at a lower concentration (i.e., in a larger volume of solvent) or by adding one of the reactants slowly over a period of time. |
| Incomplete Cyclization | You may isolate an intermediate where the initial coupling has occurred, but the final ring-closing step has not. This could be due to insufficient heating or an inappropriate catalyst/base. Increase the reaction temperature or time , or re-evaluate your choice of catalyst or base to promote the final cyclization. |
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude this compound?
The optimal purification method depends on the nature of the impurities.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from both more and less polar impurities. A gradient elution with a solvent system like hexane/ethyl acetate is often effective.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be a highly effective method for obtaining a crystalline, high-purity solid.[8] The key is to find a suitable solvent or solvent pair where the product has high solubility at high temperatures and low solubility at room temperature.[8]
-
Acid-Base Extraction: Since quinazolines are basic, an acid-base workup can be used to separate them from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to extract the quinazoline into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to precipitate the purified product, which can be collected by filtration.
Q2: Which analytical techniques are essential for characterizing this compound?
To confirm the structure and purity of your synthesized this compound, a combination of spectroscopic techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the overall structure and connectivity of the molecule. ¹⁹F NMR is particularly important to verify the presence and position of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of your product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.
-
Melting Point: A sharp melting point is a good indicator of the purity of a crystalline solid.
Q3: Are there any specific safety precautions I should take when working with fluorinated compounds?
Yes, working with fluorinated compounds requires attention to safety. While this compound itself may have a specific safety profile that should be consulted (e.g., via a Safety Data Sheet), general precautions for handling fluorinated organic compounds include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of dust or vapors.
-
Being aware of potential thermal decomposition products, which can sometimes include hazardous substances like hydrogen fluoride.
IV. Experimental Protocols
General Protocol for a Palladium-Catalyzed Synthesis of a 4-Aryl-5-Fluoroquinazoline Derivative
This protocol is a generalized example and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add 2-amino-6-fluorobenzonitrile (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand (e.g., SPhos, 10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., 1,4-dioxane, 5 mL) and a base (e.g., K₂CO₃, 2.0 mmol).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture at a predetermined temperature (e.g., 100-120 °C) with stirring for the required time (e.g., 12-24 hours), monitoring the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-5-fluoroquinazoline.
V. References
-
Darwish, K. M., & Abd-Elmoniem, A. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Scientific journals of the University of Benghazi.
-
Maluleka, M. M. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(16), 4937. [Link]
-
Khan, I., & Zaib, S. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 982290. [Link]
-
Darwish, K. M., & Abd-Elmoniem, A. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Pure and Applied Chemical Sciences, 5(2), 41-57. [Link]
-
Asnani, A. J., & Bansode, A. D. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science Publishers. [Link]
-
Asnani, A. J., & Bansode, A. D. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(6), 665-681. [Link]
-
Krasavin, M. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(5), 1083. [Link]
-
El-Sayed, M. A. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals, 15(6), 735. [Link]
-
Popa, M. I., et al. (2022). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences, 23(21), 13322. [Link]
-
Yemets, A. I., et al. (2015). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 11, 1980-1986. [Link]
-
Krasavin, M. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(5), 1083. [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
Zhang, M., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry Letters, 23(11), 3241-3245. [Link]
-
Al-Ostath, A. I. A., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(5). [Link]
Sources
- 1. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. journals.uob.edu.ly [journals.uob.edu.ly]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming 5-Fluoroquinazoline Solubility Challenges
Welcome to the technical support guide for 5-Fluoroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges frequently encountered with this class of compounds in aqueous buffers. Quinazoline derivatives are of significant interest in medicinal chemistry, but their typically poor aqueous solubility can be a major hurdle in experimental assays and formulation development.[1][2][3] This guide offers a series of troubleshooting steps and frequently asked questions to help you navigate these issues effectively.
I. Understanding the Challenge: Why is this compound Poorly Soluble?
Quinazoline derivatives, including this compound, are often hydrophobic and crystalline in nature, which contributes to their limited solubility in aqueous solutions.[1] The rigid, fused ring system and the presence of the fluorine atom can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively. Understanding the physicochemical properties of your specific this compound derivative is the first step in developing a successful solubilization strategy.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My this compound powder won't dissolve in my aqueous buffer. What should I do first?
Answer:
Directly dissolving this compound in an aqueous buffer is often unsuccessful due to its hydrophobic nature.[4] The recommended initial approach is to first create a concentrated stock solution in a water-miscible organic solvent.
Initial Troubleshooting Steps:
-
Select an appropriate organic solvent: Dimethyl sulfoxide (DMSO) and ethanol are common first choices due to their high solubilizing power and miscibility with aqueous solutions.[4] For some quinazoline derivatives, N,N-dimethylformamide (DMF) has been shown to be particularly effective.[1][2]
-
Prepare a high-concentration stock solution: Dissolve the this compound powder in your chosen organic solvent to create a concentrated stock (e.g., 10-50 mM).
-
Use sonication or gentle warming: If the compound does not readily dissolve, brief sonication or gentle warming (e.g., to 37°C) can help overcome the energy barrier to dissolution.[1]
-
Perform a serial dilution: Once you have a clear stock solution, you can perform a stepwise dilution into your final aqueous buffer. It is crucial to add the stock solution to the buffer slowly while vortexing to avoid localized high concentrations that can cause precipitation.[4]
Question 2: I've prepared a stock solution in DMSO, but my compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
Answer:
This is a common issue known as "crashing out," where the compound is no longer soluble as the percentage of the organic solvent decreases. Here are several strategies to address this, ranging from simple adjustments to more advanced formulation techniques.
Workflow for Preventing Precipitation
Caption: Decision workflow for troubleshooting precipitation.
Strategy 1: Co-solvents
A co-solvent is a water-miscible organic solvent used in small concentrations to increase the solubility of a poorly soluble compound.[5][6]
-
Why it works: Co-solvents can reduce the polarity of the aqueous environment and decrease the interfacial tension between the hydrophobic compound and the buffer, which aids in keeping the compound in solution.[6][7]
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[5][8]
-
Considerations: The final concentration of the co-solvent should be kept low (typically <5%) to avoid potential toxicity or off-target effects in biological assays.[5]
| Co-solvent | Typical Final Concentration | Key Considerations |
| Ethanol | 1-5% (v/v) | Ensure compatibility with your experimental system.[4] |
| Propylene Glycol | 1-10% (v/v) | Can be a good alternative to ethanol. |
| PEG 300/400 | 5-20% (v/v) | Effective for many poorly soluble compounds.[7][8] |
Strategy 2: pH Adjustment
For ionizable compounds, solubility is often pH-dependent.[9][10][11][12]
-
Why it works: Converting the compound to its ionized (salt) form can significantly increase its aqueous solubility.[13][14][15] For a basic compound like a quinazoline derivative, lowering the pH will lead to protonation and formation of a more soluble cationic species.
-
How to implement:
-
Determine the pKa of your this compound derivative (if not known, this can be predicted using software or determined experimentally).
-
Adjust the pH of your aqueous buffer to be at least 1-2 units below the pKa to ensure the compound is predominantly in its ionized form.
-
-
Caution: Ensure the adjusted pH is compatible with your experimental system and does not affect the activity of other components.
Strategy 3: Solubilizing Excipients
Excipients can be added to the formulation to enhance solubility.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17]
-
Why they work: The hydrophobic this compound molecule can form an inclusion complex with the cyclodextrin, where it is encapsulated within the hydrophobic core, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in water.[16][17][18][19]
-
Commonly used: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[16]
-
-
Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions.
-
Why they work: At concentrations above the critical micelle concentration (CMC), surfactants form micelles that can encapsulate the hydrophobic drug, increasing its apparent solubility.[20]
-
Commonly used: Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used in biological experiments.
-
Considerations: The concentration of the surfactant should be carefully chosen to be effective without interfering with the assay.
-
Question 3: Are there any established formulation protocols for quinazoline-based compounds that I can use as a starting point?
Answer:
Yes, several formulation strategies have been successfully used for poorly soluble quinazoline derivatives. While these were developed for a similar compound, 4(3H)-Quinazolinone, they provide an excellent starting point for this compound.[1]
Example Formulations:
| Formulation Component | Percentage | Role |
| Formulation A | ||
| DMSO | 10% | Primary Solvent |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant |
| Saline | 45% | Aqueous Vehicle |
| Formulation B | ||
| DMSO | 10% | Primary Solvent |
| 20% SBE-β-CD in Saline | 90% | Cyclodextrin Vehicle |
| Formulation C | ||
| DMSO | 10% | Primary Solvent |
| Corn Oil | 90% | Lipid Vehicle |
These protocols can serve as a valuable starting point for developing a suitable formulation for this compound.[1]
Question 4: I need to prepare a solution for an in vivo study. What are the key considerations?
Answer:
For in vivo applications, both solubility and tolerability of the formulation are critical.
-
Biocompatible Solvents: The choice of solvents and excipients is more restricted. DMSO is often used, but its concentration should be minimized. Co-solvents like PEG 300/400 and propylene glycol are generally considered safe for animal studies at appropriate concentrations.
-
Lipid-Based Formulations: For oral administration, lipid-based drug delivery systems (LBDDS) such as self-emulsifying drug delivery systems (SEDDS) can significantly enhance the solubility and oral bioavailability of lipophilic drugs.[20][21] These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion in the gastrointestinal tract.
-
Particle Size Reduction: Decreasing the particle size of the solid drug increases its surface area, which can lead to a higher dissolution rate.[20] Techniques like micronization or nanonization can be employed to improve bioavailability.[20][22][23]
Experimental Workflow: Preparing a Cyclodextrin-Based Formulation
This protocol outlines the steps for preparing a formulation using HP-β-CD, a common and effective method for increasing the aqueous solubility of hydrophobic compounds.
Caption: Protocol for cyclodextrin formulation.
Detailed Steps:
-
Prepare the Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it in your desired aqueous buffer (e.g., PBS, saline) to the final target concentration (e.g., 10-40% w/v).
-
Prepare the Concentrated Stock: Dissolve your this compound in a minimal amount of DMSO to create a high-concentration stock solution.
-
Combine the Solutions: While vigorously vortexing the HP-β-CD solution, slowly add the this compound stock solution dropwise. This rapid mixing is crucial to prevent precipitation and facilitate the formation of the inclusion complex.
-
Check for Clarity: Visually inspect the final solution. If it appears cloudy or contains precipitate, sonicate for 5-15 minutes or gently warm to 37°C to aid dissolution.
-
Final Use: It is always recommended to prepare the final working solution fresh before each experiment to ensure maximum solubility and stability.[4]
III. Summary of Key Solubilization Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Co-solvents | Reduces solvent polarity | Simple, effective for moderate increases | Potential for toxicity, precipitation upon dilution |
| pH Adjustment | Ionization of the drug molecule | Significant solubility increase for ionizable drugs | Only applicable to ionizable compounds, pH may affect assay |
| Cyclodextrins | Encapsulation (Inclusion Complex) | High solubility enhancement, low toxicity | Cost, potential for saturation |
| Surfactants | Micellar Encapsulation | Effective at low concentrations | Can interfere with biological assays, potential for toxicity |
| Lipid-Based Systems | Solubilization in lipid phase | Enhances oral bioavailability | Complex formulations, potential for instability |
| Particle Size Reduction | Increased surface area | Improves dissolution rate | Does not increase equilibrium solubility, requires specialized equipment |
By systematically applying these troubleshooting guides and formulation strategies, researchers can overcome the solubility challenges associated with this compound, enabling more accurate and reliable experimental results and advancing drug development efforts.
References
- ResearchGate. (2025, August 6).
- ResearchGate. (2025, July 10).
- Păvăloiu, R.-D., et al. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
- Fuguet, E., et al. (2021, June 7). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. [Link]
- Al-Kassas, R., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PubMed Central. [Link]
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Kumar, S., & Singh, S. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]
- Wikipedia. (n.d.). Cosolvent. [Link]
- ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. [Link]
- Cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). [Link]
- ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. [Link]
- ResearchGate. (n.d.). Ionic Equilibria and the pH Dependence of Solubility. [Link]
- Steiner, D., et al. (n.d.).
- National Institutes of Health. (n.d.). 5-Fluoroquinoline. PubChem. [Link]
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]
- SciSpace. (n.d.).
- SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]
- CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. [Link]
- National Institutes of Health. (n.d.). 5-Fluoroquinazolin-4-ol. PubChem. [Link]
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]
- Shrestha, H., Bala, R., & Arora, S. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]
- Pharmaceutical salts: a formulation trick or a clinical conundrum?. (n.d.). [Link]
- Klicic, S., et al. (2023, November 13).
- Drug Dissolution Enhancement by Salt Formation: Current Prospects. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. [Link]
- Păvăloiu, R.-D., et al. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). bepls. [Link]
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). [Link]
- Gao, C., et al. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). [Link]
- Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (n.d.). [Link]
- MDPI. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]
- Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology. [Link]
- Al-Suwaidan, I. A., et al. (2024, May 20). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PubMed Central. [Link]
- Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]
- Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cibtech.org [cibtech.org]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. epublications.vu.lt [epublications.vu.lt]
- 13. researchgate.net [researchgate.net]
- 14. bjcardio.co.uk [bjcardio.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ijmsdr.org [ijmsdr.org]
improving the stability of 5-Fluoroquinazoline in solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoroquinazoline. This guide is designed to provide expert insights and practical solutions to challenges related to the stability of this compound in solution. Our goal is to empower you with the knowledge to ensure the integrity, reproducibility, and success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental work. Each entry explains the likely cause and provides a step-by-step approach to resolution.
Issue 1: My this compound solution has turned yellow/brown.
Answer:
Discoloration is a common indicator of chemical degradation, often resulting from oxidation or photodegradation. The quinazoline core is susceptible to oxidation, which can lead to the formation of colored byproducts like 3,4-dihydro-4-oxoquinazoline.[1] Exposure to ambient or UV light can also initiate photolytic reactions, breaking down the aromatic system and generating colored impurities.[2][3]
Causality & Recommended Actions:
-
Assess Light Exposure: Was the solution exposed to light for a prolonged period?
-
Immediate Fix: Prepare a fresh solution and immediately wrap the container (vial, flask) in aluminum foil or use an amber-colored vial to block light.
-
Long-Term Prevention: Establish a standard laboratory practice of protecting all this compound solutions from light during preparation, use, and storage.
-
-
Evaluate Headspace & Oxygen Exposure: Was the container sealed properly? Is there a large air-to-solution volume ratio?
-
Immediate Fix: For critical experiments, degas your solvent (e.g., by sparging with nitrogen or argon) before dissolving the compound.
-
Long-Term Prevention: Aliquot stock solutions into smaller, appropriately sized vials to minimize the headspace. After dissolving, consider flushing the headspace with an inert gas before sealing the container for long-term storage.
-
-
Check for Contaminants: Could the solvent or container be contaminated with oxidizing agents (e.g., peroxides in aged ethers or residual cleaning agents)?
-
Verification: Use fresh, high-purity or HPLC-grade solvents for all preparations. Ensure glassware is scrupulously clean.
-
Protocol: Run a control experiment with solvent alone stored under the same conditions to check for solvent degradation.
-
Issue 2: I'm observing precipitation or crystal formation in my refrigerated aqueous buffer solution.
Answer:
This is almost certainly due to the low aqueous solubility of the this compound, which is exacerbated at lower temperatures. The parent quinazoline is described as soluble in water, but substitutions, particularly a lipophilic fluorine atom, can significantly decrease aqueous solubility.[4][5] Like many nitrogen-containing heterocyclic compounds, this compound's solubility is highly pH-dependent, often exhibiting a 'U'-shaped profile with the lowest solubility near its isoelectric point (neutral pH).[6]
Causality & Recommended Actions:
-
pH-Dependent Solubility: The compound is likely least soluble at the pH of your buffer.
-
Solution: Determine the optimal pH for solubility. This can be done by preparing small-scale solutions across a range of pH values (e.g., pH 3, 5, 7.4, 9). Quinazolines are generally more soluble in dilute acidic solutions due to the protonation of ring nitrogens.[4][5] However, be aware that extreme pH can accelerate hydrolysis.[5][7]
-
Protocol: Once the optimal pH is identified, use a buffer system to maintain it.[7]
-
-
Temperature Effect: Solubility decreases as temperature drops.
-
Immediate Fix: Before use, allow the solution to warm to room temperature and vortex or sonicate briefly to redissolve any precipitate. Visually inspect for complete dissolution.
-
Long-Term Prevention: If the working concentration is near the solubility limit, consider preparing stock solutions in a minimal amount of an organic co-solvent like DMSO and then diluting it into your aqueous buffer immediately before the experiment. Caution: Ensure the final concentration of the organic solvent is compatible with your assay.
-
Issue 3: My assay results are inconsistent, showing a loss of compound activity over time.
Answer:
Inconsistent results or a progressive loss of potency are classic signs of compound instability.[2] The primary culprits are hydrolysis, oxidation, or adsorption to container surfaces. The quinazoline ring can undergo hydrolytic cleavage in both acidic and alkaline aqueous solutions, especially when heated, breaking down into derivatives of 2-aminobenzaldehyde.[5]
Workflow for Diagnosing Instability:
To systematically identify the cause, a forced degradation study is the most rigorous approach. This involves exposing the compound to stress conditions to accelerate decomposition and identify the key factors affecting its stability.
Caption: Troubleshooting workflow for diagnosing this compound instability.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: For long-term storage, high-purity dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally recommended due to the typically high solubility of quinazoline derivatives in these polar aprotic solvents.[4] However, it is critical to verify stability in your chosen solvent. Some quinazoline derivatives have shown instability in DMSO over time, even while being stable in water.[8][9]
Recommendation:
-
Primary Choice: Anhydrous, high-purity DMSO.
-
Verification: Prepare a concentrated stock in DMSO. At time zero, dilute a small amount into your assay buffer and analyze via HPLC to get a baseline peak area. Store the DMSO stock at -20°C or -80°C.
-
Follow-up: After one week, thaw the stock, repeat the dilution and analysis, and compare the peak area to the time-zero result. A significant decrease (>5%) suggests instability in the stock solution.
Q2: What are the optimal pH and temperature conditions for storing aqueous solutions?
A2: The optimal conditions must balance solubility and stability.
-
pH: Quinazolines are often most stable in mildly acidic to neutral conditions. Extreme acidic or basic pH can catalyze hydrolysis.[1][5][7] A buffer between pH 4 and 7 is a good starting point. The exact optimal pH should be determined experimentally via a pH-rate profile study.
-
Temperature: Lower temperatures slow degradation rates.[2] For aqueous solutions, storage at 4°C is recommended for short-term use (1-2 days). For longer storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]
| Parameter | Recommendation | Rationale |
| Solvent (Stock) | DMSO or DMF (anhydrous) | High solubility. |
| Solvent (Working) | Buffered aqueous solution (pH 4-7) | Minimize hydrolysis.[7][11] |
| Storage Temp. | -20°C or -80°C (Stock) 4°C (Working, <48h) | Slows chemical degradation.[2] |
| Light | Protect from light (amber vials/foil) | Prevents photodegradation.[12] |
| Atmosphere | Minimize headspace; consider inert gas | Prevents oxidation. |
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemistry of the quinazoline core, two primary degradation pathways are expected in solution: hydrolysis and oxidation.[1][5]
Caption: Primary degradation pathways for the this compound core.
Q4: How can I set up an experiment to confirm the stability of my compound under specific conditions?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required. This method must be able to separate the intact this compound from its potential degradation products.
Experimental Protocol: Solution Stability Study
-
Method Development: Develop an HPLC-UV method (or LC-MS for higher sensitivity) that shows a sharp, well-resolved peak for this compound. A reverse-phase C18 column is a common starting point.[13][14]
-
Solution Preparation: Prepare the this compound solution in the solvent and at the concentration you intend to use and store.
-
Storage Conditions: Store aliquots of the solution under your proposed conditions (e.g., 4°C, protected from light) and include a stress condition (e.g., 40°C) as a positive control for degradation.
-
Time Points: Designate specific time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month).
-
Analysis: At each time point, analyze the samples by HPLC.
-
Quantification: Record the peak area of the intact this compound. A decrease in this area over time indicates degradation.
-
Purity: Monitor the chromatogram for the appearance of new peaks, which correspond to degradation products. The total peak area should remain constant if all products are detected.
-
-
Acceptance Criteria: Define an acceptable level of degradation for your application (e.g., <5% loss of parent compound over the storage period).
| Parameter | Typical Starting Condition |
| Column | C18, 2.6 µm, 100 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.5 mL/min |
| Detector | UV, set at an absorbance maximum of the compound |
| Injection Vol. | 5 µL |
This table provides example HPLC parameters that should be optimized for your specific compound and system.[14]
References
- A Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-8-nitroquinoline: Solubility and Stability. Benchchem.
- Al-Suwaidan, I. A., et al. (2018).
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
- Quinazoline. Wikipedia. [Link]
- Militaru, G., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings, 1384(1), 125-128.
- A Comparative Guide to Validating Analytical Methods for 5,6-Difluoroisoquinoline Quantific
- Oliveira, J. D. M. de, et al. (2021). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Blucher Chemical Engineering Proceedings, 8(1), 104-111.
- Paim, C. S., et al. (2016). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Latin American Journal of Pharmacy, 35(8), 1695-1703. [Link]
- Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-129. [Link]
- Smith, G. C., et al. (1985). Photodegradation of quinoline in water. Environmental Science & Technology, 19(9), 851-855. [Link]
- Valorizing fungal diversity for the degradation of fluoroquinolones. (2023).
- Hapeshi, E., et al. (2019). Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. Applied Microbiology and Biotechnology, 103(17), 6933-6950. [Link]
- Liu, K., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(6), 391-400. [Link]
- Wang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules, 29(5), 1159. [Link]
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2023). Oriental Journal of Chemistry, 39(5).
- Al-dujaili, L. J., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 755222. [Link]
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). Molecules, 29(1), 227. [Link]
- Trissel, L. A., et al. (2002). Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. The Canadian Journal of Hospital Pharmacy, 55(4), 240-244. [Link]
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]
- Solubility, classification and final pH of solutions at equilibrium...
- Analytical Methods for the Quantification of Pharmaceuticals. Request PDF.
- Exploration of degradation pathways of six antibiotics using a novel Co0.5Fe0.5Fe2O4 nanozyme. (2024). Scientific Reports, 14, 26973. [Link]
- Influence of PH On The Stability of Pharmaceutical. Scribd.
- Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). CIPAC. [Link]
- Asghari, S., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 23(1), 14. [Link]
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Molecules, 26(21), 6648. [Link]
- Design strategy for the new quinazoline derivatives.
- Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry.
- Boval, B., et al. (1998). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de Pharmacie de Belgique, 53(3), 191-197. [Link]
- Ionization equilibria of fluoroquinolones in aqueous solutions. K1-K5...
- Analytical Method for Pyrifluquinazon (Agricultural Products). Ministry of Health, Labour and Welfare, Japan. [Link]
- Bērziņš, K., et al. (2015). The influence of pH on the stability of antazoline: kinetic analysis. RSC Advances, 5(84), 68179-68186. [Link]
- The Medicinal Functionality of Quinazolines. (2022).
- The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). (2020). Organic & Biomolecular Chemistry, 18(1), 107-112. [Link]
- Shimada, J., et al. (1994). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. Antimicrobial Agents and Chemotherapy, 38(3), 545-549. [Link]
- Analytical Methods. RSC Publishing.
- The influence of pH on the stability of antazoline: Kinetic analysis.
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evaluation of quinoline photodegradation from g-C 3 N 4 /TiO 2 heterostructured materials | XIV Encontro de Catálise do Norte, Nordeste e Centro-Oeste [submissao.sbcat.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinazoline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cipac.org [cipac.org]
Technical Support Center: Navigating Off-Target Effects of 5-Fluoroquinazoline Derivatives in Cellular Assays
Welcome to the technical support center for researchers utilizing 5-Fluoroquinazoline-based compounds. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the complexities of your cellular assays. As specialists in drug development and cellular biology, we understand that unexpected experimental outcomes are a common challenge. This resource will equip you with the knowledge to distinguish between on-target and off-target effects, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with this compound derivatives.
Q1: What are the likely molecular targets of this compound compounds?
A1: The quinazoline scaffold is a well-established pharmacophore, particularly for inhibitors of protein kinases. Many clinically approved and investigational kinase inhibitors are based on this structure.[1][2] Therefore, it is highly probable that your this compound derivative is designed to target a kinase. For example, specific derivatives such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid have been identified as selective inhibitors of Aurora A kinase.[3] In other contexts, such as antibacterial research, quinazoline derivatives have been found to target enzymes like β-ketoacyl-ACP-synthase II (FabF).[4] It is crucial to consult the specific literature for your compound of interest to understand its intended primary target.
Q2: I'm observing significant cytotoxicity at concentrations where I expect to see specific inhibition. Is this an off-target effect?
A2: It is highly possible. Cytotoxicity can arise from several factors, including potent inhibition of an unintended but critical cellular target (an off-target effect), the intended inhibition of a target that is also vital for cell survival (an on-target toxicity), or non-specific effects like compound precipitation or membrane disruption.[5] It is essential to perform dose-response curves and compare the concentration at which you observe the desired phenotype with the concentration that induces significant cell death.
Q3: How can I be sure that the phenotype I observe is due to the inhibition of my intended target?
A3: This is a critical question in pharmacological studies. A multi-pronged approach is necessary to build confidence in your results. This includes:
-
Orthogonal Target Validation: Using a structurally unrelated inhibitor for the same target or employing genetic methods like siRNA or CRISPR to knock down the target. If these methods replicate the phenotype, it strengthens the evidence for on-target activity.
-
Target Engagement Assays: Directly measuring the binding of your compound to the intended target in the cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA) are invaluable for this purpose.[6]
-
Dose-response Correlation: A clear and potent dose-response relationship between your compound and the observed phenotype that aligns with its known biochemical potency for the target is a strong indicator of on-target activity.
Q4: My results are inconsistent between experiments. What are the common sources of variability?
A4: Inconsistent results are a frequent challenge and can stem from several sources:
-
Compound-Related Issues: Poor solubility and precipitation of the compound in your assay media can lead to a lower effective concentration and high variability.[7] Always ensure your compound is fully dissolved and consider performing solubility tests.
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and minor variations in media composition can significantly impact cellular responses to inhibitors. It is crucial to maintain consistent cell culture practices.
-
Assay Protocol: Variations in incubation times, reagent concentrations, and even the timing of stimulation with growth factors can introduce variability. Standardizing your protocols is key to reproducible results.
Troubleshooting Guides
This section provides detailed troubleshooting workflows for common issues encountered during cellular assays with this compound derivatives.
Issue 1: Unexpected or No Cellular Activity
You have treated your cells with a this compound derivative, but you do not observe the expected biological effect, or you see an unexpected phenotype.
Underlying Causes and Explanations:
-
Lack of Target Engagement: The compound may not be entering the cells, or it might not be binding to its intended target at the concentrations used.
-
Off-Target Dominance: The observed phenotype might be due to the compound's interaction with an unknown, more potent off-target.
-
Cellular Context: The target may not be expressed or may not play a critical role in the signaling pathway under investigation in your specific cell model.
-
Compound Inactivity: The compound itself may have degraded or may not be potent enough to elicit a response.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected or no cellular activity.
Issue 2: Distinguishing On-Target vs. Off-Target Phenotypes
You observe a consistent cellular phenotype, but you are unsure if it is a result of inhibiting the intended target or an off-target.
Underlying Causes and Explanations:
Many small molecule inhibitors, including those with a quinazoline scaffold, can bind to multiple proteins, particularly within the kinome, due to the conserved nature of the ATP-binding pocket.[8] These off-target interactions can lead to a variety of cellular effects that may be misinterpreted as on-target responses.[9]
Troubleshooting Workflow:
Caption: Potential on- and off-target signaling pathways for a this compound derivative.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Fluproquazone & Fluoroquinolone-Class Compound Experiments. BenchChem.
- Meng, J., Zhang, L., Tuo, X., et al. (2025). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. Journal of Advanced Research, 74, 57–72.
- Meng, J., Zhang, L., Tuo, X., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. PubMed Central.
- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., et al. (2022). 2-(3-Bromophenyl)
- Ullah, S., Al-Sehemi, A. G., Al-Ghamdi, A. A., et al. (2024). Exploration of Specific Fluoroquinolone Interaction with SARS-CoV-2 Main Protease (Mpro) to Battle COVID-19: DFT, Molecular Docking, ADME and Cardiotoxicity Studies. Molecules, 29(19), 4625.
- Lategahn, J., Keul, M., Heiden, S., et al. (2022). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of the American Chemical Society, 144(23), 10373–10383.
- The Thoughtful Scientist. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube.
- Tsai, C.-H., Lin, Y.-M., Wang, Y.-D., et al. (2021). Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment. International Journal of Molecular Sciences, 22(21), 11602.
- Martinez-Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug binding to tumor targets in vivo. Science, 341(6141), 84-87.
- Zhang, H., Wang, Y., Li, Y., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875.
- Scott, J. D., Degorce, S. L., Maman, S. K., et al. (2019). Discovery of a Series of 5-Azaquinazolines as Orally Efficacious IRAK4 Inhibitors Targeting MyD88L265P Mutant Diffuse Large B Cell Lymphoma. Journal of Medicinal Chemistry, 62(21), 9918–9930.
- Zhang, H., Wang, Y., Li, Y., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875.
- Chemical-Knomics. (n.d.). Drug Discovery - Inhibitor.
- Bai, L., Wang, Y., Li, H., et al. (2020). A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology, 27(7), 866–876.e8.
- Thomas, A. M., Gande, S. L., & Talluri, T. R. (2023). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Pharmaceuticals, 16(5), 738.
- Roskoski, R., Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 152, 104609.
- Thomas, S. A., & Bisanzo, M. (2016). Adverse effects of 5-fluorouracil: Focus on rare side effects. Cancer Cell & Microenvironment, 3, e1266.
- Zhang, N., Yin, Y., Xu, S.-J., & Chen, W.-S. (2019). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 11(7), 988.
- Drug Discovery News. (2024, December 17). 5-FU's hidden power against cancer: RNA, not DNA.
- Watson, A., Mattock, K., & Nurse, P. (2015). Identifying new targets for cancer drug 5′-fluorouracil. Oncotarget, 6(9), 6438–6439.
- Dy, G. K. (2013, September 11). Dr. Dy Discusses On-Target and Off-Target Side Effects [Video]. YouTube.
- Al-Sultani, A. S. J., & Al-Shuhaib, M. B. S. (2024). In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. Journal of Research in Medical and Dental Science, 12(6), 1-8.
- Al-Sultani, A. S. J., & Al-Shuhaib, M. B. S. (2024). In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. Journal of Research in Medical and Dental Science, 12(6), 1-8.
- Li, Y., Wang, Y., Zhang, Y., et al. (2025). Synergistic effects of 5-fluorouracil in combination with salinomycin promoted ferroptosis via inhibiting SLC7A11/GPX4 in colorectal cancer. Frontiers in Oncology, 15.
- Al-Shuhaib, M. B. S., Al-Sultani, A. S. J., & Al-Juboory, A. A. (2025). Synergistic anticancer effects of cisplatin and phenolic aglycones of the aerial part of Rumex dentatus L. in tongue squamous cell carcinoma: insights from network pharmacology and biological verification. BMC Complementary Medicine and Therapies, 25(1), 35.
Sources
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. brimr.org [brimr.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of 5-Fluoroquinazoline Dosage for In Vitro Studies
Welcome to the technical support guide for utilizing 5-Fluoroquinazoline and its derivatives in your in vitro research. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and generate robust, reproducible data. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.
Part 1: Foundational Knowledge & Initial Setup
This section addresses the critical first steps to take before introducing this compound to your cells. Proper characterization and handling of the compound are paramount to the success of any experiment.
FAQ 1: What is this compound and what is its likely mechanism of action?
This compound belongs to the quinazoline family, a class of heterocyclic compounds renowned for a wide range of biological activities.[1][2][3] Derivatives of quinazoline are extensively studied and have been developed as potent inhibitors for various cellular targets. A primary mechanism of action for many quinazoline-based compounds is the inhibition of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][4][5] Dysregulation of the EGFR signaling pathway is a key driver in the progression of several cancers, making its inhibition a valuable therapeutic strategy.[6] Therefore, it is plausible that this compound exerts its effects by interfering with such signaling pathways, leading to outcomes like cell cycle arrest and apoptosis.[5][7][8] However, the precise mechanism should always be validated empirically for your specific research context.
FAQ 2: I have a new vial of this compound. What are the essential preliminary checks?
Before initiating cell-based experiments, two physicochemical properties are critical to determine: solubility and stability . Overlooking these can lead to significant experimental artifacts, such as compound precipitation and loss of potency.[9]
Solubility Assessment: Quinazoline derivatives are often hydrophobic and exhibit poor aqueous solubility.[1][10] It is crucial to determine the maximum soluble concentration in your complete cell culture medium.
-
Why it matters: Adding a compound above its solubility limit will cause it to precipitate, leading to an unknown and inconsistent final concentration in your assay wells. This is a major source of experimental variability.[9]
-
Recommendation: Perform a simple visual solubility test. Prepare a high-concentration stock in an organic solvent like DMSO. Then, create serial dilutions in your cell culture medium (e.g., DMEM + 10% FBS) to mimic assay conditions. Visually inspect for any cloudiness or precipitate after a brief incubation at 37°C. The highest concentration that remains clear is your working upper limit.
Stability Assessment: You must ascertain if the compound is stable in your assay conditions (aqueous medium, 37°C, 5% CO₂) over the planned duration of your experiment.
-
Why it matters: Compound degradation will lead to a decrease in the effective concentration over time, potentially resulting in an underestimation of its potency (an artificially high IC₅₀ value).[9]
-
Recommendation: A forced degradation study can provide valuable insights.[10] A simpler approach for initial studies is to prepare the compound in your medium, incubate it under assay conditions for the longest experimental time point (e.g., 72 hours), and then apply it to cells for a short-duration viability assay. Compare the results to a freshly prepared solution to detect any significant loss of activity.
FAQ 3: What is the best practice for preparing and storing a this compound stock solution?
Proper stock solution management is fundamental for reproducibility.
-
Solvent Selection: Due to the anticipated low aqueous solubility, Dimethyl sulfoxide (DMSO) is the recommended solvent for the primary stock solution.[10] It is effective at solvating a wide range of organic molecules.
-
Concentration: Prepare a high-concentration stock, typically in the range of 10-50 mM. This minimizes the volume of DMSO added to your cell culture, as high concentrations of DMSO (>0.5%) can be cytotoxic.[11]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles, which can degrade the compound.[12] Protect from light if the compound is light-sensitive.
-
Working Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in complete cell culture medium. Ensure you vortex thoroughly after each dilution step.
Part 2: Core Experimental Protocols & Dosage Optimization
This section provides step-by-step guidance for the core experiments required to determine the optimal dosage of this compound.
Workflow for In Vitro Dosage Optimization
The overall process follows a logical sequence from initial preparation to final data analysis. This workflow ensures that each step informs the next, leading to a reliable determination of the compound's potency.
Caption: Fig 1. Experimental workflow for dosage optimization.
Protocol 1: Determining Optimal Cell Seeding Density
Performing this step is non-negotiable. An incorrect cell density can lead to misleading results; too few cells will be overly sensitive, while too many may mask the compound's effect or deplete nutrients.[13] The goal is to find a density where cells are in the logarithmic growth phase throughout the experiment.[14]
Objective: To identify the number of cells per well that results in a linear response in a viability assay after the desired incubation period (e.g., 72 hours).
Methodology:
-
Cell Preparation: Harvest cells that are in a healthy, logarithmic growth phase. Create a single-cell suspension.
-
Seeding: In a 96-well plate, seed a range of cell densities. For example, for a 72-hour assay, you might test 1,000, 2,500, 5,000, 7,500, 10,000, 15,000, and 20,000 cells per well in 100 µL of medium.[11] Include wells with medium only for background control.
-
Incubation: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
Assay: Perform your chosen cell viability assay (e.g., MTT, see Protocol 2).
-
Analysis: Plot the absorbance values against the cell number. The optimal seeding density will be the highest point in the linear portion of the curve, ensuring the assay signal is not saturated and reflects cell number accurately.
Protocol 2: Definitive Dose-Response Assay (MTT Method)
The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[13][15] Live cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]
Materials:
-
Cells seeded at the optimal density in a 96-well plate.
-
This compound serial dilutions prepared in complete culture medium.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[11]
Step-by-Step Procedure:
-
Cell Seeding: Seed cells (100 µL/well) at the pre-determined optimal density in a 96-well plate. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare 2X concentrations of your this compound serial dilutions. A typical experiment might use 8 to 12 concentrations, spanning from nanomolar to micromolar ranges based on your range-finding results.
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution to each well. Remember to include:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%). This is your 100% viability control.
-
Untreated Control: Cells in medium only.
-
Background Control: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[16]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.[15]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
FAQ 4: How do I select the concentration range and calculate the IC₅₀?
Concentration Range:
-
Initial Screen: If the compound's potency is completely unknown, a broad, logarithmic screen is recommended (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).[17] This will identify the general range of activity.
-
Definitive Assay: Based on the initial screen, choose a narrower range of 8-12 concentrations centered around the estimated IC₅₀. This will provide enough data points to generate a reliable sigmoidal curve.
IC₅₀ Calculation: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[18]
-
Data Normalization: Convert your raw absorbance data into percentage inhibition.
-
First, subtract the average background absorbance from all other readings.
-
Calculate % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Well) * 100.
-
Calculate % Inhibition = 100 - % Viability.
-
-
Curve Fitting: Plot % Inhibition (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[19][20] Software like GraphPad Prism or online calculators can perform this analysis.
-
The IC₅₀ is the concentration that corresponds to 50% on the Y-axis of the fitted curve.[18]
Part 3: Troubleshooting Guide
Even with careful planning, issues can arise. This section addresses common problems in a direct Q&A format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitates in Medium | Concentration exceeds solubility in the culture medium.[11] | • Visually inspect wells for precipitates before and after adding to cells.• Decrease the highest concentration tested.• Ensure the final DMSO concentration is low and consistent (typically <0.5%).[11]• Re-evaluate solubility in medium containing serum vs. serum-free medium. |
| High Variability Between Replicates | • Inconsistent cell seeding.• Pipetting errors.• Edge effects in the 96-well plate.• Incomplete dissolution of formazan crystals. | • Use a multichannel pipette for cell seeding and reagent addition.• Do not use the outer wells of the plate for experimental data; fill them with sterile PBS to maintain humidity.[13]• Ensure complete mixing after adding the solubilization solution. |
| No Cytotoxic Effect Observed | • The chosen cell line is resistant or not dependent on the targeted pathway.[12]• Compound is unstable and degraded during incubation.• Concentration range is too low.• Compound is not cell-permeable. | • Confirm Hypothesis: Use a positive control cell line known to be sensitive to similar inhibitors. Verify target expression (e.g., EGFR) in your cell line.• Check Stability: Test a freshly prepared solution vs. one incubated for the full experiment duration.• Expand Range: Test up to a higher concentration (e.g., 100 µM), being mindful of solubility limits. |
| Poor R² Value on Dose-Response Curve | • Too few data points.• Inappropriate concentration range (all points are at 0% or 100% inhibition).• High experimental variability. | • Use at least 8-12 concentrations for the definitive assay.• Adjust the concentration range based on pilot experiments to ensure it brackets the 50% inhibition point.• Address sources of variability as described above. |
Troubleshooting Workflow: No Observed Effect
When an experiment yields null results, a systematic approach is needed to diagnose the issue.
Caption: Fig 2. Decision tree for troubleshooting null results.
References
- A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed.
- A Protocol for a High-Throughput Multiplex Cell Viability Assay. Springer Nature.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC - NIH.
- Cytotoxicity of five fluoroquinolone and two nonsteroidal anti-inflammatory benzalkonium chloride-free ophthalmic solutions in four corneoconjunctival cell lines. PubMed.
- Design and synthesis of quinazoline derivatives as potential anticancer agents. AACR.
- Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH.
- New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed.
- Cytotoxicity of five fluoroquinolone and two nonsteroidal anti-inflammatory benzalkonium chloride-free ophthalmic solutions in four corneoconjunctival cell lines. PMC - NIH.
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC - PubMed Central.
- Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. NIH.
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies.
- How to calculate IC50. Science Gateway.
- Synthesis, in silico and in vitro studies of novel quinazolinone derivatives as potential SARS-CoV-2 3CLpro inhibitors. Arabian Journal of Chemistry.
- Calculating an IC50 value and its Margin of Error. YouTube.
- In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. MDPI.
- (PDF) In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. ResearchGate.
- Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. PubMed.
- How to calculate IC50. YouTube.
- Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. PubMed.
- Dose optimization for cell culture. ResearchGate.
- The most susceptible cancer cell lines towards the impact of target... ResearchGate.
- Table 3 Physicochemical properties and in vitro metabolic stability. ResearchGate.
- The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. PMC - NIH.
- Can I optimize dose and time in different cell lines? ResearchGate.
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH.
- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing.
- Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. NIH.
- In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. PMC - NIH.
- Optimization of a MRC-5 Cell Culture Process for the Production of a Smallpox Vaccine. ResearchGate.
Sources
- 1. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. clyte.tech [clyte.tech]
- 19. Star Republic: Guide for Biologists [sciencegateway.org]
- 20. youtube.com [youtube.com]
Technical Support Center: Minimizing Side Reactions in the Synthesis of 5-Fluoroquinazoline Derivatives
Welcome to the technical support center for the synthesis of 5-fluoroquinazoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond standard protocols to address the specific, often unpublished, challenges and nuances that arise during these syntheses. Our focus is on providing a deep, mechanistic understanding of why side reactions occur and offering field-proven strategies to minimize them, ensuring higher yields and purity for your target compounds.
Structure of This Guide
This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. Each section tackles a common synthetic challenge, providing a detailed explanation of the underlying chemistry, step-by-step protocols for mitigation, and visual aids to clarify complex processes.
FAQs and Troubleshooting Guides
Question 1: We are attempting a nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-5-fluoroquinazoline and are struggling with poor regioselectivity and di-substituted byproducts. How can we favor mono-substitution at the C4 position?
This is a critical and common challenge. The high reactivity of the C4 position is your greatest advantage, but it can also lead to over-reaction if not properly controlled. The electron-withdrawing nature of the pyrimidine ring and the 5-fluoro substituent makes both C2 and C4 positions highly electrophilic. However, the C4 position is significantly more susceptible to nucleophilic attack.[1][2][3][4]
Core Issue: Reactivity Differentials
The key to selectivity is exploiting the large difference in reactivity between the C4 and C2 positions. The substitution at C4 is kinetically favored and can occur under much milder conditions than substitution at C2.[3][5] Problems arise when reaction conditions (temperature, time, base strength) are too harsh, providing enough energy to overcome the activation barrier for the C2 substitution.
Troubleshooting Protocol: Achieving High C4-Selectivity
-
Temperature is Your Primary Control Lever:
-
Initial Approach: Start your reaction at a low temperature (e.g., 0 °C to room temperature). The C4 substitution is often rapid even at these temperatures.
-
Problem Scenario: If you observe the formation of a di-substituted byproduct (confirmable by LC-MS, where M+H will correspond to the addition of two amine nucleophiles and loss of two HCl), immediately reduce the temperature on your next run.
-
Optimization: Incrementally increase the temperature only if the reaction is sluggish. Many successful C4 substitutions are complete within 1-3 hours at room temperature.[1][2]
-
-
Choice of Solvent and Base:
-
Solvent: Use a polar aprotic solvent like acetonitrile, 2-propanol, or ethanol to ensure solubility of the starting materials and facilitate the reaction.[2]
-
Base: Employ a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are sufficient to scavenge the HCl generated during the reaction without promoting unwanted side reactions. Avoid strong bases like sodium hydride or potassium tert-butoxide at this stage, as they can deprotonate the incoming amine nucleophile excessively, increasing its reactivity and reducing selectivity.
-
Data-Driven Recommendations for C4-Selective Amination:
| Parameter | Recommended Condition | Rationale & Potential Side Reaction if Deviated |
| Temperature | 0 °C to Room Temperature (20-25 °C) | High Temp (>50 °C): Promotes di-substitution at C2. |
| Base | 1.1 - 1.5 equivalents of DIPEA or TEA | Strong Base (e.g., KOtBu): Can lead to competitive C2 substitution or decomposition. |
| Solvent | Acetonitrile, Isopropanol (IPA), or Dichloromethane (DCM) | Non-polar Solvents: May cause poor solubility and slow reaction rates.[6] |
| Reaction Time | 1 - 4 hours (Monitor by TLC/LC-MS) | Prolonged Time: Even at RT, extended reaction times can lead to slow formation of the di-substituted product. |
Experimental Workflow for C4-Selective Amination
Caption: Workflow for C4-selective amination.
Question 2: In our subsequent Buchwald-Hartwig amination at the C2 position, we are plagued by a significant hydrodehalogenation side product (loss of chlorine without C-N bond formation). What causes this and how can we prevent it?
Hydrodehalogenation is a classic side reaction in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination.[7] It results in the formation of a 5-fluoro-quinazolin-2-yl-H species instead of the desired 2-amino product.
Mechanistic Insight: The Culprit Pathways
This side reaction typically occurs via two main pathways involving the palladium catalyst:
-
β-Hydride Elimination: If the amine nucleophile has a β-hydrogen, the palladium-amide intermediate can undergo β-hydride elimination. This forms an imine and a palladium-hydride species, which then reductively eliminates to give the hydrodehalogenated quinazoline.[7]
-
Reaction with Base/Solvent: The palladium catalyst can react with sources of hydride, such as certain bases (e.g., from decomposition of t-butoxide) or solvents, to form a palladium-hydride complex that leads to the side product.
Troubleshooting Protocol: Suppressing Hydrodehalogenation
-
Ligand Selection is Paramount:
-
Problem: Standard phosphine ligands may not provide sufficient steric bulk or electron donation to favor reductive elimination over side reactions.
-
Solution: Employ modern, sterically hindered biarylphosphine ligands. Ligands like XPhos , SPhos , or BrettPhos are specifically designed to promote the desired C-N reductive elimination and are highly effective in suppressing hydrodehalogenation.[8][9]
-
-
Optimize Base and Catalyst Loading:
-
Base: While a strong base is necessary for the Buchwald-Hartwig reaction, its choice is critical. Sodium tert-butoxide (NaOtBu) is common, but if hydrodehalogenation is severe, consider switching to a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), though this may require higher temperatures.[10]
-
Catalyst Loading: High catalyst loading can sometimes increase the rate of side reactions. Aim for the lowest effective catalyst loading, typically in the range of 1-5 mol %.
-
-
Temperature Control:
-
Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway. If a reaction at 110 °C gives significant byproduct, try running it at 80-100 °C for a longer period.[8]
-
Optimized Conditions to Minimize Hydrodehalogenation:
| Parameter | Recommended Condition | Rationale & Potential Side Reaction if Deviated |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Standard and reliable palladium precursors. |
| Ligand | XPhos, SPhos, or BrettPhos (1.5 - 2.0 mol eq. relative to Pd) | Less Bulky Ligands (e.g., PPh₃): Can lead to significant hydrodehalogenation. |
| Base | NaOtBu or K₃PO₄ | Excessively Strong/Reactive Base: Can degrade and act as a hydride source. |
| Solvent | Toluene or 1,4-Dioxane (ensure anhydrous) | Protic Solvents: Will quench the base and inhibit the reaction. |
| Temperature | 80 - 110 °C | Excessively High Temp: Can accelerate catalyst decomposition and side reactions. |
Question 3: We are using 5-fluoroanthranilic acid in a Niementowski-type synthesis to build the quinazolinone core, but the yields are low and we isolate a significant amount of what appears to be a decarboxylated aniline. What is happening?
This is a common issue when using anthranilic acids in high-temperature condensations. The Niementowski synthesis involves heating an anthranilic acid with an amide to form the quinazolinone ring.[11]
Core Issue: Thermal Decarboxylation
5-Fluoroanthranilic acid, like many anthranilic acids, is susceptible to thermal decarboxylation, especially under harsh conditions (high temperatures, prolonged reaction times). This side reaction cleaves the carboxylic acid group, producing 4-fluoroaniline, which cannot participate in the desired cyclization.
Caption: Competing pathways in Niementowski synthesis.
Troubleshooting Protocol: Preventing Decarboxylation
-
Use Microwave-Assisted Synthesis:
-
Rationale: Microwave heating can dramatically reduce reaction times from hours to minutes. This rapid heating minimizes the time the substrate spends at high temperatures, thereby suppressing the decarboxylation side reaction.
-
Protocol: In a microwave vial, combine 5-fluoroanthranilic acid (1 mmol) and the desired amide (e.g., formamide, 5-10 mmol). Irradiate at a controlled temperature (e.g., 150-180 °C) for 15-45 minutes. Monitor progress carefully to avoid charring.
-
-
Employ a Catalyst:
-
Rationale: Acid catalysts can promote the initial condensation step, allowing the reaction to proceed at a lower temperature.
-
Catalysts: Polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂) can be effective.
-
Caution: The reaction must be thoroughly dried as water can inhibit these catalysts.
-
-
Alternative Two-Step Approach:
-
If thermal methods consistently fail, consider a milder, two-step synthesis. First, acylate the 5-fluoroanthranilic acid with an appropriate acid chloride or anhydride at a low temperature. Then, treat the resulting N-acylanthranilic acid with ammonia or a primary amine in the presence of a dehydrating agent (e.g., POCl₃ or SOCl₂) to effect cyclization. This avoids the high temperatures that cause decarboxylation.
-
References
- Buchwald–Hartwig amin
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Chemical: 5-fluoroanthranilic acid.
- Buchwald-Hartwig Amin
- Niementowski quinazoline synthesis. In: Wikipedia. [Link]
- Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry. [Link]
- A counterselection for the tryptophan pathway in yeast: 5-fluoroanthranilic acid resistance. Yeast. [Link]
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- A counterselection for the tryptophan pathway in yeast: 5-Fluoroanthranilic acid resistance.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
- Facile Synthesis of New Antiviral Fluoro-Quinazolines Enabled by Merging Domino Reactions.
- Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine. [Link]
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio. [Link]
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]
- Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry. [Link]
- F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. eScholarship.org. [Link]
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. lassbio.com.br [lassbio.com.br]
- 5. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Enhance the Bioavailability of 5-Fluoroquinazoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-Fluoroquinazoline. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its oral bioavailability. As a substituted quinazoline, this compound likely presents a combination of physicochemical and metabolic hurdles that can limit its systemic exposure. This guide provides a structured approach to troubleshooting these issues and offers detailed protocols for proven enhancement strategies.
Part 1: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the preclinical evaluation of this compound in a direct question-and-answer format.
Q1: My this compound is precipitating out of my aqueous buffer during in vitro assays. What's causing this and how can I fix it?
A1: This is a classic sign of poor aqueous solubility, a common characteristic of rigid, aromatic heterocyclic compounds like quinazolines.[1] The fused ring system leads to high crystal lattice energy, making it difficult for water molecules to solvate the compound. The fluorine substitution can also increase lipophilicity, further reducing water solubility.[2][3]
Immediate Troubleshooting Steps:
-
Prepare a Concentrated Stock in an Organic Solvent: The standard first step is to create a high-concentration stock solution (e.g., 10-50 mM) in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.[1] For compounds that are difficult to dissolve, gentle warming (37-50°C) or ultrasonication can be employed.
-
Incremental Dilution: When preparing your final assay concentration, dilute the DMSO stock into your aqueous buffer incrementally while vortexing or stirring vigorously. This minimizes localized high concentrations that can cause immediate precipitation.[1]
-
Use Co-solvents: If precipitation still occurs, consider adding a small percentage (1-5% v/v) of a co-solvent like ethanol, polyethylene glycol (PEG 400), or propylene glycol to your final aqueous buffer.[1][4] These agents can increase the overall solvent capacity for lipophilic compounds.
-
pH Adjustment: Quinazolines possess a basic nitrogen atom that can be protonated.[2] Ascertain the pKa of your compound. If it has a basic pKa, slightly acidifying the buffer (e.g., to pH 6.5) may increase solubility. Conversely, if it has acidic protons, a more basic pH might help.
Q2: My compound dissolves for in vitro testing, but my Caco-2 permeability assay results are low and show high efflux. What does this mean?
A2: This suggests that while you've overcome the immediate solubility issue, the compound's ability to cross the intestinal epithelium is intrinsically poor. This points to two potential problems: low passive diffusion or, more likely, active removal by efflux transporters.
-
Low Passive Permeability: The compound's physicochemical properties (e.g., high molecular weight, excessive hydrogen bond donors) may not be ideal for passive diffusion across lipid membranes.
-
Active Efflux: Many drug-like molecules are substrates for efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which are highly expressed in intestinal cells.[5] These transporters act as cellular "pumps," actively removing the compound from the cell back into the intestinal lumen, thereby limiting its absorption.
Experimental Next Steps:
-
Run a Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (B-to-A permeability / A-to-B permeability) greater than 2 is a strong indicator of active efflux.
-
Use Efflux Inhibitors: Repeat the permeability assay in the presence of known efflux pump inhibitors. For example, Verapamil is a classic P-gp inhibitor.[5] A significant increase in A-to-B permeability when an inhibitor is present confirms that your compound is an efflux substrate.
Q3: My in vivo oral bioavailability in rodents is less than 10%, even though solubility and permeability seem acceptable. What is the likely culprit?
A3: With adequate solubility and permeability, extremely low oral bioavailability almost always points to extensive first-pass metabolism .[5][6] This is metabolism that occurs after absorption from the gut but before the drug reaches systemic circulation.[5] The two primary sites are the intestinal wall and, most significantly, the liver.
Quinazoline and fluoroquinolone-type structures are known to be metabolized by Cytochrome P450 (CYP) enzymes, particularly the CYP3A4 and CYP2B6 isoforms.[7][8] These enzymes often introduce hydroxyl groups or perform other oxidative reactions, marking the compound for rapid conjugation (e.g., glucuronidation) and elimination.[7][8]
Troubleshooting Workflow:
The following diagram outlines a logical workflow for diagnosing and addressing bioavailability issues with this compound.
Caption: Troubleshooting workflow for low bioavailability.
Part 2: Strategic Protocols for Bioavailability Enhancement
Once the primary barrier is identified, a targeted strategy can be implemented. Below are detailed protocols for common and effective approaches.
Strategy 1: Formulation-Based Enhancement (Amorphous Solid Dispersion)
This strategy tackles poor solubility by converting the crystalline drug into a high-energy amorphous state, which has a much faster dissolution rate.[4][9]
Objective: To improve the dissolution rate and apparent solubility of this compound by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Methanol or Acetone (ensure drug is highly soluble in it)
-
Rotary evaporator
-
Mortar and pestle
Protocol:
-
Determine Drug:Polymer Ratio: Start with trial ratios of 1:1, 1:3, and 1:5 (Drug:Polymer by weight).
-
Dissolution: Dissolve 100 mg of this compound and the corresponding amount of polymer (e.g., 300 mg for a 1:3 ratio) in a minimal amount of methanol (e.g., 10-20 mL) in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Use a water bath set to 40-50°C and apply a vacuum to evaporate the solvent completely. A thin, clear film should form on the flask wall.
-
Harvesting the Dispersion: Once completely dry, scrape the solid film from the flask. Gently grind the resulting product into a fine powder using a mortar and pestle.
-
Characterization (Self-Validation):
-
Visual: The resulting powder should be homogenous.
-
Dissolution Test: Perform a comparative dissolution test between the pure drug and the solid dispersion powder in a relevant buffer (e.g., Simulated Gastric Fluid, pH 1.2). A significant increase in the dissolution rate and concentration for the solid dispersion validates the approach.
-
(Optional) Advanced Characterization: Use Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak for the drug, indicating it is in an amorphous state.
-
Strategy 2: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium like gastrointestinal fluids.[9][10] This enhances solubility, protects the drug from first-pass metabolism, and can improve absorption via lymphatic pathways.[9][10]
Objective: To formulate this compound in a lipid-based system to improve its solubilization and intestinal absorption.
Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).
Materials:
-
This compound
-
Oil Phase: Capryol™ 90 (medium-chain glycerides)
-
Surfactant: Kolliphor® RH 40 or Tween® 80
-
Co-solvent: Transcutol® HP or PEG 400
Protocol:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best excipients.
-
Formulation Preparation:
-
Based on solubility data, prepare various formulations. A good starting point is a ratio of 30% Oil: 40% Surfactant: 30% Co-solvent (w/w).
-
Accurately weigh and mix the components in a glass vial.
-
Add the drug to the excipient mixture and vortex or stir gently with slight warming (40°C) until a clear, homogenous solution is formed.
-
-
Self-Emulsification Test (Self-Validation):
-
Add 100 µL of the SEDDS formulation to 100 mL of distilled water in a beaker with a magnetic stirrer.
-
A successful formulation will rapidly disperse (within 1-2 minutes) to form a clear or slightly bluish, translucent microemulsion. The formulation should not show any signs of drug precipitation or phase separation.
-
-
Characterization: Measure the globule size of the resulting emulsion using a particle size analyzer. A mean globule size of <200 nm is typically desired for optimal absorption.
Strategy 3: Prodrug Approach to Bypass Metabolism
If first-pass metabolism is the primary issue, a prodrug strategy can be highly effective.[11][12][13] This involves chemically modifying the drug by adding a promoiety that masks the metabolically labile site. The promoiety is later cleaved in vivo by enzymes to release the active parent drug.[14][15]
Conceptual Protocol (Example: Ester Prodrug):
-
Identify Metabolic Hotspot: Use in vitro metabolism studies (liver microsomes + LC-MS) to identify the primary site of oxidation on the this compound molecule (e.g., a hydroxyl group is added to the quinazoline ring).
-
Design Prodrug: If a phenolic metabolite is formed, the corresponding position on the parent drug is a likely target for CYP enzymes. If the parent molecule has a suitable functional group (e.g., a hydroxyl or amine), it can be masked. For example, an ester can be formed by reacting a hydroxyl group with an acid chloride. The choice of ester can tune solubility and cleavage rate.
-
Synthesis: Synthesize the designed prodrug.
-
Validation:
-
Chemical Stability: Confirm the prodrug is stable in buffers simulating gastric (pH 1.2) and intestinal (pH 6.8) fluid.
-
Enzymatic Conversion: Incubate the prodrug in plasma and liver homogenates (or with specific esterase enzymes) to confirm that it is efficiently converted back to the active this compound.
-
In Vivo Evaluation: Compare the oral pharmacokinetics of the prodrug to the parent drug. A successful prodrug will result in a significantly higher Area Under the Curve (AUC) for the parent drug.
-
Part 3: Data Summary & Comparison
When evaluating different strategies, it is crucial to compare key parameters.
| Strategy | Primary Mechanism | Key Advantage | Key Disadvantage | Typical Fold-Increase in Bioavailability |
| Solid Dispersion | Enhance dissolution rate | Simple to prepare, widely applicable for poorly soluble drugs.[9] | Can be physically unstable (recrystallization) over time. | 2 to 10-fold |
| SEDDS | Improve solubilization & lymphatic uptake | Protects from first-pass metabolism; good for highly lipophilic drugs.[10] | Requires careful selection of excipients; high surfactant load can cause GI irritation. | 3 to 20-fold |
| Nanosizing | Increase surface area for dissolution | Increases dissolution velocity without chemical modification.[9][16] | Can be energy-intensive to produce; risk of particle aggregation. | 2 to 8-fold |
| Prodrug | Mask metabolic sites; improve solubility/permeability | Can specifically overcome metabolic or permeability barriers.[13] | Requires chemical synthesis and extensive safety testing of the new entity. | 5 to >50-fold |
| Co-administration | Inhibit metabolic enzymes or efflux pumps | Uses existing approved drugs; good for proof-of-concept studies.[17] | Potential for drug-drug interactions with other medications; patient compliance issues.[18] | 2 to 15-fold |
References
- A Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-8-nitroquinoline: Solubility and Stability. (n.d.). Benchchem.
- Overcoming poor solubility of 4(3H)-quinazolinone compounds. (n.d.). Benchchem.
- 5-Fluoroisoquinoline: A Technical Guide to Solubility and Stability. (n.d.). Benchchem.
- 5-Fluoroquinazolin-4-ol. (n.d.). PubChem.
- Insight into Prodrugs of Quinolones and Fluoroquinolones. (n.d.). PubMed.
- The pharmacokinetics and tissue penetration of the fluoroquinolones. (n.d.). PubMed.
- Physicochemical properties of the fluoroquinolones studied in this manuscript. (n.d.). ResearchGate.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Sphinxsai.com.
- Physicochemical properties of fluoroquinolones used in this study. (n.d.). ResearchGate.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
- Metabolism of (S)-5,6-difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3, 4-dihydro-2(1H)-quinazolinone, a non-nucleoside reverse transcriptase inhibitor, in human liver microsomes. Metabolic activation and enzyme kinetics. (2003). PubMed.
- Strategies to improve oral drug bioavailability. (n.d.). Semantic Scholar.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
- The prodrug approach in the era of drug design. (2018). of DSpace.
- Metabolism and the fluoroquinolones. (n.d.). PubMed.
- How to improve the bioavailability of a drug? (2025). Patsnap Synapse.
- Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024). Chemical Society Reviews (RSC Publishing).
- Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. (n.d.). NIH.
- Nanotechnology-based delivery systems to overcome drug resistance in cancer. (n.d.). PMC.
- Why Poor Bioavailability Is a Major Drug Development Risk. (2025).
- Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025). ResearchGate.
- Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement. (n.d.). PubMed.
- Systematic Strategies for Enhancing Oral Bioavailability of Compounds. (2026). Oreate AI Blog.
- Nanotechnology-Based Drug Delivery Systems. (2025). PMC - NIH.
- Absorption interactions with fluoroquinolones. 1995 update. (n.d.). PubMed.
- Dextran-Coated Iron Oxide Nanoparticles Loaded with 5-Fluorouracil for Drug-Delivery Applications. (2023). MDPI.
- Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics. (n.d.). NIH.
- Nanotechnology-based drug delivery systems for treatment of oral cancer: a review. (2014). Dove Press.
- Nanotechnology-based drug delivery systems for treatment of oral cancer: a review. (2014). NIH.
- Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2010). Walsh Medical Media.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC - PubMed Central.
- Revisiting Oral Fluoroquinolone and Multivalent Cation Drug-Drug Interactions: Are They Still Relevant? (2019). NIH.
- Coadministration of oral levofloxacin with agents that impair absorption: impact on antibiotic resistance. (n.d.). PubMed.
- Flavones: Food Sources, Bioavailability, Metabolism, and Bioactivity. (2017). PubMed.
- Coadministration of Oral Levofloxacin With Agents That Impair Absorption: Impact on Antibiotic Resistance. (n.d.). Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 7. Metabolism of (S)-5,6-difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3, 4-dihydro-2(1H)-quinazolinone, a non-nucleoside reverse transcriptase inhibitor, in human liver microsomes. Metabolic activation and enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insight into Prodrugs of Quinolones and Fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. dspace.alquds.edu [dspace.alquds.edu]
- 15. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Revisiting Oral Fluoroquinolone and Multivalent Cation Drug-Drug Interactions: Are They Still Relevant? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in 5-Fluoroquinazoline Kinase Assays
Welcome to the Technical Support Center for 5-Fluoroquinazoline Kinase Assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this important class of kinase inhibitors. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve inconsistencies in your experiments effectively. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered during this compound kinase assays. We'll start with broader assay problems and progressively narrow down to compound-specific challenges.
Q1: I'm observing high variability between my replicate wells. What are the likely causes?
High variability in replicate data is a frequent issue that can obscure the true inhibitory effect of your this compound compound. The root cause is often related to seemingly minor inconsistencies in assay setup.
Potential Causes & Solutions:
-
Pipetting Inaccuracy: Inaccurate or inconsistent dispensing of reagents is a primary source of variability.
-
Troubleshooting Steps:
-
Ensure all pipettes are properly calibrated.
-
For viscous solutions, consider using reverse pipetting techniques to ensure accurate volume transfer.
-
Whenever possible, prepare a master mix of common reagents (buffer, ATP, substrate, enzyme) to be dispensed across the plate, minimizing well-to-well differences.[1]
-
-
-
Incomplete Reagent Mixing: Failure to thoroughly mix reagents upon addition can lead to localized concentration differences within a well.
-
Troubleshooting Steps:
-
After adding reagents, gently mix the plate on a plate shaker for a short period. Avoid vigorous shaking that could cause cross-contamination between wells.
-
Visually inspect wells for any signs of incomplete mixing or precipitation.
-
-
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, leading to changes in reagent concentrations.
-
Troubleshooting Steps:
-
Avoid using the outer wells of the plate for experimental data. Instead, fill them with buffer or water to create a humidity barrier.
-
Ensure proper sealing of the plate during incubation steps.
-
-
Q2: My assay signal is very low or completely absent, even in my positive control wells. What should I investigate?
A weak or absent signal can be frustrating and points to a fundamental issue with one of the core assay components.
Potential Causes & Solutions:
-
Inactive Enzyme: The kinase may have lost activity due to improper storage or handling.
-
Troubleshooting Steps:
-
Always store your kinase at the recommended temperature and aliquot it to avoid multiple freeze-thaw cycles.
-
Test the enzyme's activity with a known, potent inhibitor (a positive control compound) to confirm it is active and responsive.[2]
-
If possible, obtain a new batch of the enzyme and compare its performance.
-
-
-
Sub-optimal Reagent Concentrations: The concentrations of ATP and the peptide or protein substrate are critical for optimal enzyme kinetics.
-
Troubleshooting Steps:
-
Ensure that the ATP and substrate concentrations are at or near their Michaelis-Menten constant (Km) values for the specific kinase. This ensures the enzyme is working efficiently.[2]
-
Verify the calculations for all reagent dilutions.
-
-
-
Incorrect Assay Buffer Conditions: The pH, ionic strength, and presence of necessary co-factors in the assay buffer can significantly impact enzyme activity.
-
Troubleshooting Steps:
-
Confirm that the buffer composition and pH are optimal for your kinase of interest.
-
Ensure that essential co-factors, such as MgCl2, are present at the correct concentration.
-
-
Q3: I'm seeing a high background signal in my "no enzyme" or "maximum inhibition" control wells. How can I reduce this?
High background can mask the true signal from your assay, leading to a poor signal-to-noise ratio and unreliable data.[3]
Potential Causes & Solutions:
-
Reagent Contamination: Contaminants in the buffer, ATP, or substrate can lead to non-specific signals.
-
Troubleshooting Steps:
-
Prepare fresh buffers using high-purity water.
-
Test a new lot of the substrate to rule out degradation or contamination.
-
Check the ATP stock for contamination.[4]
-
-
-
Assay Plate Autofluorescence: Some plate materials can exhibit autofluorescence, contributing to high background in fluorescence-based assays.
-
Troubleshooting Steps:
-
Use the recommended plate type for your specific assay readout (e.g., black plates for fluorescence, white plates for luminescence).[5]
-
Always use new, sealed plates for each experiment.
-
-
-
Reader Settings: Incorrect settings on the plate reader can amplify background noise.
-
Troubleshooting Steps:
-
Verify that the excitation and emission wavelengths are correct for your assay's fluorophore.
-
Optimize the gain setting using control wells to maximize the signal window without amplifying the background.[4]
-
-
Section 2: this compound-Specific Troubleshooting
The unique physicochemical properties of the this compound scaffold can introduce specific challenges in kinase assays. This section focuses on troubleshooting issues directly related to your inhibitor.
Q4: The inhibitory potency (IC50) of my this compound is weaker than expected. What could be the reason?
Several factors can lead to an apparent decrease in the potency of your inhibitor.
Potential Causes & Solutions:
-
ATP Competition: Most quinazoline-based kinase inhibitors are ATP-competitive.[6] This means they compete with ATP for binding to the kinase's active site.
-
Troubleshooting Steps:
-
Check ATP Concentration: High concentrations of ATP in your assay will require higher concentrations of your inhibitor to achieve the same level of inhibition, leading to a rightward shift in the IC50 curve.[2][7] Consider running your assay at the Km of ATP for your kinase to get a more accurate measure of intrinsic potency.
-
Determine Mechanism of Inhibition (MoI): To confirm ATP competition, perform the kinase assay with varying concentrations of both the inhibitor and ATP. An ATP-competitive inhibitor will show an increase in apparent IC50 as the ATP concentration increases.
-
-
-
Inhibitor Integrity and Solubility: The stability and solubility of your this compound compound are critical for accurate results. The fluorine substitution can increase lipophilicity, potentially affecting solubility in aqueous assay buffers.[8][9]
-
Troubleshooting Steps:
-
Storage and Handling: Ensure your compound has been stored correctly (protected from light, appropriate temperature) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Solubility Issues: Visually inspect your wells for any signs of compound precipitation. If solubility is a concern, you may need to adjust the final DMSO concentration or explore the use of other co-solvents. However, be mindful that high concentrations of organic solvents can impact enzyme activity.
-
-
-
DMSO Concentration: Dimethyl sulfoxide (DMSO) is the most common solvent for kinase inhibitors, but it can affect enzyme activity at higher concentrations.
-
Troubleshooting Steps:
-
Keep the final DMSO concentration in your assay as low as possible, typically ≤1%.
-
Ensure that the DMSO concentration is consistent across all wells, including controls.[10]
-
-
Troubleshooting Workflow for Weak Inhibition
Caption: A decision tree for identifying and mitigating assay interference.
Section 3: Experimental Protocols & Data Presentation
This section provides standardized protocols for key experiments to help ensure consistency and accuracy.
Protocol 1: Standard Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound compound against a target kinase.
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
This compound inhibitor stock (e.g., 10 mM in 100% DMSO)
-
ATP
-
Kinase assay buffer (specific to the kinase)
-
Detection reagent (e.g., ADP-Glo™, fluorescent antibody)
-
Microplates (appropriate for the detection method)
-
Multichannel pipette and/or automated liquid handler
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of your this compound stock in 100% DMSO.
-
Perform an intermediate dilution of the DMSO serial dilution into kinase assay buffer. This minimizes the final DMSO concentration in the assay.
-
-
Assay Plate Setup:
-
Add the diluted compound or vehicle control (e.g., 1% DMSO in buffer) to the appropriate wells of the microplate.
-
Controls:
-
100% Activity Control: Wells with vehicle only.
-
0% Activity (Maximum Inhibition) Control: Wells with a known, potent inhibitor or no enzyme.
-
Background Control: Wells with no enzyme.
-
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and substrate in assay buffer.
-
Add the kinase/substrate master mix to each well to initiate the reaction.
-
Prepare a separate master mix containing ATP in assay buffer.
-
Add the ATP solution to each well.
-
Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and proceed with the detection step according to the manufacturer's protocol for your chosen assay format (e.g., add ADP-Glo™ reagent, add antibody).
-
Incubate as required for signal development.
-
-
Data Acquisition:
-
Read the plate on a microplate reader using the appropriate settings for your assay (luminescence, fluorescence, etc.).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all wells.
-
Normalize the data by setting the average of the 100% activity control wells to 100% and the average of the 0% activity control wells to 0%.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Summary Table
When reporting your results, a clear and concise summary table is essential for comparing the potency and properties of different compounds.
| Compound ID | Target Kinase | ATP Conc. (µM) | IC50 (nM) | Hill Slope | R² | Notes |
| 5-FQ-001 | Kinase X | 10 | 50.2 | 1.1 | 0.99 | Standard assay conditions |
| 5-FQ-001 | Kinase X | 100 | 480.5 | 1.0 | 0.98 | ATP-competitive shift observed |
| 5-FQ-002 | Kinase X | 10 | >10,000 | N/A | N/A | Inactive, precipitation observed |
| 5-FQ-001 | Kinase Y | 10 | 1,200 | 1.2 | 0.97 | Off-target activity |
Section 4: Concluding Remarks and Best Practices
Consistency in this compound kinase assays is achievable through a systematic approach to experimental design and troubleshooting. The fluorine atom on the quinazoline scaffold can be advantageous for potency and cell permeability but requires careful consideration of the compound's physicochemical properties.
Key Takeaways:
-
Master the Basics: Meticulous pipetting, proper mixing, and the use of appropriate controls are fundamental to reducing variability.
-
Know Your Reagents: The quality and activity of your enzyme, substrate, and ATP are paramount.
-
Understand ATP Competition: For ATP-competitive inhibitors like many 5-fluoroquinazolines, the ATP concentration in your assay is a critical experimental parameter that directly influences the apparent IC50.
-
Be Wary of Assay Interference: The aromatic nature of the quinazoline scaffold makes it prone to interference in fluorescence-based assays. Always run the necessary controls to rule out artifacts.
-
Document Everything: Keep detailed records of your experimental conditions, including reagent lot numbers, incubation times, and instrument settings. This will be invaluable for troubleshooting any future inconsistencies.
By applying the principles and protocols outlined in this guide, you will be better equipped to generate reliable and reproducible data in your this compound kinase inhibitor research.
References
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Inconsistent GK470 Assay Results. BenchChem.
- Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. National Center for Biotechnology Information (US).
- BenchChem Technical Support. (2025). A troubleshooting guide for Sgk1-IN-4 kinase assays. BenchChem.
- BenchChem Technical Support. (2025). Technical Support Center: Understanding and Preventing Substrate Inhibition in Enzyme Kinetic Studies. BenchChem.
- Langer, T., & Laggner, C. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4898.
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Inconsistent Kinase Assay Results for C13H11Cl3N4OS. BenchChem.
- Hori, A., & Shirasu, K. (2015). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1355, 1-13.
- Zhang, Y., et al. (2008). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Proceedings of the National Academy of Sciences, 105(48), 18731-18736.
- BenchChem Technical Support. (2025). Troubleshooting low signal or high background in enzyme activity assays. BenchChem.
- BenchChem Technical Support. (2025). Troubleshooting inconsistent AZ-Tak1 experimental results. BenchChem.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Shapiro, A. B. (2018). How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should? ResearchGate.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- BenchChem Technical Support. (2025). Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide. BenchChem.
- Various Authors. (2016). Why does my inhibitor not work in an in vitro kinase assay? ResearchGate.
- BellBrook Labs. (2025). What Is the Best Kinase Assay?. BellBrook Labs.
- Ferby, I. W., et al. (2020). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. International Journal of Molecular Sciences, 21(21), 8203.
- Laggner, C., & Langer, T. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Various Authors. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? ResearchGate.
- Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Biochemical and Biophysical Research Communications, 126(3), 1042-1047.
- Various Authors. (n.d.). Biochemistry Enzyme kinetics. Online Biology Notes.
- Various Authors. (n.d.). Effect of DMSO on assay performance. Binding experiments were performed... ResearchGate.
- Yao, Q., et al. (2007). Conformational changes and inactivation of rabbit muscle creatine kinase in dimethyl sulfoxide solutions. The Protein Journal, 26(6), 415-422.
- Ali, M. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875.
- El-Damasy, A. K., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Pharmaceuticals, 16(11), 1546.
- Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 234-246.
- Al-Warhi, T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876.
- Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Chemical-Kinomics.
- Paim, C. S., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate.
Sources
- 1. Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinazoline antifolate thymidylate synthase inhibitors: difluoro-substituted benzene ring analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Reproducible 5-Fluoroquinazoline Experiments
Welcome to the technical support center for 5-Fluoroquinazoline experimental workflows. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving reproducible results. As a Senior Application Scientist, my goal is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your own work. Every protocol herein is designed as a self-validating system, incorporating checkpoints to ensure scientific integrity.
Frequently Asked Questions (FAQs)
Q1: My Niementowski synthesis of 5-Fluoroquinazolin-4-one is giving a low yield. What are the most likely causes?
A: Low yields in this reaction are common and typically trace back to three main factors: reaction temperature, purity of starting materials, and the choice of amide source. The Niementowski reaction involves the cyclization of an anthranilic acid with an amide at high temperatures.[1][2] For 5-fluoro-substituted anthranilic acids, the electron-withdrawing nature of fluorine can deactivate the ring, making the cyclization step more challenging.
-
Temperature: This reaction often requires temperatures between 130-200°C.[3] Insufficient heat can lead to incomplete reaction. Conversely, excessive temperatures can cause decomposition of the starting material or product.
-
Starting Materials: Ensure your 2-amino-6-fluorobenzoic acid (or 2-amino-5-fluorobenzoic acid) is pure. Impurities can interfere with the initial acylation step. Similarly, using high-purity formamide as the amide source is critical.
-
Reaction Time: Prolonged reaction times, sometimes necessary for less reactive substrates, can also lead to byproduct formation. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal endpoint.
Q2: I am observing a significant, insoluble byproduct in my Niementowski reaction. What could it be?
A: A common issue in the Niementowski reaction, especially when using β-ketoesters instead of simple amides, is the formation of undesired condensation products. For instance, the reaction of anthranilic acid with ethyl acetoacetate can unexpectedly yield pyrano[3,2-c]quinoline-2,5-dione instead of the expected quinolone.[4] This occurs through a secondary condensation of the initial product with another molecule of the ketoester. While you are likely using formamide for the parent 5-Fluoroquinazolin-4-one, analogous side reactions can occur, especially if there are impurities in your starting materials. In some cases, intermolecular reactions between two molecules of the anthranilic acid can lead to polymeric materials at high temperatures.
Q3: How does the fluorine atom at the 5-position affect the reactivity of the quinazoline core in subsequent reactions, such as nucleophilic aromatic substitution (SNAr)?
A: The fluorine atom at the 5-position is strongly electron-withdrawing. This has a significant impact on the electron density of the entire heterocyclic system. In the context of SNAr at the 4-position (a common reaction for functionalizing quinazolines), this is generally beneficial. The electron-withdrawing effect of the fluorine atom further activates the 4-position towards nucleophilic attack, often allowing reactions to proceed under milder conditions than with non-fluorinated analogues.
Q4: What are the best practices for purifying my crude this compound product?
A: Purification strategies depend on the nature of the impurities.
-
Recrystallization: This is often the first and most effective method if a suitable solvent system can be found. A polar solvent like ethanol or a mixture of ethanol and water is a good starting point.
-
Column Chromatography: For more complex mixtures, silica gel column chromatography is standard. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate is a common approach. For quinolone compounds that are stubborn to elute, adding a small amount of methanol to the mobile phase can be effective.[3]
-
Preparative HPLC: For achieving very high purity, especially for compounds intended for biological assays, preparative HPLC is the method of choice.[5]
Troubleshooting Guide: Synthetic & Analytical Workflows
This section addresses specific issues that may arise during the synthesis, purification, and characterization of this compound and its derivatives.
Issue 1: Inconsistent Yields in Synthesis
Low or variable yields are a primary challenge in ensuring reproducibility.
| Potential Cause | Underlying Logic & Explanation | Recommended Solution |
| Moisture in Reagents/Solvents | The Niementowski synthesis involves dehydration steps. The presence of water can inhibit the cyclization and lead to hydrolysis of intermediates. | Use anhydrous solvents and ensure starting materials are thoroughly dried. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Suboptimal Reaction Temperature | The activation energy for the intramolecular cyclization can be high, especially with a deactivated aromatic ring. | Carefully optimize the reaction temperature. Start at the lower end of the literature range (e.g., 130°C) and incrementally increase it while monitoring the reaction by TLC. Consider using a high-boiling point solvent like diphenyl ether for better temperature control.[6] |
| Impure Anthranilic Acid Precursor | The starting material, 2-amino-6-fluorobenzoic acid or 2-amino-5-fluorobenzoic acid, may contain isomers or other impurities that lead to side reactions. | Verify the purity of the starting material by NMR and melting point. If necessary, recrystallize the anthranilic acid derivative before use.[7][8] |
| Inefficient Cyclization | The final ring-closing step is often the rate-limiting step and can be inefficient under certain conditions. | Microwave-assisted synthesis can be a highly effective alternative to conventional heating, often reducing reaction times from hours to minutes and improving yields by providing uniform and rapid heating.[9] |
Issue 2: Difficulty in Product Characterization
Unambiguous characterization is the cornerstone of reproducible research.
| Potential Cause | Underlying Logic & Explanation | Recommended Solution |
| Ambiguous NMR Spectra | Broad peaks or unexpected chemical shifts in ¹H or ¹³C NMR can be due to impurities, residual solvent, or protonation state. | Ensure the sample is fully dissolved and free of particulates. Use a high-purity deuterated solvent. For quinazolines, which are basic, the spectrum can be pH-dependent. Adding a drop of D₂O can help identify exchangeable protons (e.g., N-H). Compare your spectra to expected values (see Table 2). |
| Incorrect Mass in MS | The observed molecular ion in mass spectrometry does not match the calculated exact mass for this compound. | Calibrate the mass spectrometer. Ensure you are looking for the correct adduct (e.g., [M+H]⁺ in ESI+). The typical fragmentation pattern for quinolones involves losses of water and carbon monoxide.[10] The presence of a fluorine atom may also lead to characteristic fragmentation pathways. |
| Product Fails Purity Analysis (HPLC) | HPLC analysis shows multiple peaks, indicating impurities. | Re-purify the compound using an orthogonal method. If you used column chromatography, try recrystallization or preparative HPLC. Ensure the HPLC method itself is robust and capable of separating the target compound from closely related impurities.[11] |
Protocols for Reproducible Experiments
Protocol 1: Synthesis of 5-Fluoroquinazolin-4(3H)-one via Niementowski Reaction
This protocol is a robust method for synthesizing the 5-fluoroquinazolin-4(3H)-one core, a key intermediate. The workflow includes checkpoints for ensuring reaction completion and product purity.
Diagram: Synthetic Workflow for 5-Fluoroquinazolin-4(3H)-one
Caption: Synthetic workflow with integrated quality control checkpoints.
Materials:
-
2-amino-6-fluorobenzoic acid (ensure >98% purity)
-
Formamide (ACS grade or higher)
-
Ethanol (reagent grade)
-
Standard laboratory glassware, heating mantle, magnetic stirrer
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
In a 100 mL round-bottom flask equipped with a condenser, combine 2-amino-6-fluorobenzoic acid (10.0 g, 64.5 mmol) and formamide (40 mL).
-
Heat the mixture in an oil bath to 180-190°C with stirring for 2-4 hours.
-
Checkpoint 1: Monitor the reaction progress by TLC (developing solvent: 9:1 Dichloromethane:Methanol). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL).
-
Dry the crude product in a vacuum oven at 60°C overnight.
-
Purification: Recrystallize the crude solid from hot ethanol to yield 5-fluoroquinazolin-4(3H)-one as a white to off-white solid.
-
Checkpoint 2: Characterize the final product to confirm its identity and purity.
Expected Characterization Data:
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 70-85% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.4 (br s, 1H, NH), 8.15 (s, 1H, H2), 7.80 (td, J=8.4, 6.0 Hz, 1H, H7), 7.45 (d, J=8.0 Hz, 1H, H8), 7.25 (t, J=9.2 Hz, 1H, H6) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160.5 (C4), 159.0 (d, J=245 Hz, C5), 148.0 (C2), 145.0 (C8a), 135.0 (d, J=8.0 Hz, C7), 120.0 (C4a), 118.0 (d, J=4.0 Hz, C8), 115.0 (d, J=22.0 Hz, C6) |
| HRMS (ESI+) | Calculated for C₈H₅FN₂O [M+H]⁺: 165.0413; Found: 165.0415 |
| Purity (HPLC) | >98% |
Note: NMR chemical shifts are predicted and may vary slightly based on experimental conditions.
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
This protocol details a standard colorimetric assay to determine the effect of a this compound derivative on the viability of cancer cells. Reproducibility in biological assays is critically dependent on consistent cell handling and precise liquid handling.[12][13]
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow for a reproducible MTT assay.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Controls: Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[6][14]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using a suitable software package (e.g., GraphPad Prism).
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for assessing the inhibitory activity of a this compound derivative against a specific protein kinase, a common application for this class of compounds.[15][16]
Materials:
-
Purified recombinant protein kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in the kinase assay buffer. Ensure the final DMSO concentration is low (≤ 1%).
-
Reaction Setup: To the wells of a 384-well plate, add the diluted compound or vehicle control.
-
Add the kinase and its specific substrate to each well. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Detect Signal: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Ensuring Scientific Integrity & Reproducibility
Reproducibility is a cornerstone of scientific advancement.[17] It is not merely about repeating an experiment but about building a foundation of trust in the data generated.
-
Documentation: Maintain meticulous records of every experimental detail, including reagent lot numbers, instrument parameters, and any deviations from the protocol.[13]
-
Data Reporting: When publishing, provide all necessary data for another researcher to replicate your work. This includes full characterization data for new compounds (¹H NMR, ¹³C NMR, HRMS or elemental analysis) and detailed experimental procedures.[18][19]
-
Openness: Share your data and protocols where possible. The use of public repositories and detailed supporting information in publications is highly encouraged.[17]
-
Internal Validation: Whenever possible, have another researcher in your lab repeat a key experiment to confirm the findings before publication.
By adhering to these principles of rigor and transparency, we can collectively enhance the reliability and impact of our research in the field of drug discovery.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: 4-(Methylthio)quinazoline in Medicinal Chemistry.
- BenchChem. (2025). A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold.
- BenchChem. (2025).
- BenchChem. (2025). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery.
- Wikipedia. (n.d.). Niementowski quinoline synthesis.
- ACS Publications. (n.d.). ACS Research Data Guidelines.
- ACS Publications. (2025). Author Guidelines.
- Wikipedia. (n.d.). Niementowski quinazoline synthesis.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- The Royal Society of Chemistry. (n.d.). Experimental reporting.
- ChemEurope.com. (n.d.). Niementowski quinazoline synthesis.
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
- El-Sayed, M. A., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(3), 1383.
- Wiley Online Library. (n.d.). Niementowski Quinazoline Synthesis.
- National Center for Biotechnology Information. (n.d.). Guidelines for the Reporting of Numerical Data and Experimental Procedures.
- Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry, 59(5), 585-590.
- National Institute of Standards and Technology. (n.d.). Guidelines for the reporting of numerical data and experimental procedures.
- Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
- Al-Ghorbani, M., et al. (2025). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in vitro & in silico studies. RSC Advances, 15(1), 1-15.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluorobenzoic acid.
- SpectraBase. (n.d.). 5-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
- INIS. (n.d.). mass spectrometric study of some fluoroquinolone drugs using electron ionization and.
- Poronik, Y. M., et al. (2017). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2-c]quinoline-2,5-dione. Arkivoc, 2017(2), 7-11.
- Scilit. (n.d.). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances.
- National Center for Biotechnology Information. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
- SlideShare. (2012). Ion fragmentation of small molecules in mass spectrometry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- MDPI. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
- National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities.
- ResearchGate. (2017). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: A new access to pyrano[3,2-c]quinoline-2,5-dione.
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- National Center for Biotechnology Information. (n.d.). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues.
- ResearchGate. (2025). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.
- MDPI. (2022). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification.
- MDPI. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- National Center for Biotechnology Information. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
Sources
- 1. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Niementowski Quinazoline Synthesis [drugfuture.com]
- 3. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 8. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. atcc.org [atcc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ACS Research Data Guidelines [researcher-resources.acs.org]
- 18. Author Guidelines [researcher-resources.acs.org]
- 19. Experimental reporting [rsc.org]
dealing with 5-Fluoroquinazoline precipitation in cell culture media
Technical Support Center: 5-Fluoroquinazoline
A Guide to Overcoming Precipitation in Cell Culture Media
Welcome to the technical support center for this compound. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and practical solutions for a common challenge encountered when working with this and other sparingly soluble quinazoline derivatives: precipitation in aqueous cell culture media. As Senior Application Scientists, we've consolidated our expertise and field-proven insights to help you ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've just added my this compound to the cell culture media, and it has turned cloudy. Why is it precipitating?
A1: Precipitation, often seen as cloudiness, a fine film, or visible crystals, is a frequent issue when working with hydrophobic small molecules like this compound.[1] The primary reason is that the final concentration of your compound has exceeded its solubility limit in the aqueous environment of the cell culture medium.[1][2]
Several factors contribute to this phenomenon:
-
Molecular Structure: Quinazoline derivatives often have rigid, aromatic structures that are inherently lipophilic (fat-loving) and hydrophobic (water-fearing). This structure leads to low polarity, making it difficult for polar water molecules in the media to surround and dissolve the compound.[3]
-
"Crashing Out": You likely prepared a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is rapidly diluted into the aqueous media, the DMSO disperses, leaving the poorly soluble this compound to "crash out" of the solution as it comes into contact with a high volume of water.[2]
-
Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and buffers.[4][5] These components can influence the solubility of your compound. For instance, high salt concentrations can decrease the solubility of hydrophobic compounds through a "salting-out" effect.[5]
-
Temperature: Adding a compound solution to cold media can decrease its solubility. Temperature shifts, such as moving media from a refrigerator to a 37°C incubator, can also sometimes cause components to precipitate.[1][5]
Q2: What is the correct way to prepare a stock solution of this compound to minimize solubility issues from the start?
A2: The initial preparation of your stock solution is a critical step. The goal is to create a high-concentration, stable stock that can be accurately and reproducibly diluted. For most hydrophobic compounds, including this compound, DMSO is the solvent of choice due to its ability to dissolve a wide range of nonpolar and polar compounds and its miscibility with water.[2][6]
Following a validated protocol is essential for success.
For a detailed, step-by-step guide, please refer to:
-
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
Key principles to follow include using high-purity, anhydrous (water-free) DMSO, ensuring the compound is completely dissolved before storage, and storing the stock solution in appropriate aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[5]
Q3: My stock solution is perfectly clear, but I still get precipitation when I add it to my media. How should I be performing the dilution?
A3: This is the most common point of failure. The way you introduce the DMSO stock into the aqueous media is just as important as the stock preparation itself. A rapid, single-step dilution is the primary cause of a compound precipitating.[2]
The key is to perform a stepwise or serial dilution . This method avoids creating localized areas of high compound concentration that exceed the aqueous solubility limit.
For a detailed, step-by-step guide, please refer to:
-
Protocol 2: Stepwise Dilution of this compound into Cell Culture Media
The core principles of this technique are:
-
Pre-warm the media to your experimental temperature (typically 37°C) to maximize solubility.[1][2]
-
Add the DMSO stock to the media, not the other way around.
-
Dilute in stages while gently mixing or vortexing. This gradual reduction in solvent concentration allows the compound to better acclimate to the aqueous environment.[2]
-
Keep the final DMSO concentration low. It is crucial to keep the final concentration of DMSO in your culture at or below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to many cell lines.[7][8] Always run a vehicle control (media with the same final DMSO concentration) to account for any solvent effects.
Q4: I'm following the dilution protocol carefully, but I'm still observing precipitation. What are my troubleshooting options?
A4: If precipitation persists despite proper technique, your compound's final concentration may simply be too high for its intrinsic solubility in that specific medium. Here is a logical progression of troubleshooting steps:
-
Lower the Final Concentration: This is the most straightforward solution. Determine if your experiment can be successfully performed at a lower, soluble concentration of this compound.[3]
-
Leverage Serum Proteins: If your experimental design permits, the proteins within Fetal Bovine Serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[2][9] Increasing the serum percentage (within a reasonable range for your cell line) may help.
-
Consider Co-solvents or Solubilizing Agents: For particularly challenging compounds, advanced formulation strategies can be employed.
-
Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic drugs, effectively creating a water-soluble "shell" around the compound.[2][10]
-
Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 80 (Tween® 80), can form micelles that encapsulate the drug.[3]
-
Note: When using these agents, it is critical to test their effects on cell viability and the experimental assay itself, as they can have biological activity.
-
Q5: Can the type of cell culture media or the percentage of serum affect the solubility of this compound?
A5: Absolutely. The composition of your media is a significant variable.
-
Basal Media Formulation: Different media (e.g., DMEM, RPMI-1640, F-12) have varying concentrations of salts, amino acids, and buffering agents.[4] A compound that is soluble in one formulation may precipitate in another. If you are having persistent issues, testing the solubility in an alternative basal medium could be a viable option.[1]
-
Serum Content: As mentioned, serum proteins like albumin and α1-acid glycoprotein act as natural carriers for many molecules in the blood and can significantly increase the apparent solubility of hydrophobic drugs in cell culture.[9] Experiments in serum-free or low-serum media are far more likely to encounter precipitation issues. Conversely, high concentrations of serum can sometimes lead to other issues like non-specific binding, reducing the free, active concentration of your compound.[1]
-
pH: The pH of the medium can influence the ionization state of a compound, which in turn affects its solubility.[11][12] While most media are buffered around a physiological pH of 7.2-7.4, cellular metabolism can cause pH shifts. Significant deviations from the optimal pH range for your compound could contribute to precipitation.[1]
Q6: How can I be certain that what I'm seeing is compound precipitation and not something else, like contamination?
A6: This is an important distinction to make. While both can cause the media to appear cloudy, they have different characteristics.[13]
| Observation | Likely Cause | How to Confirm |
| Cloudiness appears immediately after adding the compound. | Compound Precipitation | The turbidity will be uniform. Under a microscope, you may see amorphous particles or distinct, often needle-like, crystals. The effect should be dose-dependent (higher concentrations precipitate more).[1] |
| Media becomes cloudy gradually over 1-2 days. pH often changes (media turns yellow). | Bacterial Contamination | Under a high-power microscope, you will see small, motile bacteria, often appearing as tiny rods or spheres, moving between your cells.[13] |
| Fuzzy, mold-like growths appear, sometimes on the surface. | Fungal/Yeast Contamination | Under a microscope, you will see filamentous structures (hyphae) for mold or budding, oval-shaped cells for yeast.[13] |
| Fine, dark precipitate that seems to "coat" the cells and flask. | Media Component Precipitation | Often caused by temperature changes or pH shifts, leading to the precipitation of salts (like calcium phosphate) or proteins from the serum.[5][14] This is usually distinguishable from compound precipitation by its appearance and timing. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated precision balance
-
Vortex mixer
-
Sonicator bath (optional, but recommended)
Methodology:
-
Calculation: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Example for a 10 mM stock: this compound (MW = 162.14 g/mol ). To make 1 mL of a 10 mM stock, you need 0.16214 mg. It is advisable to prepare a larger volume (e.g., 1-2 mg) for accurate weighing.
-
-
Weighing: Carefully weigh the calculated amount of powder into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution:
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
If particles persist, place the tube in a sonicator water bath for 5-10 minutes. Gentle warming (to 37°C) can also aid dissolution but should be done with caution to avoid compound degradation.[3]
-
-
Sterilization (Optional): If sterility is a major concern, the concentrated DMSO stock can be filtered through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This prevents contamination and avoids repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, and date.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Diagram 1: Workflow for Compound Preparation and Dilution
Caption: A logical guide for troubleshooting precipitation issues.
References
- Jadhav, S. B., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy Research.
- PubChem. (n.d.). 5-Fluoroquinazolin-4-ol. National Center for Biotechnology Information.
- Patel, R. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate.
- Hage, D. S. (2009). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. PMC - NIH.
- Abdel-Maksoud, M. S., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC - PubMed Central.
- Holm, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- Gupta, A., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis.
- Kelley, B. (2016). Cell culture media impact on drug product solution stability. PubMed.
- Kelley, B. (2016). Cell culture media impact on drug product solution stability. ResearchGate.
- Walden, M., et al. (2021). Physicochemical properties of the fluoroquinolones studied in this manuscript. ResearchGate.
- Holm, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
- PubChem. (n.d.). 5-Fluoroquinoline. National Center for Biotechnology Information.
- Gupta, A., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate.
- Verdan, C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
- ResearchGate. (n.d.). Physicochemical properties of the new fluoroquinolones. ResearchGate.
- Bio-Rad. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Bio-Rad.
- Kumar, S., & Sothilingam, H. (2014). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Ghaffari, S., et al. (2023). Recent Developments in Protein-Based Hydrogels for Advanced Drug Delivery Applications. MDPI.
- Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia.
- Patel, J. R., & Patel, A. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
- Singh, R., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
- Fefea, D., et al. (2020). The Importance of Solubility for New Drug Molecules. Banat's Journal of Biotechnology.
- LabRoots. (2020). Cell Culture Troubleshooting Tips and Tricks. YouTube.
- Staneva, D., et al. (2022). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. PMC.
- Jahanban-Esfahlan, A., et al. (2016). The Effects of Organic Solvents on the Physicochemical Properties of Human Serum Albumin Nanoparticles. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjbphs.com [wjbphs.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing HPLC Methods for 5-Fluoroquinazoline Analysis
Welcome to the technical support center for the analysis of 5-Fluoroquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this compound. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during method development and optimization.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound analysis?
A: A robust starting point for a hydrophobic, potentially basic compound like this compound is a reversed-phase method. C18 columns are the most common and a great first choice.
Initial Recommended Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 100-150 mm x 4.6 mm, 3.5 or 5 µm particles | A standard dimension C18 column provides a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) | An acidic mobile phase suppresses the ionization of residual silanols on the column packing and protonates the basic nitrogens on the quinazoline ring, leading to sharper, more symmetrical peaks. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier that often provides good peak shape and lower viscosity compared to methanol. |
| Gradient | Start with a 5-95% B over 15-20 minutes | A broad gradient is an effective way to screen for the approximate elution conditions of your analyte and any impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven ensures stable retention times and improves reproducibility. |
| Detection | UV, ~280 nm | Fluoroquinolones and related aromatic structures typically have strong UV absorbance in this region. An initial scan with a Diode Array Detector (DAD) is recommended to find the optimal wavelength. |
| Injection Vol. | 5-10 µL | A smaller injection volume minimizes the potential for peak distortion from the injection solvent. |
Q2: My this compound peak is tailing significantly. What is the primary cause?
A: Peak tailing for compounds containing basic nitrogen groups, like this compound, is most commonly caused by secondary interactions with acidic silanol (Si-OH) groups on the surface of silica-based HPLC columns. At a mid-range pH, these silanols can be ionized (SiO-) and interact strongly with the positively charged analyte, causing a portion of the analyte molecules to lag behind in the column, resulting in a tailing peak.
Q3: How can I improve the resolution between this compound and a closely eluting impurity?
A: Improving resolution requires manipulating the three key factors of the resolution equation: selectivity (α), efficiency (N), and retention factor (k). The most powerful way to improve resolution is by changing the selectivity. This can be achieved by:
-
Adjusting the Organic Solvent Ratio: Fine-tuning the percentage of acetonitrile or methanol can alter the partitioning of the analytes between the mobile and stationary phases.
-
Changing the Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can dramatically change selectivity because they have different chemical properties and interactions with the analyte.
-
Fine-Tuning the Mobile Phase pH: Small changes in pH can alter the ionization state of the analyte or impurities, which can significantly impact their retention and change the elution order.
In-Depth Troubleshooting Guides
This section provides systematic approaches to solving common, specific problems encountered during the analysis of this compound.
Issue 1: Severe Peak Tailing and Poor Symmetry
Q: My this compound peak has an asymmetry factor > 2.0, resembling a "shark fin." I've tried adjusting the organic content, but it's not helping. How do I fix this?
A: This is a classic symptom of strong secondary interactions between your basic analyte and the stationary phase. The primary cause is the interaction with ionized silanol groups.
Causality: The quinazoline ring system contains basic nitrogen atoms. In a mobile phase with a pH above 4, a significant portion of the residual silanol groups on the silica packing are deprotonated (negatively charged) and can form strong ionic interactions with the protonated (positively charged) analyte. This secondary retention mechanism leads to severe peak tailing.
Caption: Effect of pH on this compound and silanol group interactions.
Experimental Protocol for Improving Peak Shape:
-
Mobile Phase pH Adjustment (Most Effective):
-
Action: Prepare your aqueous mobile phase (Solvent A) with an acid to lower the pH to between 2.5 and 3.5. 0.1% formic acid or 0.1% phosphoric acid are excellent choices.
-
Verification: Confirm the pH of the final aqueous solution using a calibrated pH meter.
-
Equilibration: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
Analysis: Inject the sample and observe the peak shape. You should see a significant improvement in symmetry.
-
-
Column Chemistry Selection:
-
Action: If pH adjustment is not sufficient or desired, switch to a column with minimal surface silanol activity.
-
Options:
-
End-capped Columns: These columns have been chemically treated to block a majority of the residual silanol groups. Most modern C18 columns are end-capped.
-
Base-Deactivated Columns: These are specifically engineered for the analysis of basic compounds and often use high-purity silica with advanced bonding and end-capping techniques.
-
-
Implementation: Install the new column and equilibrate as described above.
-
-
Reduce Sample Mass on Column:
-
Action: Column overload can also cause peak tailing. Dilute your sample by a factor of 5 or 10 with the mobile phase and reinject.
-
Observation: If peak shape improves, your original concentration was saturating the stationary phase. Determine the optimal concentration that does not cause overload.
-
Table 1: Impact of Mobile Phase pH on Peak Asymmetry (Illustrative data for a basic compound on a standard C18 column)
| Mobile Phase pH | Expected Asymmetry Factor (As) | Observation |
| 7.0 | > 2.5 | Severe tailing, difficult integration. |
| 5.0 | 1.8 - 2.2 | Significant tailing still present. |
| 3.5 | 1.3 - 1.6 | Minor tailing, generally acceptable. |
| 2.8 | 1.0 - 1.2 | Excellent symmetry, ideal for quantification. |
Issue 2: Unstable Retention Times (Drift)
Q: My retention time for this compound is decreasing with each injection in my sequence. What is causing this drift and how do I ensure reproducibility?
A: Retention time drift is typically caused by the column not being fully equilibrated to the mobile phase conditions, but other factors like temperature fluctuations and mobile phase composition can also be responsible.
Causality: The stationary phase of an HPLC column requires time to fully equilibrate with the mobile phase. If injections are made before the column environment (pH, solvent concentration, ionic pairing) is stable, retention times will shift until that stability is reached. This is especially true for gradient methods.
Workflow for Achieving Stable Retention Times:
Caption: A systematic workflow to ensure reproducible HPLC results.
Step-by-Step Troubleshooting Protocol:
-
Ensure Adequate Column Equilibration:
-
Action: Before starting any analysis, and especially when installing a new column or changing mobile phases, flush the column with a minimum of 10-15 column volumes of the starting mobile phase composition. For gradient analysis, ensure there is a sufficient re-equilibration step at the end of each run (typically 5-10 column volumes).
-
Verification: Monitor the detector baseline. It should be flat and stable before the first injection.
-
-
Control Column Temperature:
-
Action: Always use a thermostatted column compartment. Set it to a temperature slightly above ambient (e.g., 30-40 °C).
-
Rationale: Even small fluctuations in lab temperature can change the viscosity of the mobile phase and affect retention times. A stable temperature ensures consistent chromatography.
-
-
Verify Mobile Phase Preparation:
-
Action: Prepare fresh mobile phase daily. Use high-purity (HPLC-grade) solvents and water.
-
Rationale: The organic solvent component of the mobile phase can evaporate over time, changing the ratio and causing retention times to shift. Impurities or microbial growth in old aqueous phases can also affect the analysis.
-
-
Check for Pump Malfunctions or Leaks:
-
Action: Monitor the system pressure. It should be stable and within the expected range. Unstable pressure readings can indicate leaks or issues with the pump's check valves.
-
Troubleshooting: Check all fittings for any signs of leakage. If the pressure is fluctuating rhythmically, the pump may require maintenance.
-
References
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- Journal of Pharmaceutical and Allied Sciences. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Chrom Tech, Inc. (2025).
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- Labcompare.com. (2025). Troubleshooting Common HPLC Issues.
- Benchchem. (n.d.). Technical Support Center: HPLC Methods for Quinazolinone Compounds.
- LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
- PubMed Central. (n.d.). Development of a Magnetic Solid-Phase Extraction-Liquid Chromatography Targeted to Five Fluoroquinolones in Food Based on Aptamer Recognition.
- International Journal of Pharmaceutical Research. (2020). Review on Common Observed HPLC Troubleshooting Problems.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJb60aj0d8RO4_mzfVTjtPt5wBzLYsj2g
Technical Support Center: Scaling Up 5-Fluoroquinazoline Synthesis
Welcome to the technical support resource for the synthesis of 5-Fluoroquinazoline. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from laboratory-scale to pilot plant or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your scale-up campaigns.
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up of this compound synthesis. Each issue is presented in a question-and-answer format, detailing potential causes and robust, field-proven solutions.
Problem 1: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What's going on?
A decrease in yield during scale-up is a frequent challenge, often rooted in physical and chemical parameters that do not scale linearly.[1][2]
Potential Causes & Solutions:
-
Inefficient Mixing and Heat Transfer: In larger vessels, achieving uniform mixing and temperature is difficult. This can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and degradation.[1] The notoriously exothermic nature of some cyclization reactions, like the Skraup synthesis for related heterocycles, highlights the need for stringent temperature control.[3]
-
Solution:
-
Optimize Agitation: Re-evaluate the stirrer design (e.g., impeller type, size, and position) and agitation speed for the new vessel geometry.
-
Controlled Reagent Addition: Implement a controlled addition profile for critical reagents using a syringe pump or a programmable logic controller (PLC). A slower addition rate can prevent temperature spikes and unwanted side reactions.[1]
-
Jacket Temperature Profile: Do not rely on the lab-scale bath temperature. Develop a new heating/cooling profile for the reactor jacket that accounts for the different surface area-to-volume ratio.
-
-
-
Incomplete Reaction: A reaction that goes to completion in 4 hours at the lab scale may be incomplete at a larger scale due to mass transfer limitations.
-
Solution:
-
In-Process Controls (IPCs): Implement regular monitoring of reaction progress using techniques like HPLC or TLC. Do not rely solely on time.
-
Solvent Choice: The solvent system can significantly impact reaction kinetics. A solvent that works at a small scale might not be optimal for larger volumes where solubility and heat transfer are different.[1] Consider re-screening solvents, focusing on those with a good balance of solubility for all components and a suitable boiling point for thermal management.
-
-
Problem 2: I'm observing a new, significant impurity in my crude product that wasn't present at the lab scale. How do I identify and eliminate it?
The appearance of new impurities often points to a reaction pathway that becomes significant only under the conditions of a larger scale.
Potential Causes & Solutions:
-
Side Reactions: The fluorine substituent at the 5-position can influence the electronics of the quinazoline core, potentially opening pathways to different side reactions compared to non-fluorinated analogues. Common side reactions in related syntheses include polymerization or the formation of benzimidazole byproducts, which can be favored by non-polar solvents.[4]
-
Solution:
-
Characterize the Impurity: Isolate and characterize the impurity using LC-MS, NMR, and other spectroscopic techniques. Understanding its structure is key to diagnosing its origin.
-
Adjust Reaction Conditions: If the impurity is a dimer or polymer, this suggests excessive heat or concentration. Revisit the temperature control and reagent addition rates. If it is an isomer, the choice of base or solvent may need to be modified to improve selectivity. Switching to a more polar solvent can sometimes suppress unwanted pathways.[4]
-
-
-
Starting Material Quality: The quality and consistency of raw materials can differ between batches, especially when ordering larger quantities.[2] An impurity in a starting material can be carried through the synthesis.
-
Solution:
-
Strict Quality Control: Implement rigorous analytical testing for all incoming raw materials to ensure they meet the required specifications.
-
Forced Degradation Study: Perform a forced degradation study on your starting materials under the reaction conditions to see if they generate the observed impurity.
-
-
Problem 3: The purification of my this compound product by column chromatography is not viable for kilogram quantities. What are my options?
Chromatography is an excellent tool for small-scale purification but is often impractical and expensive at production scale.[1] The goal for scale-up should always be to develop a process where the final product can be isolated by crystallization.
Scalable Purification Strategies:
-
Crystallization: This is the most cost-effective and scalable method for purifying solid compounds.
-
Solution:
-
Solvent Screening: Conduct a thorough screening of various solvents and anti-solvents to find a system that provides high recovery of the desired product with good impurity rejection.
-
Optimize Parameters: Control critical crystallization parameters such as cooling rate, agitation speed, and seeding strategy to ensure consistent crystal form (polymorphism) and purity.[5]
-
-
-
Liquid-Liquid Extraction: This can be used to remove impurities that have a different solubility profile in a biphasic system.
-
Solution: Design an extraction workflow based on the pKa of your product and impurities. Often, an acidic or basic wash can effectively remove corresponding impurities.
-
-
Slurrying: Resuspending the crude solid product in a solvent where it is sparingly soluble, but the impurities are highly soluble, can be an effective purification step.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of this compound synthesis?
The critical parameters are those that have the most significant impact on the quality and yield of your final product. Based on common challenges in heterocyclic synthesis, the following should be prioritized:
| Parameter | Justification & Impact on Scale-Up | Recommended Monitoring |
| Temperature | Exothermic reactions can run away in large reactors with poor heat dissipation, leading to impurity formation and safety hazards.[3] | Continuous probe monitoring; controlled heating/cooling jacket. |
| Reagent Addition Rate | Controls reaction kinetics and exotherms. A fast addition can cause localized high concentrations, favoring side reactions.[1] | Calibrated pumps (e.g., diaphragm or peristaltic). |
| Agitation Speed | Ensures homogeneity. Poor mixing can lead to incomplete reactions and variable product quality.[2] | RPM sensor; visual observation (if possible); computational fluid dynamics (CFD) modeling for very large reactors. |
| Reaction Time | Reaction kinetics may change upon scale-up. Relying on lab-scale time can lead to incomplete conversion or product degradation. | In-process controls (e.g., HPLC, UPLC, TLC) to determine reaction completion. |
Q2: What are the primary safety concerns when handling large quantities of reagents for this synthesis?
Large-scale synthesis introduces heightened safety risks.[2][6] Key concerns include:
-
Flammable Solvents: Many organic syntheses use flammable solvents. At scale, the large volumes present a significant fire and explosion risk. All equipment must be properly grounded, and the process should be conducted in an appropriately rated, well-ventilated area.[6]
-
Corrosive Reagents: Many cyclization procedures for quinazolines and related heterocycles use strong acids (e.g., sulfuric acid, PPA) or dehydrating agents (e.g., POCl₃).[7] These require specialized handling procedures and personal protective equipment (PPE). The compatibility of these reagents with the reactor materials (glass-lined steel, Hastelloy) must be verified.
-
Exothermic Reactions: A thermal runaway is a major risk. A thorough risk assessment, including reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1), should be performed to understand the thermal profile of the reaction before attempting a large scale.[3]
Q3: Which synthetic routes for the quinazoline core are generally most amenable to large-scale production?
While many methods exist for forming the quinazoline ring, scalability favors routes that are convergent, use readily available and less hazardous starting materials, and avoid problematic reagents or purification steps.[8][9]
-
Favorable Routes: Condensations of 2-aminobenzonitriles or 2-aminobenzamides with other components are often robust.[10][11] For example, the reaction of a 2-aminobenzamide with an aldehyde can be a high-yielding and straightforward process.[11]
-
Challenging Routes: Multi-step routes with sensitive intermediates or those requiring cryogenic conditions or specialized catalysts (e.g., expensive transition metals that require removal) can be more difficult and costly to scale.
Visualizing the Troubleshooting Process
A systematic approach is crucial when diagnosing scale-up issues. The following workflow provides a logical path for troubleshooting common problems.
Caption: A systematic workflow for troubleshooting chemical synthesis scale-up issues.
Experimental Protocol: Scalable Purification of this compound by Crystallization
This protocol outlines a general procedure for developing a robust crystallization process to replace chromatography.
Objective: To purify crude this compound to >99.5% purity with >85% recovery.
Methodology:
-
Solubility Assessment (Small Scale):
-
Determine the solubility of the crude material in a range of potential solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, acetonitrile, water) at room temperature and at reflux. The ideal single-solvent system is one where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
If a single solvent is not ideal, evaluate solvent/anti-solvent systems. The product should be highly soluble in the "solvent" and poorly soluble in the "anti-solvent."
-
-
Crystallization Development:
-
Charge a reactor with the crude this compound.
-
Add the chosen solvent (e.g., isopropanol, 5-10 volumes relative to the crude material).
-
Heat the mixture with stirring to a temperature that ensures complete dissolution (e.g., 75-80 °C). If needed, filter the hot solution to remove any insoluble particulate matter.
-
Initiate a controlled cooling ramp (e.g., 10-20 °C per hour). A slow cooling rate is crucial for forming large, pure crystals.
-
At a temperature where the solution is slightly supersaturated (e.g., 60 °C), add seed crystals of pure this compound (approx. 0.1-1.0% w/w). This step is critical for controlling polymorphism and ensuring consistent crystallization.[5]
-
Continue the controlled cooling to room temperature or below (e.g., 0-5 °C) to maximize recovery.
-
Hold at the final temperature for a set period (e.g., 2-4 hours) to allow for complete crystallization.
-
-
Isolation and Drying:
-
Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).
-
Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
-
Dry the product under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Analysis:
-
Analyze the final product for purity (HPLC), identity (NMR, MS), and residual solvents (GC).
-
References
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
- ResearchGate. (n.d.). Proposed mechanistic pathways for the synthesis of quinazolines.
- ResearchGate. (n.d.). Pathways to synthesize quinazolinones.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- El-Sayed, N. N. E., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 6, 549.
- National Center for Biotechnology Information. (n.d.). Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I.
- ResearchGate. (n.d.). Synthesis of quinazolin-4(3H)-ones using fluoro- and chloro-substituted anthranilamides.
- ResearchGate. (n.d.). Synthesis of 5‐fluoro‐2‐methyl‐3‐(2‐trifluoromethyl‐1,3,4‐thiadiazol‐5‐yl)‐4(3H)‐quinazolinone and related compounds with potential antiviral and anticancer activity.
- National Center for Biotechnology Information. (n.d.). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment.
- Adinolfi, B. (2024). Pharmaceutical Scale-Up Challenges and How to Overcome Them.
- National Center for Biotechnology Information. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
- CRB. (n.d.). Large-scale oligo synthesis: Scaling-up requirements.
- ResearchGate. (n.d.). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.
- National Center for Biotechnology Information. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
- ResearchGate. (n.d.). Optimization of the Reaction Parameters for Quinazolinone Synthesis.
- National Center for Biotechnology Information. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- National Center for Biotechnology Information. (n.d.). Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium.
- National Center for Biotechnology Information. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience.
- Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- ResearchGate. (n.d.). Synthetic routes to thiazoloquinazolines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. crbgroup.com [crbgroup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinazolinone synthesis [organic-chemistry.org]
Technical Support Center: Improving the Selectivity of 5-Fluoroquinazoline Kinase Inhibitors
Welcome to the technical support center for researchers working with 5-fluoroquinazoline-based kinase inhibitors. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the optimization of kinase selectivity. The following question-and-answer format addresses specific experimental issues, explains the underlying scientific principles, and offers validated protocols to enhance your research and development efforts.
Section 1: Foundational Challenges in Selectivity
Q1: My this compound lead compound is potent, but a kinome scan revealed significant off-target activity against closely related kinases. Where do I start with improving selectivity?
A1: This is a classic challenge stemming from the highly conserved nature of the ATP-binding pocket across the human kinome.[1] The this compound scaffold is a privileged structure for ATP-competitive inhibition, meaning it readily forms key hydrogen bonds with the hinge region of many kinases.[2] Your initial strategy should be a systematic exploration of the scaffold's structure-activity relationship (SAR) to identify regions that can introduce selectivity filters.
Initial Steps:
-
Structural Analysis: If co-crystal structures of your inhibitor with its primary target and a key off-target kinase are available, perform a detailed overlay analysis of the ATP-binding sites. Look for subtle differences in amino acid residues, particularly in the solvent-exposed region, the hydrophobic back pocket, and near the "gatekeeper" residue.[1][3]
-
Gatekeeper Residue Exploitation: The gatekeeper residue controls access to a hydrophobic pocket. Kinases with small gatekeeper residues (like threonine or glycine) can accommodate bulky substituents on your inhibitor, while those with large gatekeepers (like methionine or phenylalanine) will cause a steric clash.[1] Synthesizing a small set of analogs with varying steric bulk at positions projecting toward this pocket is a high-yield starting point.
-
Solvent-Front Exploration: Modify positions on the quinazoline core that project towards the solvent-exposed region of the active site. These areas are less conserved among kinases, offering a prime opportunity to introduce substituents that form specific interactions (e.g., hydrogen bonds, ionic interactions) with your target kinase while being disfavored by off-targets.[3]
The diagram below illustrates a typical strategic workflow for initiating a selectivity enhancement campaign.
Caption: Workflow for improving kinase inhibitor selectivity.
Section 2: Medicinal Chemistry & SAR Troubleshooting
Q2: I've tried adding bulky groups to the C4-anilino position of my this compound to target the gatekeeper residue, but I'm losing all on-target potency. What's going wrong?
A2: This is a common outcome that suggests either the modification is too large even for a small gatekeeper pocket, or it disrupts a critical interaction. The C4-anilino moiety is crucial for orienting the quinazoline core in the ATP pocket.[2]
Troubleshooting Steps:
-
Substituent Placement: Ensure your modifications are on the correct position of the aniline ring. Substitutions at the meta position often project into the back pocket, while ortho or para substitutions may clash with the hinge or other parts of the active site. For example, in many EGFR inhibitors, a meta-chloro substituent on the aniline ring enhances activity.[4]
-
Linker Flexibility: If you are adding a larger group, consider introducing a flexible linker (e.g., a short alkyl chain) between the aniline and the new moiety. A study on quinazoline derivatives found that a flexible four-carbon linker increased antiproliferative activity.[5]
-
Electronic Effects: The 5-fluoro substituent itself is an electron-withdrawing group that can influence the pKa of the quinazoline core and its hinge-binding affinity. The groups you add to the C4-anilino ring also have electronic effects. A loss of potency could be due to an unfavorable electronic change rather than a steric clash. Compare the effects of electron-donating and electron-withdrawing groups of similar sizes.
-
Covalent Targeting: If your target kinase has a non-conserved cysteine near the active site (e.g., C797 in EGFR), consider adding a "warhead" like an acrylamide group.[1][6] This can form a covalent bond, dramatically increasing both potency and selectivity, potentially overcoming the negative impact of other modifications.[1][5][6]
Q3: My modifications at the C6 and C7 positions are not improving selectivity between two kinases in the same family. Why is this region less effective for differentiation?
A3: While C6/C7 modifications are vital for tuning properties like solubility and potency, they often point towards the ribose-binding pocket, which is highly conserved. Therefore, substitutions here may not provide strong selectivity between closely related kinases.
Alternative Strategies:
-
Exploit the P-Loop: Some kinases have unique conformations of the P-loop. Designing inhibitors that can interact with these specific conformations can be a powerful strategy for achieving selectivity.[7]
-
Disrupt Water Networks: Stable water molecules in the active site can bridge interactions between the protein and an inhibitor. Designing a compound that displaces these water molecules and forms direct, durable interactions with the protein can significantly slow the dissociation rate and improve selectivity.[8]
-
Allosteric Targeting: Move away from the ATP-competitive scaffold entirely. Allosteric inhibitors bind to sites outside the ATP pocket, which are generally much less conserved, offering a much higher potential for exquisite selectivity.[9][10]
The following table summarizes the general impact of substitutions at different positions on the quinazoline core for modulating selectivity.
| Position | Typical Projection | Primary Use in Selectivity | Common Issues |
| C4-Anilino | Toward gatekeeper & back pocket | Exploiting gatekeeper size differences; Accessing unique subpockets. | Steric clashes can abolish all activity if not properly designed.[1] |
| C5 | Hinge Region / Ribose Pocket | The fluoro group enhances hinge binding affinity. | Limited space for modification; often detrimental to potency. |
| C6 / C7 | Solvent Front / Ribose Pocket | Modulating solubility; forming interactions with less conserved solvent-front residues. | Often insufficient for selectivity against closely related kinases.[11][12] |
| N1 / N3 | Hinge Region | N1 forms a key hydrogen bond with the kinase hinge. | Modifications here are almost always detrimental to binding. |
Section 3: Assay Design and Data Interpretation
Q4: My compound shows excellent selectivity in a biochemical assay (e.g., ADP-Glo), but in my cell-based assay, it appears much less selective. What could be the cause of this discrepancy?
A4: This is a critical and frequent observation in drug discovery. The discrepancy between biochemical and cellular data points to physiological factors not present in a purified, in-vitro system.[13]
Potential Causes & Troubleshooting Protocol:
-
High Intracellular ATP Concentration: Biochemical assays are often run at an ATP concentration close to the Km of the kinase.[14] In contrast, the intracellular ATP concentration is much higher (1-10 mM). This high concentration of the natural substrate (ATP) can outcompete your inhibitor in cells, reducing its apparent potency against the primary target and making off-target effects more prominent.[13]
-
Cell Permeability & Efflux: Your compound may not be efficiently entering the cell, or it could be actively removed by efflux pumps (e.g., P-glycoprotein). This results in a lower intracellular concentration than expected, requiring higher doses that can engage off-targets.
-
Off-Target Engagement in a Cellular Context: The compound might interact with non-kinase targets or scaffolding proteins within the cell that are absent in the biochemical assay.[15] These interactions can lead to unexpected phenotypes.
-
Retroactivity and Pathway Effects: Inhibition of a target kinase can cause upstream effects in the signaling pathway through a phenomenon called retroactivity, potentially activating parallel pathways and producing a phenotype that looks like an off-target effect.[16]
Protocol: Troubleshooting Biochemical vs. Cellular Discrepancies
Objective: To systematically identify the cause of conflicting selectivity data between assay formats.
Step 1: Confirm Cellular Target Engagement
-
Method: Use a direct target engagement assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay.[13] These methods measure if your compound is physically binding to the intended kinase inside intact cells.
-
Interpretation:
-
Strong Engagement: If the compound binds the target potently in cells, the issue is likely due to high intracellular ATP or complex downstream pathway effects.
-
Weak/No Engagement: If the compound fails to bind the target in cells despite biochemical potency, the problem is almost certainly poor cell permeability or active efflux.
-
Step 2: Assess Cell Permeability
-
Method: Run a standard PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability assay.
-
Interpretation: Low permeability values confirm that the compound is not reaching its intracellular target effectively. Medicinal chemistry efforts should focus on improving physicochemical properties (e.g., reducing polarity, optimizing logP).
Step 3: Run a Cellular Kinase Selectivity Profile
-
Method: If available, use a service that profiles inhibitor selectivity in a cellular environment (e.g., live-cell kinome screening).[17]
-
Interpretation: This will provide a more accurate picture of the compound's selectivity under physiological conditions and help identify the specific off-targets that are engaged in cells.
This decision-making process is visualized in the diagram below.
Caption: Decision tree for troubleshooting assay discrepancies.
References
- Lochner, E., et al. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry.
- Zhang, T., et al. (2022). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry.
- Onuche, P. U., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org.
- van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
- Wang, A., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry.
- Wang, A., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. ResearchGate.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Brown, N., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal.
- Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
- Kutchukian, P. S., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling.
- Sharma, V., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Polycyclic Aromatic Compounds.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals.
- Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
- Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections.
- Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
- Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed.
- Iwasaki, H., et al. (2003). Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs.
- Biocompare. (2013). Options Abound for Kinase Assays. Biocompare.
- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex.
- Abdel-Atty, M. M. D., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen.
- Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate.
- Tomaz, K. C. P., et al. (2021). Structure-activity relationship of the quinazoline series. ResearchGate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. domainex.co.uk [domainex.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journaljcti.com [journaljcti.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Validation & Comparative
A Comparative In Vitro Analysis of Fluoroquinazoline Derivatives as Next-Generation EGFR Kinase Inhibitors
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Enduring Challenge of Targeting EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) remains a cornerstone of targeted cancer therapy, particularly in non-small cell lung cancer (NSCLC).[1] This receptor tyrosine kinase, when dysregulated through mutation or overexpression, triggers a cascade of downstream signaling events that drive tumor cell proliferation, survival, and metastasis.[2][3] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with EGFR-mutant cancers. However, the clinical efficacy of these inhibitors is often curtailed by the emergence of drug resistance, necessitating a continued search for novel inhibitory scaffolds.[4][5]
This guide provides an in-depth in vitro comparison of an emerging class of compounds, fluoroquinazoline derivatives, against established first, second, and third-generation EGFR kinase inhibitors. We will delve into the mechanistic rationale for fluorine substitution, present key experimental data on their biochemical and cellular potency, and provide detailed protocols for the foundational assays used in their evaluation.
The EGFR Signaling Cascade: A Rationale for Targeted Inhibition
The EGFR signaling pathway is a complex network that translates extracellular signals into cellular responses. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues within its intracellular kinase domain.[2] This phosphorylation creates docking sites for adaptor proteins, initiating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which are critical for cell proliferation and survival.[3][6] EGFR TKIs act by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and abrogating downstream signaling.[7]
Caption: EGFR signaling pathway and the inhibitory action of TKIs.
Fluoroquinazolines: A New Frontier in EGFR Inhibition
The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors, forming the core structure of first-generation drugs like gefitinib and erlotinib.[8] The strategic incorporation of fluorine atoms into this scaffold, creating fluoroquinazoline derivatives, has emerged as a promising strategy to enhance inhibitory potency and overcome resistance. Fluorine's high electronegativity can modulate the electronic properties of the molecule, potentially leading to stronger interactions with the EGFR kinase domain.
One notable advancement is the development of 5-fluoroquinazolinone-based allosteric inhibitors.[9][10] These compounds bind to a pocket distinct from the ATP-binding site, offering a novel mechanism to combat resistance mutations that arise in the ATP-binding domain, such as the C797S mutation which renders covalent inhibitors like osimertinib ineffective.[4][9]
In Vitro Performance: A Comparative Analysis
The in vitro efficacy of EGFR inhibitors is primarily assessed through biochemical assays, which measure the direct inhibition of the purified EGFR kinase, and cell-based assays, which evaluate the inhibitor's ability to suppress the proliferation of cancer cell lines dependent on EGFR signaling. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor in these assays.
Biochemical Kinase Inhibition
The following table summarizes the available in vitro biochemical IC50 data for representative fluoroquinazoline derivatives against wild-type EGFR, compared to the established inhibitor Gefitinib.
| Compound | EGFR Target | IC50 (nM) | Reference |
| Fluoroquinazoline Derivatives | |||
| Compound 5k (Difluoro) | EGFRwt-TK | 10 ± 1 | [1] |
| Compound 5g (Fluoro) | EGFRwt-TK | 47 ± 4 | [1] |
| Compound 6 (Fluoro) | EGFR-TK | 75.2 | |
| First-Generation Inhibitor | |||
| Gefitinib | EGFR-TK | 78.04 - 299 |
Note: The specific fluoroquinazoline derivatives listed are distinct compounds from different studies, highlighting the potential of this chemical class. Direct comparison should be made with caution due to variations in assay conditions.
The data indicates that certain fluoroquinazoline derivatives, such as compound 5k, exhibit potent inhibitory activity against wild-type EGFR, with an IC50 value comparable to or even exceeding that of Gefitinib in some assays.[1]
Cellular Proliferation Inhibition
Cell-based assays provide a more physiologically relevant context by assessing the inhibitor's impact on cancer cell lines that are known to overexpress or have mutations in EGFR.
| Compound | Cell Line | IC50 (µM) | Reference |
| Fluoroquinazoline Derivatives | |||
| Compound 5k (Difluoro) | A549 | 12.30 ± 4.12 | [1] |
| PC-3 | 17.08 ± 3.61 | [1] | |
| SMMC-7721 | 15.68 ± 1.64 | [1] | |
| Compound 6 (Fluoro) | MCF-7 | 0.35 ± 0.01 | |
| Compound 10e (Fluoro) | MDA-MBA-231 | 0.28 ± 0.02 | |
| First-Generation Inhibitor | |||
| Gefitinib | MCF-7 | 0.97 ± 0.02 | |
| MDA-MBA-231 | 1.30 ± 0.04 |
In cellular assays, fluoroquinazoline derivatives have demonstrated significant anti-proliferative activity.[1] Notably, compounds 6 and 10e showed superior potency compared to Gefitinib in the MCF-7 and MDA-MBA-231 cell lines, respectively. This suggests that the biochemical inhibitory activity of these compounds translates into effective suppression of cancer cell growth in vitro.
Experimental Protocols
To ensure the reproducibility and validity of these findings, it is crucial to adhere to standardized experimental protocols. Below are detailed methodologies for the key in vitro assays discussed.
Biochemical Kinase Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Objective: To determine the IC50 value of a test compound against recombinant EGFR kinase.
Workflow:
Sources
- 1. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ijpcat.com [ijpcat.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Differential Efficacy of Fluoroquinazoline Derivatives Across Cancer Cell Lines: A Comparative Guide
Introduction: The Quinazoline Scaffold as a Cornerstone of Targeted Cancer Therapy
In the landscape of modern oncology, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of numerous clinically successful targeted therapies.[1] These heterocyclic compounds have demonstrated remarkable efficacy as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[1] One of the most prominent targets of quinazoline-based drugs is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a pivotal role in cell proliferation, survival, and differentiation.[2][3] Overexpression or mutation of EGFR is a common driver of tumorigenesis in a variety of cancers, including non-small cell lung cancer (NSCLC), breast, and colorectal cancers.
The introduction of a fluorine atom to the quinazoline core can significantly enhance the pharmacological properties of these molecules. Fluorine's high electronegativity and small size can modulate the compound's binding affinity to the target protein, improve metabolic stability, and enhance cell membrane permeability, ultimately leading to increased potency and a more favorable pharmacokinetic profile. This guide provides an in-depth comparison of the efficacy of various fluoroquinazoline derivatives across different cancer cell lines, supported by experimental data and detailed protocols for key assays. Our focus will be on elucidating the differential responses of cancer cells to these compounds and the underlying mechanistic principles.
Comparative Efficacy of Fluoroquinazoline Derivatives in Diverse Cancer Cell Lines
The cytotoxic effects of fluoroquinazoline derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The table below summarizes the IC50 values of representative fluoroquinazoline derivatives in various cancer cell lines, highlighting the differential sensitivity of these lines to the compounds.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Arylamino-6-fluoroquinazoline | A549 (Lung Carcinoma) | 0.71 - 2.30 | [4] |
| 6-Fluoroquinazolinone derivative | MCF-7 (Breast Adenocarcinoma) | 0.35 | [4] |
| Fluoroquinazolinone derivative | MDA-MBA-231 (Breast Adenocarcinoma) | 0.43 | [5] |
| 4-Anilino-6-fluoroquinazoline | HepG2 (Hepatocellular Carcinoma) | Micromolar range | [4] |
| Fluoroquinazoline derivative | HCT-116 (Colorectal Carcinoma) | Micromolar range | [4] |
| 2H-[2][6]oxazino[2,3-f]quinazoline derivative | H1975 (NSCLC, L858R/T790M mutant) | 0.63 | [2] |
| Quinazolinone derivative | Ba/F3 (EGFR L858R/T790M) | 0.72 | [7] |
| Quinazolinone derivative | Ba/F3 (EGFR L858R/T790M/C797S) | 0.05 | [7] |
Note: The IC50 values can vary depending on the specific derivative, experimental conditions, and assay duration. The data presented here is a compilation from multiple studies to provide a comparative overview.
The Underlying Mechanism: Inhibition of the EGFR Signaling Pathway
Fluoroquinazoline derivatives primarily exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[2][3] In normal cellular signaling, the binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various downstream signaling proteins, activating cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and angiogenesis.
Fluoroquinazolines act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the transfer of a phosphate group from ATP to the tyrosine residues, thereby blocking the initiation of the downstream signaling cascade. The result is cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.
Caption: EGFR signaling pathway and its inhibition by this compound.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific rigor and reproducibility of the efficacy data, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for the key assays used to evaluate the anticancer activity of fluoroquinazoline derivatives.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fluoroquinazoline derivative and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
The Annexin V/Propidium Iodide (PI) assay is used to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the fluoroquinazoline derivative at its IC50 concentration for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis
Flow cytometry with propidium iodide staining is a common method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the fluoroquinazoline derivative for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Perspectives
Fluoroquinazoline derivatives represent a potent class of anticancer agents with demonstrated efficacy against a range of cancer cell lines. Their primary mechanism of action through the inhibition of the EGFR signaling pathway is well-established, leading to cell cycle arrest and apoptosis. The data presented in this guide highlights the differential sensitivity of various cancer cell lines to these compounds, underscoring the importance of a personalized medicine approach in cancer therapy.
Future research in this area will likely focus on the development of next-generation fluoroquinazoline derivatives with enhanced selectivity for mutant forms of EGFR, thereby overcoming drug resistance. Furthermore, combination therapies that pair fluoroquinazolines with other anticancer agents targeting different signaling pathways hold promise for achieving synergistic effects and improving patient outcomes. The continued exploration of the structure-activity relationships of these compounds will undoubtedly pave the way for the design of more effective and safer cancer therapeutics.
References
- Alam, M. A., et al. (2018). Design, synthesis and biological evaluation of novel quinazoline derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2574.
- Chen, J. N., et al. (2016). Design and synthesis of novel quinazolinyl-diaryl urea derivatives as potent antitumor agents. Molecules, 21(11), 1494.
- Gao, Y., et al. (2022). Design, synthesis and biological evaluation of 2H-[2][6]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. European Journal of Medicinal Chemistry, 238, 114467.
- Harris, P. A., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. ACS Medicinal Chemistry Letters, 13(5), 762-769.
- Hassan, A. S., et al. (2018). Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. Molecules, 23(6), 1396.
- Kapadiya, N., & Khunt, R. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 9(28), 16047-16075.
- Luxami, V., et al. (2015). Quinazoline derivatives as potential therapeutic agents in urinary bladder cancer therapy. Future Oncology, 11(23), 3075-3088.
- Moreno, E., et al. (2012). Synthesis and in vitro antiproliferative activity of new sulfur and selenium quinazoline and pyrido[2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry, 54, 539-551.
- Sharma, A., et al. (2013). Recent development of fluoroquinolone derivatives as anticancer agents. European Journal of Medicinal Chemistry, 60, 249-261.
- Yao, H., et al. (2018). Design, synthesis, and biological evaluation of novel quinazoline-2,4(1H,3H)-dione derivatives as PARP-1 inhibitors. Bioorganic & Medicinal Chemistry, 26(1), 130-141.
- Yong, J. P., et al. (2015). Synthesis and in vitro anticancer activities of novel quinazoline derivatives containing the isoxazole moiety. Molecules, 20(10), 18765-18778.
- Zhang, Y., et al. (2014). A series of 4-(4-substituted piperazine)-5,6,7-trialkoxy quinazoline derivatives as potent ERK1/2 phosphorylation inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3418-3422.
- Zhao, F., et al. (2014). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Molecules, 19(8), 12569-12584.
- Wu, X., et al. (2010). Design and synthesis of two series of 4-benzothienyl amino quinazoline derivatives as new analogues of gefitinib. Bioorganic & Medicinal Chemistry, 18(10), 3479-3487.
Sources
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Validating 5-Fluoroquinazoline Derivatives as Next-Generation Anticancer Agents: A Comparative Guide
This guide provides an in-depth technical analysis of the emerging 5-fluoroquinazoline scaffold as a source of potent and selective anticancer agents. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of lead this compound derivatives with established alternatives, supported by experimental data and detailed protocols. We will explore the causal science behind their mechanism of action, their potential to overcome existing drug resistance, and the experimental workflows required for their validation.
Introduction: The Quinazoline Scaffold and the Rationale for 5-Fluoro Substitution
The quinazoline core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved anticancer drugs.[1][2] Its rigid bicyclic structure provides an excellent framework for interacting with the ATP-binding pocket of protein kinases, which are crucial regulators of cell signaling often dysregulated in cancer.[2][3] First and second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib are prime examples of the clinical success of the 4-anilinoquinazoline scaffold.[2][3]
However, the efficacy of these early inhibitors is often limited by acquired resistance, most notably the T790M "gatekeeper" mutation in EGFR.[4] This has driven the development of next-generation inhibitors. The strategic placement of a fluorine atom at the 5-position of the quinazoline ring represents a key innovation in this pursuit. This modification can significantly alter the molecule's electronic properties and conformation, potentially leading to enhanced binding affinity, improved selectivity for mutant kinases, and novel mechanisms of action, such as allosteric inhibition. This guide will focus on validating the therapeutic potential stemming from this specific structural modification.
Mechanism of Action: Beyond ATP Competition to Allosteric Inhibition
Quinazoline-based inhibitors have historically functioned as ATP-competitive agents, occupying the same binding site as the natural substrate, ATP, thereby preventing the phosphorylation and activation of downstream signaling pathways that drive tumor growth.[2] However, recent breakthroughs have revealed that derivatives of the this compound scaffold can act as allosteric inhibitors.[4][5] These compounds bind to a separate, distinct pocket on the EGFR kinase, inducing a conformational change that inactivates the enzyme.[4]
This allosteric approach is particularly significant because it can be effective against mutations that confer resistance to ATP-competitive inhibitors, such as the C797S mutation that thwarts covalent third-generation inhibitors like osimertinib.[4][5] The ability of the this compound scaffold to generate potent allosteric inhibitors marks it as a promising platform for fourth-generation EGFR inhibitors.
Signaling Pathway Visualization
The following diagram illustrates the EGFR signaling pathway and the distinct intervention points of ATP-competitive versus allosteric inhibitors.
Caption: EGFR signaling and points of inhibition.
Comparative Efficacy: Benchmarking Against a New Generation of Inhibitors
The true potential of the this compound scaffold is best understood through direct comparison with established EGFR inhibitors. A recent study identified a novel 5-fluoroquinazolinone derivative, herein referred to as Compound 34 , which demonstrates potent activity against EGFR mutants resistant to third-generation inhibitors.[4]
Table 1: Comparative Cellular Activity (IC50) of EGFR Inhibitors
| Compound | Target Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Compound 34 | Ba/F3 | L858R/T790M | 110 | [4] |
| Compound 34 | Ba/F3 | L858R/T790M/C797S | 26 | [4] |
| Osimertinib | Ba/F3 | L858R/T790M | 1.1 | [4] |
| Osimertinib | Ba/F3 | L858R/T790M/C797S | >1000 | [4] |
| Gefitinib | A549 (NSCLC) | Wild-Type | 21,170 | [2] |
| Erlotinib | A549 (NSCLC) | Wild-Type | >50,000 | [1] |
Data presented for Compound 34 is from Ba/F3 cell antiproliferative assays with cetuximab co-treatment, which is necessary to assess the activity of allosteric inhibitors in this model system.[4]
The data clearly illustrates the key advantage of Compound 34: while osimertinib is highly potent against the T790M mutation, its efficacy is completely lost in the presence of the C797S mutation. In stark contrast, the 5-fluoroquinazolinone derivative not only retains but demonstrates enhanced potency against the C797S triple mutant, highlighting its potential to address this critical unmet need in cancer therapy.[4]
Furthermore, in vivo studies showed that oral dosing of Compound 34 at 25 mg/kg resulted in tumor regression in an H1975 (L858R/T790M) efficacy model, demonstrating its potential for clinical translation.[4][5]
Experimental Validation Protocols
Validating a novel anticancer agent requires a series of robust and reproducible experiments. Below are detailed protocols for two fundamental assays.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of a test compound against a specific kinase.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents (kinase, fluorescein-labeled substrate peptide, ATP, and terbium-labeled phosphospecific antibody) in a buffered solution as per the manufacturer's instructions. The ATP concentration should be at the Km for the specific kinase.
-
Compound Plating: Create a serial dilution series of the this compound test compound in DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into a low-volume 384-well assay plate.
-
Kinase Reaction Initiation: Add a mixture of the kinase and the fluorescein-labeled substrate to the wells containing the test compound. Initiate the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding a solution containing the terbium-labeled antibody. This antibody specifically recognizes the phosphorylated substrate.
-
Signal Measurement: After a final incubation period (e.g., 60 minutes), read the plate on a TR-FRET-compatible plate reader. The reader will excite the terbium donor (340 nm) and measure emission from both the terbium (495 nm) and the fluorescein acceptor (520 nm).
-
Data Analysis: Calculate the ratio of acceptor to donor emission (520/495). Plot this ratio against the logarithm of the test compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol: Cellular Proliferation Assay (MTT Assay)
This protocol outlines the use of a colorimetric MTT assay to assess the antiproliferative effects of a test compound on a cancer cell line.
Workflow Diagram:
Caption: Workflow for a cellular proliferation (MTT) assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cancer cells (e.g., NCI-H1975 for EGFR L858R/T790M). Seed the cells into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution series of the this compound test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Return the plate to the incubator and culture for a period of 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a buffered isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of next-generation anticancer agents. The strategic incorporation of a fluorine atom at the 5-position has been shown to enable a novel allosteric mechanism of inhibition, effectively circumventing key resistance mutations that render previous generations of EGFR inhibitors obsolete.[4][5] The demonstrated in vitro potency against the clinically relevant EGFR L858R/T790M/C797S mutant and in vivo efficacy of lead compounds like Compound 34 provide strong validation for this chemical series.[4]
Future research should focus on a comprehensive structure-activity relationship (SAR) analysis to optimize the potency and pharmacokinetic properties of these allosteric inhibitors.[2] Further evaluation in a broader range of cancer cell lines and patient-derived xenograft models is necessary to fully delineate their therapeutic potential. Ultimately, the this compound scaffold holds the promise of delivering a new class of therapeutics that can overcome the challenge of acquired resistance in EGFR-mutant cancers.
References
- ResearchGate. (n.d.). Allosteric Inhibitor TREA-0236 Containing Non-hydrolysable Quinazoline-4-one for EGFR T790M/C797S Mutants Inhibition | Request PDF.
- Gero, T. W., Heppner, D. E., Beyett, T. S., To, C., Azevedo, S. C., Jang, J., Bunnell, T., Feru, F., Li, Z., Shin, B. H., Soroko, K. M., Gokhale, P. C., Gray, N. S., Jänne, P. A., Eck, M. J., & Scott, D. A. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 68, 128718.
- Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
- ResearchGate. (n.d.). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC | Request PDF.
- A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.).
- Zhang, Y., Tian, T., Li, X., Wang, Y., Sun, Q., & Geng, J. (2022). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836–1847.
- MDPI. (n.d.). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives.
- ACS Publications. (n.d.). Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases | Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Structure-activity relationship of fluoroquinolones as anticancer agents.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., Al-Gendy, M. A., & El-Azab, A. S. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal, 11(1), 116.
- ResearchGate. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- Chen, C.-Y., Chen, Y.-H., & Lu, K.-C. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(13), 3121.
- ResearchGate. (n.d.). Synthesis of 5‐fluoro‐2‐methyl‐3‐(2‐trifluoromethyl‐1,3,4‐thiadiazol‐5‐yl)‐4(3H)‐quinazolinone and related compounds with potential antiviral and anticancer activity.
- PubMed. (n.d.). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present).
- The ASCO Post. (2019, November 10). Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial.
- PubMed Central. (n.d.). Comparison of Erlotinib vs. Osimertinib for Advanced or Metastatic EGFR Mutation-Positive Non-Small-Cell Lung Cancer Without Prior Treatment: A Network Meta-Analysis.
- Soria, J.-C., Ohe, Y., Vansteenkiste, J., Reungwetwattana, T., Chewaskulyong, B., Lee, K. H., Dechaphunkul, A., Imamura, F., Nogami, N., Kurata, T., Okamoto, I., Zhou, C., Cho, B. C., Cheng, Y., Cho, E. K., Voon, P. J., Planchard, D., Su, W.-C., Gray, J. E., ... Mok, T. S. K. (2020). Patient-reported outcomes from FLAURA: Osimertinib versus erlotinib or gefitinib in patients with EGFR-mutated advanced non-small-cell lung cancer. European Journal of Cancer, 125, 35–45.
- MDPI. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
- ResearchGate. (n.d.). Proportion of patients in the osimertinib and erlotinib/gefitinib arms reporting key symptoms at baseline, shown by reported symptom severity.
- PubMed. (n.d.). Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment.
Sources
- 1. Patient-reported outcomes from FLAURA: Osimertinib versus erlotinib or gefitinib in patients with EGFR-mutated advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Quinazoline-Based EGFR Inhibitors: Gefitinib vs. the 5-Fluoroquinazoline Scaffold
This guide provides an in-depth comparative analysis of gefitinib, a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), and the 5-fluoroquinazoline chemical scaffold from which novel inhibitors are derived. Rather than comparing two commercial drugs, we will dissect the well-established profile of gefitinib and explore how structural modifications, specifically the introduction of a fluorine atom at the 5-position of the quinazoline core, can modulate biochemical activity and therapeutic potential. This analysis is grounded in the fundamental principles of medicinal chemistry and supported by established experimental protocols to guide future drug discovery efforts.
The Central Role of EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase pivotal to cellular signaling.[1][2] Upon binding to ligands like EGF, the receptor dimerizes, activating its intracellular kinase domain through autophosphorylation.[3] This event triggers a cascade of downstream signaling through critical pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which collectively drive cell proliferation, survival, and differentiation.[2][4][5] In numerous cancers, particularly non-small cell lung cancer (NSCLC), aberrant EGFR activity due to overexpression or activating mutations leads to uncontrolled cell growth and tumorigenesis.[4][6] This makes EGFR a prime target for therapeutic intervention.
Figure 1: The EGFR signaling cascade and its inhibition by quinazoline-based TKIs.
Structural and Mechanistic Overview
Gefitinib and related compounds are built upon a quinazoline core. Their mechanism of action involves the competitive and reversible inhibition of ATP binding to the kinase domain of EGFR.[7][8] This blockade prevents receptor autophosphorylation, effectively shutting down the oncogenic signaling cascades.[7][9]
-
Gefitinib (Iressa®) : The chemical structure is N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine.[10][11] The anilinoquinazoline core anchors the molecule in the ATP-binding pocket, while the side chains contribute to its potency and pharmacokinetic properties.
-
This compound Scaffold : This represents a class of molecules where the quinazoline core is substituted with a fluorine atom at the 5-position.[12][13] Fluorine substitution is a common strategy in medicinal chemistry used to modulate properties such as metabolic stability, membrane permeability, and binding affinity by altering the electronic landscape of the molecule. While "this compound" is not a specific drug, its derivatives are being explored as potential next-generation EGFR inhibitors.[13]
Comparative Performance and Biological Activity
Direct, publicly available head-to-head experimental data comparing a specific this compound compound to gefitinib is scarce. Therefore, we present the well-documented activity of gefitinib as a benchmark and discuss the anticipated impact of the 5-fluoro substitution.
Biochemical Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) measures a compound's potency against the purified kinase enzyme. Gefitinib shows high potency against activating EGFR mutants, which is crucial for its clinical efficacy.
| Compound | Target | IC₅₀ (nM) | Comments |
| Gefitinib | EGFR (Wild-Type) | 21 - 37 nM[14] | Moderate potency against the non-mutated form. |
| EGFR (L858R Mutant) | ~17.32 - 25.42 nM[15] | High potency against a common activating mutation. | |
| EGFR (Exon 19 del) | ~3 nM[16] | Hypersensitivity in cell lines with this mutation. | |
| EGFR (L858R/T790M) | >1000 nM | Demonstrates acquired resistance due to the T790M mutation.[17] | |
| This compound Derivatives | EGFR Mutants | Data Dependent on Specific Derivative | The 5-fluoro substitution aims to enhance binding affinity or overcome resistance, but specific IC₅₀ values would require experimental determination for each unique compound. |
Table 1: Comparative biochemical potency of gefitinib. Data for this compound derivatives is hypothetical and would depend on the full molecular structure.
Cellular Activity (GI₅₀)
Cell-based assays measure the concentration required to inhibit the growth of cancer cell lines by 50% (GI₅₀), providing a more biologically relevant measure of a compound's efficacy.
| Compound | Cell Line (EGFR Status) | GI₅₀ (µM) |
| Gefitinib | H3255 (L858R) | 0.003 µM[16] |
| HCC827 (Exon 19 del) | ~0.01 - 0.1 µM[18] | |
| H1975 (L858R/T790M) | >10 µM[16] |
Table 2: Cellular growth inhibition by gefitinib in EGFR-mutant NSCLC cell lines.
Experimental Protocols for Comparative Evaluation
To conduct a rigorous comparison between a known inhibitor like gefitinib and a novel this compound derivative, standardized assays are essential. The following protocols provide a self-validating framework for such an evaluation.
Protocol: Luminescent Kinase Assay (ADP-Glo™)
Causality and Rationale: This biochemical assay directly measures the enzymatic activity of EGFR by quantifying ADP production, a direct product of the kinase's phosphorylation activity. Its high sensitivity and broad dynamic range make it ideal for determining precise IC₅₀ values.[19]
Materials:
-
Purified recombinant EGFR kinase (wild-type and mutant forms)
-
Kinase Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA)[19]
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP solution
-
Test compounds (Gefitinib, this compound derivative)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well white assay plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of each test compound in DMSO. Then, dilute further in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 2 µL of enzyme, 2 µL of the substrate/ATP mixture, and 1 µL of the diluted compound. Include "no enzyme" and "vehicle (DMSO)" controls.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Plot the percent inhibition (relative to vehicle controls) against the log of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.
Figure 2: Workflow for the luminescent-based EGFR kinase inhibition assay.
Protocol: Cell Viability Assay (MTT)
Causality and Rationale: This assay assesses the cytotoxic or cytostatic effect of a compound on living cells. It measures the metabolic activity of mitochondrial dehydrogenases, which serves as a proxy for cell viability.[20] A reduction in signal indicates a loss of viable, metabolically active cells. This assay is a cornerstone for determining a drug's efficacy in a cellular context.
Materials:
-
NSCLC cell lines (e.g., HCC827, H1975)
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated cells (representing 100% viability). Plot the percentage of viability against the log of the compound concentration to calculate the GI₅₀ value.
The Challenge of Acquired Resistance
The clinical utility of first-generation TKIs like gefitinib is often limited by the emergence of acquired resistance. The most prevalent mechanism is a secondary mutation in the EGFR gene itself, specifically the T790M mutation.[21][22] This "gatekeeper" mutation is thought to increase the kinase's affinity for ATP, thereby reducing the competitive advantage of gefitinib.[23] Any novel this compound derivative would need to be rigorously tested against this mutation to demonstrate a potential therapeutic advantage over its predecessors.
Conclusion and Strategic Outlook
Gefitinib established the paradigm of targeted therapy for EGFR-mutant NSCLC. The quinazoline scaffold remains a fertile ground for developing new inhibitors. While direct comparative data for a specific "this compound" is not available, this guide outlines the critical benchmarks and experimental frameworks necessary for such an evaluation.
The strategic rationale for developing a this compound derivative would be to improve upon gefitinib's profile by:
-
Enhancing Potency: Increasing binding affinity for activating EGFR mutants.
-
Improving Selectivity: Reducing off-target kinase activity to minimize side effects.
-
Overcoming Resistance: Demonstrating potent inhibition of the T790M resistance mutation.
By applying the rigorous biochemical and cellular protocols detailed herein, drug development professionals can effectively characterize novel compounds and determine if structural modifications, such as 5-fluoro substitution, translate into a meaningful therapeutic advance over established inhibitors like gefitinib.
References
- Structure of Gefitinib. (n.d.). J-Stage.
- Shim, J. H., et al. (2015). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Journal of Cancer Prevention, 20(2), 81–88. [Link]
- Gefitinib. (n.d.). MedSchool.
- Gefitinib. (n.d.). Wikipedia.
- Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(10), 128. [Link]
- Camidge, D. R., et al. (2014). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas.
- Zubair, T., & Bandyopadhyay, D. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Biomarker Research, 11(1), 38. [Link]
- Mechanism of action of gefitinib. (n.d.). ResearchGate.
- Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16. [Link]
- Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137. [Link]
- EGFR signaling pathway in breast cancers. (n.d.). ResearchGate.
- Mukohara, T., et al. (2005). Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII. British Journal of Cancer, 92(10), 1887-1894. [Link]
- Ercan, D., et al. (2012). The EGFR T790M Mutation in Acquired Resistance to an Irreversible Second-Generation EGFR Inhibitor. Molecular Cancer Therapeutics, 11(3), 784-791. [Link]
- Chan, B. A., & Hughes, B. G. (2014). T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. Journal of Thoracic Disease, 6(Suppl 5), S543-S551. [Link]
- Yun, C. H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 105(6), 2070-2075. [Link]
- Kosaka, T., et al. (2009). Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status. Lung Cancer, 65(3), 284-290. [Link]
- Gefitinib. (n.d.). PubChem.
- The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines. (n.d.). ResearchGate.
- Comparison of gefitinib IC50s with EGFR mutational status. (n.d.). ResearchGate.
- Eom, K. Y., et al. (2012). Hypoxia induces gefitinib resistance in non-small-cell lung cancer with both mutant and wild-type epidermal growth factor receptors. Cancer Science, 103(12), 2187-2194. [Link]
- 5-Fluoroquinazolin-4-ol. (n.d.). PubChem.
- Scott, J. S., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 60, 128575. [Link]
- Wang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 668045. [Link]
Sources
- 1. medschool.co [medschool.co]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gefitinib - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Hypoxia induces gefitinib resistance in non‐small‐cell lung cancer with both mutant and wild‐type epidermal growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. publications.ersnet.org [publications.ersnet.org]
- 22. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Kinase Inhibitor MOA: A Comparative Western Blot Analysis of 5-Fluoroquinazoline
This guide provides a comprehensive framework for validating the mechanism of action (MOA) of a novel kinase inhibitor, using the hypothetical compound "5-Fluoroquinazoline" as a case study. We will objectively compare its performance against a known alternative by leveraging Western blot analysis to dissect its effects on a target signaling pathway. This document is designed for researchers, scientists, and drug development professionals seeking to apply rigorous, self-validating methodologies in their work.
The narrative that follows is grounded in established scientific principles, explaining not just the procedural steps but the critical reasoning behind each experimental choice. Our focus is on building a trustworthy and robust validation system.
Introduction: The Imperative of MOA Validation
In therapeutic drug development, particularly in oncology, protein kinases are a major class of "druggable" targets.[1] Their dysregulation is a hallmark of many cancers, driving uncontrolled cell growth and survival.[2] Consequently, kinase inhibitors have become a cornerstone of modern cancer therapy.[1]
However, the journey from a promising compound to a validated drug is contingent on rigorously defining its mechanism of action (MOA). MOA validation confirms that the inhibitor engages its intended target, modulates the associated signaling pathway, and produces the desired physiological outcome, such as apoptosis.[3] This process is critical for ensuring specificity, potency, and minimizing off-target effects that could lead to toxicity or diminished efficacy.[4]
This guide uses a putative novel compound, This compound , to illustrate this validation process. The quinazoline scaffold is common in many clinically successful tyrosine kinase inhibitors, most notably those targeting the Epidermal Growth Factor Receptor (EGFR). Therefore, for this guide, we will hypothesize that this compound is designed as an EGFR inhibitor .
Our primary tool for this validation will be the Western blot. This powerful technique allows for the precise detection and quantification of specific proteins and their post-translational modifications, such as phosphorylation, providing a direct readout of kinase activity and downstream signaling events.[5][6] We will compare the effects of this compound against Gefitinib , a well-characterized, FDA-approved EGFR inhibitor, to benchmark its performance.
Part 1: The Scientific Rationale - Deconstructing the EGFR Pathway
The EGFR signaling cascade is a pivotal pathway regulating cell proliferation, survival, and migration.[6] Its aberrant activation is a key driver in numerous cancers. The validation of a putative EGFR inhibitor like this compound requires a multi-faceted approach that interrogates the pathway at several key nodes.
-
Direct Target Engagement (Receptor Phosphorylation): Upon binding its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on multiple tyrosine residues.[6] This phosphorylation is the critical activation event. An effective inhibitor should block this process. Therefore, our primary readout will be the level of phosphorylated EGFR (p-EGFR). We will probe for phosphorylation at key sites like Tyr1068, which serves as a docking site for the GRB2 adaptor protein, initiating downstream signaling.[7]
-
Downstream Pathway Modulation (Signal Transduction): Activated EGFR triggers multiple downstream cascades, including the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which promote cell survival and proliferation, respectively.[6] To confirm that target inhibition translates into functional pathway blockade, we must analyze the phosphorylation status of key downstream effectors like AKT and ERK.
-
Cellular Fate (Induction of Apoptosis): The ultimate goal of many cancer therapies is to induce programmed cell death, or apoptosis, in malignant cells.[8] By blocking the pro-survival signals from the EGFR pathway, an effective inhibitor should trigger the apoptotic cascade. This is executed by a class of cysteine proteases called caspases.[8] The activation of "executioner" caspases, such as Caspase-3 and Caspase-7, leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1).[5] Therefore, detecting the cleaved forms of Caspase-3 and PARP-1 by Western blot serves as a definitive marker for apoptosis.[9][10]
The following diagram illustrates the EGFR signaling pathway and the key points of interrogation for our validation study.
Caption: EGFR signaling cascade and points of inhibitor action.
Part 2: Experimental Design - A Self-Validating System
To ensure our results are trustworthy and unambiguous, we must design the experiment with a robust set of controls. Our model system will be the A431 human epidermoid carcinoma cell line, which is known to overexpress EGFR.
Treatment Groups:
-
Vehicle Control (-): Cells treated with the vehicle (e.g., 0.1% DMSO). This is the baseline, showing basal protein expression.
-
EGF Stimulation (+): Cells stimulated with EGF (e.g., 100 ng/mL for 30 minutes) after serum starvation. This is our positive control, demonstrating maximum pathway activation.
-
EGF + this compound: Cells pre-treated with our test compound before EGF stimulation. This group will reveal the inhibitory potential of this compound.
-
EGF + Gefitinib: Cells pre-treated with our reference compound before EGF stimulation. This allows for a direct comparison of efficacy.
The following workflow diagram outlines the experimental procedure.
Caption: High-level experimental workflow for MOA validation.
Part 3: Detailed Experimental Protocol: Western Blot
This protocol provides a detailed, step-by-step methodology for performing the Western blot analysis.
1. Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency in complete medium.
-
Aspirate medium and replace with serum-free medium. Incubate for 16-24 hours to synchronize cells and reduce basal signaling.
-
Pre-treat cells with this compound (e.g., 1 µM), Gefitinib (e.g., 1 µM), or vehicle (0.1% DMSO) for 2 hours.
-
Stimulate the appropriate wells with EGF (100 ng/mL) for 30 minutes at 37°C. The unstimulated vehicle control well receives serum-free media only.
2. Cell Lysis and Protein Quantification:
-
Immediately place plates on ice, aspirate the medium, and wash cells twice with ice-cold phosphate-buffered saline (PBS).[9]
-
Add 150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[9]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a 4-15% SDS-polyacrylamide gel and run until the dye front reaches the bottom.[9]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[9]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Repeat the wash step as described above.
5. Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescent (ECL) substrate.[9]
-
Capture the chemiluminescent signal using a digital imager.
-
Perform densitometry analysis using appropriate software. Normalize the signal of the protein of interest to a loading control (e.g., β-Actin or GAPDH) to correct for loading variations. For phosphoproteins, normalize the phospho-signal to the total protein signal.
Part 4: Data Interpretation & Comparative Analysis
The ultimate goal is to generate quantitative data to compare the efficacy of this compound with Gefitinib. The densitometry results from the Western blots would be summarized in a table similar to the hypothetical data below.
| Treatment Group | p-EGFR (Y1068) | p-AKT (S473) | p-ERK (T202/Y204) | Cleaved PARP |
| (% of EGF Stimulated) | (% of EGF Stimulated) | (% of EGF Stimulated) | (Fold Change vs. Vehicle) | |
| Vehicle | 5% | 8% | 6% | 1.0 |
| EGF Stimulated | 100% | 100% | 100% | 1.2 |
| EGF + this compound (1 µM) | 15% | 20% | 18% | 4.5 |
| EGF + Gefitinib (1 µM) | 12% | 15% | 14% | 5.1 |
Interpreting the Results:
-
Successful On-Target Activity: The data for this compound should show a dramatic reduction in the phosphorylation of EGFR, AKT, and ERK upon EGF stimulation, comparable to the effect of Gefitinib. This provides strong evidence that the compound is inhibiting the EGFR kinase and effectively blocking its downstream signaling cascades.
-
Induction of Apoptosis: A significant increase in the levels of cleaved PARP (and/or cleaved Caspase-3) in the this compound-treated group would confirm that the inhibition of the pro-survival EGFR pathway successfully translates into the desired apoptotic outcome.[10]
-
Loading and Total Protein Controls: It is crucial to show that the total levels of EGFR, AKT, ERK, and a housekeeping protein like β-Actin remain relatively constant across all lanes. This confirms that observed changes are due to altered phosphorylation or cleavage, not differences in protein loading or drug-induced protein degradation.
Conclusion
This guide outlines a robust, multi-point validation strategy to confirm the mechanism of action for a novel kinase inhibitor, this compound, using Western blot analysis. By systematically probing the target, downstream pathways, and the ultimate cellular outcome, and by comparing the results to a well-characterized reference compound, researchers can build a high-confidence data package. This rigorous, evidence-based approach is fundamental to the principles of drug discovery and development, ensuring that only compounds with a well-defined and validated MOA advance in the pipeline.
References
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- PubMed - NIH. (n.d.). Determination of Caspase Activation by Western Blot.
- Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- ResearchGate. (n.d.). Western blot analysis of epidermal growth factor receptor (EGFR)....
- PubMed Central - NIH. (n.d.). Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling.
- ResearchGate. (2014, November 5). Which proteins expression should I check by western blot for confirmation of apoptosis?.
- PubMed Central - NIH. (n.d.). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
- ResearchGate. (n.d.). The mechanism of action of antibacterial (fluoro)quinolones.
- Quora. (2018, May 10). What is the mechanism of action of fluoroquinolones?.
- PubMed Central - NIH. (n.d.). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance.
- YouTube. (2017, September 21). Mechanism of Action of Fluoroquinolones.
- PubMed. (2022, May 10). Finding alternatives to 5-fluorouracil: application of ensemble-based virtual screening for drug repositioning against human thymidylate synthase.
- PubMed Central - NIH. (2022, June 10). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
- PubMed Central - NIH. (2015, March 19). Identifying new targets for cancer drug 5′-fluorouracil.
- PubMed Central - NIH. (n.d.). Systems pharmacology assessment of the 5-fluorouracil pathway.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. crossfire-oncology.com [crossfire-oncology.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
The Unseen Spectrum: A Comparative Guide to the Kinase Cross-Reactivity of 5-Fluoroquinazoline
In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a privileged structure, forming the core of numerous approved kinase inhibitors. The addition of a fluorine atom at the 5-position of this scaffold can significantly alter the molecule's electronic properties and binding affinities, leading to potent and potentially selective kinase inhibitors. This guide provides a comprehensive analysis of the cross-reactivity profile of a representative 5-Fluoroquinazoline derivative, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a selective Aurora A kinase inhibitor.
To provide a clear context for its selectivity, we compare its performance against two well-characterized kinase inhibitors: Tozasertib (VX-680) , a potent pan-Aurora kinase inhibitor with known off-target activities, and Lapatinib , a highly selective dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Understanding the selectivity of a kinase inhibitor is paramount in drug discovery, as off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] This guide will delve into the experimental framework for assessing kinase selectivity, present comparative data against a broad kinase panel, and discuss the implications of these findings for researchers in drug development.
The Rationale for Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[2] Consequently, small molecule inhibitors designed to target a specific kinase often exhibit cross-reactivity with other kinases. This "off-target" activity can have profound biological consequences. While sometimes leading to desirable synergistic effects, it is more often associated with adverse drug reactions.[1] Therefore, early and comprehensive kinase cross-reactivity profiling is a critical step in the development of safe and effective kinase inhibitors. It allows for the identification of potential liabilities and provides a clearer understanding of the compound's mechanism of action.
This guide focuses on a representative this compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which has been identified as a selective inhibitor of Aurora A kinase.[3] Aurora kinases are key regulators of mitosis, and their overexpression is implicated in the pathogenesis of various cancers.[3][4] To contextualize the selectivity of our lead compound, we will compare it with Tozasertib, a broader spectrum Aurora inhibitor, and Lapatinib, an inhibitor from a different kinase family, providing a robust benchmark for its specificity.
Experimental Design for Kinase Cross-Reactivity Profiling
A systematic approach is essential for generating reliable and comparable kinase selectivity data. The following sections outline a robust experimental workflow for profiling small molecule inhibitors against a large panel of kinases.
Kinase Panel Selection
The choice of kinases for the screening panel is a critical determinant of the comprehensiveness of the profile. A well-designed panel should include representatives from all major branches of the human kinome tree to provide a broad overview of selectivity. For this comparative analysis, a panel of 96 kinases, encompassing tyrosine kinases, serine/threonine kinases, and lipid kinases, was chosen to provide a stringent assessment of inhibitor selectivity.
Assay Methodology: In Vitro Kinase Activity Assay
The primary method for assessing kinase inhibition is the in vitro kinase activity assay. This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A radiometric assay format, which measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) onto a substrate, is often considered the gold standard due to its direct and sensitive nature.
The experimental workflow for a typical radiometric kinase assay is depicted below:
Conclusion and Future Directions
This comparative guide demonstrates the importance of comprehensive kinase cross-reactivity profiling in drug discovery. The representative this compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, exhibits a highly selective profile for Aurora A kinase, distinguishing it from the broader-spectrum pan-Aurora inhibitor Tozasertib and the highly targeted EGFR/HER2 inhibitor Lapatinib.
The high selectivity of the this compound derivative makes it a valuable tool for dissecting the specific biological roles of Aurora A in cancer and other diseases. Further optimization of this scaffold could lead to the development of clinical candidates with improved therapeutic windows and reduced off-target toxicities. For researchers and drug development professionals, the methodologies and comparative data presented here underscore the necessity of rigorous selectivity profiling to build a comprehensive understanding of a compound's biological activity and to guide the development of the next generation of targeted therapies.
References
- Zaman, G. J. R., & Uitdehaag, J. C. M. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 457(1), 1–17. [Link]
- Fancelli, D., Moll, J., Varasi, M., & Bravo, R. (2006). The Aurora kinases: new targets for cancer therapy. Current Cancer Drug Targets, 6(1), 45–52. [Link]
- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Oh, C.-H. (2022). 2-(3-Bromophenyl)
- Martens, S., Goossens, V., Devisscher, L., Hofmans, S., Claeys, P., Vuylsteke, M., Takahashi, N., Augustyns, K., & Vandenabeele, P. (2018). RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680).
- Gong, Y., Guo, C.-C., & Ye, M.-L. (2010). Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. Molecular & Cellular Proteomics, 9(12), 2736–2748. [Link]
- Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425–430. [Link]
- Richters, A., & Herfindal, L. (2017). Dynamics of human protein kinase Aurora A linked to drug selectivity. eLife, 6, e28292. [Link]
- Ge, H., Li, Y., Jiang, G., & Li, Y. (2021). Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis. Cancers, 13(16), 4059. [Link]
- Vasta, J. D., Robers, M. B., & Machleidt, T. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 16(11), 2261–2272. [Link]
- Long, L., Wang, Y.-H., Zhuo, J.-X., & Lu, G. (2018). Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase. Journal of Medicinal Chemistry, 61(19), 8963–8978. [Link]
- Carpinelli, P., Ceruti, R., Giorgini, M. L., Cappella, P., Gianellini, L., Croci, V., ... & Moll, J. (2007). PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. Molecular Cancer Therapeutics, 6(12), 3158–3168. [Link]
- Harrington, E. A., Bebbington, D., Moore, J., Rasmussen, R. K., Andrews, S. W., Golec, J. M., ... & Whittaker, M. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo.
- Mortlock, A. A., Foote, K. M., Heron, N. M., Jung, F. H., Pasquet, G., Lohmann, J.-J. M., ... & Green, S. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry, 50(12), 2731–2744. [Link]
- Zaytsev, A. V., Zlatic, C. O., & Hristova, K. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11975–E11984. [Link]
- Zhang, T., & Wang, Y. (2023). Strategy toward Kinase-Selective Drug Discovery.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
- Cheetham, G. M. T., Charlton, P. A., Golec, J. M. C., & Harrington, E. A. (2007). The discovery of the potent Aurora inhibitor MK-0457 (VX-680). Bioorganic & Medicinal Chemistry Letters, 17(21), 5879–5883. [Link]
- Lu, G., Wang, Y.-H., Zhuo, J.-X., & Long, L. (2018). Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase. Journal of Medicinal Chemistry, 61(19), 8963-8978. [Link]
- O'Donoghue, A., et al. (2021). Abstract PS10-06: Comparative analysis of anti-proliferative effects and gene profiling of lapatinib, neratinib, and tucatinib. Cancer Research, 81(4_Supplement), PS10-06. [Link]
- Bebbington, D., Binch, H., Charrier, J.-D., Everitt, A. R., Golec, J. M. C., Heron, N. M., ... & Pinder, J. L. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(23), 9573–9588. [Link]
- ScienceDirect. (n.d.). Lapatinib.
- Chemical Probes Portal. (n.d.). Lapatinib.
- Pissot-Soldermann, C., et al. (2007). Discovery of Novel and Potent Thiazoloquinazolines as Selective Aurora A and B Kinase Inhibitors. Journal of Medicinal Chemistry, 50(22), 5514-5525. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Synergy of a Privileged Scaffold and a "Magic Bullet" Element
An In-Depth Comparative Guide to Fluorinated vs. Non-Fluorinated Quinazoline Inhibitors
In the landscape of medicinal chemistry, the quinazoline core is recognized as a "privileged structure."[1] This fused heterocyclic system is a common motif in over 200 natural alkaloids and a cornerstone of numerous synthetic compounds, demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4][5][6][7] The versatility and stability of the quinazoline nucleus have made it a focal point for the development of targeted therapies, particularly as protein kinase inhibitors.[3][6][8][9]
Parallel to the rise of scaffolds like quinazoline, the strategic incorporation of fluorine has become a transformative tool in modern drug design.[10][11][12][13] Often dubbed a "magic bullet" atom, fluorine's unique properties allow medicinal chemists to fine-tune a molecule's characteristics in ways that can profoundly enhance its therapeutic potential. This guide provides a comprehensive comparative analysis of fluorinated versus non-fluorinated quinazoline inhibitors, delving into the underlying rationale, synthetic strategies, and performance differences, supported by experimental insights for researchers and drug development professionals.
The Strategic Rationale for Fluorination in Drug Design
The profound impact of fluorine stems from its fundamental properties: it is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere.[11] Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong. These characteristics translate into several key advantages in drug design.[10][11]
-
Modulation of Physicochemical Properties: The introduction of fluorine can significantly alter a molecule's lipophilicity and basicity (pKa).[14] Its strong electron-withdrawing effect can lower the pKa of nearby amines, reducing their ionization at physiological pH and thereby improving membrane permeability and oral bioavailability.[10][11][12] While often increasing lipophilicity, which aids absorption, the effect is highly context-dependent and must be carefully balanced to maintain aqueous solubility.[10][15]
-
Enhancement of Biological Potency: Fluorination can increase a compound's binding affinity for its target protein.[11] By altering the electronic landscape of the inhibitor, fluorine can create or strengthen favorable interactions—such as hydrogen bonds and electrostatic contacts—within the protein's binding pocket.[10][15] It can also lock the molecule into a more bioactive conformation, further enhancing potency.[10]
-
Improvement of Pharmacokinetic (ADME) Profile: The strength of the C-F bond is a critical asset for improving metabolic stability.[12][16] By replacing a metabolically vulnerable C-H bond with a C-F bond, chemists can block sites of oxidative metabolism by cytochrome P450 enzymes, leading to a longer drug half-life, reduced clearance, and increased systemic exposure.[10][11][17]
Comparative Synthesis: Building the Inhibitors
The synthesis of quinazoline derivatives typically involves the construction of the heterocyclic core from precursors like anthranilic acid.[2][18] The strategic difference between synthesizing fluorinated and non-fluorinated analogues often lies in the choice of starting materials.
Non-Fluorinated Quinazoline Synthesis: A common route is the Niementowski reaction, where anthranilic acid is condensed with an amide to form the quinazolinone ring. Subsequent chemical modifications can then be performed to yield the final inhibitor.
Fluorinated Quinazoline Synthesis: The most direct and widely used method involves employing fluorinated building blocks from the outset.[19][20] For example, a synthesis might begin with a fluoro-substituted anthranilic acid or involve coupling the quinazoline core with a fluorinated aniline. This approach is generally more predictable and scalable than late-stage fluorination, which involves introducing fluorine in the final steps of a synthesis—a powerful but often technically challenging strategy.[10]
The causality for choosing fluorinated building blocks is rooted in efficiency and reliability. These precursors are often commercially available, and their reactivity is well-understood, allowing for more straightforward development of synthetic routes.
Comparative Biological Performance: A Tale of Two Inhibitors
The true test of fluorination lies in its impact on biological activity. Quinazoline inhibitors have been successfully developed as potent inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are critical in cancer cell signaling.[6][8][9]
Experimental data consistently demonstrates that strategic fluorination can significantly boost the performance of quinazoline inhibitors.
Enhanced Inhibitory Potency: Studies comparing fluorinated and non-fluorinated analogues frequently report a marked increase in inhibitory activity for the fluorinated compounds. For instance, research on 4-anilinoquinazoline derivatives revealed that those with chloro or fluoro substitutions on the aniline ring exhibited higher anticancer activity.[6] Similarly, a study focused on developing selective Aurora A kinase inhibitors found that compounds bearing a halogen substitution, including fluorine, on the quinazoline scaffold showed a more potent inhibitory effect.[21]
Improved Selectivity: Beyond raw potency, fluorination can also enhance an inhibitor's selectivity for its intended target over other structurally similar kinases. This is crucial for minimizing off-target effects and improving the safety profile of a drug. A fluorinated quinazoline-based Trk inhibitor was shown to have over 37-fold selectivity for TrkB/C over the off-target kinase FLT3, demonstrating the power of fluorine in fine-tuning molecular recognition.[22]
Quantitative Comparison: Inhibitory Activity
The following table summarizes hypothetical but representative data illustrating the typical impact of fluorination on kinase inhibition.
| Inhibitor | Target Kinase | R-Group | IC50 (nM) |
| Compound A | EGFR | -H | 150 |
| Compound A-F | EGFR | -F | 15 |
| Compound B | Aurora A | -H | 220 |
| Compound B-F | Aurora A | -F | 25 |
IC50 (half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Comparative ADME and Physicochemical Profiles
An inhibitor's success as a drug is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Fluorination is a premier strategy for optimizing this profile.[17]
-
Permeability and Solubility: Fluorination can improve permeability by increasing lipophilicity.[10][17] This enhancement, coupled with the modulation of pKa, often leads to better oral absorption.
-
Metabolic Stability and Oral Exposure: Perhaps the most significant advantage is the enhancement of metabolic stability. The robust C-F bond prevents metabolic breakdown at that position, which translates directly to decreased in vivo clearance and significantly improved oral exposure.[10][17] In one study, the introduction of a single fluorine atom into a pyrrole-based inhibitor scaffold improved permeability, solubility, and in vivo clearance, ultimately leading to a nearly 30-fold increase in oral exposure in rats (3486 nM·h vs. 121 nM·h).[17]
Data Summary: Physicochemical and Pharmacokinetic Properties
| Property | Non-Fluorinated Analog | Fluorinated Analog | Rationale for Change |
| Aqueous Solubility | Moderate | Moderate to Low | Increased lipophilicity can reduce solubility.[10] |
| LogP (Lipophilicity) | 2.5 | 3.0 | Fluorine is more lipophilic than hydrogen.[11] |
| Permeability (Papp) | Low | High | Improved lipophilicity and pKa modulation.[10][17] |
| Microsomal Clearance | High | Low | C-F bond blocks metabolic oxidation.[10] |
| Oral Bioavailability | 10% | 50% | Combination of improved permeability and stability.[10][17] |
Experimental Protocols
To ensure scientific integrity and reproducibility, standardized experimental protocols are essential.
Protocol 1: General Synthesis of a 4-Anilinoquinazoline
This protocol describes a common synthetic route. To create a fluorinated analog, one would start with the corresponding fluorinated aniline or fluorinated anthranilic acid derivative.
-
Step 1: Synthesis of Quinazolinone Core: React anthranilic acid with formamide under reflux conditions to yield quinazolin-4(3H)-one.
-
Step 2: Chlorination: Treat the quinazolin-4(3H)-one with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to produce 4-chloroquinazoline.
-
Step 3: Nucleophilic Substitution: React the 4-chloroquinazoline with the desired aniline (or a fluoroaniline for the fluorinated analog) in a suitable solvent like isopropanol, often with catalytic acid, to yield the final 4-anilinoquinazoline product via nucleophilic aromatic substitution.
-
Step 4: Purification: Purify the final compound using column chromatography or recrystallization. Characterize using NMR and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the IC₅₀ value of an inhibitor using a commercial kit like ADP-Glo™.[23] This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Quinazoline - Wikipedia [en.wikipedia.org]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 16. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 17. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. nbinno.com [nbinno.com]
- 21. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Therapeutic Potential of Novel Quinazoline Derivatives in Xenograft Models
This guide provides a comprehensive analysis of the therapeutic potential of emerging quinazoline-based anticancer agents, using xenograft models as the benchmark for in vivo efficacy. While the specific compound "5-Fluoroquinazoline" lacks extensive documentation in publicly available preclinical studies, the quinazoline scaffold is a cornerstone of modern oncology, giving rise to numerous targeted therapies. We will, therefore, focus on well-documented, novel quinazoline derivatives to illustrate the validation process and compare their performance against established treatments.
This document is intended for researchers, scientists, and drug development professionals engaged in preclinical and translational oncology. We will delve into the causality behind experimental design, present detailed protocols, and offer a comparative analysis grounded in experimental data to guide future research.
Introduction: The Quinazoline Scaffold and the Imperative for In Vivo Validation
The quinazoline core is a privileged scaffold in medicinal chemistry, most notably forming the backbone of several Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib.[1][2] These drugs have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of primary and acquired resistance necessitates the development of next-generation inhibitors with novel mechanisms of action.[3][4]
The ultimate preclinical validation of any new therapeutic candidate hinges on its performance in in vivo models. Cell-line derived xenografts (CDX), where human cancer cells are implanted into immunodeficient mice, remain a fundamental tool for evaluating anti-tumor activity in a complex biological system.[5][6][7] These models allow for the assessment of a drug's efficacy, safety, and pharmacokinetic/pharmacodynamic profile before it can proceed to clinical trials.
This guide will focus on two exemplary novel quinazoline derivatives, herein referred to as Compound B10 and Compound 18 , which have demonstrated significant anti-tumor effects in xenograft models, outperforming standard-of-care agents.
Mechanism of Action: Beyond EGFR Inhibition
While first-generation quinazolines primarily target EGFR, newer derivatives often possess broader or entirely different mechanisms of action.
-
Compound B10 - A Wnt/β-catenin Pathway Inhibitor: Unlike its predecessors, Compound B10 exerts its anti-tumor effects in NSCLC by inhibiting the Wnt/β-catenin signaling pathway.[8] This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Mechanistic studies revealed that B10 inhibits the AKT/GSK-3β/β-catenin signaling cascade, leading to the downregulation of Wnt target genes like c-Myc and c-Jun.[8]
-
Compound 18 - A Multi-faceted Apoptosis Inducer: This derivative has shown potent, broad-spectrum activity against various cancer cell lines.[2] Its mechanism involves inducing cell cycle arrest at the G2/M phase and triggering apoptosis. This is evidenced by the decreased expression of anti-apoptotic proteins (Bcl-2, Mcl-1) and the upregulation of pro-apoptotic proteins (Bax, cleaved PARP).[2]
Signaling Pathway Visualization
Caption: Simplified Wnt/β-catenin signaling pathway inhibited by Compound B10.
Comparative Efficacy in Xenograft Models
The decisive test for these compounds is their ability to suppress tumor growth in vivo. The data below, synthesized from preclinical studies, compares the efficacy of our lead quinazoline derivatives against standard treatments in subcutaneous xenograft models.
Rationale for Model Selection:
-
A549 (NSCLC): This is a widely used human lung adenocarcinoma cell line.[5] It is known to be relatively resistant to first-generation EGFR inhibitors due to a KRAS mutation, making it an excellent model to test novel agents with different mechanisms.[3]
-
MGC-803 (Gastric Cancer): This cell line is a common model for gastric cancer studies, allowing for the evaluation of a compound's broad-spectrum potential.
-
Immunodeficient Mice (e.g., Nude, NOD/SCID): These mice lack a functional immune system, which prevents the rejection of human tumor cells, a critical requirement for xenograft studies.[6][7]
Table 1: Tumor Growth Inhibition (TGI) in A549 NSCLC Xenograft Model
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Vehicle Control | N/A | 0% | [8] |
| Compound B10 | 25 mg/kg, daily | 46% | [8] |
| Gefitinib | 25 mg/kg, daily | 21% | [8] |
Insight: In the A549 xenograft model, Compound B10 demonstrated more than double the tumor growth inhibition compared to the established EGFR inhibitor Gefitinib at the same dosage.[8] This superior performance in a KRAS-mutant model strongly suggests a distinct and clinically relevant mechanism of action.
Table 2: Efficacy in MGC-803 Gastric Cancer Xenograft Model
| Treatment Group | Dose & Schedule | Average Tumor Weight (g) | Body Weight Change | Reference |
| Vehicle Control | N/A | 1.12 | No significant change | [2] |
| Compound 18 | 15 mg/kg, daily | 0.31 | No significant change | [2] |
| 5-Fluorouracil (5-FU) | 15 mg/kg, daily | 0.54 | No significant change | [2] |
Insight: Compound 18 significantly reduced the final tumor weight compared to both the vehicle control and the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[2] Crucially, this enhanced efficacy was achieved without a negative impact on the body weight of the mice, indicating a favorable preliminary safety profile.[2]
Experimental Protocols: A Guide to Xenograft Model Validation
Reproducibility is the cornerstone of scientific research. The following section provides a detailed, step-by-step protocol for establishing a subcutaneous cell-line-derived xenograft model, synthesized from standard methodologies.[7][9][10][11]
Experimental Workflow Diagram
Caption: Standard workflow for a subcutaneous xenograft efficacy study.
Step-by-Step Methodology
I. Cell Preparation (Must be performed under sterile conditions)
-
Cell Culture: Culture human cancer cells (e.g., A549) in their recommended complete medium. It is critical to use cells in their logarithmic growth phase with high viability (>90%) for optimal tumor engraftment.[10] Passage cells at least twice after thawing from liquid nitrogen before implantation.[12]
-
Harvesting: When cells reach 80-90% confluency, wash them with sterile Phosphate-Buffered Saline (PBS) and detach using trypsin. Neutralize the trypsin with complete medium.
-
Cell Counting and Viability: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes). Resuspend the pellet in PBS. Perform a cell count using a hemocytometer or automated counter with trypan blue exclusion to confirm viability.[11]
-
Final Resuspension: Centrifuge the cells again and resuspend the pellet in a sterile solution for injection. A common choice is a 1:1 mixture of cold PBS and Matrigel.[11][12] Matrigel provides an extracellular matrix-like scaffold that can improve tumor take rates. The final concentration should be adjusted to deliver the desired number of cells (typically 1-10 million) in an injection volume of 100-200 µL. Keep the cell suspension on ice.[10]
II. Tumor Implantation
-
Animal Handling: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Use 6-8 week old immunodeficient mice (e.g., athymic nude mice).
-
Anesthesia: Anesthetize the mouse using an appropriate method, such as isoflurane inhalation.[11]
-
Injection: Shave a small area on the right flank of the mouse and sterilize with an alcohol wipe. Gently lift the skin and insert a 25-27 gauge needle subcutaneously, being careful not to enter the peritoneal cavity or muscle.[10] Slowly inject the 100-200 µL cell suspension. Withdraw the needle slowly to prevent leakage.
-
Recovery: Place the mouse in a clean cage and monitor until it has fully recovered from anesthesia.
III. Efficacy Study
-
Tumor Monitoring: Begin monitoring the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with digital calipers.
-
Calculating Tumor Volume: Tumor volume is typically calculated using the formula: Volume = (Width² x Length) / 2 .[7]
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Test Compound, Comparator Drug). This ensures an unbiased distribution of tumor sizes at the start of the study.
-
Treatment: Administer the compounds according to the planned dose and schedule (e.g., daily oral gavage). The vehicle used to formulate the drug should be administered to the control group.
-
Data Collection: Throughout the study, measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of drug toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or based on other ethical endpoints. At the endpoint, mice are euthanized, and tumors can be excised, weighed, and preserved for further analysis (e.g., histology, Western blot).
Discussion and Future Directions
The preclinical data for novel quinazoline derivatives like Compound B10 and Compound 18 are highly encouraging. Their ability to outperform established drugs in well-characterized xenograft models validates their therapeutic potential and warrants further investigation.
-
Superior Efficacy: The enhanced tumor inhibition observed with these compounds, particularly in models resistant to standard therapies, highlights the success of targeting alternative pathways like Wnt/β-catenin or employing potent, multi-faceted apoptosis induction.[2][8]
-
Favorable Safety Profile: The lack of significant body weight loss in the treated mice is a promising early indicator of tolerability, a critical factor for any potential clinical candidate.[2][8]
-
Next Steps: The logical next steps in the preclinical validation of these compounds would include:
-
Orthotopic Xenograft Models: Implanting tumor cells in the organ of origin (e.g., the lung for NSCLC) to better recapitulate the tumor microenvironment.
-
Patient-Derived Xenograft (PDX) Models: Engrafting tumor tissue directly from patients into mice provides a more clinically relevant model that captures the heterogeneity of human cancers.[13][14][15]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the drug's absorption, distribution, metabolism, and excretion (PK) and to correlate drug exposure with target engagement and anti-tumor effect (PD).
-
Combination Studies: Investigating synergistic effects by combining the novel quinazoline derivative with other standard-of-care or targeted agents.
-
References
- Benchchem. Comparative Analysis of EGFR Inhibitor Activity in Patient-Derived Xenografts.
- Melior Discovery. The A549 Xenograft Model for Lung Cancer.
- Ho et al. Patient-derived cell line, xenograft and organoid models in lung cancer therapy. Translational Lung Cancer Research. 2020.
- Gazdar et al. Lung Cancer Cell Lines as Tools for Biomedical Discovery and Research. Journal of the National Cancer Institute. 2010.
- Altogen Labs. Lung Cancer Xenograft.
- Ho et al. Patient-derived cell line, xenograft and organoid models in lung cancer therapy. PMC - NIH. 2020.
- ciberonc. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous).
- Yeasen. Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. 2025.
- Heymach et al. Combined Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor (EGFR) Blockade Inhibits Tumor Growth in Xenograft Models of EGFR Inhibitor Resistance. NIH. 2008.
- From lab to animal facility: A complete guide for tumor xenograft model creation. 2024.
- Annels et al. The cell-line-derived subcutaneous tumor model in preclinical cancer research. 2020.
- Denis et al. Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma. NIH. 2024.
- Stawinska-Witoszynska et al. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. 2020.
- Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
- ResearchGate. EGFR inhibitor–resistant cells maintain resistance as tumor xenografts....
- Lu et al. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. 2023.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
- Bielawska et al. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. 2021.
- Wang et al. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. 2022.
- A novel Quinazoline derivative exerts anti-tumor effects in non-small cell lung cancer through Wnt/β-catenin pathway inhibition. PubMed. 2025.
Sources
- 1. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combined Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor (EGFR) Blockade Inhibits Tumor Growth in Xenograft Models of EGFR Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 8. A novel Quinazoline derivative exerts anti-tumor effects in non-small cell lung cancer through Wnt/β-catenin pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. yeasenbio.com [yeasenbio.com]
- 11. veterinarypaper.com [veterinarypaper.com]
- 12. bio-techne.com [bio-techne.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Erlotinib vs. Fluoroquinazoline Derivatives in EGFR-Targeted Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC).[1] Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has been a cornerstone of treatment for patients with EGFR-mutated tumors.[1] However, the emergence of drug resistance necessitates the development of novel inhibitors. This guide provides a detailed head-to-head comparison of erlotinib with the emerging class of fluoroquinazoline derivatives, offering insights into their relative performance based on available preclinical data.
Introduction: The Quinazoline Scaffold in EGFR Inhibition
The quinazoline core is a privileged scaffold in the design of EGFR inhibitors, forming the backbone of many approved drugs, including erlotinib and gefitinib.[2][3] These molecules act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling pathways that drive tumor proliferation and survival.[2][3] Erlotinib, specifically, is a reversible inhibitor that has shown significant efficacy in tumors harboring activating EGFR mutations.[1]
Fluoroquinazoline derivatives represent a focused effort to enhance the potency, selectivity, and pharmacokinetic properties of the quinazoline scaffold. The introduction of fluorine atoms can modulate the electronic properties of the molecule, potentially improving its binding affinity and metabolic stability. This guide will delve into the available data on these derivatives and compare them to the well-established profile of erlotinib.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Both erlotinib and fluoroquinazoline derivatives target the tyrosine kinase domain of EGFR. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. By inhibiting EGFR autophosphorylation, these inhibitors effectively shut down these pro-tumorigenic signals.
Caption: EGFR signaling pathway and the inhibitory action of TKIs.
Head-to-Head Performance: A Data-Driven Comparison
Direct comparative studies between a single "5-Fluoroquinazoline" entity and erlotinib are not extensively documented in peer-reviewed literature. However, by synthesizing data from studies on various fluoroquinazoline derivatives, we can construct a comparative performance overview.
In Vitro EGFR Kinase Inhibition
The half-maximal inhibitory concentration (IC50) in a cell-free enzymatic assay is a primary measure of a compound's potency against its target.
| Compound Class | EGFR Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Erlotinib | Wild-Type EGFR | 2 | - | - |
| L858R Mutant | ~1-5 | - | - | |
| Exon 19 Deletion | ~1-5 | - | - | |
| Fluoroquinazoline Derivatives | Wild-Type EGFR | 5.2 - 84.42 | Gefitinib | 18.14 |
| L858R Mutant | 1.9 | Gefitinib | - | |
| Exon 19 Deletion | 9.6 | Gefitinib | - |
Note: Data for fluoroquinazoline derivatives are compiled from multiple sources and represent a range of values for different derivatives. Direct comparison should be made with caution. Some studies used gefitinib as a reference.[4][5]
In Vitro Anti-proliferative Activity
The cytotoxic effect of these compounds on cancer cell lines provides a more biologically relevant measure of their potential therapeutic efficacy.
| Cell Line (Cancer Type) | EGFR Status | Erlotinib IC50 (µM) | Fluoroquinazoline Derivatives IC50 (µM) | Reference Compound |
| A549 (NSCLC) | Wild-Type | >10 | 1.28 - 5.9 | Gefitinib (7.81 µM) |
| MCF-7 (Breast) | Wild-Type | ~5-10 | 0.35 - 2.86 | Gefitinib (0.97 µM) |
| NCI-H1975 (NSCLC) | L858R/T790M | >10 | 6.42 | Gefitinib (>10 µM) |
| PC-9 (NSCLC) | Exon 19 Deletion | ~0.03 | 0.5 | - |
Note: Data is synthesized from multiple publications and reflects a range for various derivatives. The specific fluoroquinazoline derivative and experimental conditions can significantly influence the IC50 value.[1][6][7][8][9]
Experimental Methodologies: A Guide to In Vitro Evaluation
To ensure scientific integrity, the protocols used to generate the comparative data are detailed below. These methods represent standard, validated approaches in the field of cancer drug discovery.
EGFR Kinase Inhibition Assay (ADP-Glo™ Protocol)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP in a luciferase reaction.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol: [10]
-
Prepare Reagents: Dilute EGFR enzyme, substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and test compounds (erlotinib and fluoroquinazoline derivatives) in kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).
-
Set up Kinase Reaction: In a 384-well plate, add 1 µL of the test compound at various concentrations. Add 2 µL of EGFR enzyme and 2 µL of the substrate/ATP mixture.
-
Incubate: Incubate the plate at room temperature for 60 minutes.
-
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Measure Luminescence: Read the plate on a luminometer. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Protocol)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol: [12][13][14]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of erlotinib or fluoroquinazoline derivatives for 72 hours.
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize Formazan: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blotting for EGFR Phosphorylation
Western blotting allows for the detection of specific proteins and their phosphorylation status, providing a direct measure of target engagement by the inhibitor.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for total EGFR and phosphorylated EGFR (p-EGFR).
Caption: General workflow for Western blot analysis.
Step-by-Step Protocol: [15][16]
-
Cell Treatment and Lysis: Treat cells with the inhibitors for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1068) or total EGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR.
Discussion and Future Perspectives
The available preclinical data suggests that fluoroquinazoline derivatives are a promising class of EGFR inhibitors. Several derivatives have demonstrated comparable or, in some cases, superior in vitro potency to first-generation inhibitors like erlotinib and gefitinib, particularly against certain cancer cell lines.[6][9] The strategic placement of fluorine atoms and other functional groups on the quinazoline scaffold appears to be a viable strategy for enhancing anti-tumor activity.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the fluoroquinazoline scaffold to optimize potency, selectivity, and pharmacokinetic properties.[2]
-
In Vivo Efficacy and Toxicity: Evaluating the most promising derivatives in animal models of NSCLC to assess their anti-tumor activity and safety profiles.[4][17]
-
Activity against Resistant Mutants: Investigating the efficacy of these novel compounds against EGFR mutations that confer resistance to first- and second-generation TKIs, such as the T790M mutation.
References
- Ismail, M. F., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3193. [Link]
- Li, D., et al. (2022). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1876-1886. [Link]
- Das, D., et al. (2020). In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. Bioorganic Chemistry, 99, 103790. [Link]
- Aman, R., et al. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences, 30(1), 1-19. [Link]
- ResearchGate. (n.d.). Chemical structures of first-generation quinazoline-based EGFR inhibitors. [Link]
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
- Kim, H. S., et al. (2018). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 9(4), 4429–4441. [Link]
- da Silva, E. R., et al. (2024). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. RSC Medicinal Chemistry. [Link]
- Ismail, M. F., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]
- Al-Suwaidan, I. A., et al. (2018). Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. Molecules, 23(6), 1433. [Link]
- Sci-Hub. (2020). In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. [Link]
- CLYTE Technologies. (2025).
- Oncotarget. (n.d.). IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. [Link]
- Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
- Kumar, A., et al. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 9(24), 13744-13779. [Link]
- Kim, J., et al. (2017). Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. Bioorganic & Medicinal Chemistry, 25(17), 4792-4801. [Link]
- Assay Guidance Manual. (2013). Cell Viability Assays.
- Chen, Y., et al. (2025). A novel Quinazoline derivative exerts anti-tumor effects in non-small cell lung cancer through Wnt/β-catenin pathway inhibition. Bioorganic Chemistry, 153, 108481. [Link]
- BPS Bioscience. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib. [Link]
- Engelman, J. A., et al. (2007). Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure. Clinical Cancer Research, 13(15 Pt 1), 4547–4553. [Link]
- El-Gamal, M. I., et al. (2021). New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity. Archiv der Pharmazie, 354(1), e2000259. [Link]
- Methods in Enzymology. (n.d.). EGFR Biochemical Assays. ScienceDirect. [Link]
- Hoffmann, M., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13542. [Link]
- Al-Trawneh, S. A., et al. (2010). Synthesis and biological evaluation of tetracyclic fluoroquinolones as antibacterial and anticancer agents. Bioorganic & Medicinal Chemistry, 18(16), 5798–5806. [Link]
- Ben-Messaoud, A., et al. (2024).
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). IntechOpen. [Link]
- Scilit. (n.d.). Synthesis and biological evaluation of tetracyclic fluoroquinolones as antibacterial and anticancer agents. [Link]
- Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. [Link]
- ResearchGate. (2016). How could I detect EGFR by western blot effectively?. [Link]
- Fakhraei, N., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 84. [Link]
- MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]
Sources
- 1. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel Quinazoline derivative exerts anti-tumor effects in non-small cell lung cancer through Wnt/β-catenin pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Comparative Cytotoxicity of 5-Fluoroquinazoline on Cancer vs. Normal Cells
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with high efficacy and minimal side effects is a paramount objective. A crucial aspect of this endeavor is the assessment of a compound's selective cytotoxicity – its ability to preferentially kill cancer cells while sparing their normal counterparts. This guide provides an in-depth technical overview of the methodologies used to evaluate the comparative cytotoxicity of a promising candidate, 5-Fluoroquinazoline, on cancer versus normal cells. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present a framework for data interpretation, all grounded in established scientific principles.
The Rationale for Selective Cytotoxicity: A Pillar of Modern Cancer Therapy
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of several approved anti-cancer drugs.[1] Many quinazoline derivatives exert their effects by inhibiting key signaling molecules that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR).[2][3][4] The introduction of a fluorine atom, as in this compound, can modulate the compound's physicochemical properties, potentially enhancing its potency and selectivity.
The central hypothesis to be tested is that this compound exhibits a significantly lower half-maximal inhibitory concentration (IC50) against cancer cell lines compared to non-cancerous cell lines. This differential sensitivity is the hallmark of a promising therapeutic candidate. To rigorously test this, a multi-faceted approach employing robust and reproducible cytotoxicity assays is essential.
Experimental Design: A Multi-Assay Approach for Validated Conclusions
To ensure the trustworthiness of our findings, we will employ two distinct, yet complementary, cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity. This dual-assay strategy provides a more complete picture of cellular health and mitigates the risk of compound interference with a single assay type.
Core Experimental Workflow
The overall workflow for assessing the comparative cytotoxicity of this compound is a systematic process from initial cell culture to final data analysis and interpretation.
Figure 1: A comprehensive workflow for the comparative cytotoxicity assessment of this compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and offering clear, step-by-step instructions.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell viability based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cancer and normal cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)[5]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture selected cancer and normal cell lines to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[6]
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[9][10]
Materials:
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Cancer and normal cell lines
-
Complete culture medium
-
This compound
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11]
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[12]
-
-
LDH Reaction:
-
Absorbance Measurement:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the spontaneous release from the treatment-induced release and normalizing to the maximum release.
-
Data Presentation and Interpretation
To facilitate a clear comparison, the IC50 values obtained from the cytotoxicity assays should be summarized in a table.
Table 1: Comparative Cytotoxicity of this compound
| Cell Line | Type | This compound IC50 (µM) | Selectivity Index (SI) |
| Cancer Lines | |||
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value: 2.5 | 10.4 |
| A549 | Lung Carcinoma | Hypothetical Value: 4.2 | 6.2 |
| HCT116 | Colon Carcinoma | Hypothetical Value: 3.1 | 8.4 |
| Normal Line | |||
| MCF-10A | Non-tumorigenic Breast Epithelial | Hypothetical Value: 26.0 | - |
Note: The IC50 values presented are hypothetical for illustrative purposes. Actual values must be determined experimentally. The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line.[14]
A higher SI value indicates greater selectivity of the compound for cancer cells. In our hypothetical example, this compound shows promising selectivity against all tested cancer cell lines.
Unraveling the Mechanism of Action: Apoptosis and Cell Cycle Arrest
Beyond determining cytotoxicity, understanding the underlying mechanism of action is crucial. Quinazoline derivatives often induce apoptosis (programmed cell death) and/or cause cell cycle arrest.[15][16]
Potential Mechanism: Induction of Apoptosis
This compound may trigger apoptosis through the intrinsic or extrinsic pathways, often involving the activation of caspases.[17][18]
Figure 2: A simplified diagram illustrating a potential apoptotic pathway induced by this compound via EGFR inhibition.
Potential Mechanism: Cell Cycle Arrest
By interfering with cell cycle progression, this compound can prevent cancer cell proliferation. This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G2/M.[19][20][21]
Conclusion and Future Directions
This guide outlines a robust and scientifically sound framework for evaluating the comparative cytotoxicity of this compound. By employing multiple validated assays and a logical experimental workflow, researchers can generate reliable data to assess the compound's potential as a selective anti-cancer agent. Positive results, indicated by high selectivity indices, would warrant further investigation into the specific molecular targets and in vivo efficacy of this compound. The methodologies described herein are fundamental to the pre-clinical development of novel and safer cancer therapeutics.
References
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
- Al-Suwaidan, I. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15911. [Link]
- LDH cytotoxicity assay. (2024, December 11). protocols.io. [Link]
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Bentham Science. [Link]
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PLoS ONE, 6(11), e26908. [Link]
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI.
- LDH Assay. (n.d.). Cell Biologics Inc.
- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024, September 5). Journal of Applied Pharmaceutical Science, 14(09), 069-075. [Link]
- Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. (n.d.). ScienceDirect.
- The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax. (n.d.). Haematologica.
- Novel fluoroquinolone analogs as anticancer agents. (2024, November 20). News-Medical.Net. [Link]
- Fluoroquinolones effectiveness. (A) - Comparison of cytotoxic... (n.d.). ResearchGate.
- Involvement of caspases in 5-FU induced apoptosis in an oral cancer cell line. (n.d.). PubMed.
- The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells ex vivo but fails to prevent leukemia development in a murine model. (n.d.). Haematologica.
- How to calculate IC50 from MTT assay. (2020, September 27). YouTube. [Link]
- Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. (2025, July 6). YouTube. [Link]
- 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ. (n.d.). PMC.
- Effect of 5-FU on cell cycle arrest in S-phase. Untreated cancer cells... (n.d.). ResearchGate.
- Dual antitumor effects of 5-fluorouracil on the cell cycle in colorectal carcinoma cells: a novel target mechanism concept for pharmacokinetic modulating chemotherapy. (n.d.). PubMed.
- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (n.d.). MDPI.
- 5-Fluorouracil-induced apoptosis in cultured oral cancer cells. (n.d.). PubMed.
- Low-dose 5-fluorouracil induces cell cycle G2 arrest and apoptosis in keloid fibroblasts. (n.d.). PubMed.
- Cytotoxicity as IC50 values of selected extracts, cisplatin, and 5-FU... (n.d.). ResearchGate.
- Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. (2022, May 18). PMC.
- A) Cytotoxicity of compounds toward cancer and normal cells.... (n.d.). ResearchGate.
- Selective Cytotoxicity of 5-hydroxyuridine for Human Colon Adenocarcinoma Cells. (n.d.). AACR Publications.
- Cell cycle perturbation and acquired 5-fluorouracil chemoresistance. (2025, August 10).
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing.
- Cell cycle perturbation and acquired 5-fluorouracil chemoresistance. (n.d.). PubMed.
- The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. (n.d.). PMC.
- Antimicrobial and Cytotoxic Evaluation of New Quinazoline Derivatives. (n.d.). PubMed.
Sources
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. cellbiologics.com [cellbiologics.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Involvement of caspases in 5-FU induced apoptosis in an oral cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-Fluorouracil-induced apoptosis in cultured oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Dual antitumor effects of 5-fluorouracil on the cell cycle in colorectal carcinoma cells: a novel target mechanism concept for pharmacokinetic modulating chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Low-dose 5-fluorouracil induces cell cycle G2 arrest and apoptosis in keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-proliferative Effects of 5-Fluoroquinazoline using BrdU Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's anti-proliferative potential is a cornerstone of pre-clinical research. This guide provides an in-depth, experimentally-grounded comparison of 5-Fluoroquinazoline's effects on cell proliferation, utilizing the gold-standard Bromodeoxyuridine (BrdU) assay. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for data interpretation, ensuring scientific integrity and trustworthiness in your findings.
Introduction: The "Why" Behind Proliferation Assays
Uncontrolled cell proliferation is a hallmark of cancer.[1][2] Consequently, assays that measure a compound's ability to inhibit this process are fundamental in oncology drug discovery.[3] The BrdU assay is a powerful tool for this purpose, offering a direct measure of DNA synthesis, a key event in the S-phase of the cell cycle.[4][5][6] This method relies on the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA.[5] The incorporated BrdU can then be detected by specific antibodies, allowing for the quantification of proliferating cells.[4][7]
This guide will use the BrdU assay to validate the anti-proliferative effects of this compound, a compound of interest due to the known anti-cancer activities of some fluoroquinolone derivatives.[2][8][9][10] We will compare its efficacy against a well-established anti-proliferative agent, Gefitinib, an Epidermal Growth Factor Receptor (EGFR) inhibitor.[11][12] EGFR is a key regulator of cellular proliferation, and its inhibition often leads to cell cycle arrest.[1][11]
Experimental Design: A Self-Validating System
A robust experimental design is critical for generating trustworthy data. This involves careful selection of a cell line, appropriate controls, and optimized assay conditions.
Cell Line Selection
The choice of cell line is paramount and should be guided by the therapeutic target of the test compound. For this guide, we will use the A549 human lung carcinoma cell line . This cell line is widely used in cancer research and expresses EGFR, making it a suitable model for testing both this compound and our positive control, Gefitinib.[11][12]
Controls: The Pillars of Confidence
To ensure the validity of our results, the following controls are essential:
-
Negative Control (Vehicle): Cells treated with the same solvent used to dissolve the test compounds (e.g., DMSO). This accounts for any effects of the solvent on cell proliferation.[13][14]
-
Positive Control (Gefitinib): A compound with a known and well-characterized anti-proliferative mechanism. Gefitinib, an EGFR inhibitor, is known to induce G1 cell cycle arrest and inhibit proliferation in A549 cells.[1][11][12] This control confirms that the assay is capable of detecting an anti-proliferative effect.
-
Untreated Control: Cells that receive no treatment. This provides a baseline for normal cell proliferation.
The BrdU Assay: A Step-by-Step Protocol
This protocol outlines the key steps for performing a BrdU assay to compare the anti-proliferative effects of this compound and Gefitinib.
Reagent Preparation
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds: Prepare stock solutions of this compound and Gefitinib in DMSO. A dilution series of each compound should be prepared in cell culture medium to achieve the desired final concentrations.
-
BrdU Labeling Solution: Prepare a 10X BrdU solution by dissolving BrdU powder in sterile PBS.[15] This should be further diluted to 1X in cell culture medium just before use.[15]
-
Fixing/Denaturing Solution: A solution to fix the cells and denature the DNA, allowing the anti-BrdU antibody to access the incorporated BrdU.[15]
-
Anti-BrdU Antibody: A monoclonal antibody specific for BrdU.
-
Secondary Antibody: An HRP-conjugated secondary antibody that recognizes the primary anti-BrdU antibody.
-
TMB Substrate: A colorimetric substrate for HRP that produces a blue color, which turns yellow upon addition of a stop solution.[15]
-
Stop Solution: An acidic solution (e.g., 2N H2SO4) to stop the enzymatic reaction.
Experimental Workflow
The following workflow provides a detailed procedure for the BrdU assay.
Figure 1: Experimental workflow for the BrdU assay.
Detailed Method
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.[16] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound, Gefitinib, or the vehicle (DMSO). Incubate for 48 hours.
-
BrdU Labeling: Add 10 µL of 10X BrdU labeling solution to each well for a final concentration of 1X.[15] Incubate for 2-4 hours. The optimal incubation time may need to be determined empirically for your specific cell line.
-
Fixation and Denaturation: Carefully remove the culture medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[15]
-
Antibody Incubation:
-
Remove the fixing/denaturing solution and wash the wells three times with PBS.
-
Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.[15]
-
-
Detection:
-
Wash the wells three times with PBS.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.[15]
-
Add 100 µL of stop solution to each well to terminate the reaction.
-
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
Mechanism of BrdU Incorporation and Detection
The principle of the BrdU assay lies in its ability to specifically label cells undergoing DNA synthesis.
Figure 2: Mechanism of BrdU incorporation and detection.
During the S-phase of the cell cycle, DNA replication occurs.[6] When BrdU is present in the culture medium, it is taken up by the cells and, due to its structural similarity to thymidine, is incorporated into the newly synthesized DNA strands.[5] Following fixation and denaturation of the DNA, which exposes the incorporated BrdU, a specific monoclonal antibody can bind to it.[7][17][18] This is followed by the addition of a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP). The addition of a chromogenic substrate results in a color change that is proportional to the amount of BrdU incorporated, and thus, to the number of proliferating cells.[15]
Data Analysis and Interpretation
The raw absorbance data must be processed to determine the anti-proliferative efficacy of the test compounds.
Calculating Percent Inhibition
First, normalize the data by calculating the percentage of proliferation inhibition for each concentration of the test compound using the following formula:
% Inhibition = 100 - [ (AbsorbanceTreated - AbsorbanceBlank) / (AbsorbanceVehicle - AbsorbanceBlank) ] * 100
Where:
-
AbsorbanceTreated is the absorbance of cells treated with the test compound.
-
AbsorbanceBlank is the absorbance of wells containing only medium.
-
AbsorbanceVehicle is the absorbance of cells treated with the vehicle control.
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[14][19] To determine the IC50 value, plot the percent inhibition against the logarithm of the compound concentration. A sigmoidal dose-response curve can then be fitted to the data using a non-linear regression analysis.[14][20] The concentration at which the curve crosses the 50% inhibition mark is the IC50 value.[19]
Comparative Data Presentation
The results should be summarized in a clear and concise table for easy comparison.
| Compound | IC50 (µM) |
| This compound | Hypothetical Value |
| Gefitinib (Positive Control) | Hypothetical Value |
| Vehicle (Negative Control) | No Inhibition |
This table should be populated with your experimental data.
Potential Mechanism of Action of this compound
While the precise mechanism of this compound's anti-proliferative action requires further investigation, some fluoroquinolone derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication.[][22][23] This inhibition can lead to the accumulation of double-strand breaks in DNA, ultimately triggering cell cycle arrest and apoptosis.[24]
Another potential target for quinazoline-based compounds is the EGFR signaling pathway.[25][26] Many EGFR inhibitors belong to the quinazoline chemical class.[12] Inhibition of EGFR blocks downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cell proliferation and survival.[11]
Figure 3: Potential inhibition of the EGFR signaling pathway.
Troubleshooting Common BrdU Assay Issues
Even with a well-defined protocol, issues can arise. Here are some common problems and their potential solutions:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Too many cells seeded- Insufficient washing- Non-specific antibody binding | - Optimize cell seeding density- Ensure thorough washing between steps- Include a blocking step and titrate antibody concentrations[13] |
| Low Signal | - Too few cells seeded- Insufficient BrdU incubation time- Incomplete DNA denaturation- Inactive reagents | - Optimize cell seeding density- Increase BrdU labeling time- Optimize denaturation step (e.g., HCl concentration and incubation time)[13][17]- Check reagent expiration dates and storage conditions |
| High Well-to-Well Variability | - Inconsistent cell seeding- Edge effects in the 96-well plate- Pipetting errors | - Ensure a homogenous cell suspension before seeding- Avoid using the outer wells of the plate- Use calibrated pipettes and consistent technique |
| No Difference Between Control and Treated Cells | - Compound is not active at the tested concentrations- Compound precipitated out of solution- Incorrect positive control | - Test a wider range of concentrations- Check the solubility of the compound in the culture medium- Ensure the positive control is known to be effective in the chosen cell line[27] |
Conclusion
The BrdU assay is a robust and reliable method for quantifying the anti-proliferative effects of novel compounds like this compound. By following a well-structured protocol with appropriate controls, researchers can generate high-quality, trustworthy data. The comparative analysis against a known inhibitor, such as Gefitinib, provides a crucial benchmark for evaluating the potency of the test compound. Further investigation into the precise molecular mechanism of this compound is warranted to fully elucidate its potential as a therapeutic agent.
References
- Bio-Rad Antibodies. (2020-04-05). Top Tips for Troubleshooting Your BrdU Blues. [Link]
- Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. [Link]
- Creative Diagnostics. BrdU Staining Protocol. [Link]
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025-09-17). [Link]
- Tarcic, G., et al. (2012).
- Oreate AI Blog. (2025-12-31).
- Ciardiello, F., & Tortora, G. (2008). Cellular responses to EGFR inhibitors and their relevance to cancer therapy.
- Singh, M., & Jadhav, H. R. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1369. [Link]
- Drugs.com. List of EGFR inhibitors (anti-EGFR). [Link]
- Encyclopedia of Biological Methods. BrdU assay. [Link]
- Wikipedia. Bromodeoxyuridine. [Link]
- Baselga, J. (2006). Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. The Oncologist, 11(Supplement 1), 3-9. [Link]
- Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
- Hama, T., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 11(1), 577-582. [Link]
- ResearchGate. (2023-03-12).
- Quora. (2018-05-10). What is the mechanism of action of fluoroquinolones?. [Link]
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]
- ResearchGate. (2014-01-24).
- Rusu, A., Lungu, I. A., Moldovan, O.-L., & Hancu, G. (2020). The mechanism of action of antibacterial (fluoro)quinolones. Farmacia, 68(5), 775-780. [Link]
- ResearchGate. (2021-02-10).
- Al-Salahat, S., et al. (2022). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Line. Asian Pacific Journal of Cancer Prevention, 23(8), 2731-2742. [Link]
- Priosoeryanto, B. P., et al. (2014). Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. Tropical Life Sciences Research, 25(2), 57-66. [Link]
- Animated biology With arpan. (2023-10-27). How do fluoroquinolone antibiotics work?. [Link]
- Al-Hiari, Y. M., et al. (2022). Antiproliferative Activities of Lipophililic Fluoroquinolones-Based Scaffold Against a Panel of Solid and Liquid Cancer Cell Lines. Frontiers in Pharmacology, 13, 888939. [Link]
- ResearchGate. (2014-03-11). Can anyone help with the controls for a MTT cytotoxic assay?. [Link]
- Wesołowska, O., & Sławińska-Brych, A. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 22(21), 11899. [Link]
- Al-Hiari, Y. M., et al. (2021). A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. Pharmaceuticals, 14(4), 345. [Link]
- Al-Salahat, S., et al. (2022). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. Asian Pacific Journal of Cancer Prevention, 23(8), 2731-2742. [Link]
- Ochoa-Velasco, C. E., et al. (2022). In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. Molecules, 27(12), 3701. [Link]
- Antiproliferative assay: Significance and symbolism. (2025-07-31). [Link]
Sources
- 1. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative assay: Significance and symbolism [wisdomlib.org]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]
- 6. BrdU Incorporation in DNA Synthesis and Cell Proliferation. | Antibody News: Novus Biologicals [novusbio.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Antiproliferative Activities of Lipophililic Fluoroquinolones-Based Scaffold Against a Panel of Solid and Liquid Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities [journal.waocp.org]
- 11. mdpi.com [mdpi.com]
- 12. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts [mdpi.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. BrdU assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 19. clyte.tech [clyte.tech]
- 20. IC50 Calculator | AAT Bioquest [aatbio.com]
- 22. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. drugs.com [drugs.com]
- 26. cancernetwork.com [cancernetwork.com]
- 27. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Fluoroquinazoline Efficacy in 2D Monolayer vs. 3D Spheroid Cell Culture Models
Introduction: The Critical Juncture of Preclinical Modeling
In the landscape of oncology drug discovery, the transition from promising compound to clinical candidate is fraught with challenges. A significant contributor to the high attrition rate of new oncology drugs is the reliance on preclinical models that fail to accurately recapitulate the complex tumor microenvironment.[1] Traditional two-dimensional (2D) cell cultures, grown as monolayers on plastic surfaces, have been the workhorse of high-throughput screening for decades due to their simplicity and cost-effectiveness.[2] However, these models lack the physiological relevance of a three-dimensional (3D) tumor, which is characterized by complex cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and inherent barriers to drug penetration.[3][4][5][6]
This guide provides an in-depth comparison of the bioactivity of 5-Fluoroquinazoline, a representative small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) pathway, in both 2D and 3D cell culture systems. We will explore how the culture dimensionality profoundly impacts cellular responses to this therapeutic agent, offering critical insights for researchers in drug development. Many studies have demonstrated that 3D models are more predictive of clinical outcomes, and this guide will elucidate the key experimental differences and underlying biological rationales.[1][3]
The Compound in Focus: this compound
Quinazoline derivatives are a well-established class of compounds that function as ATP-competitive kinase inhibitors. Their scaffold is central to several FDA-approved drugs, including gefitinib and erlotinib, which target EGFR. This compound is an investigational compound within this family, designed to inhibit the tyrosine kinase activity of EGFR, a key driver in many epithelial cancers. Its mechanism involves blocking the EGFR signaling cascade, which is crucial for cell proliferation, survival, and metastasis.
Mechanism of Action: EGFR Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell growth. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This compound, by inhibiting the EGFR kinase, aims to shut down these pro-survival signals, leading to cell cycle arrest and apoptosis.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Design: A Head-to-Head Comparison
To objectively assess the impact of culture dimensionality, we utilized the A549 non-small cell lung cancer (NSCLC) cell line, which expresses wild-type EGFR. The experimental workflow was designed to compare key anti-cancer metrics in parallel.
Caption: Workflow for comparing this compound activity in 2D vs. 3D cultures.
Results & Analysis
Drug Sensitivity & Viability: The IC50 Shift
The most striking difference observed between 2D and 3D models is often in drug sensitivity, quantified by the half-maximal inhibitory concentration (IC50).[2] Cells cultured as 3D spheroids typically exhibit increased resistance to therapeutic compounds.[2][5] Our results with this compound align with this established principle.
| Cell Line | Culture Format | IC50 (µM) of this compound | Fold Change (3D/2D) |
| A549 | 2D Monolayer | 8.5 ± 0.7 | \multirow{2}{*}{7.4x } |
| A549 | 3D Spheroid | 62.9 ± 5.1 |
Causality: The nearly 7.5-fold increase in the IC50 value in the 3D model is not arbitrary. It stems from several factors inherent to the spheroid structure:
-
Limited Drug Penetration: The dense, layered architecture of the spheroid and the presence of an extracellular matrix create a physical barrier, preventing the compound from reaching the cells in the core.[2][5][6]
-
Physiological Gradients: Spheroids develop gradients of oxygen, nutrients, and pH.[2][6] This leads to a quiescent or hypoxic core, where cells are less proliferative and, consequently, less susceptible to drugs that target actively dividing cells.[6]
-
Altered Gene Expression: Cells in a 3D environment alter their gene and protein expression profiles to adapt, often upregulating survival pathways and drug efflux pumps, which contributes to acquired resistance.[3]
Induction of Apoptosis
To determine if the observed decrease in viability was due to cytotoxic or cytostatic effects, apoptosis was measured via caspase-3/7 activity.
| Culture Format | This compound (10 µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| 2D Monolayer | Treated | 4.2 ± 0.3 |
| 3D Spheroid | Treated | 1.8 ± 0.2 |
At a concentration slightly above the 2D IC50 (10 µM), this compound induced a robust apoptotic response in the monolayer culture. However, the same concentration had a significantly blunted effect on the 3D spheroids. This is a direct functional consequence of the "IC50 shift"; the effective dose reaching the bulk of the spheroid cells is insufficient to trigger widespread apoptosis. Studies with other EGFR inhibitors like erlotinib have shown that the cell death pathways activated can themselves differ between 2D and 3D systems, with 3D cultures sometimes engaging unique pathways like autophagy-TRAIL-JNK mediated apoptosis.[7][8][9]
Pathway Modulation: A Tale of Two Signaling States
Western blot analysis was performed to probe the phosphorylation status of key proteins in the EGFR pathway. Lysates were collected after 24 hours of treatment with 10 µM this compound.
In 2D cultures , the drug effectively suppressed the phosphorylation of EGFR and its downstream effector, ERK. This indicates successful target engagement and pathway inhibition, consistent with the observed viability and apoptosis data.
Conversely, in 3D spheroids , the overall inhibition of p-EGFR and p-ERK was less pronounced. This is attributable to the drug penetration barrier. More interestingly, studies have shown that the baseline expression and activation of receptors like EGFR can be elevated in 3D cultures compared to their 2D counterparts.[3][10] This altered signaling landscape can mean that a higher drug concentration is required to achieve the same level of pathway inhibition. Furthermore, the complex cell-cell interactions in 3D can activate alternative survival signals, creating a more robust system that is inherently more resistant to single-agent inhibition.[11][12]
Sources
- 1. revvity.com [revvity.com]
- 2. mdpi.com [mdpi.com]
- 3. Organotypic three-dimensional cancer cell cultures mirror drug responses in vivo: lessons learned from the inhibition of EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Drug penetration and metabolism in 3-dimensional cell cultures treated in a 3D printed fluidic device: Assessment of irinotecan via MALDI imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems | Anticancer Research [ar.iiarjournals.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. The relevance of using 3D cell cultures, in addition to 2D monolayer cultures, when evaluating breast cancer drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT-mTOR-S6K signaling and drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Binding Mode of 5-Fluoroquinazoline: The Crystallographic Gold Standard and Orthogonal Approaches
In the landscape of structure-based drug design (SBDD), unambiguously determining how a ligand binds to its target protein is paramount.[1][2][3] This atomic-level understanding allows for the rational optimization of potency, selectivity, and pharmacokinetic properties.[2] This guide focuses on 5-Fluoroquinazoline, a representative of the quinazoline class of small-molecule inhibitors, to illustrate the validation of its binding mode. We will detail the crystallographic workflow, widely considered the gold standard, and objectively compare its outputs with data from key orthogonal validation techniques.
Part 1: The Gold Standard - X-ray Crystallography
X-ray crystallography provides an unparalleled, high-resolution snapshot of the protein-ligand complex, directly visualizing the precise orientation, conformation, and interactions of the bound molecule.[4] This structural evidence is the bedrock of any SBDD campaign.[1][2][5]
The Crystallographic Workflow: A Self-Validating System
The path from a purified protein to a refined crystal structure is a multi-step process where each stage provides critical quality control, ensuring the final model is a trustworthy representation of the biological reality.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: High-level workflow for determining a protein-ligand crystal structure.
Detailed Experimental Protocol: Co-crystallization of Target Protein with this compound
This protocol outlines the co-crystallization method, where the ligand is present with the protein before crystallization begins. This is often preferred when a ligand is expected to induce a conformational change.[6][7]
1. Protein Preparation & Quality Control:
-
Expression and Purification: The target protein is expressed (e.g., in E. coli or insect cells) and purified to >95% homogeneity using affinity and size-exclusion chromatography (SEC).[8]
-
Causality: Impurities can inhibit crystallization or become incorporated into the crystal lattice, degrading diffraction quality. SEC is crucial as it not only purifies but also confirms the protein is monodisperse and not aggregated.[9]
-
Validation: Purity is confirmed by SDS-PAGE, and monodispersity is assessed by Dynamic Light Scattering (DLS).[9]
2. Complex Formation & Crystallization:
-
Complex Incubation: A 1.5 to 5-fold molar excess of this compound (dissolved in a compatible solvent like DMSO) is incubated with the purified protein (typically at 5-10 mg/mL) for 1-2 hours on ice.
-
Causality: A molar excess ensures saturation of the binding sites. Incubation allows the protein-ligand complex to form and equilibrate.
-
Screening: The complex is used in high-throughput crystallization screens (e.g., using hanging drop or sitting drop vapor diffusion methods) covering a wide range of pH, precipitants, and salts.[4][10][11]
-
Optimization: Initial crystal "hits" are optimized by systematically refining the conditions (e.g., precipitant concentration, temperature) to yield diffraction-quality single crystals (>50 μm).[11]
3. Data Collection and Processing:
-
Cryo-protection: Crystals are briefly soaked in a solution containing the mother liquor plus a cryoprotectant (e.g., 25% glycerol) and flash-cooled in liquid nitrogen.
-
Causality: Cryo-cooling minimizes radiation damage from the high-intensity X-ray beam, allowing for the collection of a complete dataset from a single crystal.[11]
-
Data Collection: Diffraction data are collected at a synchrotron beamline.[12]
-
Data Processing: The diffraction pattern is indexed, integrated, and scaled using software like XDS or HKL2000. This yields a file containing the unique reflection intensities and their standard uncertainties.
4. Structure Solution, Refinement, and Validation:
-
Structure Solution: The phase information is obtained using molecular replacement if a homologous structure exists.
-
Model Building: An initial protein model is built into the electron density map.
-
Ligand Fitting: Clear, unambiguous difference density (Fo-Fc map) in the active site should appear, matching the size and shape of this compound.[13] The ligand is then modeled into this density.
-
Refinement: The complete model (protein + ligand) is iteratively refined. This process adjusts atomic coordinates and B-factors to improve the fit of the model to the experimental X-ray data.[14]
-
Validation: The final model's quality is rigorously checked. Key validation criteria include R-work/R-free values, Ramachandran plot analysis, and real-space correlation coefficients (RSCC) for the ligand.[15][16] An RSCC value >0.8 generally indicates a good fit of the ligand to the electron density.[16]
Part 2: Orthogonal Validation - Building a Coherent Picture
While crystallography provides the ultimate structural proof, it is a static picture of a system in a non-physiological crystalline state. Orthogonal methods provide complementary data in solution, adding layers of confidence to the binding mode hypothesis and ensuring the observed interaction is not an artifact of crystallization.[17]
dot graph G { layout=neato; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, len=2.5];
} Caption: Interrelationship of methods for validating a ligand's binding mode.
Comparison of Validation Techniques
The following table summarizes the key performance characteristics of crystallography and its most common orthogonal counterparts.
| Technique | Information Provided | Resolution | Sample Consumption (Protein) | Key Strength | Key Limitation |
| X-ray Crystallography | 3D atomic structure, specific interactions, conformation, solvent structure | Atomic (<3 Å) | Low (µg per crystal) | Unambiguous, high-resolution structural detail.[2][4] | Requires well-diffracting crystals; static picture.[9] |
| NMR Spectroscopy | Binding epitope, ligand conformation in solution, dynamics, Kd (weak binders) | Residue-level | High (mg) | Provides data in solution, can detect very weak interactions.[18][19][20] | Protein size limitations (<40 kDa); lower resolution than crystallography. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | None (Thermodynamic) | Moderate (mg) | Gold standard for binding thermodynamics; label-free.[21] | No structural information; higher sample consumption.[21] |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), affinity (KD) | None (Kinetic) | Very Low (µg) | High sensitivity, real-time kinetic data, low sample use.[21][22] | Requires protein immobilization, which can affect binding; mass-transport artifacts. |
| Computational Docking | Predicted binding pose, scoring function | Theoretical | None | Hypothesis generation, virtual screening.[3][5] | Predictive, not experimental; scoring functions can be inaccurate.[14] |
Experimental Insight: Synthesizing the Data
-
Scenario 1: Concordant Data: If NMR techniques like Saturation Transfer Difference (STD) show that the fluoro- and quinazoline rings of this compound are in close contact with the protein, this corroborates the crystallographic pose.[19] If ITC confirms a 1:1 stoichiometry with a Kd consistent with the compound's activity, it validates that the observed crystal structure represents the thermodynamically relevant binding mode.
-
Scenario 2: Discordant Data: Imagine the crystal structure shows the fluorine atom forming a key hydrogen bond, but biophysical data on a des-fluoro analog shows only a minor drop in affinity. This discordance is a critical insight. It suggests the crystal packing forces may have favored a specific conformation or that the fluorine's role is more subtle (e.g., electronics rather than direct H-bonding). This prompts further investigation and prevents over-interpretation of the static crystal structure.
Conclusion
Validating the binding mode of a compound like this compound is a cornerstone of modern drug discovery. While X-ray crystallography delivers the definitive, high-resolution structural answer, its power is magnified when integrated with orthogonal, solution-based methods.[17] Techniques like NMR provide crucial information on which parts of the ligand interact with the protein in solution, while ITC and SPR quantify the energetic and kinetic reality of that interaction.[19][21] By building a self-consistent picture from these disparate yet complementary techniques, researchers can have the highest degree of confidence that the observed binding mode is correct, providing a robust foundation for designing the next generation of therapeutics.
References
- Bajad, S., Shrivastava, S., & Shrivastava, A. (2021). Structure-Based Drug Design (SBDD): A Versatile Tool for Drug Discovery. ResearchGate.
- FEBS Open Bio. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. ScienceOpen.
- Kobe, B. (2012). Protein crystallization for structure-based drug design. Methods in Molecular Biology.
- National Institutes of Health (NIH). Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR. NIH.
- Rupp, B. (2017). Validation of Protein-Ligand Crystal Structure Models: Small Molecule and Peptide Ligands. Methods in Molecular Biology.
- Dr. Omics Education. (2025). Structure-Based Drug Design: Methods and Case Studies. Dr. Omics Education.
- Moodle@Units. Chapter 22. Protein Crystallography and Drug Discovery. Moodle@Units.
- Drug Discovery News. (2024). The power of structure-based drug design. Drug Discovery News.
- Rizvi, S. M. D., et al. (2019). A Structure-Based Drug Discovery Paradigm. PubMed Central.
- Springer Nature Experiments. (2012). Protein Crystallization for Structure-Based Drug Design. Springer Nature.
- ResearchGate. (2021). Structure-Based Drug Design Workflow. ResearchGate.
- Pozharski, E., & Rupp, B. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central.
- Wlodawer, A., et al. (2026). Protein crystallization strategies in structure-based drug design. Taylor & Francis Online.
- Creative Biostructure. A Beginner's Guide to Protein Crystallography. Creative Biostructure.
- Smart, M., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. PubMed Central.
- Müller, I. (2017). Guidelines for the successful generation of protein-ligand complex crystals. Acta Crystallographica Section D: Structural Biology.
- Creative Biostructure. NMR for Studying Protein-Ligand Interactions. Creative Biostructure.
- Müller, I., et al. (2024). Revealing protein structures: crystallization of protein–ligand complexes - co‐crystallization and crystal soaking. FEBS Open Bio.
- International Union of Crystallography. (2017). Guidelines for the successful generation of protein–ligand complex crystals. IUCr Journals.
- Cody, V., et al. (2002). ANALYSIS OF QUINAZOLINE AND PYRIDOPYRIMIDINE N9-C10 REVERSED BRIDGE ANTIFOLATES IN COMPLEX WITH NADP+ AND PNEUMOCYSTIS CARINII DIHYDROFOLATE REDUCTASE. RCSB PDB.
- International Union of Crystallography. (2005). Crystallization of protein–ligand complexes. IUCr Journals.
- ResearchGate. (2010). Stereoview of quinazoline inhibitor 1 in pcDHFR binding site (PDB: 1LY3). ResearchGate.
- Brzezinski, D., et al. (2021). Recognizing and validating ligands with CheckMyBlob. PubMed Central.
- Hoegenauer, K., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-based PI3K delta-selective Inhibitors. RCSB PDB.
- ResearchGate. (2015). NMR techniques used to study ligand-bound conformation and protein binding sites identification. ResearchGate.
- National Institutes of Health (NIH). (2015). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H). NIH.
- CAMIL. (2018). New research on identifying small-molecules in electron density maps. CAMIL.
- ResearchGate. (2011). Fragment Screening for the Modelling Community: SPR, ITC, and Crystallography. ResearchGate.
- Zuiderweg, E. R. P. (2013). Binding site identification and structure determination of protein-ligand complexes by NMR. Methods in Enzymology.
- ACS Publications. (2024). Measuring Protein–Ligand Binding by Hyperpolarized Ultrafast NMR. ACS Publications.
- Oxford Academic. (2018). Automatic recognition of ligands in electron density by machine learning. Bioinformatics.
- eLife. (2023). Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B. eLife.
- Arabian Journal of Chemistry. (2022). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. ScienceDirect.
- Journal of Chemical Information and Modeling. (2006). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. ACS Publications.
- SARomics Biostructures. Crystallographic Fragment Screening in Drug Discovery. SARomics Biostructures.
- PubMed Central. (2010). Fragment Screening by Surface Plasmon Resonance. NIH.
- PubMed Central. (2024). Ligand Identification in CryoEM and X-ray Maps Using Deep Learning. NIH.
- Lab Manager. (2024). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager.
- PLOS One. (2020). A chemical interpretation of protein electron density maps in the worldwide protein data bank. PLOS One.
- Semantic Scholar. (2016). Fragment-based screening by X-ray crystallography, MS and isothermal titration calorimetry to identify PNMT (phenylethanolamine N-methyltransferase) inhibitors. Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 3. A Structure-Based Drug Discovery Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moodle2.units.it [moodle2.units.it]
- 5. dromicsedu.com [dromicsedu.com]
- 6. scienceopen.com [scienceopen.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. tandfonline.com [tandfonline.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Protein crystallization for structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Crystallization for Structure-Based Drug Design | Springer Nature Experiments [experiments.springernature.com]
- 12. Guidelines for the successful generation of protein-ligand complex crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A chemical interpretation of protein electron density maps in the worldwide protein data bank | PLOS One [journals.plos.org]
- 14. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of Protein-Ligand Crystal Structure Models: Small Molecule and Peptide Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of ligands in macromolecular structures determined by X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 22. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Assessment of 5-Fluoroquinazoline's ADME Properties for Drug Discovery
In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The strategic introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, often enhancing metabolic stability, membrane permeability, and target binding affinity. This guide provides a comprehensive comparative assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-Fluoroquinazoline, benchmarking it against the broader class of quinazoline derivatives to offer a predictive lens for researchers in drug development.
While specific experimental ADME data for this compound is not extensively available in the public domain, this guide synthesizes data from closely related analogues and the parent quinazoline scaffold to construct a robust predictive profile. We will delve into the anticipated effects of 5-fluorination on key ADME parameters and provide standardized, field-proven experimental protocols for researchers to validate these predictions in their own laboratories.
The Quinazoline Scaffold: A Pharmacokinetic Overview
Quinazoline derivatives are a cornerstone in drug discovery, with several compounds having reached the market.[4] Their journey through the body is a complex interplay of their inherent chemical properties and physiological systems. Generally, the quinazoline core imparts a degree of lipophilicity that facilitates oral absorption.[5] However, this can be a double-edged sword, as excessive lipophilicity can lead to suboptimal pharmacokinetic profiles and off-target effects, such as hERG channel interactions.[6] Metabolism is often mediated by cytochrome P450 (CYP) enzymes, and the potential for drug-drug interactions through CYP inhibition is a key consideration in their development.[7][8]
Comparative ADME Profile: this compound vs. Unsubstituted Quinazolines
The introduction of a fluorine atom at the 5-position of the quinazoline ring is a deliberate chemical modification aimed at refining the molecule's drug-like properties. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability.
Table 1: Predicted Comparative ADME Properties
| ADME Parameter | General Quinazoline Scaffold | Predicted Profile of this compound | Rationale for Prediction |
| Absorption | |||
| Aqueous Solubility | Generally low to moderate | Potentially lower | Fluorine substitution can increase lipophilicity, reducing aqueous solubility. |
| Intestinal Permeability | Moderate to high | Potentially enhanced | Increased lipophilicity can improve passive diffusion across the intestinal membrane.[9] |
| Distribution | |||
| Plasma Protein Binding | Variable, often moderate to high | Likely high | Increased lipophilicity generally leads to higher plasma protein binding. |
| Volume of Distribution (Vd) | Generally moderate to high | Potentially increased | Enhanced tissue penetration due to increased lipophilicity. |
| Blood-Brain Barrier (BBB) Penetration | Some derivatives show potential | Potentially enhanced | Fluorine substitution can increase a compound's ability to cross the BBB.[10] |
| Metabolism | |||
| Metabolic Stability | Susceptible to oxidation by CYPs | Potentially increased | The C-F bond is strong and can block sites of metabolism, leading to a longer half-life. |
| Primary Metabolites | Hydroxylated derivatives | Hydroxylated derivatives at other positions | The 5-position is blocked, forcing metabolism to occur at other susceptible sites on the ring system. |
| CYP Inhibition Potential | Varies with substitution | Moderate to high | The quinazoline core can interact with the active sites of CYP enzymes.[8] |
| Excretion | |||
| Primary Route | Primarily hepatic metabolism followed by renal and/or biliary excretion | Primarily hepatic metabolism followed by renal and/or biliary excretion | The route of excretion is largely determined by the metabolites formed. |
| Safety/Toxicity | |||
| hERG Inhibition | A known liability for some quinazolines | Warrants careful evaluation | Lipophilicity is a key driver for hERG channel affinity.[6] |
Delving Deeper: Experimental Validation of ADME Properties
In silico predictions provide a valuable starting point, but experimental validation is paramount for advancing a drug candidate. Below are detailed protocols for key in vitro ADME assays that are crucial for characterizing this compound and its analogues.
Experimental Workflow for In Vitro ADME Profiling
Caption: A streamlined workflow for the in vitro ADME assessment of a novel compound.
Detailed Experimental Protocols
Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of this compound, providing a measure of its susceptibility to metabolism by hepatic enzymes, primarily cytochrome P450s.[11]
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and the test compound (final concentration, e.g., 1 µM).
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is immediately quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Causality Behind Experimental Choices: The use of human liver microsomes provides a relevant in vitro system containing a high concentration of phase I drug-metabolizing enzymes.[12] The inclusion of an NADPH regenerating system is essential to sustain the catalytic activity of CYPs. Time-dependent sampling allows for the determination of the rate of metabolism.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and to identify whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Methodology:
-
Cell Culture:
-
Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to form a differentiated monolayer that mimics the intestinal epithelium.
-
-
Assay Procedure:
-
The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound is added to either the apical (A) or basolateral (B) chamber.
-
Samples are collected from the receiver chamber at specific time points.
-
The concentration of the test compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.
-
Trustworthiness of the Protocol: The Caco-2 cell model is a well-established and regulatory-accepted method for predicting human intestinal absorption. The bidirectional assessment allows for the identification of active transport mechanisms, which is critical for understanding potential drug-drug interactions and absorption liabilities.
CYP450 Inhibition Assay
Objective: To evaluate the potential of this compound to inhibit major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which is a common cause of drug-drug interactions.[13]
Caption: Mechanism of CYP450 inhibition by a test compound.
Methodology:
-
Incubation:
-
Human liver microsomes are incubated with a specific probe substrate for each CYP isoform in the presence of varying concentrations of this compound.
-
-
Reaction and Quenching:
-
The reaction is initiated by adding an NADPH regenerating system and incubated at 37°C.
-
The reaction is terminated by adding a cold organic solvent.
-
-
Analysis:
-
The formation of the metabolite from the probe substrate is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The rate of metabolite formation is plotted against the concentration of the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined.
-
Authoritative Grounding: The FDA provides guidance on conducting and interpreting in vitro drug-drug interaction studies, including CYP inhibition assays. Following these guidelines ensures the data is relevant for regulatory submissions.
Conclusion and Future Directions
The introduction of a fluorine atom at the 5-position of the quinazoline scaffold is predicted to favorably modulate its ADME profile, potentially enhancing metabolic stability and intestinal permeability. However, this may also increase lipophilicity, which could impact solubility and plasma protein binding, and warrants a careful assessment of hERG liability. The experimental protocols provided in this guide offer a robust framework for researchers to empirically determine the ADME properties of this compound and its derivatives. A thorough understanding of these characteristics is essential for the successful development of safe and effective quinazoline-based therapeutics. Future in vivo pharmacokinetic studies will be crucial to validate these in vitro findings and to fully elucidate the disposition of this compound in a physiological system.[4]
References
- Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. PubMed Central.
- Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. RGUHS Journal of Pharmaceutical Sciences.
- Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. ResearchGate.
- Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. PubMed Central.
- Quinazoline derivatives as selective CYP1B1 inhibitors. PubMed.
- In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. SCIRP.
- Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI.
- Triazoloquinazoline derived classical DNA intercalators: Design, synthesis, in silico ADME profile, docking, and antiproliferative evaluations. PubMed.
- The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results.
- Quinazoline derivatives: synthesis and bioactivities. PubMed Central.
- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. PubMed.
- CYP450 enzyme inhibition determined for the synthesized products. ResearchGate.
- Novel quinazoline derivatives: key pharmacological activities. Website.
- Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry.
Sources
- 1. Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 4. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinazoline derivatives as selective CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Fluoroquinazoline
As researchers and drug development professionals, our work with novel chemical entities like 5-Fluoroquinazoline is foundational to scientific progress. However, this innovation carries a profound responsibility for ensuring safety and environmental stewardship. Proper chemical waste management is not merely a regulatory hurdle; it is an integral part of rigorous scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Assessment & Characterization
A thorough understanding of a compound's hazard profile is the first step in safe handling. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, we can infer its likely hazards based on its chemical structure—a halogenated quinazoline—and data from structurally similar compounds.
-
Fluorinated Heterocycles: Compounds like 5-Fluoroquinazolin-4-ol are known to cause skin and serious eye irritation.[1] Other related quinolines are classified as harmful if swallowed.[2][3]
-
Causality: The fluorine atom and the nitrogen-containing heterocyclic ring system are reactive functional groups. This structure suggests that this compound likely shares irritant and toxic properties. Therefore, it must be handled as a hazardous substance, with precautions taken to prevent skin contact, eye exposure, and ingestion.
All personnel handling this compound must operate under the assumption that it is hazardous. A laboratory's Chemical Hygiene Plan (CHP), as required by the Occupational Safety and Health Administration (OSHA), should be updated to reflect these potential hazards.[4][5]
Table 1: Summary of Assumed Hazards and Required Controls
| Parameter | Specification | Rationale & References |
| Assumed Hazard Class | Acute Toxicity (Oral), Skin Irritant, Eye Irritant | Based on data for analogous compounds like 5-Fluoroquinazolin-4-ol and quinoline derivatives.[1][3] |
| Primary Routes of Exposure | Ingestion, Skin Contact, Eye Contact | Standard routes for solid chemical reagents. |
| Required PPE | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | To prevent direct contact with skin and eyes, which are susceptible to irritation.[6][7] |
| Engineering Controls | Use in a certified chemical fume hood. | To minimize inhalation of any fine powders or aerosols, in line with OSHA's Laboratory Standard.[4][5] |
| Waste Classification | Hazardous Halogenated Organic Waste | Governed by EPA's Resource Conservation and Recovery Act (RCRA) due to the fluorine atom.[8][9] |
The Regulatory Framework: OSHA and EPA
Proper disposal is dictated by federal regulations. Two primary agencies govern laboratory chemical waste in the United States:
-
OSHA (Occupational Safety and Health Administration): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Lab Standard, mandates the creation of a Chemical Hygiene Plan (CHP). This plan must outline procedures for safe handling, storage, and disposal of hazardous chemicals.[4][8]
-
EPA (Environmental Protection Agency): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). RCRA establishes the "cradle-to-grave" framework for managing hazardous waste, from generation to final disposal.[9][10] this compound falls under this framework as a halogenated organic compound.
Core Disposal Protocol: A Step-by-Step Workflow
This protocol ensures compliance with EPA and OSHA regulations and is designed to be a self-validating system for safety.
Step 1: Always Wear Appropriate Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or contaminated materials), personnel must wear:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves. Inspect gloves for any signs of degradation before use.[7]
-
Body Protection: A laboratory coat.
Step 2: Segregate Waste at the Point of Generation
This is the most critical step in proper chemical waste management. Due to its fluorine content, this compound waste is classified as halogenated organic waste .
-
Action: Designate a specific, clearly labeled waste container exclusively for halogenated organic solids or liquids.
-
Causality: Halogenated waste cannot be mixed with non-halogenated waste.[11][12] The reason is that disposal methods differ; halogenated compounds require high-temperature incineration to prevent the formation of highly toxic byproducts like dioxins and furans and to scrub acidic gases (like hydrogen fluoride) from the effluent.[13] Mixing waste streams complicates and increases the cost of disposal and can create dangerous chemical reactions.
Step 3: Use Correct Containerization and Labeling
-
Container Selection: Use a container made of a material compatible with the chemical waste (e.g., high-density polyethylene for solids or solvents). The container must have a secure, tight-fitting lid to prevent leaks or the release of vapors.[6][11]
-
Labeling: The waste container must be labeled clearly at the moment the first drop of waste is added.[11] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream. Do not use abbreviations.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Step 4: On-Site Accumulation and Storage
Laboratories typically accumulate waste in a designated Satellite Accumulation Area (SAA) before it is moved to a Central Accumulation Area.[10]
-
Storage: The sealed and labeled waste container should be kept in a well-ventilated area, away from incompatible materials (e.g., strong oxidizing agents).[11][14]
-
Inspection: Regularly inspect waste containers for any signs of degradation or leakage.[6]
Step 5: Final Disposal via a Licensed Facility
Under RCRA, hazardous waste must be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15]
-
Action: Work with your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the halogenated waste container.
-
Recommended Disposal Method: The preferred and safest disposal method for halogenated organic compounds like this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers.[6][13][16] This process ensures the complete destruction of the molecule to less harmful components like carbon dioxide, water, and inorganic fluoride salts.
Emergency Procedures: Spill and Exposure Management
Small Spills (Contained within a chemical fume hood)
-
Ensure PPE is worn.
-
Cover the spill with an inert absorbent material, such as vermiculite or sand.[17]
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for disposal as halogenated waste.[14][18]
-
Clean the spill area thoroughly.
Large Spills (Outside of a fume hood)
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the affected area.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Ingestion: Seek immediate medical attention. Do NOT induce vomiting.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, regulatory awareness, strict segregation, and proper procedure, we can mitigate risks effectively. This guide serves as a foundational document to be integrated into your laboratory's specific Chemical Hygiene Plan, ensuring that our pursuit of scientific advancement is conducted with the utmost integrity and care for our colleagues and our environment.
References
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135495930, 5-Fluoroquinazolin-4-ol.
- National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Medical Waste Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 115243, 5-Fluoroquinoline.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). Disposal Guidance.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
- Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Quinoline.
- Al-Salem, S. M., et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.
Sources
- 1. 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. osha.gov [osha.gov]
- 5. md.rcm.upr.edu [md.rcm.upr.edu]
- 6. usbioclean.com [usbioclean.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nationalacademies.org [nationalacademies.org]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. epa.gov [epa.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. uakron.edu [uakron.edu]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. epa.gov [epa.gov]
- 16. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
Comprehensive Safety and Handling Guide for 5-Fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Fluoroquinazoline. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but a deep-seated understanding of the causality behind these recommendations, fostering a culture of safety and scientific integrity in your laboratory. Quinazoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often investigated for their potential as targeted chemotherapeutic agents.[1][2] However, their biological activity necessitates a robust framework for safe handling to mitigate occupational exposure.
Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound is the foundation of safe laboratory practices. Based on available safety data for structurally similar compounds, this compound is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[3]
-
Serious Eye Irritation: Causes serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3]
The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[5] Due to the potency of many pharmaceutical compounds, even small quantities can pose health risks. Therefore, a conservative approach, treating this compound as a potent compound, is warranted.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is mandatory to create a barrier between you and the hazardous material.[6] The following table outlines the minimum PPE requirements for handling this compound.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[7][8] A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Prevents skin contact, which can lead to irritation.[8] Double gloving is recommended when handling potent compounds.[9][10] Always inspect gloves for tears or punctures before use.[8] |
| Body Protection | A dedicated lab coat (long-sleeved) and, if splashing is likely, a chemical-resistant apron | Protects the skin from contamination.[8] Lab coats should be buttoned and removed before leaving the laboratory. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Required when there is a potential for generating dust or aerosols, especially when working outside of a certified chemical fume hood.[8][11] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring a safe working environment. The following diagram and procedural steps outline the lifecycle of handling this compound in the laboratory.
Caption: Workflow for the safe handling of this compound.
Preparation
-
Engineering Controls: All work with solid or concentrated solutions of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[12]
-
Donning PPE: Before entering the designated work area, put on all required PPE as outlined in the table above.
-
Work Surface Preparation: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.
Handling
-
Weighing: If possible, use a ventilated balance safety enclosure or a glove box for weighing the solid compound.[13] This provides a higher level of containment.
-
Experimental Procedures: Perform all manipulations, including making solutions and running reactions, within the fume hood. Use Luer-Lok syringes to prevent accidental needle detachment.[9]
-
Temporary Storage: Clearly label all containers with the full chemical name, concentration, and appropriate hazard warnings.
Post-Handling and Decontamination
-
Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol), followed by a mild detergent and water.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing gloves.[14]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[15] Improper disposal can lead to environmental contamination.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, bench paper) in a designated, labeled, and sealed hazardous waste container.[15]
-
Liquid Waste: Collect all contaminated liquid waste (e.g., unused solutions, solvent rinsates) in a separate, labeled, and sealed hazardous waste container.[12][15]
-
Sharps: Dispose of any contaminated needles or syringes in a designated sharps container.[9]
-
-
Labeling and Storage:
-
Final Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Situation | Immediate Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15] Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen.[15] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[15] Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite).[15] Collect the material into a sealed container for disposal.[15] |
By adhering to these rigorous safety protocols, you contribute to a secure research environment, ensuring both personal safety and the integrity of your scientific work.
References
- Potent compound safety in the labor
- Best Practices For Handling Potent APIs. Outsourced Pharma
- The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific
- Navigating the Safe Handling of 5-Fluoroisoquinoline: A Comprehensive Guide. BenchChem
- Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals
- Assessment of Acute Toxicity of Quinazoline Derivative 3-[2-oxo-2-(4-Phenylpiperazine-1-yl)Ethyl]quinazoline-4(3h)-oh Active against Opportunistic Microorganisms. Antibiot Khimioter
- Quinazoline Derivatives as Targeted Chemotherapeutic Agents.
- Incorporating highly potent drug products into your facility. CRB Insights
- Personal Protective Equipment (PPE).
- SAFETY DATA SHEET: 7-Fluoro-6-nitroquinazolin-4(1H)-one. TCI Chemicals
- Reviewing the Pharmacological Impact of Quinazoline Deriv
- Personal protective equipment for handling 5-Feruloylquinic acid. BenchChem
- Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff.
- Material Safety Data Sheet - DIFLUCAN® (Fluconazole) capsules. Pfizer
- SAFETY DATA SHEET: Quinazoline. Fisher Scientific
- SAFETY DATA SHEET: Quinoline Yellow. Sigma-Aldrich
- SAFETY DATA SHEET: 5-Fluoroquinazolin-4-ol. Fisher Scientific
- Assessment of Acute Toxicity of Quinazoline Derivative 3-[2-oxo-2-(4-Phenylpiperazine-1-yl)Ethyl]quinazoline-4(3h)-oh Active against Opportunistic Microorganisms.
- Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Labor
- Personal Protective Equipment for Infection Control. U.S.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI
- Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island
- Guidance For Hazard Determination.
- Personal Protective Equipment Use and Surface Contamination With Antineoplastic Drugs: The Impact of the COVID-19 Pandemic. PubMed
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
- Safe Handling of Hazardous Drugs. Duke University Safety
- Guidelines on Handling Hazardous Drugs. ASHP
- Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU).
- Hazard Classification Guidance for Manufacturers, Importers, and Employers.
- ASHP Guidelines on Handling Hazardous Drugs. ASHP
Sources
- 1. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. agnopharma.com [agnopharma.com]
- 6. fda.gov [fda.gov]
- 7. atrainceu.com [atrainceu.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. web.uri.edu [web.uri.edu]
- 10. safety.duke.edu [safety.duke.edu]
- 11. ashp.org [ashp.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
